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  • Product: (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate
  • CAS: 1137621-29-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate

This guide provides a comprehensive technical overview for the synthesis of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, a molecule of interest for researchers, scientists, and professionals in drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, a molecule of interest for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established organic chemistry principles and supported by authoritative literature, ensuring a blend of theoretical understanding and practical application.

Introduction and Strategic Approach

(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is a substituted cinnamate derivative incorporating a sulfonamide moiety. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The acrylate portion of the molecule is also a versatile functional group, often used as a Michael acceptor in biological systems and as a key building block in polymer and materials science.

The synthesis of this target molecule can be approached through several well-established synthetic strategies. This guide will focus on a convergent and efficient two-part synthetic sequence:

  • Part A: Synthesis of the Key Intermediate, 3-Formyl-N-phenylbenzenesulfonamide. This involves the formation of the sulfonamide bond.

  • Part B: Formation of the (E)-Acrylate Moiety. This will be achieved via the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective synthesis of (E)-alkenes.[6]

This approach is chosen for its high yields, stereoselectivity, and the ready availability of starting materials.

Part A: Synthesis of 3-Formyl-N-phenylbenzenesulfonamide

The synthesis of the key aldehyde intermediate is a critical first step. This will be achieved through the reaction of 3-formylbenzenesulfonyl chloride with aniline.

Experimental Protocol: Synthesis of 3-Formyl-N-phenylbenzenesulfonamide

Materials:

  • 3-Formylbenzenesulfonyl chloride

  • Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-formylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve aniline (1.1 eq) in anhydrous dichloromethane.

  • Add the aniline solution dropwise to the cooled solution of 3-formylbenzenesulfonyl chloride and pyridine over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-formyl-N-phenylbenzenesulfonamide as a solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Work-up Procedure: The aqueous washes are essential to remove excess reagents, pyridine hydrochloride, and other water-soluble impurities.

Part B: Synthesis of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for the synthesis of α,β-unsaturated esters, as it generally provides the (E)-isomer with high selectivity and the water-soluble phosphate byproduct simplifies purification.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • 3-Formyl-N-phenylbenzenesulfonamide (from Part A)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C.

  • Dissolve 3-formyl-N-phenylbenzenesulfonamide (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate.

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the phosphonate to form the reactive ylide.

  • Anhydrous THF: Essential for the stability of the strong base and the phosphonate anion.

  • Temperature Control: The initial deprotonation and the subsequent reaction with the aldehyde are performed at 0 °C to control the reaction rate and minimize side reactions.

  • Quenching: The use of saturated ammonium chloride provides a mild acidic workup to neutralize the excess base.

Alternative Synthetic Strategies

While the HWE reaction is recommended, other established methods such as the Heck reaction and the Wittig reaction are also viable for the synthesis of the target molecule.

  • Heck Reaction: This palladium-catalyzed reaction would involve the coupling of a 3-halobenzenesulfonamide derivative with ethyl acrylate.[7][8][9][10] The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.

  • Wittig Reaction: A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, could be reacted with 3-formyl-N-phenylbenzenesulfonamide.[11][12][13] This method can also produce the desired acrylate, although control of the E/Z selectivity might be less efficient than the HWE reaction.

Characterization and Data

The final product, (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, and the intermediate, 3-formyl-N-phenylbenzenesulfonamide, should be thoroughly characterized to confirm their identity and purity.

Table 1: Expected Analytical Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected IR (cm⁻¹)
3-Formyl-N-phenylbenzenesulfonamide C₁₃H₁₁NO₃S261.30~10.1 (s, 1H, CHO), 7.2-8.2 (m, 9H, Ar-H)~190 (CHO), 125-140 (Ar-C), ~138 (C-SO₂)~3250 (N-H), ~1700 (C=O), ~1340 & ~1160 (SO₂)
(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate C₁₇H₁₇NO₄S331.39~7.7 (d, 1H, J ≈ 16 Hz, Ar-CH=), ~6.5 (d, 1H, J ≈ 16 Hz, =CH-CO₂Et), 7.2-8.0 (m, 9H, Ar-H), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)~166 (C=O), ~144 (Ar-CH=), ~119 (=CH-CO₂Et), 125-140 (Ar-C), ~61 (OCH₂), ~14 (CH₃)~3250 (N-H), ~1710 (C=O), ~1640 (C=C), ~1340 & ~1160 (SO₂)

Note: The predicted NMR and IR data are based on typical chemical shifts and stretching frequencies for the respective functional groups and should be confirmed by experimental data. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is a key indicator of the (E)-configuration.[14]

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key reaction.

Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Acrylate Formation 3-Formylbenzenesulfonyl_chloride 3-Formylbenzenesulfonyl chloride Reaction_A Sulfonamide Formation (Pyridine, DCM) 3-Formylbenzenesulfonyl_chloride->Reaction_A Aniline Aniline Aniline->Reaction_A Intermediate 3-Formyl-N-phenyl- benzenesulfonamide Reaction_A->Intermediate HWE_Reaction HWE Reaction Intermediate->HWE_Reaction Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide_Formation Ylide Formation (THF) Triethyl_phosphonoacetate->Ylide_Formation NaH NaH NaH->Ylide_Formation Ylide_Formation->HWE_Reaction Final_Product (E)-Ethyl 3-(3-(N-phenylsulfamoyl)- phenyl)acrylate HWE_Reaction->Final_Product HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Ylide [(EtO)₂P(O)CHCO₂Et]⁻ Na⁺ Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Ylide_step2 Ylide Aldehyde Ar-CHO Betaine [Ar-CH(O⁻)-CH(P(O)(OEt)₂)CO₂Et] Aldehyde->Betaine Betaine_step3 Betaine Ylide_step2->Betaine Oxaphosphetane Cyclic Intermediate Oxaphosphetane_step4 Oxaphosphetane Betaine_step3->Oxaphosphetane Cyclization Product (E)-Ar-CH=CH-CO₂Et Byproduct (EtO)₂P(O)O⁻ Oxaphosphetane_step4->Product Oxaphosphetane_step4->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This guide outlines a robust and reliable protocol for the synthesis of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers can confidently synthesize this molecule for further investigation in their respective fields. The self-validating nature of the described protocols, combined with comprehensive characterization, ensures the integrity of the final product.

References

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC. (2015, November 19).
  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles - Taylor & Francis. (2007, February 16).
  • 3-Aminobenzenesulfonamide | 98-18-0 - ChemicalBook. (2026, January 13).
  • Chemistry Heck Reaction - sathee jee - IIT Kanpur.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013, August 5).
  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. (2011, August 30).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25).
  • Heck reaction - Wikipedia.
  • yield comparison of different Wittig reagents for unsaturated ester synthesis - Benchchem.
  • Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide - Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sulfonamide-Bearing Acrylates

Abstract This technical guide provides a comprehensive exploration of the synthesis and physicochemical properties of sulfonamide-bearing acrylates. These hybrid macromolecules, which combine the pH-responsive nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis and physicochemical properties of sulfonamide-bearing acrylates. These hybrid macromolecules, which combine the pH-responsive nature of sulfonamides with the versatile polymer backbone of acrylates, are of significant interest to researchers, scientists, and drug development professionals. This document offers in-depth insights into the causal relationships behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. Key physicochemical parameters, including pKa, solubility, lipophilicity (logP/logD), and thermal stability, are discussed in detail, supplemented with experimental protocols and data presentation.

Introduction: The Synergy of Sulfonamides and Acrylates

The convergence of sulfonamide chemistry with acrylate polymer science has given rise to a class of "smart" materials with tunable properties, making them highly valuable in biomedical applications such as targeted drug delivery.[1][2] Sulfonamides, a class of compounds containing the -SO₂NH- functional group, are well-known for their therapeutic properties and, critically, their weakly acidic nature, which imparts pH-sensitivity.[3] The pKa of the sulfonamide proton can be readily modulated by altering its chemical environment, allowing for the design of polymers that undergo conformational or solubility changes in response to specific pH triggers, such as those found in the tumor microenvironment or within endosomes.[3][4]

Acrylates, on the other hand, are vinyl monomers that can be polymerized into a wide array of structures with diverse physical and chemical properties.[5] Their polymer backbones offer a stable and biocompatible scaffold for the presentation of functional groups. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of well-defined sulfonamide-bearing acrylate polymers with precise control over molecular weight and narrow molecular weight distributions, which is crucial for their application in nanotherapeutics.[2][6]

This guide will delve into the critical physicochemical properties of these polymers, providing both the theoretical underpinnings and practical methodologies for their characterization.

Synthesis of Sulfonamide-Bearing Acrylate Monomers and Polymers

The creation of well-defined sulfonamide-bearing acrylate polymers begins with the synthesis of the corresponding monomer, followed by a controlled polymerization process.

Monomer Synthesis

The synthesis of a sulfonamide-bearing acrylate monomer typically involves the reaction of a sulfonamide with an acryloyl or methacryloyl chloride. A general synthetic scheme is presented below.

sulfonamide Sulfonamide (R-SO2NH-R') monomer Sulfonamide-Bearing Acrylate Monomer sulfonamide->monomer acrylate_chloride Acryloyl Chloride acrylate_chloride->monomer base Base (e.g., Triethylamine) in Anhydrous DCM base->monomer HCl Scavenger byproduct Triethylamine Hydrochloride

Caption: General synthesis of a sulfonamide-bearing acrylate monomer.

A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of a Sulfonamide-Bearing Acrylate Monomer

Objective: To synthesize a sulfonamide-bearing acrylate monomer via the reaction of a sulfonamide with acryloyl chloride.

Materials:

  • Sulfonamide of interest

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the starting sulfonamide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure sulfonamide-bearing acrylate monomer.[7]

  • Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization via RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined sulfonamide-bearing acrylate polymers due to its tolerance of a wide range of functional groups and its ability to produce polymers with controlled molecular weights and low polydispersity indices (PDIs).[2][8]

cluster_reactants Reactants cluster_process Polymerization cluster_product Product monomer Sulfonamide-Acrylate Monomer reaction_vessel Degassed Reaction Vessel (e.g., Schlenk tube) monomer->reaction_vessel raft_agent RAFT Agent (CTA) raft_agent->reaction_vessel initiator Initiator (e.g., AIBN) initiator->reaction_vessel heating Heating (e.g., 60-70°C) reaction_vessel->heating polymer Well-defined Sulfonamide-Bearing Acrylate Polymer heating->polymer purification Purification (e.g., Precipitation) polymer->purification

Caption: Workflow for RAFT polymerization of sulfonamide-bearing acrylates.

Experimental Protocol: RAFT Polymerization of a Sulfonamide-Bearing Acrylate Monomer

Objective: To synthesize a well-defined sulfonamide-bearing acrylate polymer using RAFT polymerization.

Materials:

  • Sulfonamide-bearing acrylate monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine the sulfonamide-bearing acrylate monomer, the RAFT agent, and the initiator in the desired molar ratio in the anhydrous solvent.[8]

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with nitrogen or argon and seal.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time.

  • To monitor the polymerization, periodically take aliquots (under inert atmosphere) to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography, GPC).

  • Once the desired conversion is reached, quench the polymerization by cooling the vessel in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using GPC, and confirm its chemical structure using ¹H NMR and FT-IR.

Key Physicochemical Properties and Their Characterization

pKa and pH-Dependent Solubility

The pKa of the sulfonamide group is a critical parameter that dictates the pH at which the polymer will ionize, influencing its solubility and potential for pH-responsive behavior.[4] The pKa of the polymer can differ from that of the monomer due to the polyelectrolytic effect.[9]

Table 1: Representative pKa Values of Sulfonamide-Containing Monomers and Polymers

Sulfonamide DerivativeMonomer pKaPolymer pKaReference
Methacryloylsulfacetamide5.45.6[6]
Methacryloylsulfabenzamide6.56.7[6]
Methacryloylsulfamethazine7.47.6[6]

Experimental Protocol: Determination of Polymer pKa by Potentiometric Titration

Objective: To determine the apparent pKa of a sulfonamide-bearing acrylate polymer.

Materials:

  • Sulfonamide-bearing acrylate polymer

  • Deionized water

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • Calibrated pH meter

Procedure:

  • Dissolve a known amount of the polymer in a specific volume of deionized water to create a solution of known concentration (e.g., 1 mg/mL).

  • If the polymer is not readily soluble, dissolve it in a minimal amount of 0.1 M NaOH and then dilute with deionized water.

  • Titrate the polymer solution with 0.1 M HCl, adding small, known volumes of the titrant.

  • Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Plot the pH versus the volume of HCl added to obtain a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10] This can also be determined by plotting the derivative of the titration curve (ΔpH/ΔV vs. V).

The pH-dependent solubility can be visually and quantitatively assessed by measuring the turbidity of polymer solutions at different pH values. The pH at which the polymer solution becomes turbid upon acidification is known as the cloud point or transition pH.[4]

Lipophilicity (logP/logD)

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] For sulfonamide-bearing acrylates, lipophilicity is expressed as the partition coefficient (logP) for the neutral form and the distribution coefficient (logD) for the ionizable form at a specific pH.[11]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted method for the indirect determination of logP and logD values.[3][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Table 2: Comparison of Experimental and Computational Lipophilicity Descriptors for Sulfonamide Derivatives

CompoundExperimental logD₇.₄Calculated logP (Consensus)Reference
Sulfonamide Derivative 11.852.15[11][12]
Sulfonamide Derivative 22.302.55[11][12]
Sulfonamide Derivative 31.501.75[11][12]

Experimental Protocol: Determination of logP/logD by RP-HPLC

Objective: To estimate the logP and logD of a sulfonamide-bearing acrylate monomer or small molecule using RP-HPLC.

Materials:

  • Sulfonamide-bearing acrylate compound

  • A series of reference compounds with known logP values

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: Acetonitrile and a buffer solution (e.g., phosphate buffer at pH 7.4 for logD determination)

  • Methanol for sample preparation

Procedure:

  • Calibration:

    • Prepare solutions of at least five reference compounds with a range of known logP values that bracket the expected logP of the test compound.

    • Inject each reference compound into the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t₀) / t₀.

    • Plot log k versus the known logP values of the reference compounds to generate a calibration curve.[3][13]

  • Sample Analysis:

    • Prepare a solution of the sulfonamide-bearing acrylate compound and inject it into the HPLC system under the same conditions used for the calibration.

    • Record the retention time (t_R) of the test compound and calculate its capacity factor (k).

  • logP/logD Calculation:

    • Using the linear regression equation from the calibration curve, calculate the logP (or logD if a buffered mobile phase is used) of the test compound from its log k value.[14][15]

Thermal Properties

The thermal stability of sulfonamide-bearing acrylates is essential for their processing and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two key techniques used to evaluate their thermal properties.[16][17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the decomposition temperature and thermal stability of the polymer.[16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.[18]

cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_input Polymer Sample tga_process Heating Ramp tga_input->tga_process tga_output Mass Loss vs. Temperature (Decomposition Temperature) tga_process->tga_output dsc_input Polymer Sample dsc_process Heating/Cooling Cycle dsc_input->dsc_process dsc_output Heat Flow vs. Temperature (Tg, Tm) dsc_process->dsc_output

Caption: Thermal analysis workflow for sulfonamide-bearing acrylate polymers.

Experimental Protocol: Thermal Analysis by TGA and DSC

Objective: To determine the thermal stability and transitions of a sulfonamide-bearing acrylate polymer.

Materials:

  • Dry sulfonamide-bearing acrylate polymer sample

  • TGA instrument

  • DSC instrument

  • Inert gas (e.g., nitrogen)

Procedure (TGA):

  • Place a small, known amount of the dry polymer sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

  • The onset of significant weight loss indicates the decomposition temperature.[17]

Procedure (DSC):

  • Place a small amount of the dry polymer sample (typically 5-10 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan at the same rate.

  • The glass transition temperature (Tg) is observed as a step change in the heat flow during the second heating scan. The melting point (Tm), if applicable, will appear as an endothermic peak.[18]

Applications in Drug Development

The unique physicochemical properties of sulfonamide-bearing acrylates make them attractive for various applications in drug development:

  • pH-Responsive Drug Delivery: Polymers can be designed to be stable at physiological pH (7.4) but become soluble or undergo a conformational change at the lower pH of tumor tissues or endosomes, triggering drug release.[3]

  • Gene Delivery: The cationic nature of some sulfonamide-containing polymers at acidic pH can facilitate the complexation and cellular uptake of nucleic acids.

  • Theranostics: The versatile acrylate backbone allows for the incorporation of both therapeutic agents and imaging moieties for combined therapy and diagnostics.

Conclusion

Sulfonamide-bearing acrylates represent a promising class of smart polymers with tunable physicochemical properties. A thorough understanding and characterization of their pKa, solubility, lipophilicity, and thermal stability are paramount for their rational design and successful application in the field of drug development. The experimental protocols and theoretical insights provided in this guide serve as a valuable resource for researchers and scientists working with these advanced materials.

References

  • Taylor & Francis. (n.d.). Sulfonamide-Based Polymers | Encyclopedia of Biomedical Polymers and P. Taylor & Francis eBooks. Retrieved from [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]

  • Armes, S. P., et al. (2017). Polyelectrolyte pKa from experiment and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2026, March 1). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs | Request PDF. Retrieved from [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening. Retrieved from [Link]

  • Koyama, Y., & Okano, T. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Retrieved from [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers. Retrieved from [Link]

  • Ciura, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The lipophilicity parameters of sulfonamide derivatives were clustered.... Retrieved from [Link]

  • Sims, M. B., et al. (2015). Tunable pH- and CO2-Responsive Sulfonamide-Containing Polymers by RAFT Polymerization. eScholarship.org. Retrieved from [Link]

  • Scholar DLU. (n.d.). SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP. Retrieved from [Link]

  • van der Meulen, F., & de Jong, G. J. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme I. Synthetic scheme for sulfonamide-based monomers. Retrieved from [Link]

  • Cafferty, B. J., et al. (n.d.). Ultra-Sensitive pH Control of Supramolecular Polymers and Hydrogels: pKa Matching of Biomimetic Monomers. Rsc.org. Retrieved from [Link]

  • Sims, M. B. (2014). "RAFT Polymerization of Sulfonamide-Containing Methacrylamides". The Aquila Digital Community. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DTGA thermograms measured for all polymethacrylates containing... | Download Scientific Diagram. Retrieved from [Link]

  • American Chemical Society. (n.d.). Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores | Poster Board #1040. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC analysis of polymethacrylates containing sulfonyl (A) and nitrile.... Retrieved from [Link]

  • Creager, S. E., & Steiger, R. A. (n.d.). Determination of surface pKa values of surface-confined molecules derivatized with pH-sensitive pendant groups. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Retrieved from [Link]

  • ResearchGate. (2002, May). pH-Induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • Wilson, P., & Davis, T. P. (2023). Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. RSC Publishing. Retrieved from [Link]

  • Sims, M. B. (2014). RAFT Polymerization of Sulfonamide-Containing Methacrylamides. The Aquila Digital Community. Retrieved from [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Retrieved from [Link]

  • UNC. (2022, August 19). RAFT Step-Growth Polymerization of Diacrylates. Retrieved from [Link]

  • ResearchGate. (2025, October 24). Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation | Request PDF. Retrieved from [Link]

  • R Discovery. (2001, April 1). Determination of Lipophilicity Constants of Sulfonamide Substituents. Retrieved from [Link]

  • Ulańska, M., & Janik, H. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Lipophilicity Constants of Sulfonamide Substituents. Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • Scribd. (n.d.). DSC and TGA: Thermal Analysis Methods | PDF. Retrieved from [Link]

  • Synfacts. (2016, April 18). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Retrieved from [Link]

  • Ajekwene, K. K. (2020). Properties and Applications of Acrylates. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2002, April 26). (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

  • Asrorov, U. A. (n.d.). POLYACRYLAMIDE'S RHEOLOGICAL AND PHYSICOCHEMICAL PROPERTIES: ANALYSIS AND APPLICATIONS1. Retrieved from [Link]

  • Ilin, D., et al. (2022). Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. MDPI. Retrieved from [Link]

  • Wright, D., et al. (2014). Physical Properties and Biological Activity of Poly(butyl acrylate–styrene) Nanoparticle Emulsions Prepared with Conventional and Polymerizable Surfactants. PMC. Retrieved from [Link]

  • de Sousa, M. M., & Smith, K. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. RSC Publishing. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, a molecule of interest for researchers and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document is structured to offer not just data, but a deeper understanding of the experimental choices and the correlation between molecular structure and spectroscopic output, ensuring scientific integrity and practical utility.

Introduction and Molecular Structure

(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is a substituted cinnamate derivative containing a sulfonamide moiety. The accurate characterization of its structure is paramount for its application as a potential pharmaceutical intermediate[1]. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating and confirming the molecular architecture of such compounds.

The (E)-configuration of the double bond and the specific substitution pattern on the phenyl rings give rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint, providing both the data and the scientific rationale behind its interpretation.

Caption: Molecular Structure of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For the title compound, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom. The data presented here is extrapolated from the closely related methyl ester, with adjustments for the ethyl group.

¹H NMR Spectroscopy

Experimental Protocol: A sample of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.35t3H-O-CH₂-CH₃
~4.28q2H-O-CH₂ -CH₃
~6.50d1H=CH-COOEt
~7.20-7.80m9HAromatic-H
~7.75d1HAr-CH=
~9.80br s1H-SO₂-NH -

Interpretation and Rationale: The presence of the ethyl ester group is confirmed by the characteristic triplet and quartet at approximately 1.35 and 4.28 ppm, respectively. The large coupling constant (typically ~16 Hz) for the vinyl protons (~6.50 and ~7.75 ppm) is indicative of the (E)- or trans-configuration of the double bond. The complex multiplet in the aromatic region (7.20-7.80 ppm) arises from the protons of the two phenyl rings. The broad singlet around 9.80 ppm is characteristic of the sulfonamide N-H proton, which often undergoes exchange and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired using the same sample and spectrometer as for ¹H NMR, with broadband proton decoupling.

Data Summary:

Chemical Shift (ppm)Assignment
~14.2-O-CH₂-CH₃
~60.8-O-CH₂ -CH₃
~120-145Aromatic & Vinylic Carbons
~166.5C =O

Interpretation and Rationale: The ethyl group carbons are readily identified by their upfield signals at approximately 14.2 and 60.8 ppm. The numerous signals in the 120-145 ppm range correspond to the aromatic carbons of the two phenyl rings and the two vinylic carbons. The downfield signal at ~166.5 ppm is characteristic of the ester carbonyl carbon.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a robust and self-validating system for the structural confirmation of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate. Each technique offers complementary information, and together they allow for an unambiguous assignment of the compound's structure. This guide serves as a practical resource for researchers, providing not only the expected spectroscopic data but also the underlying scientific principles for their interpretation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • World-Chemical. (n.d.). (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Sulfur–Containing Amide–BasedR[1]otaxanes and Molecular Shuttles. Retrieved from [Link]

  • Potkin, V., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl-3-[2-(phenylthiomethyl)-1-(phenylsulfonyl)-indol-3-yl]-acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018020406A1 - Polymorphic forms of belinostat and processes for preparation thereof.

Sources

Exploratory

A Comprehensive Guide to 1H and 13C NMR Analysis of Novel Acrylate Compounds

Introduction: The Crucial Role of NMR in Acrylate Characterization In the fast-paced worlds of drug development and materials science, the precise characterization of novel molecules is paramount. Acrylate compounds, val...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of NMR in Acrylate Characterization

In the fast-paced worlds of drug development and materials science, the precise characterization of novel molecules is paramount. Acrylate compounds, valued for their versatile polymerization capabilities, are foundational to a vast array of applications, from dental composites and bone cements to drug delivery systems and advanced coatings. The structural integrity of these acrylate monomers and their subsequent polymers directly dictates their physicochemical properties and, ultimately, their performance and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of these critical compounds.[1][2][3][4]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy for the detailed analysis of novel acrylate compounds. We will move beyond a simple recitation of steps to explore the underlying principles and strategic considerations that enable robust and reliable characterization.

Part 1: Foundational Principles of NMR for Acrylate Analysis

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus.[1][3] This sensitivity allows us to differentiate atoms within a molecule, providing a detailed map of its structure.

Key parameters derived from NMR spectra that are essential for acrylate analysis include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus, helping to identify functional groups and the overall molecular framework.[1][5][6]

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, providing crucial information about the relative ratios of different protons in the molecule.[5][6]

  • Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms by revealing interactions between neighboring nuclei.[1][5]

  • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is a result of J-coupling and indicates the number of neighboring, non-equivalent nuclei.[5][6]

Part 2: The Practical Workflow: From Sample Preparation to Spectral Interpretation

Achieving high-quality, interpretable NMR spectra is contingent upon meticulous experimental execution. This section outlines a validated workflow for the analysis of novel acrylate compounds.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with careful sample preparation and adherence to a systematic protocol.

Step-by-Step Methodology:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent's own protons.[7][8] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar analytes.[7] For more polar acrylates, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be more appropriate.[8] The selected solvent should completely dissolve the sample to ensure a homogeneous solution.[9]

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10] For the less sensitive ¹³C NMR, a higher concentration, often as much as will dissolve to form a saturated solution, is recommended to reduce acquisition time.[10]

  • Sample Preparation:

    • Ensure the sample is dry and free of any residual solvents from synthesis or purification.

    • Weigh the desired amount of the acrylate compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent and gently agitate until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[10][11] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[10]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This is crucial for stabilizing the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharper spectral lines and better resolution.

    • Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient for initial characterization.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio. Proton decoupling is almost always used to simplify the spectrum and improve sensitivity.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the novel acrylate compound.

Visualizing the NMR Workflow

The following diagram illustrates the key stages of the NMR experimental workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3) Concentration Sample Concentration (5-25 mg for 1H) Solvent->Concentration Dissolution Dissolution & Filtration Concentration->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Insert Insert Sample Tube->Insert Lock Lock & Shim Insert->Lock Acquire_1H Acquire 1H Spectrum Lock->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phasing & Referencing FT->Phase Integrate Integration (1H) Phase->Integrate Analyze Structural Elucidation Integrate->Analyze

Caption: A streamlined workflow for NMR analysis of novel acrylate compounds.

Part 3: Interpreting the Spectra of Novel Acrylates

The power of NMR lies in the detailed structural information encoded within the spectrum. For acrylate compounds, specific regions of the ¹H and ¹³C NMR spectra are particularly informative.

Characteristic ¹H NMR Chemical Shifts and Coupling Patterns

The vinyl protons of the acrylate group are highly characteristic and provide a wealth of structural information.

  • Vinyl Protons (C=CH₂): These typically appear in the range of 5.5 - 6.5 ppm .[12][13] The three vinyl protons are generally non-equivalent and exhibit complex splitting patterns due to both geminal (across the same carbon) and cis/trans (across the double bond) coupling.

  • Protons Alpha to the Carbonyl (O=C-CH): If present, these protons are deshielded by the carbonyl group and typically resonate around 2.0 - 2.5 ppm .

  • Ester Group Protons (-O-CH₂-): The chemical shift of these protons is highly dependent on the nature of the R group in the ester. They are typically found in the range of 3.5 - 4.5 ppm .

The following diagram illustrates the typical spin-spin coupling observed in an acrylate moiety.

Acrylate_Coupling cluster_structure Acrylate Structure cluster_couplings J-Coupling Interactions struct H_a    C=C / \n H_b  H_c J_gem Geminal Coupling (J_ab) J_cis Cis Coupling (J_ac) J_trans Trans Coupling (J_bc) H_a_node H_a H_b_node H_b H_a_node->H_b_node J_gem H_c_node H_c H_a_node->H_c_node J_cis H_b_node->H_c_node J_trans

Caption: Spin-spin coupling interactions in an acrylate group.

Characteristic ¹³C NMR Chemical Shifts

¹³C NMR, while less sensitive, provides complementary and often less ambiguous data for structural confirmation.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears in the downfield region of the spectrum, typically between 165 - 175 ppm .

  • Vinyl Carbons (C=C): The two carbons of the double bond are also found in a characteristic region, generally between 120 - 140 ppm .[12] The carbon attached to the two protons (CH₂) will have a different chemical shift than the carbon attached to one proton and the carbonyl group.

  • Ester Group Carbon (-O-C-): The carbon directly attached to the ester oxygen typically resonates in the range of 60 - 80 ppm .

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acrylate Compounds

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Vinyl (C=CH₂)5.5 - 6.5120 - 140
Carbonyl (C=O)-165 - 175
Ester (-O-CH₂-)3.5 - 4.560 - 80
Alkyl (C-H)0.8 - 2.510 - 50

Part 4: Advanced NMR Techniques for Deeper Structural Insights

For complex novel acrylates or for the characterization of polymers, one-dimensional NMR may not be sufficient. A suite of advanced, multi-dimensional NMR techniques can provide unambiguous assignments and detailed structural information.[14]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within a molecule.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals.[15][16]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton.[15][16]

  • Solid-State NMR (ssNMR): For the analysis of insoluble or cross-linked acrylate polymers, ssNMR is an essential technique. It provides information on the structure, dynamics, and morphology of polymers in their native solid state.[1][17]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to separate the signals of different components in a mixture based on their diffusion coefficients, which is useful for analyzing polymer blends or identifying impurities.[1][18]

Conclusion: The Indispensable Role of NMR in Acrylate R&D

As the demand for novel materials and therapeutics continues to grow, so too does the need for robust and reliable analytical methodologies. ¹H and ¹³C NMR spectroscopy are indispensable tools in the arsenal of the modern researcher, providing unparalleled insight into the structure, purity, and dynamics of novel acrylate compounds.[1][2][4] By understanding the fundamental principles and applying the systematic workflows outlined in this guide, scientists and developers can confidently characterize their materials, accelerating the pace of innovation and ensuring the quality and safety of their products.

References

  • Merck Millipore. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.
  • Creative Biostructure. Using NMR for Studying Polymer Structures.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Intertek. GPC-NMR Analysis for Polymer Characterisation.
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
  • Labinsights. Selection Guide on Deuterated Solvents for NMR.
  • University of Durham. How to make an NMR sample.
  • Magritek. Spinsolve Benchtop NMR for Polymer Characterization.
  • Measurlabs. Polymer Characterization by NMR.
  • Simson Pharma. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Weizmann Institute of Science. Sample Preparation & NMR Tubes.
  • TCI AMERICA. Deuterated Compounds for NMR.
  • University of Wisconsin-Madison. Sample Preparation.
  • ACS Publications. Analysis of Network Structure of UV-Cured Acrylates by 1H NMR Relaxation, 13C NMR Spectroscopy, and Dynamic Mechanical Experiments. Macromolecules. 2001;34(12):4135-4143.
  • ijprajournal. Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
  • Creative Biostructure. Latest Advancements in NMR Technology.
  • MDPI. Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes. Polymers (Basel). 2021;13(8):1225.
  • Fujisawa S, Kadoma Y. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. J. Oleo Sci. 2006;55(7):357-363.
  • Hodgkinson P, Sauri J. Advances in NMR spectroscopy of small molecules in solution. In: Webb GA, ed. Nuclear Magnetic Resonance. Vol 48. Royal Society of Chemistry; 2022:77-119.
  • ResolveMass Laboratories Inc. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • Lago R, Ortiz PJ, Martinez R. Characterization of acrylic copolymers by 1H and 13C NMR spectroscopy. Acta Polym. 1987;38(11):651-654.
  • Brar AS, Singh G, Shankar R. Two-dimensional NMR studies of acrylate copolymers*. Pure Appl. Chem. 2003;75(9):1233-1246.
  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.
  • Butts CP, Jones CR, Grealis J, et al. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Chem. Sci. 2021;12(4):1435-1442.
  • ResearchGate. Advances in NMR spectroscopy of small molecules in solution.
  • Materials Science. Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique.
  • ChemicalBook. Acrylic acid(79-10-7) 13C NMR spectrum.
  • ResearchGate. An approach to predict the 13C NMR chemical shifts of acrylonitrile copolymers using artificial neural network.
  • ResearchGate. 1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)...
  • ChemicalBook. Methyl acrylate(96-33-3) 13C NMR spectrum.
  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules. 2023;28(22):7683.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Venditti V, Vuister GW, Weekes J, et al. Protein Structure Validation Using Side-Chain Chemical Shifts. J. Am. Chem. Soc. 2012;134(14):6236-6245.
  • Chemistry LibreTexts. NMR - Interpretation.
  • ResearchGate. NMR Interpretation: Getting from Spectrum to Structure.

Sources

Foundational

Engineering the Interface: Solubility and Stability Dynamics of Ethyl Acrylate Copolymers in Advanced Drug Delivery

Executive Summary Ethyl acrylate (EA) forms the structural and functional backbone of numerous pharmaceutical polymers, most notably the methacrylic acid-ethyl acrylate copolymers (e.g., EUDRAGIT® L 100-55). By balancing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl acrylate (EA) forms the structural and functional backbone of numerous pharmaceutical polymers, most notably the methacrylic acid-ethyl acrylate copolymers (e.g., EUDRAGIT® L 100-55). By balancing the hydrophobicity and flexibility of the ethyl acrylate monomer with the pH-responsive ionizability of methacrylic acid, formulation scientists can engineer precise enteric coatings and amorphous solid dispersions (ASDs). This technical guide elucidates the physicochemical causality governing the solubility profiles and hydrolytic stability of these compounds, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality of pH-Dependent Solubility

The solubility of ethyl acrylate-based enteric polymers is not a static material property but a dynamic thermodynamic response to the dielectric microenvironment and ambient pH. These anionic copolymers are typically synthesized in a 1:1 ratio of methacrylic acid to ethyl acrylate 1[1].

The Causality of Dissolution: In the acidic gastric media (pH 1.2–5.0), the carboxylic acid groups of the methacrylic acid remain protonated. During this phase, the hydrophobic cohesive forces driven by the ethyl acrylate segments dominate, causing the polymer chain to tightly coil and undergo hydrophobic collapse. This renders the film impermeable to aqueous ingress, protecting acid-labile active pharmaceutical ingredients (APIs)2[2].

As the dosage form transits into the duodenum (pH > 5.5), the carboxylic groups ionize into carboxylates (-COO⁻). The resulting electrostatic repulsion overcomes the hydrophobic shielding of the ethyl acrylate backbone. This shift in the free energy landscape induces rapid polymer swelling, chain uncoiling, and subsequent dissolution 3[3].

Recent advancements in ternary Amorphous Solid Dispersions (ASDs) leverage this rapid ionization. For example, hot-melt extrusion of methacrylic acid-ethyl acrylate copolymer (1:1) combined with hydroxypropyl cellulose (HPC) creates synergistic intermolecular interactions that can boost the solubility and maintain supersaturation of poorly soluble drugs (like celecoxib) by up to 80% in intestinal media 4[4].

G Start Oral Administration (Ethyl Acrylate Copolymer) Stomach Gastric Environment (pH 1.2 - 5.0) Start->Stomach Protonated -COOH Groups Protonated (Polymer Coiled/Insoluble) Stomach->Protonated Intestine Intestinal Environment (pH > 5.5) Protonated->Intestine GI Transit Ionized -COO⁻ Groups Ionized (Polymer Swells/Dissolves) Intestine->Ionized Release Targeted Drug Release Ionized->Release

pH-dependent ionization and solubility workflow of methacrylic acid-ethyl acrylate copolymers.

Hydrolytic and Thermal Stability Profiling

While the ethyl acrylate monomer itself is relatively stable to hydrolysis at acidic and neutral pHs5[5], its incorporation into a polymer chain alters its susceptibility to degradation. Ethyl acrylate imparts essential flexibility to the copolymer, lowering the glass transition temperature (Tg) to facilitate film formation and hot-melt extrusion. However, ester linkages are theoretically vulnerable to base- or acid-catalyzed hydrolysis.

The Causality of Hydrolytic Resistance: The hydrolytic stability of acrylate polymers is heavily dictated by steric hindrance and the local dielectric constant ( ϵr​ ). Comparative studies between poly(acrylates) and poly(methacrylates)—such as poly(2-(dimethylamino)ethyl acrylate) vs. its methacrylate counterpart—reveal that acrylates are inherently more sensitive to hydrolysis under accelerated stress. The absence of the α -methyl group in the ethyl acrylate backbone increases the local ϵr​ of the microenvironment, facilitating the nucleophilic attack of water on the ester carbonyl6[6].

Despite this intrinsic chemical vulnerability, pharmaceutical-grade methacrylic acid-ethyl acrylate copolymers exhibit excellent shelf-stability. The macroscopic hydrophobic collapse of the polymer chain in solid-state and acidic aqueous environments physically shields the ester bonds from hydronium or hydroxide ions, creating a kinetic barrier to degradation.

Comparative Physicochemical Data
Compound/PolymerFunctional RoleSolubility ThresholdHydrolytic Stability ProfileKey Mechanistic Characteristic
Ethyl Acrylate (Monomer) Synthesis PrecursorSlightly soluble in waterStable at acidic/neutral pH[5]Highly volatile; requires inhibitors to prevent spontaneous polymerization[5].
Methacrylic Acid-Ethyl Acrylate Copolymer (1:1) Enteric Coating / ASD MatrixpH > 5.5[2]High (shielded by hydrophobic collapse)Exhibits pH-responsive ionization; synergistic precipitation inhibition in ASDs[4].
Poly(2-(dimethylamino)ethyl acrylate) - p(DMAEA) Cationic Delivery VectorSoluble at acidic pHModerate (sensitive at pH 7)[6]Lacks α -methyl steric hindrance, increasing local dielectric constant ( ϵr​ )[6].

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity (E-E-A-T), experimental protocols must be designed as self-validating systems. This means integrating internal controls that confirm the physicochemical state of the polymer in real-time, preventing analytical artifacts.

Protocol A: Biphasic pH-Dependent Solubility & Supersaturation Assay

Objective: To quantify the dissolution kinetics and precipitation inhibition of ethyl acrylate copolymers in ASDs. Causality: Simulating gastrointestinal transit validates the polymer's dual function: remaining impermeable in the stomach while driving and maintaining supersaturation in the intestine.

  • Preparation: Formulate the ASD (e.g., 10% API load, 1:1 polymer ratio) via hot-melt extrusion. Self-Validation: Analyze via Differential Scanning Calorimetry (DSC). A single Tg confirms a homogeneous, single-phase miscible system[4].

  • Acidic Phase (0-120 min): Introduce 500 mg of the ASD into 750 mL of 0.1 N HCl (pH 1.2) at 37°C using a USP Apparatus II (paddle) at 50 rpm.

  • In-Situ Monitoring: Use fiber-optic UV-Vis probes to monitor API release. Self-Validation: The UV absorbance must remain near baseline (<5% release), confirming the protonated, insoluble state of the copolymer[2].

  • pH Shift (120 min): Add 250 mL of 0.2 M tribasic sodium phosphate to rapidly adjust the vessel pH to 6.8.

  • Supersaturation Tracking: Sample aliquots at 5, 15, 30, 60, and 120 minutes post-shift. Filter immediately through a 0.2 μ m PTFE syringe filter to remove undissolved aggregates.

  • Quantification: Analyze the filtrate via HPLC. Self-Validation: A sustained concentration spike above the API's crystalline thermodynamic solubility confirms successful ionization and precipitation inhibition by the polymer[4].

Protocol B: Accelerated Hydrolytic Degradation Kinetics

Objective: To determine the hydrolytic half-life of ethyl acrylate ester bonds under extreme thermal and pH stress. Causality: Applying Arrhenius kinetics at elevated temperatures allows for the extrapolation of long-term shelf stability while elucidating the microenvironmental dielectric effects[6].

  • Sample Matrix: Disperse the polymer in heavily buffered solutions at pH 1.0 (0.1 N HCl) and pH 10.0 (borate buffer) to maintain constant hydronium/hydroxide concentrations throughout the reaction.

  • Thermal Stress: Incubate sealed ampoules at 60°C, 70°C, and 80°C in a shaking water bath.

  • Kinetic Sampling: Withdraw ampoules at predefined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately plunge ampoules into an ice-water bath and neutralize the pH to ~7.0. Self-Validation: This rapid cooling and neutralization halt the hydrolysis reaction instantly, preventing artifactual degradation while the sample awaits analysis.

  • Chromatographic Analysis: Quantify the release of ethanol (the primary hydrolysis byproduct of ethyl acrylate) using GC-FID or LC-MS.

  • Data Modeling: Plot ln(Ct​/C0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ). Extrapolate to 25°C using the Arrhenius equation.

G Prep Sample Preparation (Polymer in Buffer) Stress Accelerated Thermal Stress (60°C - 80°C) Prep->Stress Sampling Aliquoting at Time Intervals Stress->Sampling Quench Quench Reaction (Ice Bath & Neutralization) Sampling->Quench Analysis Chromatographic Analysis (Quantify Degradants) Quench->Analysis Validation Kinetic Modeling (Arrhenius Extrapolation) Analysis->Validation

Self-validating workflow for accelerated hydrolytic degradation kinetics of ester bonds.

Conclusion

The utility of ethyl acrylate compounds in pharmaceutical sciences is fundamentally rooted in the delicate balance between their hydrophobic ester side chains and the ionizable groups of their comonomers. By understanding the dielectric microenvironment and employing rigorous, self-validating analytical protocols, formulation scientists can precisely engineer targeted release profiles and ensure robust long-term stability for complex dosage forms.

References

  • Tiiips. "Methacrylic acid-ethyl acrylate copolymer (1:1) - Descrizione".
  • ChemicalBook. "The Toxicity and Hazard of Ethyl acrylate".
  • ACS Publications. "A Mechanistic Study of the Hydrolytic Stability of Poly(2-(dimethylamino)ethyl methacrylate)".
  • NIH / PMC. "Boost of solubility and supersaturation of celecoxib via synergistic interactions of methacrylic acid-ethyl acrylate copolymer (1:1) and hydroxypropyl cellulose in ternary amorphous solid dispersions".
  • MDMA. "Enteric Coatings-pH control with EUDRAGIT".
  • Phexcom. "Polymethacrylates: Methacrylic acid-ethyl acrylate copolymer (1:1)".

Sources

Exploratory

Whitepaper: A Senior Application Scientist's Guide to the Initial Biological Screening of Sulfonamide Derivatives

Authored for: Drug Discovery and Development Professionals Abstract The sulfonamide scaffold (-SO₂NH₂), a cornerstone of medicinal chemistry, has demonstrated remarkable versatility, extending far beyond its original rol...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Drug Discovery and Development Professionals

Abstract

The sulfonamide scaffold (-SO₂NH₂), a cornerstone of medicinal chemistry, has demonstrated remarkable versatility, extending far beyond its original role as an antibacterial agent.[1][2] Modern drug discovery pipelines are actively exploring sulfonamide derivatives for applications in oncology, and as inhibitors of key physiological enzymes.[1][3][4] This guide provides a strategic framework for the initial biological screening of novel sulfonamide libraries. Moving beyond a simple recitation of protocols, we delve into the causality behind the screening cascade, emphasizing the integration of data to build a comprehensive preliminary profile of each candidate compound. Our approach is designed to enable researchers to make informed, data-driven decisions, efficiently prioritizing compounds with the highest therapeutic potential while identifying liabilities early in the discovery process.

The Modern Screening Philosophy: A Phased Approach

An effective screening campaign is not a monolithic process but a multi-stage funnel designed to progressively filter a large library of synthesized compounds down to a few promising leads. This "screening cascade" approach maximizes resource efficiency by employing broad, high-throughput assays initially, followed by more complex, lower-throughput assays for mechanism elucidation and specificity profiling on the most promising "hits."

Our guide is structured around this philosophy, detailing a logical progression from primary screening to preliminary ADME/Tox assessment.

G cluster_0 Screening Cascade A Compound Library (Novel Sulfonamide Derivatives) B Primary Screening (Broad Bioactivity) A->B High-Throughput C Secondary Screening (Potency, Selectivity, MoA) B->C Active 'Hits' D Preliminary ADME/Tox (Drug-Like Properties) C->D Potent & Selective 'Hits' E Hit-to-Lead Decision (Candidate Prioritization) D->E Profiled 'Hits' G PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis (Essential for DNA/RNA) DHPS->Folate Normal Pathway Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for determining the quantitative antibacterial efficacy of a compound. [5][6]

  • Materials:

    • Test sulfonamide compounds dissolved in Dimethyl sulfoxide (DMSO).

    • Mueller-Hinton Broth (MHB). [5] * Bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923, Gram-negative Escherichia coli ATCC 25922). [5][7] * Sterile 96-well microtiter plates.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Preparation of Compound Dilutions: Create a stock solution of the sulfonamide in DMSO (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a final concentration range (e.g., 512 µg/mL to 0.5 µg/mL). [5][8] 2. Inoculum Preparation: Culture bacteria overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [6]Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (MHB + bacteria, no compound) and a negative/sterility control well (MHB only).

    • Incubation: Incubate the plates at 37°C for 16-24 hours. [6] 5. Data Analysis: The MIC is defined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. [5] Data Presentation: Sample MIC Data Table

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Sulfonamide-A 816>128
Sulfonamide-B 64>12832
Sulfonamide-C >128>128>128
Ampicillin 0.54N/A
Fluconazole N/AN/A8

Note: Lower MIC values indicate higher potency.

Anticancer Activity Screening

Many sulfonamide derivatives exert potent anticancer effects through various mechanisms, including cell cycle arrest, disruption of microtubule assembly, and enzyme inhibition. [1][2][4] Causality: The initial screen does not assume a mechanism. It simply asks: "Does this compound kill or stop the proliferation of cancer cells?" The MTT assay is a robust, colorimetric method for assessing this by measuring the metabolic activity of cells, which is a proxy for cell viability. [9][10][11]Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. [9][11] Experimental Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. [9] * Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Sterile 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells (vehicle control) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control. [5] 3. Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

    • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the purple formazan crystals. [5] 6. Data Analysis: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [5]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Sulfonamide Derivatives (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent (Incubate 2-4h) C->D E Living Cells Convert MTT -> Purple Formazan D->E F Solubilize Formazan (e.g., with DMSO) E->F G Read Absorbance (570nm) & Calculate IC50 F->G

Sources

Foundational

Predictive Pharmacophore Profiling and Target Deconvolution of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate

Executive Summary & Strategic Rationale In the landscape of medicinal chemistry, (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is predominantly recognized as a late-stage synthetic intermediate in the production of B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry, (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is predominantly recognized as a late-stage synthetic intermediate in the production of Belinostat (PXD101), an FDA-approved histone deacetylase (HDAC) inhibitor[1]. Belinostat relies on a hydroxamic acid moiety—a privileged zinc-binding group (ZBG)—to chelate the catalytic zinc ion within the HDAC active site.

However, by intentionally evaluating the ethyl ester precursor rather than the hydroxamic acid, we strategically "de-target" the compound from HDACs. Masking the ZBG abolishes its primary pharmacology, unmasking the latent therapeutic potential of its two core structural motifs: an α,β-unsaturated ester (Michael acceptor) and an N-phenylsulfamoyl recognition anchor . This technical whitepaper establishes a predictive framework for repurposing this compound as a Targeted Covalent Inhibitor (TCI) against novel protein targets, specifically focusing on the Keap1-Nrf2 pathway and cysteine-bearing kinases.

Pharmacophore Deconstruction & Target Hypotheses

The molecule's architecture presents a dual-pharmacophore system capable of proximity-driven covalent bonding.

Hypothesis I: Keap1-Nrf2 Pathway Activation via Cys151

The Kelch-like ECH-associated protein 1 (Keap1) acts as a primary cellular sensor for electrophilic and oxidative stress. Under basal conditions, Keap1 forms a complex with Cullin 3 (Cul3) to ubiquitinate and degrade the transcription factor Nrf2[2].

  • Mechanistic Causality: Michael acceptors are privileged structures for Keap1 inhibition. The electrophilic (E)-ethyl acrylate warhead is predicted to undergo a 1,4-Michael addition with the highly nucleophilic Cys151 residue located in the BTB domain of Keap1[3].

  • Outcome: Covalent modification of Cys151 induces a conformational change that disrupts the Keap1-Cul3 interaction, halting Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus to drive the expression of Antioxidant Response Element (ARE) genes[2].

Hypothesis II: Targeted Covalent Inhibition (TCI) of Kinases

Covalent kinase inhibitors (CKIs), such as ibrutinib and afatinib, utilize acrylamide warheads to irreversibly bind non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR) in the ATP-binding pocket[4],[5].

  • Mechanistic Causality: While acrylamides are highly reactive, the ethyl acrylate moiety is a "softer" electrophile. Its lower intrinsic reactivity requires precise spatial orientation to achieve covalent bond formation. The N-phenylsulfamoyl group serves as a hydrophobic anchor, binding reversibly to the kinase hinge region or allosteric pockets. This proximity-driven reactivity minimizes off-target toxicity by ensuring the Michael addition only occurs when perfectly aligned with a target cysteine[4].

G Compound (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate Acrylate (E)-Ethyl Acrylate (Electrophilic Warhead) Compound->Acrylate Warhead Sulfonamide N-Phenylsulfamoyl (Recognition Anchor) Compound->Sulfonamide Anchor Keap1 Keap1 (Cys151) Covalent Modification Acrylate->Keap1 1,4-Addition Kinase Kinases (e.g., BTK Cys481) Targeted Covalent Inhibition Acrylate->Kinase 1,4-Addition Sulfonamide->Keap1 Hydrophobic Pocket Sulfonamide->Kinase Hinge/Allosteric Binding

Caption: Pharmacophore mapping illustrating the dual-action logic of the compound's structural motifs.

Data Presentation: Predictive Metrics

To guide experimental screening, the theoretical physicochemical and binding parameters of the compound are summarized below.

Pharmacophore ElementProperty / MetricPredicted Behavior / TargetCausality
(E)-Ethyl Acrylate Electrophilicity ( ω )Moderate (Softer than Acrylamide)Reduces non-specific glutathione (GSH) depletion; requires proximity for reaction.
(E)-Ethyl Acrylate Mass Shift ( Δ Mass)+331.09 DaExact mass addition upon irreversible covalent adduct formation with a thiol.
N-Phenylsulfamoyl LogP ContributionHigh LipophilicityEnhances cell membrane permeability; drives binding into hydrophobic kinase pockets.
Intact Molecule Target: Keap1 (Cys151)Covalent Adduct FormationDisrupts Cul3 E3 ligase complex, stabilizing Nrf2.
Intact Molecule Target: BTK (Cys481)Targeted Covalent InhibitionSulfonamide anchors in ATP pocket, positioning acrylate for Cys481 attack.

Self-Validating Experimental Workflows

To empirically validate these hypotheses, the following self-validating protocols must be executed. These workflows are designed with internal controls to ensure data trustworthiness.

Workflow 1: Intact Protein Mass Spectrometry (Covalent Adduct Mapping)

This protocol confirms the direct, covalent modification of the target protein by the Michael acceptor.

Step-by-Step Methodology:

  • Protein Preparation: Incubate 5 µM of recombinant Wild-Type (WT) Keap1 and a Cys151Ser mutant Keap1 (Internal Control) in HEPES buffer (pH 7.4) at 37°C.

  • Compound Dosing: Add the compound at a 10-fold molar excess (50 µM) to both protein samples. Include a DMSO vehicle control.

  • Incubation & Quenching: Incubate for 2 hours. Quench the reaction by adding 0.1% Formic Acid to lower the pH and halt nucleophilic attack.

  • LC-MS/MS Analysis: Desalt the samples using a C4 ZipTip and inject them into a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Data Deconvolution: Analyze the intact mass spectra.

    • Causality of Validation: A successful targeted covalent interaction will show a mass shift of exactly +331.09 Da in the WT Keap1 sample, but not in the Cys151Ser mutant or DMSO control. This definitively proves that the reaction is specific to Cys151 and not a non-specific artifact.

G Compound Electrophilic Compound (Ethyl Acrylate) Keap1 Keap1-Cul3 Complex (Active E3 Ligase) Compound->Keap1 Attacks Cys151 Adduct Cys151 Covalent Adduct (Conformational Change) Keap1->Adduct Disruption of Cul3 Nrf2 Nrf2 Stabilization & Nuclear Translocation Adduct->Nrf2 Prevents Ubiquitination ARE ARE-Dependent Transcription (Antioxidant Response) Nrf2->ARE Gene Activation

Caption: Mechanistic pathway of Keap1-Nrf2 activation via Cys151 covalent modification.

Workflow 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical binding does not guarantee cellular efficacy. CETSA validates that the compound permeates the cell membrane and engages the target in a physiological environment[6],[7].

Step-by-Step Methodology:

  • Cell Treatment: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a target cancer cell line. Treat cells with 10 µM of the compound or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the treated cells into PCR tubes. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 100,000 x g for 20 minutes.

    • Causality of Choice: Heating denatures unbound proteins, causing them to aggregate. Ultracentrifugation pellets these aggregates, leaving only the folded, stabilized proteins in the soluble supernatant[6].

  • Quantification: Analyze the soluble fractions via Western Blot (probing for Keap1 or target Kinase) or quantitative MS.

  • Data Interpretation: Plot the melting curve. A positive target engagement is validated by a rightward shift in the aggregation temperature ( Tagg​ ) in the compound-treated group compared to DMSO, proving thermodynamic stabilization[7].

G Cells Live Cell Treatment (Compound vs DMSO) Heat Thermal Gradient (40°C - 65°C) Cells->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis Soluble Extract Soluble Protein Fraction Lysis->Soluble Detect Western Blot / MS Quantification Soluble->Detect Result Target Engagement (Thermal Shift ΔTm) Detect->Result

Caption: Step-by-step CETSA workflow for validating live-cell target engagement.

Experimental Parameter Summary

Assay TypeCritical ParameterRecommended Value / ConditionPurpose
Intact MS Incubation Time2 HoursAllows sufficient time for the "soft" ethyl acrylate to form a covalent bond.
Intact MS Internal ControlCys151Ser Mutant ProteinValidates that the +331.09 Da mass shift is site-specific.
CETSA Thermal Range40°C to 65°CCaptures the full melting curve ( Tagg​ ) of typical human kinases and Keap1.
CETSA Centrifugation100,000 x g (20 mins)Strictly separates denatured aggregates from ligand-stabilized soluble protein.

Sources

Exploratory

In Silico Prediction of ADMET Properties for Novel Sulfonamides: A Technical Guide

Introduction: Navigating the ADMET Minefield in Sulfonamide Drug Discovery The journey of a drug candidate from concept to clinic is fraught with peril, with poor pharmacokinetic and safety profiles being primary reasons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the ADMET Minefield in Sulfonamide Drug Discovery

The journey of a drug candidate from concept to clinic is fraught with peril, with poor pharmacokinetic and safety profiles being primary reasons for late-stage attrition.[1][2] The principles of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are the cornerstones of modern drug development, guiding the optimization of a molecule's behavior within the body. In silico ADMET modeling has emerged as an indispensable tool, allowing for the early and cost-effective identification of potential liabilities, thereby de-risking development pipelines.[3][4]

This guide provides an in-depth technical framework for the in silico prediction of ADMET properties, with a specific focus on the sulfonamide scaffold. Sulfonamides, a class of synthetic antimicrobial agents, are integral to a wide array of therapeutics beyond their initial antibacterial use, including diuretics, anti-inflammatories, and anticonvulsants.[5][6] However, their physicochemical properties, which contribute to their therapeutic efficacy, also present unique ADMET challenges, such as variable solubility, potential for hypersensitivity reactions, and specific metabolic pathways.[5][7] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to strategically navigate the complexities of sulfonamide ADMET profiling.

The Strategic Workflow: An Overview of In Silico ADMET Profiling

A robust in silico ADMET assessment is not a single push-button exercise but a multi-faceted workflow. It begins with the foundational physicochemical properties that dictate a compound's behavior and progresses through a hierarchical evaluation of its pharmacokinetic and toxicological profile. This systematic approach ensures that computational resources are used efficiently and that the resulting data provides a holistic view of the candidate's potential.

Caption: High-level workflow for in silico ADMET profiling.

Pillar 1: Foundational Physicochemical Properties

The ADMET profile of a compound is fundamentally governed by its physicochemical characteristics. For sulfonamides, properties like pKa, lipophilicity (LogP), and aqueous solubility are particularly critical as they influence everything from absorption to target engagement.[8]

  • pKa: The sulfonamide group (-SO2NHR) is acidic, and its ionization state at physiological pH dictates its solubility, permeability, and potential for plasma protein binding. Accurate pKa prediction is therefore the first crucial step.

  • Lipophilicity (LogP): This parameter describes the balance between a molecule's hydrophilicity and lipophilicity, which is a key determinant of its ability to cross biological membranes.

  • Aqueous Solubility: Poor solubility is a major hurdle in drug development. For sulfonamides, solubility can be highly pH-dependent due to the acidic nature of the sulfonamide proton.

  • Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes.

Pillar 2: Modeling Absorption and Distribution

A drug must reach its site of action in sufficient concentration to be effective. In silico models provide critical early insights into a compound's likely absorption and distribution characteristics.

  • Human Intestinal Absorption (HIA): This predicts the extent to which a drug is absorbed from the gut into the bloodstream. Models like the "BOILED-Egg" provide an intuitive graphical assessment of HIA based on lipophilicity and polarity.[9][10]

  • Blood-Brain Barrier (BBB) Permeation: For CNS-targeting drugs, the ability to cross the BBB is essential. For non-CNS drugs, it is a potential liability. In silico classifiers can predict a compound's likelihood of BBB permeation.[9]

  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin reduces the free concentration of a drug available to exert its therapeutic effect. The acidic nature of many sulfonamides can contribute to high PPB.[7][11]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, limiting their absorption and tissue penetration. Predicting whether a sulfonamide is a substrate or inhibitor of P-gp is crucial.[9]

Pillar 3: Predicting Metabolic Fate

Metabolism, primarily in the liver, is the body's way of modifying and eliminating foreign compounds. Understanding a drug's metabolic profile is key to predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.[12] The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast number of drugs.[13]

Key Metabolic Predictions:
  • CYP Inhibition: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.[14] In silico models can predict whether a novel sulfonamide is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15][16][17]

  • Site of Metabolism (SOM): Identifying the specific atoms in a molecule most likely to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.[13]

The following workflow illustrates a typical decision-making process for evaluating CYP inhibition risk.

CYP_Inhibition_Workflow start Input Sulfonamide Structure model Run Multi-Isoform CYP Inhibition Models (e.g., 1A2, 2C9, 2D6, 3A4) start->model check Inhibitor of any major isoform? model->check low_risk Low DDI Risk Proceed check->low_risk No high_risk High DDI Risk Flag for Redesign check->high_risk Yes analyze Identify Structural Alerts & Propose Modifications high_risk->analyze

Caption: Decision workflow for CYP inhibition prediction.

Pillar 4: Evaluating Toxicity Risks

Toxicity is a leading cause of drug attrition.[2] Early identification of potential toxic liabilities through in silico screening is a cornerstone of modern safety pharmacology.

Critical Toxicity Endpoints:
  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias.[18][19] Many drugs have been withdrawn from the market due to this off-target effect, making in silico hERG prediction a mandatory early screen.[20] Certain structural features common in sulfonamides have been associated with hERG blockage.[21]

  • Mutagenicity (Ames Test): This assesses the potential of a compound to induce mutations in DNA, a marker for carcinogenic potential. In silico models can identify structural alerts associated with mutagenicity.

  • Drug-Induced Liver Injury (DILI): DILI is a major reason for drug withdrawal and is notoriously difficult to predict.[22][23] While challenging, computational models are increasingly being used to flag compounds with a higher risk of hepatotoxicity.[24][25][26]

Experimental Protocol: A Practical Guide to ADMET Profiling with SwissADME

This protocol provides a step-by-step guide for performing a comprehensive in silico ADMET analysis using SwissADME, a freely accessible and robust web tool.[9][27]

Objective: To generate a comprehensive ADMET profile for a novel sulfonamide candidate.

Methodology:

  • Molecule Input:

    • Navigate to the SwissADME website (]">http://www.swissadme.ch).[9]

    • Input the structure of your sulfonamide candidate. This can be done by drawing the molecule using the provided sketcher or by pasting a list of SMILES (Simplified Molecular Input Line Entry System) strings into the input box.[10] For multiple compounds, list one SMILES string per line.

  • Execution:

    • Once the molecule(s) are entered, click the "Run" button to initiate the calculations. The processing time is typically a few seconds per molecule.

  • Data Interpretation & Analysis:

    • The results are presented in a clear, one-panel-per-molecule format.[27]

    • Physicochemical Properties: Review the calculated values for molecular weight, LogP (iLOGP), water solubility, and TPSA. Compare these against typical ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

    • Pharmacokinetics:

      • Examine the "BOILED-Egg" model for a visual prediction of gastrointestinal absorption and blood-brain barrier permeation.[10]

      • Check the predictions for P-gp substrate status.

      • Assess the predicted inhibition for the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4). A "Yes" indicates a high probability of inhibition.[9]

    • Drug-Likeness: Review the various drug-likeness filters (e.g., Lipinski, Ghose, Veber). While not absolute rules, violations can indicate potential liabilities.

    • Medicinal Chemistry Friendliness: Check for "PAINS" (pan-assay interference compounds) alerts, which can indicate problematic fragments that may lead to non-specific activity or false positives in assays.

  • Building a Self-Validating System - The Applicability Domain:

    • Causality: It is crucial to understand that these predictions are based on Quantitative Structure-Activity Relationship (QSAR) models.[28] The reliability of a prediction for a new compound depends on its similarity to the compounds in the model's training set.[29]

    • Trustworthiness: This concept is known as the Applicability Domain (AD) of the model.[30][31] Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.[32] While SwissADME does not explicitly output an AD score, be cautious with predictions for highly novel or unusual sulfonamide scaffolds that may not be well-represented in the underlying training data.

    • Action: For high-priority candidates with concerning predictions, consider using multiple prediction tools to see if there is a consensus.[3] This cross-validation builds confidence in the in silico result before committing to expensive experimental validation.

Case Study: Comparative Profiling of Virtual Sulfonamides

To illustrate the practical application of this workflow, let's consider a comparative analysis of three hypothetical sulfonamide derivatives designed around a common core.

PropertyMolecule A (Parent)Molecule B (Lipophilic Analog)Molecule C (Polar Analog)Desired Range
Physicochemical
MW ( g/mol )310.4394.5354.4< 500
cLogP2.54.81.91 - 3
Water SolubilitySolublePoorly SolubleHighly Soluble> -4 (log mol/L)
TPSA (Ų)85.685.6105.8< 140
Pharmacokinetics
GI AbsorptionHighLowHighHigh
BBB PermeantNoYesNoVaries by target
CYP2C9 InhibitorYesYesNoNo
P-gp SubstrateNoYesNoNo
Toxicity
hERG BlockerLow RiskHigh RiskLow RiskLow Risk
DILI RiskLowModerateLowLow
Drug-Likeness
Lipinski Violations01 (cLogP > 5)00

Analysis:

  • Molecule A shows a balanced profile, with its main liability being potential CYP2C9 inhibition, a common feature for acidic drugs.

  • Molecule B , designed to increase potency through lipophilic interactions, suffers from poor solubility, low GI absorption, potential hERG toxicity, and is flagged as a P-gp substrate. This highlights the classic trade-off where increasing lipophilicity can negatively impact ADMET properties.

  • Molecule C , with an added polar group, demonstrates improved solubility and avoids CYP inhibition but may have reduced permeability depending on the TPSA increase.

This comparative analysis allows for data-driven prioritization. Molecule A and C would be prioritized for synthesis and in vitro testing, while Molecule B would be deprioritized or redesigned to mitigate its clear ADMET liabilities.

Conclusion and Future Outlook

The integration of in silico ADMET prediction into early-stage drug discovery is no longer optional but a strategic imperative. For a well-established yet challenging class like sulfonamides, these computational tools provide an invaluable lens to foresee and mitigate potential development hurdles. By adopting a systematic, multi-pillar approach that encompasses physicochemical properties, pharmacokinetics, and toxicity, researchers can make more informed decisions, optimize their chemical matter more efficiently, and increase the overall probability of success.

The field continues to evolve, with advances in machine learning and artificial intelligence promising even more accurate and comprehensive predictive models.[4][33] As these technologies mature, the ability to design novel sulfonamides with pre-optimized ADMET profiles will become increasingly sophisticated, ultimately accelerating the delivery of safer and more effective medicines to patients.

References

  • Vertex AI Search. (n.d.). In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method.
  • PMC. (n.d.). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism.
  • ACS Publications. (2015, June 24). Rule-Based Prediction Models of Cytochrome P450 Inhibition.
  • PMC. (2022, December 14). Applications of In Silico Models to Predict Drug-Induced Liver Injury.
  • Wikipedia. (n.d.). Applicability domain.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • MDPI. (2019, April 17). An In Silico Model for Predicting Drug-Induced Hepatotoxicity.
  • ACS Publications. (2025, September 18). Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction.
  • ACS Publications. (2005, June 22). A Stepwise Approach for Defining the Applicability Domain of SAR and QSAR Models.
  • QxMD. (n.d.). Integration of in vitro and in silico approaches enables prediction of drug-induced liver injury.
  • Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery.
  • Food and Drug Administration. (n.d.). Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes.
  • SpringerLink. (2012, April 25). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models.
  • ResearchGate. (n.d.). Defining the Applicability Domain of QSAR models : An overview.
  • arXiv. (2024, September 14). Applicability domains are common in QSAR but irrelevant for conventional ML tasks.
  • Encyclopedia.pub. (2022, December 29). In Silico Models to Predict Drug-Induced Liver Injury.
  • Taylor & Francis Online. (2017, November 29). In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method.
  • PubMed. (2019, March 15). In silico approaches and tools for the prediction of drug metabolism and fate: A review.
  • SpringerLink. (2006, August 1). Machine Learning Techniques for In Silico Modeling of Drug Metabolism.
  • Frontiers. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • CIBFar. (2021, June 23). ADMET modeling approaches in drug discovery.
  • RSC Publishing. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • ResearchGate. (2025, August 6). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP.
  • PubMed. (2023, October 5). "Data fusion" quantitative read-across structure-activity-activity relationships (q-RASAARs) for the prediction of toxicities of binary and ternary antibiotic mixtures toward three bacterial species.
  • Bentham Science. (2022, January 1). Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study.
  • YouTube. (2020, September 1). How to use SwissADME?.
  • PubMed. (2024, May 15). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
  • Benchchem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide.
  • PMC. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
  • PMC. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • ResearchGate. (2024, March 12). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
  • YouTube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
  • ResearchGate. (2017, March 3). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • RSC Publishing. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • Wiley Online Library. (2023, October 15). In silico prediction of hERG blockers using machine learning and deep learning approaches.
  • SwissADME. (n.d.). Help.
  • MDPI. (2022, June 21). hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties.
  • PubMed. (2023, September 1). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.
  • ResearchGate. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.
  • Bentham Science. (n.d.). In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology.
  • PMC. (2022, July 15). Quantitative structure–activity relationship-based computational approaches.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2021, July 30). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • OSP Journal of Chemical and Pharmaceutical Sciences. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • PubMed. (2022, August 18). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations.
  • ResearchGate. (n.d.). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid, a key intermediate in pharmaceutical research and development, part...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid, a key intermediate in pharmaceutical research and development, particularly in the creation of anti-inflammatory and analgesic drugs.[1] This document details established synthetic methodologies, including the Knoevenagel condensation and Perkin reaction, offering a comparative analysis of their advantages and limitations. Furthermore, it provides detailed, step-by-step experimental protocols, characterization data, and a discussion of the underlying reaction mechanisms. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important compound.

Introduction

(E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid is a cinnamic acid derivative characterized by a phenylsulfamoyl group at the meta-position of the phenyl ring. Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2] The presence of the α,β-unsaturated carboxylic acid moiety, coupled with various substitutions on the phenyl ring, makes them valuable scaffolds in drug discovery.[2] The title compound, with its specific substitution pattern, serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[1]

The synthesis of cinnamic acid derivatives can be achieved through several well-established organic reactions. The most common methods include the Perkin reaction, Knoevenagel condensation, and Heck reaction.[2] The choice of a particular synthetic route depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide will focus on the most pertinent and efficient methods for the synthesis of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, leading to two distinct and well-established synthetic strategies: the Knoevenagel Condensation and the Perkin Reaction. Both methods involve the formation of the characteristic α,β-unsaturated carboxylic acid from an aromatic aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely used method for forming carbon-carbon bonds.[3] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst such as piperidine or pyridine.[4][5] For the synthesis of cinnamic acids, malonic acid is a common choice for the active methylene compound.[2][6]

The reaction proceeds through a series of steps: deprotonation of the active methylene compound to form a nucleophilic enolate, nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the α,β-unsaturated product.[3][4] When malonic acid is used, the initial condensation product is an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the desired cinnamic acid derivative.[4]

Advantages of the Knoevenagel Condensation:

  • Milder reaction conditions compared to the Perkin reaction.[2]

  • Generally provides good yields.[2]

  • Versatile and applicable to a wide range of aldehydes.

Disadvantages of the Knoevenagel Condensation:

  • The use of pyridine as a solvent and catalyst can be a drawback due to its toxicity.[2]

Perkin Reaction

The Perkin reaction, discovered by William Henry Perkin, is another classic method for the synthesis of α,β-unsaturated aromatic acids.[7][8] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[7][9]

The mechanism of the Perkin reaction involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. A series of subsequent steps, including an aldol-type condensation and dehydration, leads to the formation of the cinnamic acid derivative.[7]

Advantages of the Perkin Reaction:

  • Utilizes readily available and inexpensive starting materials.[2]

  • A well-established and reliable method.

Disadvantages of the Perkin Reaction:

  • Often requires high reaction temperatures and long reaction times.[2][10]

  • Can sometimes result in the formation of side products.[10]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[11] This reaction has become a powerful tool in organic synthesis due to its high functional group tolerance and stereoselectivity, typically affording the trans-isomer.[11] In the context of synthesizing the target molecule, a Heck reaction could be envisioned between a 3-halophenylsulfonamide derivative and acrylic acid.

Advantages of the Heck Reaction:

  • Excellent stereoselectivity for the trans-isomer.[11]

  • Broad substrate scope.

Disadvantages of the Heck Reaction:

  • The cost of the palladium catalyst can be a concern for large-scale synthesis.

  • Requires careful optimization of reaction conditions (catalyst, ligand, base, and solvent).

Proposed Synthetic Pathway: A Two-Step Approach

Based on the analysis of the available synthetic strategies, a robust and efficient two-step synthesis is proposed. This pathway begins with the synthesis of the key intermediate, 3-formyl-N-phenylbenzenesulfonamide, followed by a Knoevenagel condensation to yield the final product.

Synthetic Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Knoevenagel Condensation 3-Formylbenzenesulfonyl_chloride 3-Formylbenzenesulfonyl chloride 3-Formyl-N-phenylbenzenesulfonamide 3-Formyl-N-phenyl- benzenesulfonamide 3-Formylbenzenesulfonyl_chloride->3-Formyl-N-phenylbenzenesulfonamide Pyridine Aniline Aniline Aniline->3-Formyl-N-phenylbenzenesulfonamide Final_Product (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid 3-Formyl-N-phenylbenzenesulfonamide->Final_Product Piperidine, Pyridine Malonic_acid Malonic acid Malonic_acid->Final_Product

Caption: Proposed two-step synthesis of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.

Step 1: Synthesis of 3-Formyl-N-phenylbenzenesulfonamide

The first step involves the reaction of 3-formylbenzenesulfonyl chloride with aniline to form the corresponding sulfonamide. This is a standard procedure for the synthesis of sulfonamides, typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.[12]

Step 2: Synthesis of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid via Knoevenagel Condensation

The second and final step is the Knoevenagel condensation of the synthesized aldehyde with malonic acid. This reaction is catalyzed by piperidine in a pyridine solvent and proceeds under reflux conditions to afford the desired (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.[2][13]

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product characterization should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 3-Formyl-N-phenylbenzenesulfonamide
  • To a stirred solution of aniline (1.0 eq) in pyridine at 0 °C, add 3-formylbenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield 3-formyl-N-phenylbenzenesulfonamide.

Synthesis of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid
  • In a round-bottom flask, dissolve 3-formyl-N-phenylbenzenesulfonamide (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine (a few drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.

Experimental_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Knoevenagel Condensation s1_start Start s1_reagents Mix Aniline and Pyridine at 0°C s1_start->s1_reagents s1_add Add 3-Formylbenzenesulfonyl chloride s1_reagents->s1_add s1_react Stir at Room Temperature for 12h s1_add->s1_react s1_quench Pour into Ice-Water and Acidify s1_react->s1_quench s1_filter Filter and Wash Solid s1_quench->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_product 3-Formyl-N-phenylbenzenesulfonamide s1_dry->s1_product s2_start Start with Aldehyde s1_product->s2_start s2_dissolve Dissolve Aldehyde and Malonic Acid in Pyridine s2_start->s2_dissolve s2_catalyst Add Catalytic Piperidine s2_dissolve->s2_catalyst s2_reflux Reflux for 3-4h s2_catalyst->s2_reflux s2_workup Pour into Ice/HCl s2_reflux->s2_workup s2_isolate Filter and Wash Precipitate s2_workup->s2_isolate s2_purify Recrystallize s2_isolate->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Detailed experimental workflow for the synthesis.

Characterization and Data

The synthesized compound should be characterized by its physical and spectral data.

Parameter Expected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid
¹³C NMR Consistent with the structure of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid
IR (cm⁻¹) Peaks corresponding to O-H, C=O, C=C, and S=O stretching vibrations
Mass Spec (m/z) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight

Safety and Handling

Standard laboratory safety precautions should be followed. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. The reagents used in this synthesis, particularly pyridine and piperidine, are toxic and should be handled with care.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthetic route for the preparation of (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. The described methodology, centered around the Knoevenagel condensation, provides a practical approach for obtaining this valuable pharmaceutical intermediate. The detailed experimental protocols and discussion of alternative synthetic strategies offer a comprehensive resource for researchers in the field of drug discovery and development.

References

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • MDPI. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • PrepChem.com. Synthesis of 3-Aminophenylacetic acid. [Link]

  • R Discovery. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. [Link]

  • SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

  • Wikipedia. Perkin reaction. [Link]

Sources

Exploratory

Introduction: The Ubiquitous and Vital Role of Carbonic Anhydrases

An In-Depth Technical Guide to the Discovery of Novel Carbonic Anhydrase Inhibitors Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (EC 4.2.1.1) that are fundamental to life.[1][2][3] Their...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (EC 4.2.1.1) that are fundamental to life.[1][2][3] Their primary and most remarkable function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][4] As one of the fastest known enzymes, CAs accelerate this reaction by a factor of up to 10 million, a rate limited primarily by the diffusion of its substrates.[3][5] This catalytic prowess is central to a vast array of physiological processes, including respiration and CO₂ transport, acid-base homeostasis, electrolyte secretion, and various biosynthetic pathways.[2][4][5]

The active site of most CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[1][6] This configuration activates the water molecule, facilitating a nucleophilic attack on the CO₂ substrate.[6][7] In mammals, at least 14 active CA isoforms have been identified, each with distinct tissue distribution and subcellular localization—including cytosolic, mitochondrial, secreted, and membrane-bound forms—which dictates their specific physiological roles.[4][5]

The dysregulation or hyperactivity of specific CA isoforms is implicated in numerous pathologies. For example, elevated CA II activity in the ciliary body of the eye contributes to increased aqueous humor production and glaucoma.[8][9] Meanwhile, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic solid tumors, where they help maintain a favorable intracellular pH for cancer cell survival while contributing to the acidification of the tumor microenvironment, promoting metastasis.[10][11][12][13][14] This direct link to disease has established CAs as compelling therapeutic targets, driving extensive research into the discovery of potent and selective carbonic anhydrase inhibitors (CAIs).[15][16][17]

This guide provides a technical overview of the modern strategies and methodologies employed in the discovery and characterization of novel CAIs, from initial screening to preclinical evaluation.

Part 1: Core Strategies for Inhibitor Discovery

The quest for novel CAIs has evolved significantly, leveraging a combination of high-throughput screening, rational design, and fragment-based approaches.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large compound libraries to identify initial "hits." For CAs, the most common HTS method is a colorimetric assay that measures the enzyme's esterase activity, an accessible proxy for its physiological CO₂ hydration activity.[18][19]

Workflow: High-Throughput Screening for CA Inhibitors

Caption: A typical workflow for a high-throughput screening campaign to identify novel carbonic anhydrase inhibitors.

Experimental Protocol: Colorimetric Esterase Activity Assay for HTS

This protocol is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[20]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, adjusting the pH to 7.6. The choice of buffer is critical; buffers with primary amine groups can interfere with the enzyme.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer to a final concentration of ~2-5 µM.

    • Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like acetonitrile or DMSO. This solution should be prepared fresh.

    • Test Compounds: Prepare stock solutions of library compounds in DMSO.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add 180 µL of Assay Buffer.

    • Add 1 µL of the test compound solution (or DMSO for control wells).

    • Add 10 µL of the enzyme solution to the test and positive control wells. For blank wells, add 10 µL of assay buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final pNPA concentration will be 1 mM.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • The percent inhibition for each compound is calculated as: [1 - (Rate_compound / Rate_control)] * 100.

    • Hits are identified as compounds that exceed a predefined inhibition threshold (e.g., >50% inhibition). These hits must be further validated to rule out false positives and confirm their mechanism of action.[19][21]

Structure-Based Drug Design (SBDD)

SBDD leverages the three-dimensional structural information of the target enzyme, primarily obtained through X-ray crystallography, to design inhibitors with high affinity and selectivity.[7][15] This approach has been exceptionally fruitful for CAIs, as it allows for the rational design of moieties that can exploit subtle differences between the active sites of various isoforms.[16][17]

A key strategy in SBDD for CAIs is the "tail approach".[7][17] This involves using a known zinc-binding group (ZBG), such as a sulfonamide (-SO₂NH₂), as an anchor that coordinates to the catalytic zinc ion.[7][16] A "tail" is then chemically attached to this anchor, designed to extend into and interact with adjacent regions of the active site cavity. By modifying the tail to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved amino acid residues, isoform selectivity can be achieved.[7][17]

Workflow: Structure-Based Drug Design Cycle

SBDD_Cycle structure Determine 3D Structure (X-ray Crystallography) design In Silico Design (Analyze active site, design novel inhibitors) structure->design Provides Target Blueprint synthesis Chemical Synthesis of Designed Compounds design->synthesis Generates Chemical Plan testing Biological Evaluation (Inhibition & Selectivity Assays) synthesis->testing Produces Physical Compounds cocrystal Co-crystallization (Inhibitor-Enzyme Complex) testing->cocrystal Identifies Potent Leads cocrystal->design Reveals Binding Mode, Informs Next Cycle

Caption: The iterative cycle of structure-based drug design, from initial structure determination to lead optimization.

Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative approach that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[22][23] These initial fragment hits serve as starting points that can be progressively optimized into more potent lead compounds through chemical elaboration, such as "fragment growing" (adding functional groups) or "fragment linking" (connecting two or more fragments that bind to adjacent sites).[22][23] For CAs, this often involves screening for fragments that bind cooperatively with a known zinc-binding fragment like a sulfonamide or sulfamide.[22][23][24]

Part 2: In Vitro Characterization and Validation

Once initial hits are identified, they must undergo rigorous in vitro characterization to confirm their mechanism of action, determine their potency, and assess their selectivity across different CA isoforms.

Gold Standard Assay: Stopped-Flow CO₂ Hydration

While the pNPA assay is useful for HTS, it uses an artificial substrate. The definitive method for confirming CA inhibition is the stopped-flow CO₂ hydration assay, which directly measures the enzyme's catalytic activity on its natural substrate, CO₂.[10][25][26]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This method uses a stopped-flow instrument to rapidly mix an enzyme-inhibitor solution with a CO₂-saturated solution. The resulting decrease in pH, caused by the production of protons, is monitored over milliseconds using a pH indicator dye.[26]

  • Reagent Preparation:

    • Assay Buffer: Typically a buffer with a pKa around the desired pH range, such as 20 mM HEPES-Tris, pH 7.5.

    • Enzyme Solution: Purified CA isoform (e.g., hCA II, hCA IX) at a concentration of ~10-20 µM.

    • Inhibitor Solutions: Serial dilutions of the test compound prepared in the appropriate solvent (e.g., DMSO).

    • CO₂ Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator: A solution of a pH-sensitive dye (e.g., phenol red) is included in the assay buffer.

  • Instrumentation and Procedure:

    • The stopped-flow spectrophotometer is set up to monitor the absorbance change of the pH indicator at the appropriate wavelength.

    • Syringe 1: Contains the enzyme, assay buffer, pH indicator, and the inhibitor at a specific concentration (or solvent for control). This solution is pre-incubated for a defined period (e.g., 15 minutes) to allow for binding.

    • Syringe 2: Contains the CO₂-saturated water.

    • The instrument rapidly mixes equal volumes from both syringes, initiating the reaction.

  • Data Acquisition and Analysis:

    • The change in absorbance is recorded over time (typically the first 5-10% of the reaction). The initial velocity of the reaction is calculated from the slope of this curve.[26]

    • The experiment is repeated across a range of inhibitor concentrations to generate a dose-response curve.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable equation.

    • The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a true measure of the inhibitor's potency.[26]

Biophysical Confirmation of Binding

To complement kinetic data, biophysical techniques can directly confirm the binding of an inhibitor to the target enzyme and provide thermodynamic details of the interaction. Key methods include:

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing information on binding affinity (K_D), stoichiometry, and thermodynamics.[10]

  • Fluorescent Thermal Shift Assay (FTSA): Measures the change in the thermal stability of the protein upon ligand binding.[10]

  • Native Mass Spectrometry: Confirms the formation of the enzyme-inhibitor complex under non-denaturing conditions.[27]

Data Presentation: Assessing Potency and Selectivity

A primary goal in CAI discovery is achieving isoform selectivity to minimize off-target effects. For example, an anti-cancer agent targeting CA IX should ideally be much less potent against the highly abundant cytosolic isoform, CA II.[28][29] This is assessed by determining the Ki values of a compound against a panel of key CA isoforms.

Table 1: Representative Inhibitory Potency (Ki, nM) and Selectivity Profile of CA Inhibitors

Compound hCA I (Cytosolic) hCA II (Cytosolic) hCA IX (Tumor-Associated) hCA XII (Tumor-Associated) Selectivity (CA II / CA IX)
Acetazolamide 250 12 25 5.7 ~0.5
SLC-0111 ¹ 45000 108 45 4.5 ~2.4
Compound X ² 9800 60 6.7 220 ~9.0
Compound Y ³ >10000 15000 0.4 56 ~37,500

¹Data reflects a clinically investigated selective inhibitor.[11][30] ²Data from a series of fluorinated benzenesulfonamides designed for selectivity.[10][31] ³Data for a highly selective compound identified through virtual screening.[29]

Note: Data is compiled from various sources for illustrative purposes. Ki values can vary based on assay conditions.

Part 3: Cellular and Preclinical Evaluation

Demonstrating efficacy in a test tube is only the first step. The true potential of a novel CAI must be validated in a cellular context and ultimately in preclinical models.

  • Cell-Based Assays: For inhibitors targeting the cancer-related CA IX and XII, it is crucial to evaluate their effects on cancer cell lines, particularly under hypoxic conditions that mimic the tumor microenvironment.[12][13] Assays can measure effects on cell viability, proliferation, and migration.[14] Advanced techniques like electrical impedance spectroscopy can provide real-time, dynamic monitoring of cellular responses to inhibitor treatment.[12][13]

  • Preclinical Models: Promising compounds are advanced into animal models of disease. For anti-glaucoma agents, this involves models that measure intraocular pressure.[7] For anti-cancer agents, efficacy is tested in tumor xenograft models, where the inhibitor's ability to reduce primary tumor growth and inhibit metastasis is evaluated.[11]

The journey from hit identification to a viable drug candidate is arduous. However, the development of CAIs has seen significant success, with one selective inhibitor, SLC-0111 , having completed Phase I clinical trials for the treatment of advanced solid tumors.[11][14][28]

Conclusion and Future Directions

The discovery of novel carbonic anhydrase inhibitors is a dynamic field that effectively integrates diverse scientific disciplines. The strategic application of high-throughput screening, structure-based design, and fragment-based methods, underpinned by rigorous biophysical and cellular validation, has led to the identification of highly potent and increasingly selective inhibitors. While the sulfonamides remain the dominant class of CAIs, ongoing research is exploring new zinc-binding chemotypes and inhibition mechanisms to further improve selectivity and overcome potential resistance.[15][27] Furthermore, the validation of CAs as drug targets in infectious pathogens, such as Helicobacter pylori and Mycobacterium tuberculosis, opens new frontiers for the development of novel anti-infective agents.[7][32] The continued refinement of these discovery strategies promises to deliver the next generation of CAI therapeutics for a wide range of human diseases.

References

  • Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed. [Link]

  • Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. PubMed. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews International LLC. [Link]

  • Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Taylor & Francis Online. [Link]

  • Carbonic Anhydrase Inhibitors. Lecturio. [Link]

  • Carbonic anhydrase. Wikipedia. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • Advances in structure-based drug discovery of carbonic anhydrase inhibitors. PubMed. [Link]

  • Carbonic anhydrase inhibitors. SlideShare. [Link]

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]

  • Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. [Link]

  • New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. ACS Publications. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate. [Link]

  • Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. PubMed. [Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. ResearchGate. [Link]

  • (PDF) Carbonic Anhydrases and their Physiological Roles. Academia.edu. [Link]

  • The Vital Role of Carbonic Anhydrase in Physiological Processes. Oreate AI. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications. [Link]

  • Determination of carbonic anhydrase activity by a pCO2 sensor. PubMed. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Expert Opinion on Investigational Drugs. [Link]

  • Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase. ResearchGate. [Link]

  • The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. MDPI. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. [Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. sci-hub.se. [Link]

  • An overview of novel antimicrobial carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PubMed. [Link]

  • Carbonic Anhydrase Activity Assay Kit. Genotic. [Link]

  • Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX. PubMed. [Link]

  • Phase I Trial of CArbonic Anhydrase Inhibition in Combination with Radiochemotherapy or Radioimmunotherapy in Small Cell Lung Carcinoma. CenterWatch. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC. [Link]

  • Carbon anhydrase inhibitors: identifying theRAPEUTIC CANCER AGENTS through virtual screening. Taylor & Francis Online. [Link]

Sources

Foundational

Exploring the Chemical Space of Functionalized Acrylate Monomers: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, characterization, and application of functionalized acrylate monomers. It is designed to equip researchers, scientists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, characterization, and application of functionalized acrylate monomers. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize these versatile building blocks in their work. By moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating system of methodologies grounded in authoritative scientific literature.

The Acrylate Monomer: A Foundation of Versatility

Acrylate monomers are esters of acrylic acid, characterized by a vinyl group directly attached to a carbonyl carbon.[1] This bifunctional nature is the cornerstone of their utility: the vinyl group is amenable to polymerization, while the ester group can be modified with a vast array of functional groups, enabling the precise tuning of polymer properties.[1][2] The ability to tailor the chemical structure of acrylate monomers allows for the development of polymers with a wide range of characteristics, from rigid and hard to soft and flexible, and from hydrophobic to hydrophilic.[3] Even minor structural modifications, such as the addition of a methyl group, can significantly alter the performance of the resulting polymer.[3]

The selection of monomers is a critical first step in designing a polymer for a specific application. Monomers are broadly categorized as hard, soft, or functional.[] Hard monomers, such as methyl methacrylate (MMA) and styrene, contribute to polymers with high cohesion and strength.[5] In contrast, soft monomers, like butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA), impart flexibility and tackiness.[5] Functional monomers introduce specific chemical properties, such as cross-linking capabilities or responsiveness to external stimuli.[]

Navigating the Synthesis of Functionalized Acrylate Monomers

The synthesis of functionalized acrylate monomers can be achieved through various methods, with the choice of technique often dictated by the desired functionality and scale of production.

Continuous Flow Synthesis: An Efficient and Safe Approach

For laboratory-scale production, continuous flow processes offer a safe and efficient alternative to traditional batch synthesis.[6] This method involves reacting (meth)acryloyl chloride with an alcohol in the presence of a base, such as triethylamine, within a tubular reactor.[6] This approach allows for excellent conversions and minimizes the formation of unwanted side products.[6]

Experimental Protocol: Continuous Flow Synthesis of n-Octyl Acrylate

Objective: To synthesize n-octyl acrylate using a continuous flow reactor.

Materials:

  • Acryloyl chloride

  • n-octanol

  • Triethylamine

  • Tubular reactor system

  • Ultrasonicator

Methodology:

  • Prepare separate solutions of acryloyl chloride, n-octanol, and triethylamine in an appropriate solvent.

  • Introduce the reactant solutions into the tubular reactor using precision pumps.

  • Maintain a reaction time of 0.5 to 5 minutes within the reactor.

  • Utilize an ultrasonicator to assist in the processing of the formed slurry.

  • Collect the product stream and isolate the n-octyl acrylate. This process can achieve an isolated yield of up to 95%.[6]

Bio-based Monoterpene Acrylates

With a growing emphasis on sustainable chemistry, monoterpenes, which are naturally occurring secondary plant metabolites, have emerged as promising starting materials for the synthesis of (meth)acrylate monomers.[7] The esterification of monoterpene alcohols with (meth)acrylic acid is a common route to produce these bio-based monomers.[7]

The Art of Polymerization: From Monomers to Macromolecules

The conversion of acrylate monomers into polymers is most effectively achieved through controlled radical polymerization (CRP) techniques. These methods allow for the synthesis of well-defined macromolecular structures with excellent control over molecular weight and dispersity.[8]

Visible Light-Mediated Controlled Radical Polymerization

A notable advancement in CRP is the use of visible light to mediate the polymerization process.[9][10] This technique, often employing an iridium-based catalyst, allows for the efficient activation and deactivation of the polymerization process using light.[8][9][10] A key advantage of this method is its robustness and tolerance to a wide range of functional groups, including carboxylic acids.[8][9][10]

Experimental Protocol: Visible Light-Mediated Polymerization of Acrylates

Objective: To synthesize a well-defined polyacrylate using a visible light-mediated CRP technique.

Materials:

  • Acrylate monomer

  • fac-[Ir(ppy)3] catalyst

  • Functional initiator

  • Solvent

  • Visible light source (e.g., blue LED lamp)

Methodology:

  • In a reaction vessel, combine the acrylate monomer, fac-[Ir(ppy)3] catalyst, and functional initiator in a suitable solvent.

  • De-gas the reaction mixture to remove oxygen.

  • Expose the reaction vessel to a visible light source to initiate polymerization.

  • Monitor the reaction progress by taking samples for analysis (e.g., NMR, GPC).

  • The polymerization can be halted by turning off the light source and restarted upon re-exposure, demonstrating temporal control.[9][10]

Cobalt-Mediated Radical Polymerization for Degradable Polymers

For applications requiring degradable polymers, a cobalt-mediated radical copolymerization of acrylates and isocyanides offers an innovative approach.[11][12] This method produces non-alternating poly(acrylate-co-isocyanide) copolymers.[11][12] Subsequent hydrolysis of these copolymers yields a non-alternating poly(ketone) structure, which is photodegradable upon exposure to 390 nm light.[11][12]

Characterization of Acrylate Monomers and Polymers

Thorough characterization is essential to confirm the identity, purity, and structural integrity of both the monomers and the resulting polymers. A suite of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the monomer and to confirm the disappearance of the vinyl C=C stretch after polymerization.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of the monomer and for determining the copolymer composition.[13][14]

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the monomer, as well as to assess its purity.[13]

Table 1: Predicted FT-IR and ¹H NMR Spectral Data for a Representative Acrylate Monomer (Tetracosyl Acrylate) [13]

FT-IR ¹H NMR (in CDCl₃)
Wavenumber (cm⁻¹) Assignment Chemical Shift (ppm) Assignment
~2920C-H Asymmetric Stretch~6.40dd, 1H, J = 17.3, 1.5 Hz
~2850C-H Symmetric Stretch~6.12dd, 1H, J = 17.3, 10.4 Hz
~1725C=O Stretch~5.81dd, 1H, J = 10.4, 1.5 Hz
~1635C=C Stretch~4.15t, 2H, J = 6.7 Hz
~1190C-O Stretch~1.65p, 2H, J = 6.7 Hz
~985=C-H Out-of-plane Bend~1.25s, 42H
~810=C-H Out-of-plane Bend~0.88t, 3H, J = 6.8 Hz

Applications in Drug Development and Beyond

The tunable properties of functionalized acrylate polymers make them highly valuable in a range of applications, particularly in the field of drug development.

Transdermal Drug Delivery Systems (TDDS)

Acrylates and methacrylates are extensively used in TDDS adhesives due to their adjustable adhesion, flexibility, and compatibility with a wide array of active pharmaceutical ingredients (APIs).[15] The choice of monomer directly impacts drug-polymer compatibility, adhesion, permeation, and mechanical properties.[15] For instance, polyethylene glycol (PEG) functionalized acrylates can improve water vapor permeability and enhance patient comfort in long-wear applications.[15]

Controlled Release Formulations

Polymethacrylates, such as the Eudragit® family of polymers, are widely employed as coating agents for oral dosage forms to achieve sustained or targeted drug release.[16] These polymers can be designed to be soluble at specific pH values, allowing for drug release in a particular region of the gastrointestinal tract.[16]

Biomaterials and Tissue Engineering

The biocompatibility and tunable mechanical properties of acrylate-based hydrogels make them suitable for applications in tissue engineering and as carriers for bioactive molecules.[2] The incorporation of functional groups can facilitate cell adhesion and the controlled release of growth factors.

Visualizing the Workflow and Logic

Workflow for Monomer Synthesis and Polymerization

G cluster_synthesis Monomer Synthesis cluster_polymerization Controlled Radical Polymerization Functional Precursor Functional Precursor Esterification Reaction Esterification Reaction Functional Precursor->Esterification Reaction Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Esterification Reaction Functionalized Acrylate Monomer Functionalized Acrylate Monomer Esterification Reaction->Functionalized Acrylate Monomer Polymerization Polymerization Functionalized Acrylate Monomer->Polymerization Functionalized Acrylate Monomer->Polymerization Initiator Initiator Initiator->Polymerization Catalyst Catalyst Catalyst->Polymerization Functionalized Polymer Functionalized Polymer Polymerization->Functionalized Polymer

Caption: A generalized workflow for the synthesis of functionalized acrylate monomers and their subsequent polymerization.

Logic for Monomer Selection Based on Desired Polymer Properties

G cluster_properties Desired Polymer Properties cluster_monomers Monomer Selection High Tg, Hardness High Tg, Hardness Methyl Methacrylate (MMA) Methyl Methacrylate (MMA) High Tg, Hardness->Methyl Methacrylate (MMA) Low Tg, Flexibility Low Tg, Flexibility Butyl Acrylate (BA) Butyl Acrylate (BA) Low Tg, Flexibility->Butyl Acrylate (BA) Adhesion, Tack Adhesion, Tack 2-Ethylhexyl Acrylate (2-EHA) 2-Ethylhexyl Acrylate (2-EHA) Adhesion, Tack->2-Ethylhexyl Acrylate (2-EHA) Hydrophilicity, Swelling Hydrophilicity, Swelling Hydroxyethyl Acrylate (HEA) Hydroxyethyl Acrylate (HEA) Hydrophilicity, Swelling->Hydroxyethyl Acrylate (HEA) Acrylic Acid (AA) Acrylic Acid (AA) Hydrophilicity, Swelling->Acrylic Acid (AA) Cross-linking Cross-linking Di-functional Acrylates Di-functional Acrylates Cross-linking->Di-functional Acrylates

Caption: A decision-making diagram for selecting acrylate monomers based on desired final polymer properties.

Conclusion

The chemical space of functionalized acrylate monomers offers a vast and fertile ground for the development of advanced materials with tailored properties. A thorough understanding of the principles of monomer synthesis, controlled polymerization, and polymer characterization is paramount for researchers and drug development professionals seeking to harness the full potential of these versatile building blocks. By applying the methodologies and insights presented in this guide, scientists can confidently navigate this chemical space to create innovative solutions for a wide range of applications.

References

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 580–584. [Link]

  • DeLano, T. J., Levy, J. M., & Boydston, A. J. (2023). Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. Journal of the American Chemical Society, 145(37), 20353–20360. [Link]

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship, University of California. [Link]

  • DeLano, T. J., Levy, J. M., & Boydston, A. J. (2023). Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. ResearchGate. [Link]

  • Borra, S., & Noël, T. (2018). Direct synthesis of acrylate monomers in heterogeneous continuous flow processes. Reaction Chemistry & Engineering, 3(5), 737–741. [Link]

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. PubMed. [Link]

  • Sato, H., & Hirabayashi, T. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal, 53(10), 1089–1101. [Link]

  • Pastore, M. N., Kalia, Y. N. (2023). Impact of Monomer Selection and Behavior on Transdermal Drug Delivery Systems: Regulatory and Formulation Perspectives. Pharmaceutics, 15(3), 896. [Link]

  • Antoun, S., & Teyssié, P. (1981). Anionic polymerization of acrylic monomers. 8. Synthesis and characterization of (meth)acrylic end-functionalized polymers: macromonomers and telechelics. Macromolecules, 14(3), 534–539. [Link]

  • Gantrade Corporation. (2018, May 16). Key Facts about Acrylate Monomers. Gantrade Corporation. [Link]

  • Reddy, S. K., & Bowman, C. N. (2011). Design, Development and Evaluation of Monovinyl Acrylates Characterized by Secondary Functionalities as Reactive Diluents to Diacrylates. Polymers, 3(2), 778–791. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Li, J. (2021). The effects of acrylate monomers on the properties of two-component acrylic polyurethane coatings and the photoelectric properties of ITO/Au/ITO functional films. Proceedings of SPIE, 12169, 121693T. [Link]

  • Gellner Industrial. (n.d.). The Versatility of Acrylate Monomers: Applications Across Industries. Gellner Industrial. [Link]

  • Droesbeke, M., & Du Prez, F. (2024). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications. Polymer Chemistry, 15(10), 1089-1110. [Link]

  • Ameh, E. O. (2020). Properties and Applications of Acrylates. In Acrylates - Synthesis, Properties and Applications. IntechOpen. [Link]

  • Moin, A., & Shivakumar, H. G. (2012). Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. Current Drug Therapy, 7(4), 219-234. [Link]

  • Fiorati, A., & Bellingeri, A. (2021). Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 13(21), 3784. [Link]

  • Singh, S., & Singh, A. (2018). Synthesis and Characterization of Emulsion Polymerization of Acrylate Monomers. International Journal of Engineering Research & Technology, 11(10), 1-8. [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Characterization of an Energetic Nitrate Ester Acrylate Polymer. ACS Omega, 8(42), 39591–39596. [Link]

  • Cui, L., & Lattermann, G. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 203(15), 2432-2437. [Link]

  • Hübner, M. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Lohmann-koester. [Link]

Sources

Exploratory

Photophysical Properties of Acrylate Derivatives: A Technical Guide for Materials Science and Drug Development

Executive Summary Acrylate derivatives represent a highly versatile class of polymers whose utility spans from structural optical components to intelligent theranostic nanocarriers. Their highly tunable photophysical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acrylate derivatives represent a highly versatile class of polymers whose utility spans from structural optical components to intelligent theranostic nanocarriers. Their highly tunable photophysical properties—encompassing refractive index, UV-Vis transmittance, and excited-state emission dynamics—make them indispensable in modern materials science. This whitepaper provides a rigorous, causality-driven examination of the photophysical properties of specialized acrylates, detailing the mechanistic logic behind their photopolymerization kinetics and providing field-proven, self-validating protocols for their characterization.

Core Photophysical Properties of Acrylate Polymers

The photophysical behavior of an acrylate polymer is dictated by both its backbone structure and its functional side groups. Standard acrylates are optically passive, but targeted chemical modifications drastically alter their interaction with light.

  • Refractive Index and Dispersion: Unmodified poly(methyl methacrylate) (PMMA) exhibits a refractive index (RI) of approximately 1.489–1.498 and an Abbe number of 57.8, offering excellent optical clarity but limiting its use in ultra-thin, high-index optical lenses. To overcome this, researchers dope PMMA with high-index nanoparticles (e.g., TiO2 or ZrO2). TiO2-PMMA nanocomposites can achieve an RI up to 2.01 while maintaining >80% transmittance in the 1[1].

  • Excited-State Dynamics and Emission: While standard acrylates do not fluoresce, functionalized derivatives exhibit profound luminescent properties. For instance, oxadiazole-based acrylic copolymers demonstrate color-tunable Thermally Activated Delayed Fluorescence (TADF) with quantum yields reaching 96%. These materials leverage structural constraints to limit donor-acceptor orbital overlap, enabling 2 (prompt and delayed fluorescence) that is highly sensitive to environmental oxygen[2].

Quantitative Data Summary
Material ClassExample DerivativeRefractive Index (RI)Transmittance / EmissionKey Photophysical Feature
Standard Acrylates PMMA1.489 - 1.498> 90% (Visible)High clarity, low dispersion (Abbe ~57.8)
Nanocomposites TiO2-PMMA1.52 - 2.0180 - 90% (Visible)Tunable high RI for thin optical lenses
Urethane-Acrylates UrA / UrDMA~1.50Transparent (280-700 nm)H-bonding induced autoacceleration
Emissive Copolymers Oxadiazole-AcrylatesN/ABlue to Orange EmissionTADF, Quantum Yields up to 96%

Photopolymerization Kinetics and Mechanisms

Understanding the kinetics of acrylate photopolymerization is critical for optimizing curing processes in 3D printing, photoresists, and optical coatings. The reaction follows a free-radical mechanism comprising initiation, propagation, and termination.

  • The S-Shaped Kinetic Evolution: Radical photopolymerization typically exhibits a two-stage S-shaped 3[3]. During the initial stage, the reaction rate increases rapidly, dominated by the scattering of UV light within the monomeric mixture. In the second stage, as the material vitrifies, the reaction rate decelerates, governed by the depletion of photoinitiators and their light absorption limits.

  • Hydrogen Bonding in Urethane-Acrylates: The chemical structure of the monomer directly influences the reaction rate. Urethane-acrylates (UrA) exhibit curing rates 3 to 6 times faster than their non-hydrogen-bonding counterparts. This acceleration is caused by intermolecular 4 between urethane groups, which pre-associates the acrylate double bonds, effectively lowering the activation energy required for chain propagation[4].

G PI Photoinitiator (PI) UV/Vis Absorption Radical Free Radicals (R•) Generation PI->Radical hν (Cleavage) Propagation Chain Propagation (Exothermic Heat Flow) Radical->Propagation + Monomer Monomer Acrylate Monomers (e.g., Urethane Acrylate) Monomer->Propagation C=C Bond Conversion Polymer Crosslinked Polymer Network Propagation->Polymer Termination Polymer->Propagation Autoacceleration (Trommsdorff Effect)

Figure 1: Radical photopolymerization mechanism of acrylate monomers.

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, the characterization of acrylate photophysics must rely on self-validating experimental designs. Below are two standardized protocols.

Protocol 1: Real-Time Kinetic Monitoring via Photo-DSC

Differential Scanning Calorimetry coupled with a photo-accessory (Photo-DSC) is the gold standard for quantifying photopolymerization kinetics. Because the conversion of acrylate double bonds is highly exothermic (approx. 78–86 kJ/mol), the measured heat flow directly correlates with the polymerization rate, allowing precise kinetic mapping without solvent interference. This validates the conversion metric independently of optical scattering.

  • Sample Preparation: Weigh 2–3 mg of the acrylate monomer/photoinitiator blend into an open aluminum DSC pan. Prepare an identical empty pan as the reference.

  • Isothermal Equilibration: Equilibrate the sample at the target curing temperature (e.g., 25°C) for 3 minutes under a continuous nitrogen purge (50 mL/min). Causality: Nitrogen displaces oxygen, preventing radical scavenging and oxygen inhibition, which would otherwise artificially suppress the initiation rate.

  • Irradiation: Expose the sample to UV/Vis light (e.g., 365 nm at 10 mW/cm²) for a defined period.

  • Data Synthesis: Integrate the exothermic peak area to determine the total heat of reaction ( ΔHt​ ). Calculate the fractional conversion ( α ) by dividing ΔHt​ by the theoretical heat of polymerization for the specific acrylate double bond.

Protocol 2: Ratiometric Oxygen Sensing via TADF Acrylic Copolymers

This protocol leverages the dual-emission properties of oxadiazole-based acrylates for biological oxygen sensing.

  • Polymer Dot (Pdot) Formulation: Dissolve the TADF acrylic copolymer in a water-miscible solvent (e.g., THF). Inject the solution rapidly into deionized water under vigorous sonication to induce nanoprecipitation.

  • Solvent Removal: Remove the THF via rotary evaporation, yielding a stable aqueous dispersion of Pdots.

  • Spectrofluorometric Titration: Place the Pdot dispersion in a sealed cuvette. Purge with varying ratios of O2​/N2​ gas mixtures.

  • Validation: Record the emission spectra. Calculate the ratio of the prompt fluorescence peak intensity to the delayed fluorescence peak intensity. Causality: The self-validating nature of this ratiometric approach eliminates errors from fluctuations in probe concentration or excitation source intensity, as both signals originate from the same molecular entity.

Workflow Prep Sample Preparation (Monomer + PI + Additives) Optics Optical Characterization (UV-Vis / Fluorometry) Prep->Optics Aliquot for Spectra Kinetics Kinetic Profiling (Photo-DSC / RT-FTIR) Prep->Kinetics In-situ Curing Data Data Synthesis (RI, Conversion, Quantum Yield) Optics->Data Absorbance/Emission Kinetics->Data Heat Flow / C=C Decay

Figure 2: Self-validating experimental workflow for photophysical characterization.

Applications in Advanced Materials and Nanomedicine

The highly tunable photophysics of acrylates enable breakthroughs across diverse fields, bridging the gap between materials engineering and drug development:

  • High-Index Contact Lenses: The integration of sulfur-containing monomers or TiO2 nanoparticles into poly(hydroxyethyl methacrylate) (pHEMA) or PMMA matrices yields lightweight, high-refractive-index contact lenses with superior visual performance and biocompatibility.

  • Theranostic Nanomedicine: Acrylic resins are increasingly used to encapsulate hydrophobic drugs and fluorescent probes. For example, acrylic resin-coated rhodamine-6G/isorhamnetin/nido-carborane complexes exhibit enhanced solubility and stable fluorescence. These core-shell structures allow for simultaneous targeted drug release and high-contrast tumor cell imaging under UV excitation, showcasing the utility of 5 in oncology[5].

Conclusion

The photophysical properties of acrylate derivatives are not static; they are highly engineerable parameters governed by monomeric structure, dopant integration, and curing kinetics. By employing rigorous, self-validating analytical techniques like Photo-DSC and spectrofluorometry, researchers can predictably tailor these materials for next-generation applications, from ultra-clear optical polymers to intelligent theranostic nanocarriers.

References

  • Title: Plastic Materials for Modifying the Refractive Index of Contact Lens: Overview | Source: Crimson Publishers | URL: 1

  • Title: From Light to Kinetics: Studying the Optics of Radical Photopolymerization Evolution | Source: ACS Applied Polymer Materials | URL: 3

  • Title: Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates | Source: Semantic Scholar / Polymers | URL: 4

  • Title: Review of quantitative and qualitative methods for monitoring photopolymerization reactions | Source: Polymer Chemistry (RSC Publishing) | URL: Link

  • Title: Color-Tunable Thermally Activated Delayed Fluorescence in Oxadiazole-Based Acrylic Copolymers: Photophysical Properties and Applications in Ratiometric Oxygen Sensing | Source: ACS Applied Materials & Interfaces | URL: 2

  • Title: Acrylic resin-coated rhodamine-6G/isorhamnetin/nido-carborane fluorescent complexes: Photophysical properties, drug release, and tumor cell imaging studies | Source: Journal of King Saud University - Science | URL: 5

Sources

Protocols & Analytical Methods

Method

The Mizoroki-Heck Reaction: A Comprehensive Guide to the Synthesis of Substituted Acrylates

Introduction: The Enduring Power of Palladium in Carbon-Carbon Bond Formation The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, a testament to the power of palladium catalysis in forging car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of Palladium in Carbon-Carbon Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, a testament to the power of palladium catalysis in forging carbon-carbon bonds. This Nobel Prize-winning transformation provides a direct and efficient route for the coupling of unsaturated halides or triflates with alkenes, yielding substituted alkenes with broad applications in pharmaceuticals, fine chemicals, and materials science.[1][2] Among its many applications, the synthesis of substituted acrylates is of particular significance due to the prevalence of the acrylate moiety in polymers, coatings, and a diverse array of biologically active molecules.[3][4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Mizoroki-Heck reaction for the synthesis of substituted acrylates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of the reaction, explore the nuances of catalyst and ligand selection, and provide detailed, field-proven protocols to empower you to successfully implement this powerful synthetic tool in your laboratory.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Mizoroki-Heck reaction is paramount to troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle, depicted below, involves a sequence of fundamental organometallic steps.[6][7]

Mizoroki_Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L2X oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination pi_complex Ar-Pd(II)L(alkene)X alkene_coordination->pi_complex migratory_insertion Migratory Insertion (Syn) pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)LX migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination (Syn) alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)LX beta_hydride_elimination->hydrido_pd_complex reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination product Substituted Acrylate hydrido_pd_complex->product Product Release reductive_elimination->pd0 base Base salt [Base-H]+X- hx HX aryl_halide Ar-X aryl_halide->oxidative_addition acrylate Acrylate acrylate->alkene_coordination

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (or triflate) bond, forming a square planar Pd(II) complex.[7]

  • Alkene Coordination and Migratory Insertion: The acrylate substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. For acrylates, this insertion is generally regioselective, with the aryl group adding to the less substituted carbon of the double bond (β-position) due to electronic effects.[8]

  • β-Hydride Elimination: A proton from the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn-fashion, to form the substituted acrylate product and a hydrido-palladium complex.[7]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[7]

Key Parameters for Success: A Guide to Reaction Optimization

The success of the Mizoroki-Heck reaction for acrylate synthesis hinges on the careful selection of several key parameters.

The Palladium Catalyst: The Heart of the Reaction

A variety of palladium sources can be employed, ranging from simple salts to pre-formed complexes.

  • Palladium(II) Precursors: Simple salts like Pd(OAc)₂ and PdCl₂ are often used. These are reduced in situ to the active Pd(0) species.

  • Palladium(0) Sources: Complexes such as Pd(PPh₃)₄ and Pd₂(dba)₃ provide the active catalyst directly.

  • Palladate Pre-catalysts: Air and moisture-stable imidazolium-based palladate pre-catalysts have shown excellent activity. These can be converted into highly active Pd-NHC (N-heterocyclic carbene) species under the reaction conditions.[9][10][11]

  • Heterogeneous Catalysts: Palladium on activated carbon (Pd/C) offers the advantage of easier catalyst removal and potential for recycling.[12][13]

The Ligand: Steering Reactivity and Selectivity

The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the overall efficiency of the reaction.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) and other triarylphosphines are classic ligands for the Mizoroki-Heck reaction. More electron-rich and bulky phosphines can enhance catalytic activity.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful alternatives to phosphines. Pd-NHC complexes often exhibit higher stability and catalytic activity, especially with less reactive aryl chlorides.[9][14]

  • Bidentate Ligands: Ligands like BippyPhos have been shown to be effective in challenging Mizoroki-Heck reactions.[15]

The Base: The Unsung Hero

The base plays a crucial role in regenerating the active catalyst by neutralizing the hydrogen halide produced during the reductive elimination step.

  • Inorganic Bases: Carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used and are often effective and economical choices.[9]

  • Organic Bases: Tertiary amines like triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are also widely employed.[16] The choice of base can sometimes influence the reaction rate and yield.

The Solvent: Providing the Right Environment

Polar aprotic solvents are generally the most effective for the Mizoroki-Heck reaction.

  • Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices that can solvate the polar intermediates in the catalytic cycle.[9]

  • Greener Alternatives: The use of more environmentally friendly solvents, such as the bio-based solvent Cyrene, is an area of active research.[13]

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for the synthesis of substituted acrylates via the Mizoroki-Heck reaction. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Palladate Pre-catalyst

This protocol is adapted from a procedure utilizing an air and moisture-stable imidazolium-based palladate pre-catalyst, which has demonstrated high efficiency.[9]

Protocol1_Workflow start Start charge_vial Charge vial with: - Palladate pre-catalyst (e.g., 1.4 mol%) - K2CO3 (2.0 equiv.) - DMF (solvent) - Magnetic stir bar start->charge_vial add_reactants Add: - Aryl halide (1.0 equiv.) - Acrylate (1.0-1.2 equiv.) charge_vial->add_reactants seal_react Seal vial and heat (e.g., 100 °C for 20 h) add_reactants->seal_react workup Work-up: - Add distilled water - Extract with diethyl ether seal_react->workup isolate Isolate and purify product workup->isolate end End isolate->end

Figure 2: Workflow for Mizoroki-Heck reaction using a palladate pre-catalyst.

Materials:

  • Palladate pre-catalyst (e.g., [SIPr·H][Pd(η³-2-Me-allyl)Cl₂])

  • Aryl halide

  • Substituted acrylate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Distilled water

  • Reaction vial with a screw cap

  • Magnetic stir bar and stir plate with heating

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the palladate pre-catalyst (1.4 mol%) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the vial.

  • Add the aryl halide (1.0 equivalent) followed by the substituted acrylate (1.0-1.2 equivalents).

  • Seal the vial with a screw cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 20 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add distilled water to the reaction mixture.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted acrylate.

Protocol 2: Procedure using Palladium on Carbon (Pd/C)

This protocol utilizes a heterogeneous catalyst, which can simplify product purification.[13]

Materials:

  • 10% Palladium on carbon (Pd/C)

  • Aryl iodide

  • Substituted acrylate

  • Triethylamine (NEt₃)

  • Cyrene (or another suitable solvent like DMF)

  • Celite

  • Ethyl acetate

  • Water

  • Screw-capped tube

Procedure:

  • In a screw-capped tube, add the aryl iodide (1.0 equivalent), the acrylate (1.2 equivalents), triethylamine (1.0 equivalent), and the solvent (e.g., Cyrene).

  • Add 10% w/w Pd/C (e.g., 0.5 mg for a 1.0 mmol scale reaction).

  • Seal the tube and stir the mixture at 150 °C for 1-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite.

  • Dilute the filtrate with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation: A Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and outcomes for the synthesis of various substituted acrylates.

Table 1: Mizoroki-Heck Coupling of Various Aryl Halides with Acrylates using a Palladate Pre-catalyst [9]

EntryAryl HalideAcrylateCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylate1.4K₂CO₃ (2.0)DMF1002096
24-Bromoanisoletert-Butyl acrylate1.4K₂CO₃ (2.0)DMF1002098
33-Bromoanisolen-Butyl acrylate1.4K₂CO₃ (2.0)DMF1002084
43-Bromoanisoletert-Butyl acrylate1.4K₂CO₃ (2.0)DMF1002096
54-Bromotoluenen-Butyl acrylate1.4K₂CO₃ (2.0)DMF1002093
64-Bromotoluenetert-Butyl acrylate1.4K₂CO₃ (2.0)DMF1002097

Table 2: Mizoroki-Heck Coupling of Aryl Iodides with Ethyl Acrylate using Pd/C in Cyrene [13]

EntryAryl IodideBase (equiv.)Temp (°C)Time (h)Yield (%)
1IodobenzeneNEt₃ (1.0)150195
24-IodoacetophenoneNEt₃ (1.0)150198
34-IodonitrobenzeneNEt₃ (1.0)150199
44-IodotolueneNEt₃ (1.0)150292

Troubleshooting and Expert Insights

  • Low Conversion: If you observe low conversion of your starting materials, consider increasing the reaction temperature, catalyst loading, or reaction time.[9] Ensure your solvent is anhydrous and your reagents are pure. The choice of base can also be critical; sometimes switching from an inorganic to an organic base (or vice-versa) can improve results.

  • Formation of Side Products: Homocoupling of the aryl halide can be a competing reaction. This can sometimes be suppressed by using a lower reaction temperature or a different ligand.

  • Regioselectivity Issues: While the Mizoroki-Heck reaction of acrylates typically yields the linear (β-substituted) product, achieving the branched (α-substituted) isomer is a significant challenge.[17] This is an area of ongoing research, and specialized catalytic systems may be required to alter the inherent regioselectivity.[8][17]

  • Substrate Scope: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For less reactive halides, more active catalytic systems, such as those based on Pd-NHC complexes, are often necessary.[14]

Conclusion: A Versatile Tool for Modern Synthesis

The Mizoroki-Heck reaction remains an indispensable tool for the synthesis of substituted acrylates. By understanding the underlying mechanism and the interplay of various reaction parameters, researchers can effectively harness this powerful transformation to access a wide range of valuable compounds. The continued development of novel catalysts and ligands promises to further expand the scope and utility of this remarkable reaction, solidifying its place in the synthetic chemist's toolbox for years to come.

References

  • Islam, M. S., Nahra, F., Tzouras, N. V., Barakat, A., Nolan, S. P., & Al-Majid, A. M. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Beilstein Journal of Organic Chemistry, 15, 2536-2543. [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.). Aaltodoc. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (2022). RSC Publishing. [Link]

  • Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. (n.d.). ResearchGate. [Link]

  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). R Discovery. [Link]

  • The Mizoroki–Heck Reaction. (n.d.). Wiley Online Library. [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). Comptes Rendus de l'Académie des Sciences. [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (2011). PNAS. [Link]

  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. [Link]

  • Regioirregular Mizoroki-Heck reaction. (2021). Research Communities by Springer Nature. [Link]

  • Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination. (2021). ACS Publications. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2024). ACS Publications. [Link]

  • Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. (n.d.). Termedia. [Link]

  • Properties and Applications of Acrylates. (2020). IntechOpen. [Link]

  • Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki–Heck Reaction. (2016). ACS Publications. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (n.d.). ChemRxiv. [Link]

  • Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. (2014). Taylor & Francis Online. [Link]

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. (2024). ACS Publications. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck reaction. (2023). Chemistry LibreTexts. [Link]

  • Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (2022). PMC. [Link]

  • Properties and Applications of Acrylates. (2020). ResearchGate. [Link]

Sources

Application

RAFT polymerization of sulfonamide-containing monomers

Application Notes & Protocols Topic: RAFT Polymerization of Sulfonamide-Containing Monomers: A Guide to Synthesis, Control, and Application Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: RAFT Polymerization of Sulfonamide-Containing Monomers: A Guide to Synthesis, Control, and Application

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Classic Therapeutics with Advanced Polymer Science

Sulfonamides, the first class of synthetic antimicrobial drugs, revolutionized medicine in the 20th century.[1] Their derivatives continue to be a cornerstone of pharmacology, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The integration of this privileged chemical scaffold into polymer chains opens up new frontiers in materials science and drug delivery.[4] Polymers containing sulfonamide moieties can exhibit unique pH-sensitive characteristics, making them highly attractive for creating "smart" materials that respond to specific biological environments, such as the acidic milieu of tumors or the pH drop within cellular endosomes.[4][5]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a superior method for synthesizing these functional polymers. Unlike conventional free-radical polymerization which yields polymers with broad molecular weight distributions and limited architectural control, RAFT allows for the precise design of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.[6][7] This level of control is paramount for creating well-defined materials suitable for high-performance biomedical applications.

This guide provides a comprehensive overview of the , detailing the underlying mechanism, critical experimental considerations, detailed protocols, and potential applications.

Pillar 1: The Mechanism and Nuances of RAFT Polymerization

RAFT polymerization is a reversible deactivation radical polymerization (RDRP) that achieves control through the addition of a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA). The process involves a degenerative chain transfer mechanism that establishes a rapid equilibrium between active (propagating) and dormant (polymer-CTA adduct) chains. This ensures that all polymer chains have an equal probability of growth, leading to a narrow molecular weight distribution.

The core RAFT equilibrium consists of the following steps:

  • Initiation: A standard radical initiator (e.g., an azo compound) decomposes to generate primary radicals, which then react with a monomer to form a propagating chain.

  • Chain Transfer: The propagating chain adds to the C=S bond of the RAFT agent, forming a radical intermediate.

  • Fragmentation: This intermediate fragments, either reforming the original reactants or, more productively, releasing a new radical (the R-group from the initial RAFT agent) and forming a dormant polymeric RAFT agent.

  • Re-initiation: The expelled R• radical initiates a new polymer chain.

  • Main Equilibrium: A rapid equilibrium is established where propagating chains of various lengths are reversibly transferred between dormant polymer chains via the RAFT agent functionality. This ensures that all chains grow at a similar rate.

RAFT_Mechanism cluster_init Initiation & Propagation Initiator Initiator (I) Radical Primary Radical (I•) Initiator->Radical Decomposition Pn_dot Propagating Chain (Pn•) Radical->Pn_dot + Monomer Monomer1 Monomer (M) Intermediate Intermediate Radical [Pn-S-C(•)(Z)-S-R] Pn_dot->Intermediate + RAFT Agent Equilibrium Main RAFT Equilibrium (Rapid Exchange) Pn_dot->Equilibrium RAFT_Agent RAFT Agent (R-S-C(=S)-Z) Dormant_Polymer Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant_Polymer Fragmentation R_dot New Radical (R•) Intermediate->R_dot Fragmentation Dormant_Polymer->Equilibrium Pm_dot New Propagating Chain (Pm•) R_dot->Pm_dot + Monomer Monomer2 Monomer (M)

Caption: Core mechanism of RAFT Polymerization.

Pillar 2: Synthesis and Key Experimental Considerations

Monomer Synthesis

The most common approach to creating polymerizable sulfonamide monomers is by functionalizing existing sulfonamide drugs with a vinyl group, typically via an amide linkage. For example, methacryloyl sulfonamides can be synthesized by reacting the aromatic amine of a sulfa drug with methacryloyl chloride.

Caution: A significant side reaction can occur where the less nucleophilic sulfonamide group reacts with the methacryloyl chloride. This is often suppressed by using a protic solvent during synthesis.[6]

Critical Challenge: RAFT Agent Degradation

A primary obstacle in the is the potential degradation of the RAFT agent. The sulfonamide group, particularly when deprotonated, can act as a nucleophile and attack the thiocarbonylthio group of the CTA.[6] This leads to the loss of the RAFT end-group, termination of the living character of the polymerization, and a resulting broad molecular weight distribution.[5][6]

This degradation is particularly problematic in aprotic solvents at elevated temperatures (e.g., >60 °C).[8]

Solution: Low-Temperature RAFT Polymerization

The most effective strategy to mitigate CTA degradation is to perform the polymerization at a lower temperature.[8] This minimizes the equilibrium concentration of the ionized, nucleophilic sulfonamide monomer.

  • Low-Temperature Initiators: Conventional initiators like AIBN require temperatures around 60-70 °C for efficient radical generation. For low-temperature RAFT (e.g., 30 °C), an initiator with a lower decomposition temperature is required. 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) is an excellent choice for this purpose.[8]

  • Solvent Choice: While aprotic solvents like DMF or DMSO are often used to solubilize the monomers, conducting polymerizations in protic solvents could potentially suppress CTA degradation by hydrogen bonding with the sulfonamide anion, though monomer/polymer solubility must be considered.[6]

Component Selection

The success of the polymerization hinges on the appropriate selection of each component.

ComponentExampleRole & Key Considerations
Monomer Methacryloyl SulfamethazineThe building block of the polymer. Purity is critical.
RAFT Agent (CTA) 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)Controls the polymerization. Its choice depends on the monomer reactivity. Dithiobenzoates (like CPADB) and trithiocarbonates are commonly used for methacrylamides.[6][8]
Initiator V-70 (for low temp) or AIBN (for higher temp)Generates the initial radicals. The ratio of CTA to initiator is typically kept high (e.g., 5:1) to minimize termination events.[9]
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Must dissolve all components. Aprotic solvents are common but can facilitate CTA degradation at high temperatures.[6][8]

Application Protocol: RAFT Polymerization of Methacryloyl Sulfamethazine

This protocol describes a representative low-temperature RAFT polymerization to synthesize poly(methacryloyl sulfamethazine), aiming for a target degree of polymerization (DP) of 50.

Materials
  • Methacryloyl Sulfamethazine (MSMZ) Monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT Agent

  • 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) Initiator

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Schlenk flask with magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon source

  • Syringes and needles

  • Oil bath with temperature controller

Experimental Workflow Diagram

Workflow A 1. Reagent Prep B Weigh Monomer, RAFT Agent, & Initiator into Schlenk flask A->B D Add solvent (DMF). Seal flask with septum. B->D C 2. System Purge E Perform 3x Freeze-Pump-Thaw cycles to remove oxygen D->E G Place flask in pre-heated oil bath (30 °C) and stir E->G F 3. Polymerization I Expose to air and cool in ice bath to quench G->I H 4. Termination & Isolation J Precipitate polymer by adding reaction mixture to cold ether I->J L Filter, wash with ether, and dry under vacuum J->L K 5. Purification

Caption: Experimental workflow for RAFT polymerization.

Step-by-Step Procedure
  • Reagent Calculation and Preparation:

    • Target DP = 50. Let's assume a [Monomer]:[CTA] ratio of 50:1.

    • A typical [CTA]:[Initiator] ratio is 5:1.[9]

    • Therefore, the molar ratio will be [MSMZ]:[CPADB]:[V-70] = 50:1:0.2.

    • Example Calculation:

      • MSMZ (MW ≈ 346.4 g/mol ): 866 mg (2.5 mmol)

      • CPADB (MW ≈ 279.38 g/mol ): 14.0 mg (0.05 mmol)

      • V-70 (MW ≈ 308.4 g/mol ): 3.1 mg (0.01 mmol)

    • Weigh the calculated amounts of MSMZ, CPADB, and V-70 directly into a dry Schlenk flask equipped with a magnetic stir bar.

  • System Purging (Crucial for Removing Oxygen):

    • Add anhydrous DMF to the flask to achieve the desired monomer concentration (e.g., 2.5 mL for a 1 M solution).

    • Seal the flask with a rubber septum and secure it.

    • Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.[10]

    • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization:

    • Place the sealed Schlenk flask into a preheated oil bath set to 30 °C.

    • Begin stirring to ensure a homogeneous reaction mixture.

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots over time and analyzing monomer conversion via ¹H NMR.

  • Reaction Termination and Polymer Isolation:

    • To quench the polymerization, remove the flask from the oil bath, cool it in an ice-water bath, and expose the contents to air.

    • Slowly add the viscous polymer solution dropwise into a large volume of cold, stirring diethyl ether (a non-solvent for the polymer).

    • The polymer will precipitate out of the solution.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with fresh cold diethyl ether to remove any unreacted monomer and initiator fragments.

    • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Pillar 3: Polymer Characterization and Applications

Characterization

Verifying the success of a controlled polymerization is essential.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ). A successful RAFT polymerization is indicated by a narrow, monomodal distribution and a PDI value typically below 1.20.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to calculate monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., sulfonamide SO₂-N, amide C=O) in the final polymer.

PropertyTechniqueTypical Result for Controlled Polymerization
Molecular Weight (Mₙ) GPC/SECLinear increase with monomer conversion. Close to theoretical value.
Polydispersity (PDI) GPC/SECLow value, typically < 1.20.[8]
Structure ¹H NMRDisappearance of monomer vinyl peaks; appearance of polymer backbone peaks.
End-Group Fidelity ¹H NMR / UV-VisPresence of signals corresponding to the RAFT agent Z and R groups.
Applications in Drug Development

The unique properties of sulfonamide-containing polymers make them excellent candidates for advanced drug delivery systems. Their pH-responsiveness is the key driver for these applications.

Applications cluster_1 cluster_2 cluster_3 Polymer Sulfonamide Polymer (Controlled by RAFT) Weakly Acidic pKa (pH-Responsive) App1 Tumor Targeting Polymer:prop->App1 App2 Endosomal Escape Polymer:prop->App2 App3 pH-Triggered Release Polymer:prop->App3 Detail1 Polymer is soluble at physiological pH (7.4) but precipitates in acidic tumor microenvironment (~pH 6.5), enhancing retention. App1->Detail1 Detail2 In the acidic endosome (pH ~5.5-6.0), the polymer can disrupt the membrane, releasing the therapeutic payload into the cytosol. App2->Detail2 Detail3 Drug is conjugated to or encapsulated within the polymer and released upon a pH-triggered conformational change or degradation. App3->Detail3

Caption: Structure-Property-Application relationship.

  • Targeted Drug Delivery: The pKa of the sulfonamide group can be tuned by altering its chemical structure.[4] This allows for the design of polymers that are soluble at normal blood pH (~7.4) but become insoluble and aggregate in the slightly more acidic environment of solid tumors, leading to enhanced accumulation and retention of a drug payload (a variation of the EPR effect).

  • Endosomal Escape: A major hurdle in drug delivery is the entrapment and degradation of therapeutics in endosomes after cellular uptake.[5] The acidic environment of the late endosome can protonate the sulfonamide polymer, causing it to swell or change conformation, which can lead to membrane disruption and the release of the drug into the cytoplasm where it can reach its target.[4]

Conclusion

The provides a powerful and versatile platform for the creation of advanced, functional polymers. While challenges such as RAFT agent degradation exist, they can be overcome through rational experimental design, primarily by employing low-temperature polymerization conditions. The precise control afforded by RAFT enables the synthesis of well-defined, pH-responsive materials with significant potential in targeted drug delivery and other biomedical applications. This guide serves as a foundational protocol for researchers looking to explore this promising class of smart polymers.

References

  • Sulfonamide-Based Polymers | Encyclopedia of Biomedical Polymers and P - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

  • Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation - RSC Publishing. (2023, August 3). Retrieved from [Link]

  • Yoo, J., et al. (n.d.). Microparticles prepared from sulfenamide-based polymers - PMC. Retrieved from [Link]

  • Sims, M. B. (2014). RAFT Polymerization of Sulfonamide-Containing Methacrylamides. The Aquila Digital Community. Retrieved from [Link]

  • Request PDF | Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. (2025, October 24). Retrieved from [Link]

  • Sims, M. B., et al. (2015). Tunable pH- and CO2-Responsive Sulfonamide-Containing Polymers by RAFT Polymerization. Macromolecules - ACS Publications. Retrieved from [Link]

  • Sims, M. B. (2014). "RAFT Polymerization of Sulfonamide-Containing Methacrylamides". Honors Theses. 264. Retrieved from [Link]

  • Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. (2021, May 3). Retrieved from [Link]

  • Sulfonated RAFT Copolymers as Heparin Mimetics: Synthesis, Reactivity Ratios, and Anticoagulant Activity - Minerva Access. (n.d.). Retrieved from [Link]

  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Sinha, J., et al. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. - Semantic Scholar. Retrieved from [Link]

  • Photomediated Controlled Radical Homopolymerization of Sulfonated α-Olefins and Vinyl Ethers with Propagating Sulfonyl Radicals - PubMed. (2026, March 1). Retrieved from [Link]

  • Request PDF | Controlled/``Living'' Polymerization of Sulfobetaine Monomers Directly in Aqueous Media via RAFT†. (n.d.). Retrieved from [Link]

  • Photomediated Controlled Radical Homopolymerization of Sulfonated α‐Olefins and Vinyl Ethers with Propagating Sulfonyl Radicals - ResearchGate. (2026, March 7). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]

  • Synthesis of RAFT Molecularly Imprinting Polymer Based on Ionic Liquid | Scientific.Net. (n.d.). Retrieved from [Link]

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC. (n.d.). Retrieved from [Link]

  • RAFT General Procedures - Boron Molecular. (n.d.). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). Retrieved from [Link]

  • RAFT Based Synthesis of In-house Polymers - Protocols.io. (2024, May 3). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Utilization of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate in Drug Design

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate in contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate in contemporary drug design. This small molecule, possessing both a sulfonamide and an acrylate moiety, presents a compelling scaffold for inhibitor development. Its structural similarity to the core of Belinostat, an approved histone deacetylase (HDAC) inhibitor, suggests a primary therapeutic hypothesis.[1][2][3] Concurrently, the presence of the N-phenylsulfamoyl group indicates a strong potential for carbonic anhydrase (CA) inhibition, a target implicated in various pathologies.[4][5][6] This guide offers a logic-driven framework for the systematic evaluation of this compound, from initial characterization and hypothesis-driven target validation to cell-based functional assays and in silico modeling. The protocols herein are designed to be self-validating, providing a robust pathway for elucidating the compound's mechanism of action and therapeutic potential.

Introduction and Rationale

The journey of a small molecule from a chemical entity to a therapeutic agent is a meticulous process of hypothesis, experimentation, and validation.[7] (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate stands as a molecule of significant interest due to its dual-functionality scaffold.

  • The Sulfonamide Moiety: Sulfonamides are a cornerstone pharmacophore in medicine, renowned for their antibacterial properties and, critically for modern drug design, their potent inhibition of carbonic anhydrase (CA) enzymes.[8][][10] CAs are implicated in diseases ranging from glaucoma to cancer, making them a high-value target.[4][11][12][13]

  • The Acrylate Moiety: The acrylate group is an α,β-unsaturated ester, which can act as a Michael acceptor. This chemical feature is present in various approved drugs and can be leveraged for either covalent or non-covalent interactions within a target's active site.[14][15]

  • Structural Lineage to Belinostat: The corresponding carboxylic acid of the topic compound, (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid, is a known related substance of Belinostat.[2][16][17] Belinostat is a pan-HDAC inhibitor used in cancer therapy.[1][3] This relationship strongly suggests that (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate may act as a prodrug or exhibit direct inhibitory activity against HDACs.

This guide provides the essential workflows to dissect these possibilities, enabling a comprehensive evaluation of the compound's therapeutic candidacy.

Physicochemical Characterization and Handling

Prior to any biological evaluation, the identity, purity, and stability of the compound must be rigorously established.

Table 1: Compound Properties

PropertyValueSource
IUPAC Name (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate-
CAS Number 1137621-29-4[18]
Molecular Formula C₁₇H₁₇NO₄S-
Molecular Weight 331.39 g/mol -
Related Acid CAS 866323-87-7 ((E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid)[2][16][19]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and slightly soluble in water.[20]-
Protocol 2.1: Quality Control and Stock Solution Preparation
  • Purity Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column to assess purity. The compound should be >95% pure for initial biological assays.

    • Confirm identity using High-Resolution Mass Spectrometry (HRMS) to match the observed mass with the theoretical mass.

    • Verify the structure and stereochemistry using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

  • Causality: A well-characterized, pure compound is the foundation of reproducible biological data. Impurities can lead to off-target effects or inaccurate potency measurements, invalidating experimental results.

Hypothesis-Driven Target Identification

A logical workflow for target identification involves starting with the most probable hypotheses based on the compound's structure.

Compound (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate Hypothesis1 Primary Hypothesis: HDAC Inhibition (Belinostat Analogue) Compound->Hypothesis1 Hypothesis2 Secondary Hypothesis: Carbonic Anhydrase Inhibition (Sulfonamide Moiety) Compound->Hypothesis2 Assay1 In Vitro HDAC Inhibition Assay Hypothesis1->Assay1 Assay2 In Vitro CA Inhibition Assay Hypothesis2->Assay2 CellAssay Cell-Based Assays (Confirm Functional Effect) Assay1->CellAssay Assay2->CellAssay

Caption: Initial Target Identification Workflow.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

Rationale: Given the structural relationship to Belinostat, HDACs are the primary suspected targets. HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Inhibiting HDACs can restore the expression of tumor suppressor genes.

Protocol 3.1.1: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol quantifies the compound's ability to inhibit HDAC enzyme activity directly.[21][22]

  • Materials:

    • Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC6).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Trichostatin A (TSA) or Belinostat (Positive Control Inhibitor).

    • Developer solution (containing a protease like trypsin).

    • Black 96-well or 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer. A common starting range is 100 µM down to 1 nM.

    • To the wells, add:

      • Assay Buffer

      • Test compound dilutions or controls (DMSO for 0% inhibition, positive control for 100% inhibition).

      • Recombinant HDAC enzyme.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent molecule (e.g., AMC).

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Hypothesis: Carbonic Anhydrase (CA) Inhibition

Rationale: The N-phenylsulfamoyl group is a classic zinc-binding pharmacophore found in numerous potent CA inhibitors.[4][5]

Protocol 3.2.1: In Vitro CA Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of CAs for a convenient spectrophotometric readout.

  • Materials:

    • Recombinant human CA isoform (e.g., CA II, CA IX).

    • Tris buffer (pH 7.4).

    • p-Nitrophenyl acetate (pNPA) as the substrate.

    • Acetazolamide (Positive Control Inhibitor).

    • Clear 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the following to the wells:

      • Tris Buffer

      • Test compound dilutions or controls.

      • Recombinant CA enzyme.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding pNPA solution (dissolved in a minimal amount of acetonitrile and diluted in buffer).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitrophenol production is monitored.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 3.1.1.

    • To determine the inhibition constant (Ki) and mechanism, repeat the assay with varying concentrations of both the substrate (pNPA) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Cell-Based Assays for Functional Validation

In vitro enzyme inhibition must translate to a functional effect in a physiologically relevant system.[23][24][25] Cell-based assays are critical for confirming on-target activity and assessing the compound's therapeutic potential.[26]

Start Compound with In Vitro Activity Assay1 Antiproliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀ Start->Assay1 Assay2 Target Engagement Assay (e.g., Western Blot for Ac-Histone) Start->Assay2 Assay3 Cytotoxicity Assay (e.g., LDH Release in Normal Cells) Start->Assay3 Decision Evaluate Potency vs. Toxicity Assay1->Decision Assay2->Decision Assay3->Decision Proceed Proceed to Lead Optimization Decision->Proceed Favorable Window Stop Stop/Redesign Decision->Stop Unfavorable Window

Caption: Cell-Based Assay Cascade for Hit Validation.

Protocol 4.1: Antiproliferation Assay

This assay measures the compound's effect on the growth of cancer cell lines.

  • Cell Lines: Select relevant cell lines. For HDAC inhibition, peripheral T-cell lymphoma lines (e.g., Jurkat) are appropriate. For CA IX inhibition, a hypoxic solid tumor line (e.g., MDA-MB-231) would be relevant.

  • Procedure (using CellTiter-Glo® as an example):

    • Seed cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound (and controls) for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well (this lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability).

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot normalized viability versus log inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.2: Western Blot for Histone Acetylation

This is a direct measure of target engagement for HDAC inhibitors within the cell.

  • Procedure:

    • Treat a relevant cell line (e.g., HeLa or Jurkat) with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for a set time (e.g., 6-24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: An increase in the acetylated histone signal with increasing compound concentration confirms that the compound is inhibiting HDAC activity within the cell.

Computational Modeling and In Silico Profiling

Computational tools can provide mechanistic insights and predict drug-like properties, guiding the optimization process.[27][][29]

Input Compound Structure (SDF/MOL2) Step1 Target Selection (PDB Structures of HDACs, CAs) Input->Step1 Step3 ADMET Prediction (Calculate Physicochemical & PK Properties) Input->Step3 Step2 Molecular Docking (Predict Binding Pose & Score) Step1->Step2 Output1 Binding Mode Analysis: Key Interactions Step2->Output1 Output2 ADMET Profile: Liabilities & Strengths Step3->Output2 Decision Guide Lead Optimization Output1->Decision Output2->Decision

Caption: In Silico Evaluation Workflow.

Protocol 5.1: Molecular Docking
  • Objective: To predict the binding mode of the compound in the active site of its putative targets (e.g., HDAC2, CA IX).

  • Workflow:

    • Protein Preparation: Obtain crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogens, and assigning charges.

    • Ligand Preparation: Generate a 3D conformation of the compound and assign appropriate atom types and charges.

    • Docking Simulation: Use software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined active site of the protein.

    • Analysis: Analyze the top-scoring poses. For HDACs, look for chelation of the active site zinc ion by the hydroxamate (if hydrolyzed from the ester) or other functional groups. For CAs, look for the sulfonamide group coordinating with the active site zinc and forming hydrogen bonds with key residues like Thr199.[4]

  • Causality: Docking provides a structural hypothesis for the observed biological activity, which can guide structure-activity relationship (SAR) studies for lead optimization.

Protocol 5.2: In Silico ADMET Prediction

Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in early drug discovery to flag potential liabilities.[30][31][32][33]

  • Tools: Use platforms like SwissADME, pkCSM, or commercial software suites.

  • Key Parameters to Evaluate:

    • Lipinski's Rule of Five: Assesses general drug-likeness.

    • Topological Polar Surface Area (TPSA): Predicts cell permeability.

    • LogP/LogD: Measures lipophilicity, affecting solubility and permeability.

    • Aqueous Solubility (LogS): Critical for absorption.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • hERG Inhibition: Flags potential for cardiotoxicity.

Table 2: Predicted ADMET Properties (Illustrative)

PropertyPredicted ValueImplication
LogP 2.8Good lipophilicity for permeability
TPSA 91.5 ŲLikely good cell permeability
Aqueous Solubility Moderately SolubleMay require formulation development
Lipinski Violations 0Good drug-likeness
CYP2D6 Inhibitor Yes/NoPotential for drug-drug interactions

Conclusion and Future Directions

(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is a promising starting point for a drug discovery program. The systematic application of the protocols described in this guide will enable researchers to:

  • Confirm its primary mechanism of action , distinguishing between HDAC, CA, or other potential targets.

  • Quantify its potency in both biochemical and cellular contexts.

  • Gain initial insights into its therapeutic window by comparing efficacy with preliminary toxicity.

  • Build a data-driven foundation for subsequent lead optimization, guided by both empirical SAR and computational modeling.

By following this integrated and hypothesis-driven approach, the full therapeutic potential of this versatile chemical scaffold can be thoroughly and efficiently elucidated.

Sources

Application

Protocol for in vitro anticancer activity assay of acrylate derivatives

Introduction: The Therapeutic Potential of Acrylate Derivatives in Oncology Acrylate derivatives represent a versatile class of organic compounds characterized by the presence of a vinyl group directly attached to a carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Acrylate Derivatives in Oncology

Acrylate derivatives represent a versatile class of organic compounds characterized by the presence of a vinyl group directly attached to a carbonyl group. This structural motif, known as an α,β-unsaturated carbonyl system, renders them potent Michael acceptors, enabling them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity is the cornerstone of their biological activity and has positioned them as a promising scaffold in anticancer drug discovery. Many acrylate-containing compounds, including several approved drugs and numerous clinical candidates, exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and apoptosis.

This application note provides a comprehensive guide for researchers to reliably assess the in vitro anticancer activity of novel acrylate derivatives. We will move beyond a simple list of steps to explain the underlying principles and critical considerations at each stage, ensuring the generation of robust and reproducible data. The protocols detailed herein cover initial cytotoxicity screening and preliminary mechanistic evaluation, forming a foundational workflow for the preclinical assessment of these compounds.

Part 1: Foundational Workflow for Assessing Acrylate Derivatives

A successful in vitro evaluation hinges on a logical progression from broad cytotoxicity screening to more focused mechanistic studies. The workflow described below is designed to efficiently identify promising lead compounds and elucidate their mode of action.

G cluster_prep Phase 1: Preparation & Planning cluster_screen Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis & Interpretation cluster_mechanistic Phase 4: Mechanistic Elucidation A Select Appropriate Cancer Cell Lines C Cell Culture & Seeding A->C B Compound Preparation (Stock Solutions) D Treat Cells with Acrylate Derivative (Dose-Response) B->D C->D E Incubate for 24-72h D->E F Perform Cytotoxicity Assay (e.g., MTT or SRB) E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 Value H->I J Apoptosis Assay (Annexin V/PI) I->J Select Hits (Low IC50) K Cell Cycle Analysis I->K L Target Engagement Studies I->L

Figure 1: General experimental workflow for in vitro evaluation of acrylate derivatives.

Part 2: Cell Line Selection and Culture

Rationale: The choice of cell line is a critical experimental parameter. It should be guided by the therapeutic hypothesis. For instance, if an acrylate derivative is designed to target a specific oncogenic pathway (e.g., KRAS), it is essential to use cell lines with a well-characterized status for that pathway (e.g., A549 for lung cancer with KRAS mutation). It is recommended to test compounds on a panel of cell lines from different tissue origins (e.g., breast, colon, lung) to assess the breadth of activity.

Protocol: Cell Culture and Seeding

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

  • Cell Seeding for Assay:

    • Harvest cells using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Calculate the required cell suspension volume and dilute to the optimal seeding density in a 96-well plate. This density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Part 3: Cytotoxicity Assessment – Determining Potency

Cytotoxicity assays are the primary method for quantifying the anticancer effect of a compound. We present two robust and widely used methods with different underlying principles.

MTT Assay: Measuring Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol: MTT Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the acrylate derivative in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the medium containing various concentrations of the acrylate derivative. Include a "vehicle control" (medium with DMSO only) and a "blank" (medium only, no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple precipitate in the vehicle control wells.

  • Formazan Solubilization: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay: Measuring Total Protein Content

Principle: The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of total biomass, which is proportional to the cell number. This assay is less susceptible to interference from compounds that alter cellular metabolism.

Protocol: SRB Assay

  • Cell Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plate completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

Calculating IC50: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

  • Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Dose-Response Curve: Plot the % Viability against the log-transformed concentration of the acrylate derivative.

  • IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC50 value.

Example Data Presentation:

CompoundCell LineIC50 (µM) ± SD
Acrylate Derivative AMCF-75.2 ± 0.6
Acrylate Derivative AHCT1162.8 ± 0.3
Acrylate Derivative BMCF-715.7 ± 1.9
Acrylate Derivative BHCT11621.4 ± 2.5
Doxorubicin (Control)MCF-70.8 ± 0.1

Part 5: Preliminary Mechanistic Insight – Apoptosis Assay

Rationale: A reduction in cell viability can occur through different mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Anticancer drugs that induce apoptosis are generally preferred. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to differentiate between these states.

Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G A Live Cell Intact Membrane PS on Inner Leaflet Result1 Annexin V (-) PI (-) A->Result1 B Early Apoptotic Cell Membrane Intact PS on Outer Leaflet Result2 Annexin V (+) PI (-) B->Result2 C Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet Result3 Annexin V (+) PI (+) C->Result3

Figure 2: Principle of Annexin V / PI staining for apoptosis detection.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the acrylate derivative at concentrations around its IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle cell scraper or Accutase, as trypsin can sometimes cleave surface proteins.

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

References

  • Title: Michael acceptors as covalent inhibitors in drug discovery: an overview. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The Michael addition: A versatile reaction in drug design. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: New colorimetric cytotoxicity assay for anticancer-drug screening. Source: Journal of the National Cancer Institute URL: [Link]

  • Title: Annexin V/PI Apoptosis Assay Source: Bio-Rad Laboratories URL: [Link]

Method

Application Note: Characterization and Validation of Sulfonamide Compounds as VEGFR-2 Inhibitors

Mechanistic Rationale: Targeting VEGFR-2 with Sulfonamides Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary receptor tyrosine kinase (RTK) that mediates tumor-induced angiogenesis[1]. Upon binding to...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting VEGFR-2 with Sulfonamides

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary receptor tyrosine kinase (RTK) that mediates tumor-induced angiogenesis[1]. Upon binding to the VEGF ligand, the receptor dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling pathways—including PLC-γ, PI3K/AKT, and RAF/MEK/ERK—that collectively drive endothelial cell survival, proliferation, and vascular permeability[2].

Sulfonamide derivatives have emerged as a highly versatile and potent class of small-molecule VEGFR-2 inhibitors[3]. The sulfonamide moiety ( −SO2​NH2​ ) acts as a critical pharmacophore, providing structural flexibility that allows these compounds to anchor deeply within the ATP-binding pocket (Type I inhibitors) or bind to adjacent allosteric sites, such as the DFG-out conformation (Type II inhibitors)[4]. By competing for these binding sites, sulfonamides effectively block receptor autophosphorylation, thereby starving the tumor of its blood supply.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ATP ATP Binding VEGFR2->ATP Requires Phos Autophosphorylation ATP->Phos Sulfonamide Sulfonamide Inhibitor Sulfonamide->ATP Competes for Pocket PLCg PLC-γ / PKC Pathway Phos->PLCg PI3K PI3K / AKT Pathway Phos->PI3K MAPK RAF / MEK / ERK Pathway Phos->MAPK Angio Vascular Permeability PLCg->Angio Survival Endothelial Survival PI3K->Survival Prolif Cell Proliferation MAPK->Prolif

Fig 1. VEGFR-2 signaling cascade and the mechanism of action of sulfonamide-based kinase inhibitors.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

Recent medicinal chemistry efforts have yielded novel sulfonamide hybrids that exhibit nanomolar potency against VEGFR-2, often outperforming or matching FDA-approved reference drugs like Sorafenib[4],. The table below summarizes the quantitative biochemical and cellular efficacy of recently developed sulfonamide derivatives.

Compound / DrugTarget ProfileVEGFR-2 IC₅₀ (µM)Primary Cancer Cell Line EfficacyReference
Sorafenib (Control) Multi-kinase0.0297 – 0.0416Broad-spectrum (HepG2, HCT-116)[4],
Compound 15 VEGFR-20.0787HCT-116, HepG-2, MCF-7[4]
Compound 1 VEGFR-2 / CA0.0231HepG2 (Induces Pre-G1 arrest)
Compound 2 VEGFR-2 / CA0.0311HepG2 (Induces Pre-G1 arrest)
Compound 3a VEGFR-2 / EGFR0.2007HCT-116, HepG-2[4]

Experimental Workflows & Protocols

To rigorously validate a newly synthesized sulfonamide compound, a hierarchical screening cascade must be employed. This ensures that biochemical target engagement translates into functional phenotypic outcomes.

Workflow Synth Sulfonamide Synthesis Biochem Biochemical Assay Synth->Biochem Primary Screen Cellular Cell Viability Assay Biochem->Cellular IC50 < 100nM Pheno Phenotypic Assay Cellular->Pheno Selectivity InVivo In Vivo Models Pheno->InVivo Lead Candidate

Fig 2. Hierarchical screening cascade for validating sulfonamide-based VEGFR-2 inhibitors.

Biochemical Validation: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)

Causality & Rationale: We utilize an ADP-detection format (e.g., ADP-Glo™) rather than traditional radiometric assays because it measures the accumulation of ADP as a universal byproduct of kinase activity[5]. Crucially, this format tolerates high ATP concentrations, which is essential for conducting Michaelis-Menten kinetic studies to determine whether the sulfonamide acts as an ATP-competitive or non-competitive (allosteric) inhibitor[5].

Self-Validating System: This protocol mandates three internal controls to ensure data integrity:

  • No-Enzyme Control (NEC): Establishes the baseline background luminescence (0% activity).

  • Vehicle Control (DMSO): Defines the maximum, uninhibited kinase activity (100% activity).

  • Reference Inhibitor (Sorafenib): Validates the assay's dynamic range and sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the sulfonamide compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of recombinant human VEGFR-2 kinase domain (optimized concentration) and 1 µL of the diluted sulfonamide inhibitor.

  • Pre-Incubation: Incubate the mixture for 15 minutes at room temperature. Note: This step is critical to allow slow-binding sulfonamide inhibitors to reach equilibrium with the receptor.

  • Initiation: Add 2 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) substrate and ATP at its predetermined Km​ value) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes in the dark.

  • Data Analysis: Read the luminescence on a microplate reader. Calculate the percentage of inhibition relative to the controls and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Phenotypic Validation: HUVEC Tube Formation Assay

Causality & Rationale: Biochemical target engagement does not guarantee that a compound can penetrate cell membranes or exert functional anti-angiogenic effects in a physiological environment. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is employed as a phenotypic bridge because it accurately mimics the late, critical stages of angiogenesis—specifically endothelial cell migration, alignment, and differentiation into capillary-like structures within a 3D extracellular matrix.

Self-Validating System: To ensure the observed inhibition is specific to the VEGF pathway and not a result of general cytotoxicity, the assay includes a VEGF-stimulated positive control (proving the cells are healthy and capable of forming networks) and a Serum/VEGF-free negative control (establishing baseline cellular quiescence).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel® overnight at 4°C. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30 minutes to allow the matrix to fully polymerize.

  • Cell Preparation: Harvest early-passage HUVECs (passages 2-5) at 80% confluency. Resuspend the cells in basal endothelial medium supplemented with 50 ng/mL of recombinant human VEGF.

  • Treatment: Pre-treat the cell suspension with the sulfonamide inhibitor at concentrations corresponding to 1x, 5x, and 10x of its biochemical IC₅₀ value.

  • Seeding: Carefully seed 1.5×104 cells (in 100 µL of medium) onto the polymerized Matrigel® in each well.

  • Incubation: Incubate the plate for 12 to 16 hours at 37°C in a 5% CO₂ humidified incubator. Note: Do not exceed 24 hours of incubation, as prolonged exposure can lead to natural tube degradation and apoptosis, confounding the morphological readout.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope at 4x or 10x magnification. Quantify the anti-angiogenic effect by measuring total tube length, the number of branch points, and the number of intact meshes using automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

References

  • Ali Jabbar Radhi et al. "Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review." Cognizance Journal of Multidisciplinary Studies, Vol.5, Issue.10, October 2025. [Link]

  • "Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies." ACS Omega, August 2025.[Link]

  • Eleftherios Charissopoulos, Eleni Pontiki. "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." Biomedicines, March 2025. [Link]

  • "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents." RSC Advances, October 2024. [Link]

  • "Measuring the tyrosine kinase activity: A review of biochemical and cellular assay technologies." ResearchGate, August 2025. [Link]

Sources

Application

Use of sulfonamide acrylates in the development of anti-inflammatory agents

Application Note: Sulfonamide Acrylates as Targeted Covalent Inhibitors in Anti-Inflammatory Drug Discovery Introduction & Mechanistic Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sulfonamide Acrylates as Targeted Covalent Inhibitors in Anti-Inflammatory Drug Discovery

Introduction & Mechanistic Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I have observed a paradigm shift toward targeted covalent inhibitors (TCIs) in the management of chronic inflammation. Among the most promising emerging pharmacophores are sulfonamide acrylates . These hybrid molecules synergize the non-covalent target affinity of the sulfonamide moiety with the electrophilic reactivity of the acrylate group[1].

Understanding the causality behind this molecular design is critical for downstream assay development:

  • The Sulfonamide Anchor (Target Specificity): Sulfonamides act as robust hydrogen-bond donors and acceptors. In the context of anti-inflammatory targets like the NLRP3 inflammasome, arylsulfonamides selectively bind to the ATP-binding pocket of the NACHT domain, providing high spatial orientation and preventing off-target binding[2].

  • The Acrylate Warhead (Covalent Inactivation): Once anchored, the α,β-unsaturated carbonyl (acrylate) functions as a Michael acceptor. It undergoes a thia-Michael addition with proximal nucleophilic cysteine residues (e.g., Cys279 in the NLRP3 ATPase domain)[1]. This irreversible covalent bond permanently inactivates the target enzyme, offering prolonged pharmacodynamics even after the free drug is cleared from circulation.

Pathway Modulation: Dual Inhibition of NF-κB and NLRP3

Sulfonamide acrylates are uniquely positioned to exhibit dual-pathway suppression. By tuning the sulfonamide R-groups, these compounds can be directed to inhibit the priming phase (NF-κB-mediated transcription of pro-inflammatory cytokines) and the activation phase (NLRP3 inflammasome assembly and caspase-1 activation)[3][4].

G LPS LPS (Priming Signal) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_Transcription NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_Transcription NLRP3_Complex NLRP3 Inflammasome Assembly NLRP3_Transcription->NLRP3_Complex ATP ATP / Toxins (Activation Signal) ATP->NLRP3_Complex Caspase1 Caspase-1 Cleavage NLRP3_Complex->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b Sulfonamide Sulfonamide Acrylate Sulfonamide->NFkB Kinase Inhibition Sulfonamide->NLRP3_Complex Covalent Inhibition (e.g., Cys279)

Mechanism of sulfonamide acrylates inhibiting NF-κB priming and NLRP3 inflammasome assembly.

Quantitative Efficacy Profiling

To benchmark new sulfonamide acrylate candidates, it is critical to compare their inhibitory concentrations against established reference compounds in the literature. The table below summarizes the efficacy of key derivatives.

Compound Class / NamePrimary TargetIC50 (Target Inhibition)Cellular Efficacy (Macrophage Models)Reference
INF39 (Acrylate) NLRP3 ATPase~10 μMDecreased IL-1β release in THP-1/Macrophages[1]
YM-I-26 (Arylsulfonamide) NLRP3< 5 μMSuppressed IL-1β / IL-10 in BV2 cells[2][5]
Pyranochalcone Acrylate (Cmpd 44) NF-κB / MAPKN/AIC50 = 0.29 μM (NO reduction in RAW 264.7)[3]
Oridonin-Acrylate Hybrid (4c) NLRP3 / NF-κBN/AIC50 = 0.21 μM (IL-1β / IL-6 in RAW 264.7)[4]

Self-Validating Experimental Protocols

A common pitfall in evaluating electrophilic compounds (like acrylates) is mistaking indiscriminate cytotoxicity for genuine anti-inflammatory efficacy. As a standard practice, I mandate that all screening protocols function as self-validating systems .

Protocol A: In Vitro Cellular Screening in RAW 264.7 Macrophages

Objective: Evaluate the suppression of Nitric Oxide (NO) and IL-1β while validating that the reduction is not an artifact of cell death[4]. Rationale: RAW 264.7 cells require a two-step activation. LPS primes the cells (Signal 1) by upregulating pro-IL-1β and NLRP3 via TLR4/NF-κB. ATP activates the P2X7 receptor (Signal 2), triggering potassium efflux and NLRP3 assembly[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • LPS Priming: Replace media with fresh DMEM containing 1 μg/mL LPS. Incubate for 4 hours. (Causality Note: This specific duration is optimized to reach peak intracellular pro-IL-1β without triggering premature pyroptosis).

  • Compound Treatment: Add the sulfonamide acrylate candidates at varying concentrations (e.g., 0.1 to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., INF39 or MCC950). Incubate for 1 hour.

  • Inflammasome Activation: Add 5 mM ATP to the wells and incubate for exactly 30 minutes[2].

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a new plate. Quantify IL-1β and NO (via Griess reagent) using standard ELISA kits.

  • Self-Validation (Viability): Immediately add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm. (Validation Criteria: Compounds showing >20% cytotoxicity at their IC50 concentrations must be flagged for off-target electrophilic toxicity)[4].

Workflow CellCulture 1. RAW 264.7 Cell Culture Priming 2. LPS Priming (1 μg/mL, 4 h) CellCulture->Priming Treatment 3. Compound Treatment (Sulfonamide Acrylates) Priming->Treatment Activation 4. ATP Activation (5 mM, 30 min) Treatment->Activation Assay 5. ELISA (IL-1β) & Viability Assay Activation->Assay

Self-validating high-throughput workflow for screening anti-inflammatory compounds.

Protocol B: Cell-Free NLRP3 ATPase Activity Assay (ADP-Glo)

Objective: Confirm the direct molecular target of the sulfonamide acrylate. Rationale: Because acrylates can indiscriminately bind cellular thiols, proving direct inhibition of the NLRP3 ATPase domain is essential to establish the mechanism of action[6]. Measuring ADP production directly isolates the molecular target from upstream cellular effects.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant NLRP3 protein in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT). (Causality Note: Keep DTT concentration low (≤1 mM) to prevent the electrophilic acrylate warhead from reacting with the reducing agent instead of the enzyme).

  • Inhibitor Pre-incubation: Incubate the recombinant NLRP3 with the sulfonamide acrylate (e.g., 10 μM and 50 μM) for 15 minutes at 37°C[6]. This pre-incubation time is critical to allow the covalent thia-Michael bond to form.

  • ATP Addition: Initiate the reaction by adding 250 μM ultra-pure ATP. Incubate for 40 minutes at 37°C[6].

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 minutes at room temperature).

  • Luminescence Readout: Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated enzyme. A dose-dependent decrease in luminescence confirms direct ATPase inhibition.

References

  • Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry URL:[Link]

  • Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome ACS Chemical Neuroscience URL:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis Frontiers in Immunology URL:[Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening for Inhibitors of Protein Tyrosine Phosphatase 1B

Audience: Researchers, scientists, and drug development professionals engaged in enzyme kinetics, high-throughput screening, and discovery of therapeutics for metabolic and oncological diseases. Executive Summary: The Cr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in enzyme kinetics, high-throughput screening, and discovery of therapeutics for metabolic and oncological diseases.

Executive Summary: The Critical Role of PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a pivotal negative regulator in multiple critical signaling pathways.[1][2][3] Primarily, it attenuates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS-1), making it a key therapeutic target for type 2 diabetes.[1][2][4][5] PTP1B-deficient mice exhibit enhanced insulin sensitivity and resistance to diet-induced obesity.[1][4] Furthermore, PTP1B negatively regulates the leptin signaling pathway via dephosphorylation of JAK2, implicating it in obesity.[1][6] Its role extends to cancer, where it has been shown to promote tumorigenesis in certain contexts.[1][6]

The development of potent and selective PTP1B inhibitors is a major goal in drug discovery.[7][8] However, this endeavor is challenging due to the highly conserved and positively charged active site shared among PTP family members, particularly the closely related T-cell PTP (TCPTP).[7][8] High-throughput screening (HTS) of large compound libraries is the foundational strategy for identifying novel chemical scaffolds that can overcome these challenges.[9][10][11] This guide provides the scientific rationale, detailed protocols, and data analysis frameworks for conducting robust and reliable HTS campaigns to discover novel PTP1B inhibitors.

PTP1B Signaling: A Key Node in Metabolic Regulation

Understanding the biological context of PTP1B is crucial for interpreting screening data. PTP1B acts as a brake on the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on key tyrosine residues, initiating a cascade that leads to glucose uptake. PTP1B reverses this activation by dephosphorylating the receptor, thus terminating the signal.[1][3]

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binding IR_active Insulin Receptor-P (Active) IR->IR_active Autophosphorylation IRS1 IRS-1 IR_active->IRS1 Phosphorylation IRS1_active IRS-1-P IRS1->IRS1_active PI3K_Akt PI3K/Akt Pathway IRS1_active->PI3K_Akt Activation Glucose_Uptake Glucose Uptake (GLUT4 Translocation) PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->IR_active Dephosphorylation PTP1B->IRS1_active Dephosphorylation HTS_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation AssayDev Assay Development & Optimization ReagentPrep Reagent Preparation (Enzyme, Substrate, Buffer) AssayDev->ReagentPrep LibraryPrep Compound Library Formatting & Plating ReagentPrep->LibraryPrep Dispensing Dispense Reagents & Compounds LibraryPrep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Absorbance/Fluorescence) Incubation->Detection DataQC Data QC (Z'-factor calculation) Detection->DataQC HitID Primary Hit Identification DataQC->HitID HitConfirm Hit Confirmation (Re-testing) HitID->HitConfirm DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse Secondary Secondary Assays (Selectivity, Mechanism) DoseResponse->Secondary

A generalized workflow for a PTP1B inhibitor HTS campaign.

Assay Methodologies: Principles and Protocols

The choice of assay technology is fundamental to the success of an HTS campaign. It dictates sensitivity, throughput, cost, and the types of false positives that may be encountered. Below are detailed protocols for the most common PTP1B HTS assays.

Assay Type Principle Common Substrate Pros Cons
Colorimetric Measures the absorbance of a colored product generated upon dephosphorylation.p-Nitrophenyl Phosphate (pNPP)Inexpensive, simple, robust.Lower sensitivity, potential for compound interference (color quenching).
Fluorometric Measures the fluorescence of a product released after enzymatic dephosphorylation.DiFMUP, OMFPHigh sensitivity, wide dynamic range, suitable for low enzyme concentrations.More expensive substrates, potential for compound interference (autofluorescence).
Fluorescence Polarization (FP) An affinity-based assay measuring the displacement of a fluorescent probe from the enzyme's active site.Fluorescently-labeled pTyr mimeticEliminates false positives from reactive compounds (oxidizers, alkylators), provides binding information. [12]Indirect measure of inhibition, requires a catalytically inactive mutant enzyme (Cys to Ser). [12]
Protocol 1: Colorimetric HTS using p-Nitrophenyl Phosphate (pNPP)

This assay relies on the hydrolysis of the artificial substrate pNPP by PTP1B. The dephosphorylation reaction releases p-nitrophenol, which, under alkaline conditions, becomes the yellow-colored p-nitrophenolate anion, with a strong absorbance at 405 nm. [13]

Principle of the pNPP-based colorimetric PTP1B assay.

Materials:

  • Human Recombinant PTP1B (catalytic domain, e.g., residues 1-321) [14][15]* pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM Citrate (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. [13]* Stop Solution: 1 M NaOH

  • Test compounds dissolved in DMSO

  • Control Inhibitor: Sodium Orthovanadate (Na₃VO₄) or Suramin [14][16]* 384-well clear, flat-bottom microplates

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50-100 nL of test compounds from the library plates to the assay plates. This results in a final assay concentration typically between 10-30 µM. Also plate DMSO (for negative/100% activity controls) and a control inhibitor (for positive/0% activity controls).

  • Enzyme Preparation: Thaw PTP1B enzyme on ice. Prepare a 2X working solution of PTP1B in cold Assay Buffer. The final concentration needs to be optimized to ensure the reaction remains in the linear range for the duration of the assay (typically 50-100 ng/well).

  • Enzyme Addition: Add 10 µL of the 2X PTP1B solution to each well containing the test compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Preparation: Prepare a 2X working solution of pNPP in Assay Buffer. The optimal concentration is typically at or near the Kₘ value (e.g., 2 mM). [13][17]6. Reaction Initiation: Add 10 µL of the 2X pNPP solution to all wells to start the reaction. The final assay volume is 20 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The time should be optimized to yield a robust signal window without depleting more than 10-15% of the substrate in the control wells.

  • Reaction Termination: Add 10 µL of Stop Solution (1 M NaOH) to all wells.

  • Detection: Read the absorbance at 405 nm using a microplate reader.

Protocol 2: Fluorometric HTS using DiFMUP

This assay utilizes 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), a non-fluorescent substrate. PTP1B-catalyzed dephosphorylation releases the highly fluorescent product 6,8-difluoro-4-methylumbelliferone, which can be detected with high sensitivity (Excitation/Emission ≈ 358/450 nm). [18][19]

Principle of the DiFMUP-based fluorometric PTP1B assay.

Materials:

  • Human Recombinant PTP1B

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20. [18]* Test compounds dissolved in DMSO

  • Control Inhibitor: Sodium Orthovanadate (Na₃VO₄)

  • 384-well black, solid-bottom microplates

Procedure:

  • Compound Plating: As described in Protocol 1, plate test compounds, DMSO, and control inhibitor into the assay plates.

  • Master Mix Preparation: Prepare a master mix containing Assay Buffer and the DiFMUP substrate. The final DiFMUP concentration should be around its Kₘ value (typically 10-20 µM).

  • Substrate Addition: Add 15 µL of the substrate-containing master mix to each well.

  • Enzyme Preparation: Prepare a 4X working solution of PTP1B in cold Assay Buffer. Due to the high sensitivity of this assay, a much lower final enzyme concentration is required (e.g., 0.5 nM). [18]5. Reaction Initiation: To start the reaction, add 5 µL of the 4X PTP1B solution to all wells. The final assay volume is 20 µL.

  • Incubation & Detection: This assay can be run in kinetic mode. Place the plate immediately into a fluorescence plate reader pre-set to 30°C. Read the fluorescence intensity (Ex: 358 nm, Em: 450 nm) every 1-2 minutes for 15-30 minutes. The rate of increase in fluorescence (slope) is proportional to enzyme activity.

  • Alternative End-point: If a kinetic read is not feasible, incubate the plate for a fixed time (e.g., 20 minutes) at 30°C and then read the final fluorescence intensity. A stop solution is generally not required.

Data Analysis and Quality Control: Ensuring Trustworthy Results

Raw data from the plate reader must be processed to identify genuine hits. The quality of an HTS assay is paramount and is statistically assessed before hit selection.

A. Calculating Percent Inhibition: The activity of each test compound is normalized relative to the high (0% inhibition) and low (100% inhibition) controls on the same plate.

  • Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)])

B. Assay Quality Control: The Z'-Factor The Z'-factor is a statistical parameter that quantifies the robustness and dynamic range of an HTS assay. [20]It is essential for validating the quality of the screen.

  • Z' = 1 - [(3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|]

    • SD = Standard Deviation

Z'-Factor Value Assay Quality
> 0.5Excellent, robust assay
0 to 0.5Acceptable, but may require optimization
< 0Unacceptable, screen is not reliable

A Z'-factor should be calculated for every assay plate to ensure plate-to-plate consistency. An HTS model for PTP1B has been reported with a Z' of 0.78, indicating a highly robust assay. [20] C. Hit Identification and Confirmation:

  • Primary Hits: Compounds that exceed a defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental errors.

  • IC₅₀ Determination: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). Of ~400,000 compounds tested in one experimental HTS, 85 showed IC₅₀ values less than 100 µM. [9][10]

Troubleshooting Common HTS Issues

Problem Potential Cause Recommended Solution
Low Z'-Factor (<0.5) High variability in control wells.Check liquid handling precision; ensure reagents are well-mixed; screen for bubbles in wells. [15]
Insufficient signal window.Optimize enzyme/substrate concentrations or incubation time; switch to a more sensitive assay (e.g., fluorometric).
High Number of False Positives Compound interference (autofluorescence, color quenching).Re-test hits in the absence of enzyme to identify interfering compounds ("promiscuity screen").
Reactive compounds (oxidizers, alkylators) inhibiting via non-specific mechanisms.Consider a secondary, affinity-based assay like Fluorescence Polarization to validate hits. [12]
Poor Hit Reproducibility Compound instability or insolubility.Source fresh compound powder for confirmation; check compound solubility in assay buffer.
Enzyme instability.Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles; keep on ice during use. [15]

Conclusion

High-throughput screening is an indispensable tool in the discovery of novel PTP1B inhibitors. The choice between colorimetric and fluorometric assays depends on the required sensitivity, budget, and available instrumentation. A robust HTS campaign is built upon a foundation of careful assay optimization, stringent quality control using metrics like the Z'-factor, and a multi-step hit validation process. By following the detailed protocols and data analysis frameworks outlined in this guide, researchers can confidently identify and advance promising lead compounds for a therapeutic target of profound importance in human health.

References

  • Ardito, F., et al. (2021, November 12). Recent advances in PTP1B signaling in metabolism and cancer. Portland Press. [Link]

  • Doman, T. N., et al. (2002, May 23). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. PubMed. [Link]

  • Abdelsalam, S. S., et al. (2019, July 17). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. MDPI. [Link]

  • Pang, X. B., et al. (2011, September 15). [High-throughput screening of human soluble protein tyrosine phosphatase 1B inhibitors]. PubMed. [Link]

  • Faculty Opinions. (n.d.). An affinity-based fluorescence polarization assay for protein tyrosine phosphatases. Faculty Opinions. [Link]

  • Cieślik, M., et al. (2019, July 15). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. In Vivo. [Link]

  • Thareja, S., et al. (2002). Protein tyrosine phosphatases: the quest for negative regulators of insulin action. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Galic, S., et al. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology. [Link]

  • Zhang, Z. Y. (2007, May 15). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. PubMed. [Link]

  • Wang, Y., et al. (2020). Discovery of inhibitors targeting protein tyrosine phosphatase 1B using a combined virtual screening approach. ProQuest. [Link]

  • González-Rodríguez, A., et al. (2014). Essential Role of Protein-tyrosine Phosphatase 1B in the Modulation of Insulin Signaling by Acetaminophen in Hepatocytes. Journal of Biological Chemistry. [Link]

  • Zhou, Y., et al. (2022, June 24). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. MDPI. [Link]

  • Kazakova, O., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences. [Link]

  • Torres-Piedra, M., et al. (2023, October 30). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers. [Link]

  • Doman, T. N., et al. (2002, April 20). Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). PTP1B (Catalytic Domain) Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Sun, J. P., et al. (2012). An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]

  • Dadlani, A., et al. (2024, August 21). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers. [Link]

  • Le, T. H. N., et al. (2024, June 29). Recent Developments in the Role of Protein Tyrosine Phosphatase 1B (PTP1B) as a Regulator of Immune Cell Signalling in Health and Disease. MDPI. [Link]

  • Reaction Biology. (n.d.). PTPN1/PTP1B-FL Phosphatase Assay Service. Reaction Biology. [Link]

  • Lee, D., et al. (2015). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology. [Link]

  • BPS Bioscience. (n.d.). PTP1B (Catalytic Domain) Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Doman, T. N., et al. (2002). Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. ResearchGate. [Link]

  • Tautz, L., et al. (2012, August 13). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. PNAS. [Link]

  • Baranowski, M. R., et al. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]

  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Gelin, M. F., et al. (2020). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). SLAS Discovery. [Link]

  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. [Link]

  • Wang, Y., et al. (2022, November 15). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Development of Antibacterial Agents Based on Sulfonamide Scaffolds

Introduction: The Enduring Legacy and Modern Imperative of Sulfonamides The discovery of sulfonamides in the 1930s was a watershed moment in medicine, heralding the dawn of the antimicrobial era.[1] These synthetic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy and Modern Imperative of Sulfonamides

The discovery of sulfonamides in the 1930s was a watershed moment in medicine, heralding the dawn of the antimicrobial era.[1] These synthetic compounds were the first effective systemic antibacterial agents, dramatically reducing mortality from infections that were previously untreatable.[1] While the advent of penicillin and subsequent antibiotic classes has shifted their first-line use, sulfonamides remain clinically relevant, particularly in combination therapies like trimethoprim-sulfamethoxazole, for treating urinary tract infections, Pneumocystis pneumonia, and other specific conditions.[1]

The core value of the sulfonamide scaffold lies in its synthetic tractability and well-understood mechanism of action, making it an attractive starting point for modern drug discovery.[2][3] As the specter of antimicrobial resistance (AMR) looms large, revitalizing established antibacterial classes through rational design is a critical strategy. This guide provides an in-depth framework for researchers engaged in the design, synthesis, and evaluation of novel sulfonamide-based antibacterial agents, integrating established principles with detailed, field-proven protocols.

Mechanistic Foundation: Targeting the Folate Biosynthesis Pathway

The antibacterial activity of sulfonamides stems from their function as competitive inhibitors of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[4][5] This targeted inhibition exploits a key metabolic difference between bacteria and humans. Most bacteria must synthesize their own folate (vitamin B9), an essential precursor for the synthesis of nucleotides and ultimately DNA, RNA, and certain amino acids.[2][6][7] In contrast, humans acquire folate through their diet.[4][5]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][6] By mimicking PABA, sulfonamides bind to the active site of the DHPS enzyme, preventing the synthesis of dihydropteroic acid, a critical intermediate in the folate pathway.[7][8] This disruption halts bacterial growth, leading to a bacteriostatic effect.[4][9] The sequential blockade of this pathway, achieved by combining a sulfonamide with trimethoprim (which inhibits a downstream enzyme, dihydrofolate reductase), often results in a synergistic and bactericidal effect.[8][10]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide Sulfonamide Agent Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydropteroic_Acid->DHFR Precursor Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Catalyzes Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotides Essential Cofactor

Caption: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.

Core Principles of Sulfonamide Design: Structure-Activity Relationships (SAR)

The antibacterial efficacy of a sulfonamide derivative is intrinsically linked to its chemical structure. Decades of research have established clear SAR principles that guide the design of new analogs.[1][8]

  • The Pharmacophore: The essential core for antibacterial activity is the p-aminobenzenesulfonamide structure.

  • N⁴-Amino Group: A free (unsubstituted) primary aromatic amine at the N⁴ position is critical for activity, as it mimics the amino group of PABA.[1][8] Acyl substitutions at this position can create inactive prodrugs, which are metabolized in vivo to regenerate the active free amine.[8]

  • Aromatic Ring: The sulfonamide and amino groups must be in a para orientation on the benzene ring.[8]

  • N¹-Sulfonamide Group: Substitutions on the sulfonamide nitrogen (N¹) are highly permissible and are the primary site for modification. These substitutions do not typically alter the mechanism of action but profoundly influence the compound's physicochemical properties, such as pKa, solubility, protein binding, and pharmacokinetics.[1][8] Electron-withdrawing heterocyclic substituents often enhance potency.[1]

Structural FeatureRequirement for ActivityRationale & Impact
N⁴-Amino Group Must be a free, primary amine (or a prodrug form).[1][8]Mimics PABA for competitive binding to the DHPS active site.[1]
Aromatic Ring Must be a para-substituted benzene ring.[8]Correct spatial orientation of the amino and sulfonamide groups is essential.
Sulfonamide Moiety Essential functional group.Interacts with the DHPS enzyme.
N¹-Substituent (R) Highly variable (H, alkyl, aryl, heterocycle).Modulates pKa, solubility, potency, and pharmacokinetic profile.[1][11]

Application Note 1: Synthesis of a Novel Sulfonamide Library

Objective

To synthesize a library of novel N¹-substituted sulfonamides for antibacterial screening via the reaction of a sulfonyl chloride with a panel of primary or secondary amines.

Causality and Rationale

The most direct and widely used method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and an amine.[7][12] This nucleophilic substitution reaction is robust and versatile. The use of a base (e.g., pyridine or triethylamine) is necessary to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are preferred to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.

Sulfonamide Synthesis Workflow Start Start: Select Sulfonyl Chloride and Amine Panel Reaction Reaction Setup: 1. Dissolve amine & base in anhydrous solvent. 2. Cool to 0°C. 3. Add sulfonyl chloride dropwise. Start->Reaction Stir Stir at Room Temperature (Monitor by TLC) Reaction->Stir Workup Aqueous Workup: 1. Quench with water. 2. Extract with organic solvent. 3. Wash with acid, base, brine. Stir->Workup Purify Purification: Dry organic layer, concentrate, and purify via column chromatography or recrystallization. Workup->Purify Characterize Characterization: Confirm structure & purity (NMR, LC-MS, HRMS) Purify->Characterize End End: Purified Sulfonamide for Biological Testing Characterize->End

Caption: General workflow for the synthesis and purification of sulfonamide derivatives.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a representative synthesis using p-acetamidobenzenesulfonyl chloride and a generic primary amine.

Materials:

  • p-Acetamidobenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine of interest (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. A cooled reaction moderates the exothermic nature of the addition.

  • Sulfonyl Chloride Addition: Dissolve p-acetamidobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ (to neutralize any remaining acid), and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure N¹-substituted-4-acetamidobenzenesulfonamide.

  • Deprotection (if necessary): The N⁴-acetyl protecting group can be removed by acid or base hydrolysis (e.g., refluxing in aqueous HCl) to yield the final, active primary amine.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry (LC-MS).

Application Note 2: In Vitro Evaluation of Antibacterial Efficacy

Objective

To determine the antibacterial potency of newly synthesized sulfonamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality and Rationale The MIC is the gold-standard quantitative measure of an antibiotic's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[13] The broth microdilution method is a high-throughput, reproducible technique for determining MIC values.[2][8][14] A standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL, which is then further diluted) is challenged with serial twofold dilutions of the test compound in a 96-well microtiter plate.[2][8] This ensures that results are comparable across experiments and laboratories. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is defined and supports the growth of most non-fastidious pathogens.[2]

MIC Assay Workflow Start Start: Prepare Compound Stock and Bacterial Culture PlatePrep Prepare 96-Well Plate: Add 50µL of broth to all wells. Start->PlatePrep InoculumPrep Prepare Inoculum: Adjust culture to 0.5 McFarland standard, then dilute to final ~5x10^5 CFU/mL. Start->InoculumPrep SerialDilution Serial Dilution: 1. Add 100µL of 2x compound to Col 1. 2. Transfer 50µL from Col 1 to Col 2, etc. (Creating 2-fold dilutions) PlatePrep->SerialDilution Inoculate Inoculate Plate: Add 50µL of diluted inoculum to each well (except sterility control). SerialDilution->Inoculate InoculumPrep->Inoculate Incubate Incubate at 37°C for 18-24 hours. Inoculate->Incubate Read Read MIC: Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. Incubate->Read End End: MIC Value Determined Read->End

Caption: Workflow for the broth microdilution method to determine MIC.

Materials:

  • Synthesized sulfonamide compounds (stock solutions in DMSO)

  • Reference antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[2] This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically requires a 1:100 to 1:200 dilution.

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Compound Dilution: Prepare a 2x working stock of your test compound in CAMHB. Add 100 µL of this stock to the wells in column 1.

  • Serial Dilution: Perform a serial twofold dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process across the plate to column 10. Discard the final 50 µL from column 10.

  • Controls: Column 11 serves as the growth control (broth and bacteria, no compound). Column 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum to each well in columns 1 through 11. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2][13] The growth control (column 11) must show distinct turbidity, and the sterility control (column 12) must remain clear.

Protocol: Time-Kill Curve Assay

Causality and Rationale While MIC indicates the concentration needed for inhibition, it doesn't differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill assay provides this crucial pharmacodynamic information by measuring the rate and extent of bacterial killing over time.[1][4] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1][4] This assay is performed in broth at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC).

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to ~5 x 10⁵ CFU/mL, as described for the MIC assay.

  • Assay Setup: Prepare tubes containing CAMHB with the test compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]

  • Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.[1]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial (time 0) count indicates bactericidal activity.

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.705.715.69
2 6.455.655.10
4 7.315.584.25
8 8.925.403.11
24 9.155.35<2.00 (Bactericidal)

Application Note 3: In Vivo Efficacy Assessment

Objective

To evaluate the therapeutic efficacy of a lead sulfonamide candidate in a relevant animal model of bacterial infection.

Protocol: Murine Systemic Infection (Sepsis) Model

Causality and Rationale In vitro activity does not always translate to in vivo efficacy due to factors like drug metabolism, protein binding, and tissue distribution (pharmacokinetics/pharmacodynamics). Animal models are therefore essential for preclinical evaluation.[3][15] The murine systemic infection model mimics sepsis, a life-threatening condition, and is a robust method to assess an antibiotic's ability to protect an animal from mortality and reduce bacterial burden in key organs.[15][16] The inoculum is administered intraperitoneally (IP) or intravenously (IV), and treatment is initiated shortly after to assess the compound's therapeutic effect.

InVivo_Workflow Start Start: Prepare Bacterial Inoculum (~1x10^7 CFU/mL) Infection Infection: Inject mice intraperitoneally (IP) with a lethal dose of bacteria. Start->Infection Treatment Treatment (1-2h post-infection): Administer test compound, vehicle, and positive control via desired route (e.g., IV, SC, PO). Infection->Treatment Monitoring Monitoring: Observe mice daily for clinical signs and record survival for 7 days. Treatment->Monitoring BacterialBurden Endpoint 2: Bacterial Burden (Optional): At 24h, euthanize subset of mice. Harvest organs (spleen, liver). Homogenize and plate dilutions. Treatment->BacterialBurden Early Timepoint Endpoint1 Endpoint 1: Survival Calculate Percent Survival and Protective Dose (PD₅₀). Monitoring->Endpoint1 End End: In Vivo Efficacy Determined Endpoint1->End CFU_Count Calculate CFU/gram of tissue to assess bacterial clearance. BacterialBurden->CFU_Count CFU_Count->End

Caption: Workflow for an in vivo murine systemic infection efficacy study.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bacterial strain (e.g., MRSA USA300)

  • Lead sulfonamide compound, formulated for the desired route of administration (e.g., subcutaneous, intravenous)

  • Vehicle control (the formulation buffer without the drug)

  • Positive control antibiotic (e.g., vancomycin)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase in TSB. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration must be confirmed by plating serial dilutions.

  • Infection: Inject each mouse intraperitoneally (IP) with a predetermined lethal dose of the bacterial suspension (e.g., 0.5 mL of a 1 x 10⁷ CFU/mL suspension for a final dose of 5 x 10⁶ CFU/mouse). The dose should be sufficient to cause mortality in untreated control mice within 24-48 hours.[10][16]

  • Treatment: At 1-2 hours post-infection, randomly assign mice to treatment groups (n=8-10 per group). Administer the test compound at various doses, the vehicle control, and the positive control antibiotic via the intended clinical route (e.g., subcutaneous injection).[15]

  • Efficacy Assessment (Survival): Monitor the mice daily for up to 7 days post-infection. Record survival rates for each group. The 50% effective dose (ED₅₀), the dose that protects 50% of animals from lethal infection, can be calculated.[16]

  • Efficacy Assessment (Bacterial Load): In a separate satellite group of animals, at 24 hours post-infection, euthanize the mice. Aseptically remove target organs (e.g., spleen, liver, or lungs). Weigh the organs, homogenize them in a known volume of sterile PBS, and perform serial dilutions. Plate the dilutions on agar to determine the bacterial load (CFU per gram of tissue). A significant reduction in bacterial load compared to the vehicle control indicates efficacy.[10][15]

Treatment Group (mg/kg)7-Day Survival (%)Mean Bacterial Load at 24h (log₁₀ CFU/g Spleen)
Vehicle Control 0%7.8 ± 0.4
Compound A (10) 25%5.9 ± 0.6
Compound A (25) 75%4.1 ± 0.5
Compound A (50) 100%2.5 ± 0.3
Vancomycin (40) 100%2.2 ± 0.2

Conclusion and Future Perspectives

The development of novel antibacterial agents based on the sulfonamide scaffold is a promising strategy in the fight against antimicrobial resistance. The protocols and principles outlined in this guide provide a comprehensive framework for the rational design, synthesis, and evaluation of new candidates. By systematically applying SAR principles, synthesizing diverse libraries, and rigorously assessing candidates through a tiered cascade of in vitro and in vivo assays, researchers can efficiently identify promising new therapeutics. Future efforts may focus on developing hybrid molecules that combine the sulfonamide pharmacophore with other antibacterial scaffolds to create multi-target agents, a strategy aimed at overcoming existing resistance mechanisms.[1]

References

  • Vertex AI Search. (n.d.). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
  • Vertex AI Search. (n.d.). Antibacterial sulfonamides.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 44.
  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
  • Al-Masoudi, W. A. (n.d.). Synthesis of some sulfa drug derivatives as antibacterial agents.
  • Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents.
  • Benchchem. (n.d.). Application Notes & Protocols: In Vivo Efficacy of Antibacterial Agent 32 in Murine Models.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • Benchchem. (n.d.). A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds.
  • Bendjeddou, A. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Bio-protocol. (2021). Systemic Infection Mouse Model.
  • PMC. (2018). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents.
  • Frontiers. (n.d.). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds.
  • Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Vertex AI Search. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • Lejan Team. (n.d.). Sulfonamides antibacterial agents (The first synthetic antibacterial agents).
  • MDPI. (2026). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy.
  • Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials.

Sources

Method

Post-polymerization modification of sulfonamide-based polymers

An Application Guide to the Post-Polymerization Modification of Sulfonamide-Based Polymers Introduction: Beyond the Backbone Sulfonamide-based polymers represent a versatile class of macromolecules with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Post-Polymerization Modification of Sulfonamide-Based Polymers

Introduction: Beyond the Backbone

Sulfonamide-based polymers represent a versatile class of macromolecules with significant potential in materials science, and particularly in biomedical applications such as drug delivery.[1][2] Their inherent properties, including pH-responsiveness and the capacity for strong hydrogen bonding, make them attractive scaffolds. However, the true power of these polymers is often unlocked through post-polymerization modification (PPM). This strategy involves the chemical transformation of a pre-formed polymer, allowing for the introduction of functional groups that might not be compatible with the initial polymerization conditions.[3][4]

This approach provides a modular and efficient pathway to tailor polymer properties with high precision, creating sophisticated architectures for specialized applications like targeted therapeutics and advanced coatings.[5][6][7] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core strategies, experimental protocols, and analytical validation required for the successful post-polymerization modification of sulfonamide-based polymers. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system grounded in authoritative research.

Part 1: Strategic Foundations for Modification

The success of any post-polymerization modification hinges on a clear understanding of the reactive handles available on the precursor polymer. The sulfonamide moiety itself offers several points for chemical attack, and the choice of strategy depends entirely on the desired final functionality.

  • The Sulfonamide N-H Proton: In primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides, the proton on the nitrogen is weakly acidic. This acidity can be exploited for deprotonation, creating a nucleophilic nitrogen anion that can react with various electrophiles. This is the basis for modifications like the aza-Michael addition.[8][9]

  • The Aromatic Ring: For polymers like polystyrene sulfonamide, the aromatic rings of the polymer backbone can be functionalized prior to the introduction of the sulfonamide group, or the sulfonamide itself can be used to activate the ring for further reactions.[10]

  • The S-N Bond: The bond between sulfur and nitrogen can be cleaved under certain reductive conditions, generating sulfinate and amine species that can be independently functionalized in situ.[11]

  • From Sulfonic Acid to Sulfonamide: In some cases, the precursor polymer may contain sulfonic acid (-SO₃H) groups. These can be activated (e.g., converted to sulfonyl chlorides, -SO₂Cl) and subsequently reacted with amines to form sulfonamide linkages, effectively incorporating new functionalities.[12]

The following workflow provides a logical pathway for selecting an appropriate modification strategy based on the available precursor and the desired outcome.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Define Desired Functionality (e.g., Bio-conjugation, Hydrophilicity) Precursor Select Precursor Polymer Start->Precursor P1 Polymer with secondary Sulfonamide (N-H) Precursor->P1 Has N-H? P2 Polymer with primary aromatic Sulfonamide (-SO2NH2) Precursor->P2 Has -SO2NH2? P3 Polymer with Sulfonic Acid (-SO3H) Precursor->P3 Has -SO3H? S1 Strategy 1: Aza-Michael Addition P1->S1 S2 Strategy 2: Deaminative Functionalization P2->S2 S3 Strategy 3: Activation & Amination P3->S3 End1 Result: N-Alkylated Polymer (e.g., β-amino acid derivatives) S1->End1 End2 Result: Diverse Library (e.g., Sulfones, Thioethers) S2->End2 End3 Result: New Sulfonamide Linkage with desired R-group S3->End3

Caption: Decision workflow for selecting a modification strategy.

Part 2: Core Chemical Modification Protocols

This section provides detailed, step-by-step protocols for three robust and widely applicable modification strategies.

Protocol 1: Aza-Michael Addition to the Sulfonamide N-H Bond

Principle: This method leverages the inherent secondary amine functionality within the sulfonamide motif as a handle for modification.[8] The weakly acidic N-H proton is removed by a strong, non-nucleophilic base, creating a polymer-bound nitrogen anion. This anion then undergoes a conjugate (aza-Michael) addition to an electron-deficient alkene, such as an acrylate, to form a new carbon-nitrogen bond. This pathway is highly efficient for converting sulfonamide polymers into novel polymeric protected β-amino acid derivatives.[9]

Experimental Protocol:

  • Materials:

    • Poly(N-(4-vinylphenyl)sulfonamide) (Precursor Polymer, 1.0 eq.)

    • Butyl acrylate (Electrophile, 3.0 eq.)

    • 1,8-Diazabicycloundec-7-ene (DBU) (Organic Superbase Catalyst, 0.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether (for precipitation)

    • Schlenk flask and standard glassware, dried in an oven

    • Nitrogen or Argon gas line

  • Procedure:

    • Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the precursor sulfonamide polymer (e.g., 500 mg, 1.0 eq.) in anhydrous DMF (10 mL).

    • Reagent Addition: To the stirred polymer solution, add the catalyst DBU (0.2 eq.) via syringe. Allow the mixture to stir for 5 minutes.

    • Reaction: Add butyl acrylate (3.0 eq.) dropwise to the reaction mixture.

    • Incubation: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) to check for the consumption of the acrylate.

    • Purification:

      • Upon completion, dilute the reaction mixture with a small amount of DMF if necessary.

      • Precipitate the modified polymer by adding the solution dropwise into a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

      • Collect the precipitate by filtration or centrifugation.

      • Wash the collected solid extensively with diethyl ether to remove unreacted reagents and catalyst.

    • Drying: Dry the purified polymer under high vacuum to a constant weight.

Causality and Insights:

  • Why DBU? DBU is a strong, non-nucleophilic base. Its role is to deprotonate the sulfonamide nitrogen efficiently without competing as a nucleophile in the Michael addition itself.

  • Why an inert atmosphere? To prevent side reactions with atmospheric moisture and carbon dioxide, which could quench the base or react with the anionic intermediates.

  • Why excess electrophile? Using a molar excess of the acrylate helps to drive the reaction towards high conversion, ensuring maximum modification of the available N-H sites on the polymer.

Protocol 2: Deaminative Functionalization of Aromatic Sulfonamides

Principle: This advanced strategy transforms the relatively inert primary sulfonamide group (-SO₂NH₂) into a highly reactive sulfinate intermediate.[5][10] The process is catalyzed by an N-heterocyclic carbene (NHC) and involves a deamination step. The resulting polymer-bound sulfinate is a versatile precursor that can be trapped in situ with a wide range of electrophiles (e.g., alkyl halides), allowing for the creation of a diverse library of functionalized polymers such as polysulfones.[10]

Experimental Protocol:

  • Materials:

    • Polystyrene sulfonamide (PSSNH₂) (Precursor Polymer, 1.0 eq.)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (NHC Catalyst, 0.2 eq.)

    • Benzaldehyde (Reagent, 2.0 eq.)

    • Potassium carbonate (K₂CO₃) (Base, 2.0 eq.)

    • Functional electrophile (e.g., 1-Iodobutane, 3.0 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Methanol and Water (for washing)

    • Tube furnace or high-temperature oil bath

  • Procedure:

    • Setup: In a dry reaction vial, combine polystyrene sulfonamide (1.0 eq.), K₂CO₃ (2.0 eq.), and the NHC catalyst (0.2 eq.).

    • Solvent and Reagents: Add anhydrous DMSO, followed by benzaldehyde (2.0 eq.).

    • Deamination Step: Seal the vial and heat the mixture to 120°C for 18 hours to generate the sulfinate intermediate.

    • Functionalization Step: Cool the reaction mixture to room temperature. Add the electrophile (e.g., 1-iodobutane, 3.0 eq.) directly to the mixture.

    • Reaction: Reseal the vial and stir the reaction at room temperature for an additional 12-24 hours.

    • Purification:

      • Pour the reaction mixture into a large volume of methanol to precipitate the functionalized polymer.

      • Collect the solid by filtration.

      • Wash the polymer sequentially with water and methanol to remove salts and residual reagents.

    • Drying: Dry the final polymer product under vacuum at 40-50°C.

Causality and Insights:

  • Role of the NHC Catalyst: The NHC is crucial for facilitating the deamination process, transforming the stable sulfonamide into the reactive sulfinate.

  • High Temperature: The initial deamination step requires elevated temperatures to proceed at a reasonable rate. DMSO is an excellent solvent for this due to its high boiling point and ability to dissolve both the polymer and the salts.

  • Versatility: The power of this method lies in the second step. A wide array of electrophiles can be used to trap the sulfinate, making this a platform for creating a library of polymers from a single precursor.[10]

Part 3: Comprehensive Analytical Characterization

Verifying the success of a post-polymerization modification is critical. A multi-technique approach is required to confirm the structural changes, assess the degree of functionalization, and understand the impact on the polymer's physical properties.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Purified Modified Polymer NMR ¹H NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR GPC GPC / SEC Start->GPC DSC DSC / TGA Start->DSC R_NMR Confirm Covalent Attachment (New peaks appear, old ones disappear) NMR->R_NMR R_FTIR Verify Functional Group Conversion (e.g., N-H stretch vanishes) FTIR->R_FTIR R_GPC Assess Molecular Weight Change (Trace shifts to lower elution time) GPC->R_GPC R_DSC Evaluate Thermal Properties (Measure new Glass Transition Temp.) DSC->R_DSC Conclusion Validated Functional Polymer R_NMR->Conclusion R_FTIR->Conclusion R_GPC->Conclusion R_DSC->Conclusion

Caption: Workflow for analytical characterization of modified polymers.

Data Presentation: Expected Analytical Outcomes

The following table summarizes the key analytical techniques and the expected results for a successful modification, using the aza-Michael addition (Protocol 1) as an example.

Analytical Technique Purpose Observation in Precursor Polymer Expected Observation in Modified Polymer Citation
¹H NMR Spectroscopy Structural verification and quantification of modification.A broad peak corresponding to the sulfonamide N-H proton.Disappearance of the N-H proton signal. Appearance of new, distinct signals corresponding to the protons of the added butyl acrylate moiety.[8]
FTIR Spectroscopy Confirmation of functional group transformation.A characteristic stretching vibration for the N-H bond (typically ~3300 cm⁻¹).Disappearance of the N-H stretching band. Appearance of a strong C=O stretching band (~1730 cm⁻¹) from the ester group of the acrylate.[8][12]
GPC / SEC Analysis of molecular weight and dispersity.A specific elution peak corresponding to the initial molecular weight (Mₙ).A clear shift of the elution peak to a higher molecular weight (lower elution volume), indicating a successful addition to the polymer chains. A slight increase in dispersity (Đ) may be observed.[8]
Differential Scanning Calorimetry (DSC) Evaluation of thermal properties.A defined glass transition temperature (T₉), for example, T₉ = 120°C.A significant change (typically a decrease) in the T₉ (e.g., T₉ = 48°C), indicating a change in polymer chain mobility and flexibility due to the new side chains.[8]

Part 4: Applications in Drug Development & Materials Science

The ability to precisely functionalize sulfonamide-based polymers opens up a vast landscape of applications.

  • Targeted Drug Delivery: The modified polymers can serve as scaffolds for attaching targeting ligands (e.g., antibodies, peptides). This functionalization enables the resulting nanoparticles or polymer-drug conjugates to actively bind to specific cellular markers on diseased tissues, such as tumors, thereby concentrating the therapeutic payload where it is most needed and reducing systemic toxicity.[1][6]

  • Enhanced Therapeutics for Cancer: In one application, 5-Fluorouracil (5-FU), a chemotherapy agent, was loaded into sulfadiazine-functionalized poly(lactide-co-glycolide) nanoparticles (SUL-PLGA NPs). In vivo studies showed that these functionalized nanoparticles significantly reduced tumor growth in a colon cancer model compared to the free drug, demonstrating the potential of this strategy to enhance the efficacy of existing treatments.[1][2]

  • Advanced Materials and Plastic Upgrading: Post-polymerization modification is not limited to biomedical applications. A notable example is the functionalization of post-consumer expanded polystyrene (EPS) waste. By converting the waste into polystyrene sulfonamide and then applying deaminative functionalization, it is possible to create value-added materials with properties like flame retardancy or antibacterial activity, offering a new avenue for plastic upgrading.[5][10]

Conclusion

Post-polymerization modification is an indispensable tool for transforming simple sulfonamide-based polymers into highly functional, tailor-made materials. The strategies outlined in this guide—from aza-Michael additions that create novel side-chains to deaminative functionalizations that open doors to a library of derivatives—provide robust and reproducible pathways for innovation. By pairing these powerful synthetic protocols with a rigorous analytical workflow, researchers in drug development and materials science can confidently design and validate the next generation of smart polymers, poised to address critical challenges in medicine and sustainability.

References

  • (Time in Phoenix, AZ, US not cited)
  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications, 42(10), 2100063. Available from: [Link]

  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. PubMed, 33939230. Available from: [Link]

  • de Faria, P. C., et al. (2021). Sulfonamide-Functionalized Polymeric Nanoparticles for Enhanced In Vivo Colorectal Cancer Therapy. PubMed, 34325632. Available from: [Link]

  • Shrestha, T., et al. (2025). Organo-Catalyzed Deamination of Polystyrene Sulfonamide for Diverse Post-Polymerization Modification of Styrenic Polymers. ChemRxiv. Available from: [Link]

  • de Faria, P. C., et al. (2022). Sulfonamide-Functionalized Polymeric Nanoparticles for Enhanced In Vivo Colorectal Cancer Therapy. Bentham Science Publishers. Available from: [Link]

  • Ghesquière, A., et al. (2004). Chemical modification of the surface of a sulfonated membrane by formation of a sulfonamide bond. PubMed, 15158434. Available from: [Link]

  • Rieger, E., & Theato, P. (2017). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry, 8(3), 566-574. Available from: [Link]

  • Shrestha, T., et al. (2025). Organo-Catalyzed Deamination of Polystyrene Sulfonamide for Diverse Post-Polymerization Modification of Styrenic Polymers. ChemRxiv. Available from: [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available from: [Link]

  • Gauthier, M. A., & Gibson, M. I. (2010). Synthesis of functional polymers by post-polymerization modification. PubMed, 20049791. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

  • (Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading | JACS Au - ACS Public
  • Aibani, N., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers, 15(20), 4070. Available from: [Link]

  • (Application Notes and Protocols for Post-Polymerization Modification of Poly(N-[2-(diethylamino)ethyl]acrylamide) - Benchchem not cited)
  • ResolveMass Laboratories Inc. (2025). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. Available from: [Link]

  • Chan, W. H., et al. (1993). Synthesis, characterization and osmosis performance of poly(amide-sulfonamide)s reverse. Polymer, 34(20), 4377-4381. Available from: [Link]

  • (Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • (Synthesis and characterization of poly(amide‐sulfonamide)s - R Discovery not cited)
  • (Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymeris
  • Matyjaszewski, K. Post-polymerization modification of monomer units. Matyjaszewski Polymer Group. Available from: [Link]

Sources

Application

Fluorescence-based assays for detection of acrylic acid derivatives

Fluorescence-Based Assays for the Detection of Acrylic Acid Derivatives Authored by: Senior Application Scientist, Gemini Laboratories Abstract Acrylic acid and its derivatives, such as acrylates and acrylamides, are a c...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorescence-Based Assays for the Detection of Acrylic Acid Derivatives

Authored by: Senior Application Scientist, Gemini Laboratories
Abstract

Acrylic acid and its derivatives, such as acrylates and acrylamides, are a critical class of industrial monomers used in the synthesis of polymers, plastics, and adhesives.[1] However, their high reactivity and potential toxicity necessitate sensitive and reliable detection methods for environmental monitoring, quality control, and biological research.[1][2] This guide provides a comprehensive overview and detailed protocols for the detection of acrylic acid derivatives using fluorescence-based assays. These methods offer significant advantages, including high sensitivity, operational simplicity, and suitability for high-throughput screening.[3][4] We will explore the core chemical principles, including Michael addition-based probes, fluorescence quenching and enhancement mechanisms, and enzyme-inhibition assays, providing researchers with the foundational knowledge and practical steps to implement these powerful analytical techniques.

Introduction: The Need for Sensitive Detection

Acrylic acid derivatives are characterized by an α,β-unsaturated carbonyl moiety, which makes them highly reactive electrophiles. This reactivity is harnessed in polymerization processes but also underlies their potential biological activity as Michael acceptors, capable of forming covalent adducts with nucleophilic biomolecules like proteins and DNA.[5][6] Concerns over residual monomers in consumer products, environmental contamination, and their role as potential carcinogens have driven the development of advanced detection methods.[7]

Fluorescence spectroscopy has emerged as a premier analytical tool in this domain.[3] Its inherent sensitivity allows for the detection of trace amounts of analytes, often with minimal sample preparation. Assays can be designed to produce a "turn-on" or "turn-off" fluorescent signal, or a ratiometric shift, providing a clear and quantifiable response to the presence of the target acrylic acid derivative.

Core Principles of Detection

The detection of acrylic acid derivatives via fluorescence typically relies on specific chemical reactions or interactions that modulate the emission properties of a fluorophore. The primary mechanisms are detailed below.

2.1. Covalent Labeling via Michael Addition

The most prominent strategy for detecting acrylic acid derivatives leverages their reactivity as Michael acceptors.[5] Specially designed fluorescent probes containing a potent nucleophile (commonly a thiol group, -SH) can undergo a Michael addition reaction with the electron-deficient double bond of the acrylate or acrylamide.[5][8] This covalent bond formation induces a significant change in the electronic structure of the probe, leading to a dramatic shift in its fluorescence properties.

Many probes are designed based on a photoinduced electron transfer (PET) quenching mechanism. In its "off" state, the fluorescence of the fluorophore is quenched by the nearby Michael acceptor moiety. Upon reaction with an analyte, the covalent modification disrupts the PET process, restoring fluorescence and "turning on" the signal.[5]

cluster_0 Mechanism: Michael Addition for Fluorescence Turn-On Probe_Off Non-Fluorescent Probe (Fluorophore + Quencher/Michael Acceptor) Reaction Michael Addition Reaction (Covalent Bond Formation) Probe_Off->Reaction Reacts with Analyte Acrylic Acid Derivative (Analyte) Analyte->Reaction Probe_On Highly Fluorescent Adduct (Quenching is Disrupted) Reaction->Probe_On Results in

Caption: Covalent modification of a probe via Michael addition.

2.2. Fluorescence Quenching and Enhancement

Some assays operate on the principle of fluorescence quenching, where the acrylic acid derivative directly interacts with an excited fluorophore, causing a decrease in fluorescence intensity. This can occur through dynamic (collisional) or static (complex formation) quenching mechanisms.[9] For instance, a study demonstrated that acrylamide could quench the fluorescence of a carboxymethyl cellulose/Europium(III) nanocomposite probe, with the peak intensity decreasing as the acrylamide concentration increased.

Conversely, fluorescence enhancement can be achieved. In one example, the adduct formation between glutathione (GSH) and acrylamide (AA) restored the fluorescence of copper nanoclusters that had been quenched by GSH alone.[3]

2.3. Enzyme-Inhibition Assays

The reactivity of acrylic acid derivatives can be exploited to inhibit the activity of specific enzymes. This inhibition can be quantified using a fluorescence-based assay where the enzyme normally acts on a non-fluorescent (fluorogenic) substrate to produce a highly fluorescent product.[10] In the presence of the acrylic acid derivative inhibitor, the rate of fluorescence generation is reduced. This approach is highly sensitive and is widely used in drug discovery for screening inhibitor candidates.[11][12]

cluster_1 Workflow: Enzyme-Inhibition Assay Enzyme Active Enzyme Product Fluorescent Product Enzyme->Product Catalyzes Blocked Inhibited Enzyme Enzyme->Blocked Binds Substrate Fluorogenic Substrate (Non-Fluorescent) Substrate->Enzyme No_Signal No Fluorescence Generation Substrate->No_Signal Inhibitor Acrylic Acid Derivative (Inhibitor) Inhibitor->Blocked Blocked->No_Signal Leads to

Caption: Principle of a fluorescence-based enzyme-inhibition assay.

Experimental Protocols

The following protocols are provided as a guide for implementing fluorescence-based assays for acrylic acid derivatives. Researchers should optimize concentrations and incubation times for their specific analyte and experimental system.

Protocol 1: "Turn-On" Detection of an Acrylate using a Thiol-Based Probe

This protocol describes a general method for detecting an acrylic acid derivative using a commercially available or synthesized thiol-reactive fluorescent probe that operates on a Michael addition mechanism.

A. Principle A thiol-containing fluorescent probe is initially in a low-fluorescence state. Upon covalent reaction with the acrylic acid derivative via Michael addition, a conformational or electronic change in the probe leads to a significant increase in fluorescence intensity. The intensity of the signal is proportional to the concentration of the analyte.

B. Materials and Reagents

  • Analyte: Acrylic acid derivative of interest (e.g., methyl acrylate, acrylamide).

  • Fluorescent Probe: Thiol-reactive probe (e.g., a maleimide-functionalized dye can serve as a model system for reactivity).[5][13][14]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the probe and analyte.

  • Instrumentation: Fluorescence microplate reader or spectrofluorometer.

  • Consumables: Black, clear-bottom 96-well microplates; appropriate pipette tips.

C. Step-by-Step Methodology

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the acrylic acid derivative in DMSO.

    • Prepare a 1 mM stock solution of the thiol-reactive fluorescent probe in DMSO. Store protected from light.

  • Working Solution Preparation:

    • Prepare a series of dilutions of the acrylic acid derivative stock solution in PBS buffer to create a standard curve (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

    • Dilute the fluorescent probe stock solution in PBS buffer to a final working concentration (e.g., 10 µM). Note: The optimal probe concentration should be determined empirically to maximize signal-to-noise ratio.

  • Assay Procedure:

    • Pipette 50 µL of each acrylic acid derivative standard into separate wells of the 96-well plate. Include a "buffer only" well as a negative control.

    • To initiate the reaction, add 50 µL of the fluorescent probe working solution to all wells.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature (or 37°C to accelerate the reaction) for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the probe's specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence intensity of the negative control (blank) from all measurements.

    • Plot the background-subtracted fluorescence intensity as a function of the acrylic acid derivative concentration.

    • Perform a linear regression on the linear portion of the curve to determine the sensitivity and limit of detection (LOD).

Protocol 2: Enzyme-Inhibition Assay for Acrylate Derivatives

This protocol outlines a method to screen for the inhibitory potential of acrylic acid derivatives against a model thiol-dependent enzyme, such as papain.

A. Principle The activity of the enzyme is measured by its ability to cleave a fluorogenic substrate, releasing a fluorescent molecule. An acrylic acid derivative that covalently modifies a critical cysteine residue in the enzyme's active site will inhibit this activity, resulting in a decreased rate of fluorescence generation.[11]

B. Materials and Reagents

  • Enzyme: Papain (or other relevant thiol-protease).

  • Inhibitor: Acrylic acid derivative of interest.

  • Fluorogenic Substrate: e.g., N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC).

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5.

  • Solvent: DMSO.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capabilities.

C. Step-by-Step Methodology

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of papain in assay buffer.

    • Prepare a 10 mM stock solution of the inhibitor (acrylic acid derivative) in DMSO.

    • Prepare a 10 mM stock solution of the Z-FR-AMC substrate in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor in assay buffer across a range of concentrations (e.g., 0 µM to 500 µM) in a 96-well plate.

    • Add the papain solution to each well to a final concentration of ~5 µg/mL. Include a "no inhibitor" control and a "no enzyme" blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to react with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-FR-AMC to all wells to a final concentration of 20 µM.

  • Kinetic Fluorescence Measurement:

    • Immediately place the plate in the reader (pre-warmed to 37°C).

    • Measure the fluorescence intensity (Excitation: 365 nm, Emission: 450 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence intensity versus time plot.

    • Normalize the rates by expressing them as a percentage of the "no inhibitor" control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Summary and Performance Comparison

The choice of assay depends on the specific application, required sensitivity, and the nature of the sample matrix. The table below summarizes the performance of select fluorescence-based methods reported in the literature.

Assay Principle Analyte Probe/System Linear Range Limit of Detection (LOD) Reference
Fluorescence QuenchingAcrylamideCMC/Eu(III) Nanocomposites0.1–100 µmol/L0.085 µg/L
Colorimetric & FluorescentFe³⁺ (using a polyacrylamide-based sensor)Rhodamine-functionalized monomer100–200 μM27 nM
FRET SystemMalachite GreenPolyacrylic acid functionalized QDs0.05–2 µM0.011 µM[15]
Troubleshooting
Problem Potential Cause Recommended Solution
High Background Fluorescence Probe concentration is too high.Optimize and lower the probe concentration.
Autofluorescence from sample matrix.Include appropriate matrix blanks and subtract the signal.
Contaminated buffer or solvent.Use fresh, high-purity reagents.
Low Signal or No Response Inactive probe or enzyme.Verify the activity of reagents with a positive control.
Incorrect buffer pH or composition.Ensure the buffer conditions are optimal for the reaction.
Insufficient incubation time/temperature.Increase incubation time or temperature.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes and use proper technique.
Inconsistent incubation times.Use a multi-channel pipette to start reactions simultaneously.
Photobleaching of the probe.Minimize exposure of the plate and solutions to light.
References
  • A Fast and Easy Probe Based on CMC/Eu (Ⅲ) Nanocomposites to Detect Acrylamide in Different Food Simulants Migrating from Food-Contacting Paper Materials - PMC. (2022, August 30).
  • Design strategies of fluorescent probes for selective detection among biothiols. (2015, May 12). Royal Society of Chemistry.
  • Advancements in Chemical and Biosensors for Point-of-Care Detection of Acrylamide. (2024, May 29). MDPI.
  • Rhodamine-Anchored Polyacrylamide Hydrogel for Fluorescent Naked-Eye Sensing of Fe3+. (2023, September 11).
  • A fluorescent probe based on reversible Michael addition–elimination reaction for the cycle between cysteine and H2O2. Royal Society of Chemistry.
  • Quenching by acrylamide and temperature of a fluorescent probe attached to the active site of ribonuclease. PubMed.
  • Schematic description of acrylamide detection based on the fluorescent biosensor.
  • Covalent Probes for Aggregated Protein Imaging via Michael Addition. (2021, May 10). PubMed.
  • Highly sensitive fluorescent probe and portable test strip based on polyacrylic acid functionalized quantum dots for rapid visual detection of malachite green. (2024, February 1). PubMed.
  • Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH.
  • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024, April 1). PubMed.
  • ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. (2024, January 17).
  • Inhibition of Acrylic Acid and Acrylate Autoxidation. (2025, April 11).
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applic
  • Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investig
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 10).
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Acrylate Synthesis

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions for acrylate synthesis, commonly known as the Mizoroki-Heck reaction. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions for acrylate synthesis, commonly known as the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimentation. Our focus is on explaining the causality behind experimental choices to empower you to rationalize and optimize your reaction conditions effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and solve problems based on the observed outcomes of your reaction.

Issue 1: Low or No Conversion of Starting Materials

This is one of the most common issues. Before proceeding, always confirm the integrity of your starting materials and reagents.

Question: My reaction has stalled or shows very low conversion to the desired acrylate product. What are the likely causes and how can I fix it?

Answer: Low conversion in a Heck reaction can stem from several factors, primarily related to the activity of the palladium catalyst. Let's break down the potential culprits and their solutions.

  • Inefficient Catalyst Activation: The active catalyst in the Heck reaction is a Pd(0) species.[1] Many common catalyst precursors, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state and require in situ reduction to Pd(0) to initiate the catalytic cycle.[1] If this reduction is slow or incomplete, the reaction will not proceed efficiently.

    • Causality: The reduction of Pd(II) to Pd(0) is often facilitated by a phosphine ligand, which is itself oxidized (e.g., triphenylphosphine to triphenylphosphine oxide), or by other reducing agents present in the reaction mixture, like an amine base or even the solvent at high temperatures.[1][2]

    • Solutions:

      • Ensure Appropriate Ligand-to-Palladium Ratio: For phosphine-mediated reduction, a sufficient amount of ligand is crucial. A low ligand-to-palladium ratio can lead to incomplete reduction and catalyst decomposition.[3]

      • Consider a Pre-activated Catalyst: Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can sometimes be a more reliable starting point, although these can be more sensitive to air.

      • Optimize Reaction Temperature: Higher temperatures can promote the reduction of the Pd(II) precursor. However, this must be balanced against the potential for catalyst decomposition and side reactions.

  • Catalyst Deactivation: The active Pd(0) catalyst can deactivate through several pathways during the reaction.

    • Causality: The most common form of deactivation is the aggregation of Pd(0) species into larger, catalytically inactive palladium clusters, often observed as a black precipitate known as "palladium black".[4] This is particularly prevalent with ligand-free catalysts or when the ligand concentration is too low to stabilize the Pd(0) nanoparticles.

    • Solutions:

      • Increase Ligand Concentration: Using a slightly higher ligand-to-palladium ratio can help stabilize the catalytic species and prevent aggregation. Be aware that a large excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.

      • Employ "Jeffery Conditions": The addition of a tetraalkylammonium salt, such as tetrabutylammonium chloride (TBAC), can stabilize the palladium catalyst and prevent agglomeration, often allowing for lower reaction temperatures.[5]

      • Use Chelating Ligands: Bidentate phosphine ligands like BINAP or dppf can form more stable complexes with palladium compared to monodentate ligands, reducing the likelihood of catalyst decomposition.[1]

  • Poor Substrate Reactivity: The nature of the aryl halide plays a significant role.

    • Causality: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity for this step generally follows the trend: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition, while electron-donating groups can slow it down.

    • Solutions:

      • For Aryl Chlorides: These are notoriously less reactive. Success often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[6][7] Higher temperatures are also typically required.

      • For Electron-Rich Aryl Halides: If you are using an aryl halide with strong electron-donating groups, you may need to increase the reaction temperature or use a more active catalyst system.

  • Presence of Inhibitors: Impurities in the reagents or solvent can poison the catalyst.

    • Causality: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds, and to a lesser extent, by coordinating solvents or impurities that can block the active site.

    • Solutions:

      • Use High-Purity Reagents: Ensure your aryl halide, acrylate, base, and solvent are of high purity. Acrylates, in particular, are often shipped with polymerization inhibitors that should be removed before use.

      • Degas the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Issue 2: Formation of Significant Byproducts

Even when the reaction proceeds, the formation of byproducts can significantly lower the yield of the desired acrylate.

Question: My reaction is producing a mixture of products. How can I identify the byproducts and suppress their formation?

Answer: Several side reactions can compete with the desired Heck coupling. Identifying the major byproduct is the first step to addressing the issue.

  • Regioselectivity Issues (Formation of α- and β-isomers): With unsymmetrical acrylates, the aryl group can add to either the α or β position of the double bond.

    • Causality: For electron-deficient olefins like acrylates, the reaction is electronically controlled to strongly favor the formation of the linear, or β-substituted, product.[8][9] The aryl group (which is nucleophilic in the organopalladium intermediate) adds to the electron-poor β-carbon, and the palladium adds to the α-carbon. However, steric hindrance can sometimes lead to the formation of the branched, or α-substituted, "regioirregular" product.[8][9][10]

    • Solutions:

      • Ligand Choice is Key: The steric and electronic properties of the ligand can influence regioselectivity. Bulky ligands can disfavor the transition state leading to the linear product, potentially increasing the amount of the branched isomer.

      • Control Reaction Temperature: Temperature can sometimes affect the regioselectivity, although this is less common for acrylates where the electronic preference is strong.

  • Polymerization of the Acrylate: Acrylates are prone to polymerization, especially at elevated temperatures.

    • Causality: The reaction conditions for a Heck coupling (heat, potential radical initiators) can also initiate the polymerization of the acrylate monomer.

    • Solutions:

      • Add a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone or phenothiazine can be added to the reaction mixture to suppress polymerization.[11]

      • Minimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to stop it once the starting material is consumed.

      • Control Stoichiometry: Using a large excess of the acrylate can increase the likelihood of polymerization. Try to use a stoichiometry closer to 1:1.

  • Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct.

    • Causality: This side reaction can occur, particularly at high temperatures and with highly reactive aryl halides (like aryl iodides), if the subsequent steps of the catalytic cycle are slow.

    • Solutions:

      • Optimize Catalyst and Ligand: A more efficient catalyst system that promotes rapid coupling with the acrylate can outcompete the homocoupling pathway.

      • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of homocoupling.

  • Formation of the "Reductive Heck" Product: The starting aryl halide is coupled to the acrylate, but the double bond is subsequently reduced.

    • Causality: This occurs when the alkylpalladium(II) intermediate, formed after the acrylate insertion, is intercepted by a hydride source before β-hydride elimination can occur.[12] The hydride source can be the base (e.g., formate salts), the solvent, or other additives.

    • Solutions:

      • Choice of Base and Solvent: Avoid using bases that can act as hydride donors, such as formic acid or its salts, unless the reductive Heck product is desired. Be mindful that some solvents can also act as hydride sources at high temperatures.

      • Ensure Efficient β-Hydride Elimination: This step is generally fast for acrylates. However, if the geometry of the intermediate is constrained in a way that disfavors β-hydride elimination, the reductive pathway may become more competitive.

Data Presentation: Parameter Optimization

The following tables summarize the effect of various reaction parameters on a model Heck reaction between an aryl halide and an acrylate. This data is compiled from typical results seen in the literature and should be used as a general guide for optimization.[3][13]

Table 1: Effect of Base on Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Typical Yield (%)
1Triethylamine (Et₃N)DMF100Good to Excellent
2Potassium Carbonate (K₂CO₃)DMF100Good to Excellent
3Sodium Acetate (NaOAc)NMP120Moderate to Good
4Cesium Carbonate (Cs₂CO₃)Dioxane100Excellent

Table 2: Effect of Ligand on Yield (with Pd(OAc)₂)

EntryLigand (2.2 equiv. to Pd)SolventTemperature (°C)Typical Yield (%)
1Triphenylphosphine (PPh₃)DMF100Good
2Tri(o-tolyl)phosphine (P(o-tol)₃)DMF100Good to Excellent
3BINAPToluene110Excellent
4No LigandNMP120Poor to Moderate

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling of an Aryl Bromide with an Acrylate

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • Remove any polymerization inhibitor from the acrylate by passing it through a short column of basic alumina.

    • Ensure the aryl bromide, base, and solvent are of high purity and anhydrous.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2.2-4.4 mol%).

    • Add the solid base (e.g., K₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent (e.g., DMF or NMP) via syringe.

    • Add the aryl bromide (1.0 equivalent) and the purified acrylate (1.1-1.5 equivalents) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

The Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Pi π-Complex Alkene_Coord->PdII_Pi Mig_Insert Migratory Insertion PdII_Pi->Mig_Insert PdII_Alkyl σ-Alkyl-Pd(II) Intermediate Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)L₂-X Beta_Elim->PdH Product_out Product Beta_Elim->Product_out Red_Elim Reductive Elimination (Base) PdH->Red_Elim Red_Elim->Pd0 HX_out HX Red_Elim->HX_out ArX Ar-X ArX->OxAdd Acrylate_in Acrylate Acrylate_in->Alkene_Coord

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart start Low or No Conversion check_reagents Check Reagent Purity and Inert Atmosphere start->check_reagents catalyst_issue Potential Catalyst Issue check_reagents->catalyst_issue Reagents OK sol_reagents Purify/Degas Reagents and Solvents check_reagents->sol_reagents Reagents Impure activation Is Catalyst Activation Inefficient? (Using Pd(II) precursor) catalyst_issue->activation conditions_issue Potential Conditions Issue temp Is Temperature Too Low? conditions_issue->temp deactivation Is Catalyst Deactivating? (e.g., Pd black formation) activation->deactivation No sol_activation Use Pd(0) source or Optimize Ligand/Temp for Reduction activation->sol_activation Yes substrate Is Substrate Unreactive? (e.g., Aryl Chloride) deactivation->substrate No sol_deactivation Increase Ligand Ratio Use Chelating Ligand Add TBAC (Jeffery Cond.) deactivation->sol_deactivation Yes substrate->conditions_issue No sol_substrate Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type, NHC) Increase Temperature substrate->sol_substrate Yes sol_temp Incrementally Increase Temperature temp->sol_temp Yes

Caption: A decision tree for troubleshooting low conversion.

References

  • Consul, A., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(18), 4435-4442. Available at: [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wucher, P., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(22), 8955-8959. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). A new, efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Available at: [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. Available at: [Link]

  • Moodley, K. G., et al. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 22(9), 1448. Available at: [Link]

  • Montgomery, T. P., & Pye, C. R. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 10(15), 8486-8506. Available at: [Link]

  • Olofsson, K. (2004). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Digitala Vetenskapliga Arkivet. Available at: [Link]

  • Köhler, K., et al. (2004). In situ generation of highly active dissolved palladium species from solid catalysts-a concept for the activation of aryl chlorides in the Heck reaction. Angewandte Chemie International Edition, 43(14), 1881-1884. Available at: [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine− Imidazolium Salt System. Organic Letters, 3(10), 1511-1514. Available at: [Link]

  • de Vries, J. G. (Ed.). (2007). The Mizoroki–Heck Reaction. John Wiley & Sons. Available at: [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406-416. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. Available at: [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. Available at: [Link]

  • Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. Available at: [Link]

  • Whitfield, J. H., & Sanford, M. S. (2012). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Dalton Transactions, 41(3), 671-683. Available at: [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22967-22991. Available at: [Link]

  • Liu, S., et al. (2024). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction. National Center for Biotechnology Information. Available at: [Link]

  • Wucher, P., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction. SciSpace. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (1984). Process for the catalytic oxidation of propylene to acrylic acid. Google Patents.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Farina, V. (2004). High-turnover palladium catalysts in cross-coupling and Heck chemistry: a critical overview.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sigman, M. S., & Werner, E. W. (2011). A renaissance for the Mizoroki–Heck reaction?
  • Nature Research. (2021). Regioirregular Mizoroki-Heck reaction. Nature Portfolio. Available at: [Link]

Sources

Optimization

Technical Support Center: Separation of E/Z Isomers of Acrylic Acid Derivatives by Chromatography

Introduction Welcome to the Technical Support Center for the chromatographic separation of E/Z isomers of acrylic acid derivatives. The geometric isomerism (E/Z or cis/trans) inherent in many acrylic acid derivatives pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the chromatographic separation of E/Z isomers of acrylic acid derivatives. The geometric isomerism (E/Z or cis/trans) inherent in many acrylic acid derivatives presents a significant analytical and preparative challenge for researchers in pharmaceuticals, materials science, and organic synthesis. The subtle differences in the physicochemical properties between E and Z isomers necessitate highly selective and optimized chromatographic methods for their resolution.[1] This guide is structured to provide practical, in-depth solutions to common issues encountered during these separations, moving from general questions to method-specific troubleshooting for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of understanding E/Z isomer separations.

Q1: What makes the separation of E/Z isomers of acrylic acid derivatives so challenging?

A1: The primary challenge lies in the minimal differences in physicochemical properties between geometric isomers.[1] They share the same molecular weight and connectivity, differing only in the three-dimensional arrangement of substituents around a carbon-carbon double bond.[1] This results in very similar polarities and boiling points, making them difficult to resolve using standard chromatographic techniques.[1] Achieving separation requires methods that can exploit subtle differences in molecular shape, dipole moment, and interaction with the stationary phase.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: The most successful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][2]

  • HPLC is highly versatile, offering a wide array of stationary and mobile phases suitable for a broad range of acrylic acid derivatives, including non-volatile or thermally labile compounds.[2][3]

  • GC is an excellent choice for volatile and thermally stable derivatives.[1][3] High-resolution capillary columns are crucial for this application.

  • SFC is increasingly recognized as a superior technique for isomer separations due to its high efficiency, speed, and reduced environmental impact.[4][5] It often provides unique selectivity that is orthogonal to both HPLC and GC.

Q3: Can I use techniques other than chromatography, like crystallization or distillation?

A3: While fractional crystallization and distillation are standard purification techniques, they are often ineffective for E/Z isomers. The boiling and melting points of these isomers are typically too similar to allow for efficient separation, often leading to poor resolution and low yields.[6] Chromatography remains the most reliable and efficient method.

Q4: What is Argentation Chromatography and is it useful for this separation?

A4: Argentation chromatography is a powerful affinity chromatography technique where silver ions (Ag+) are incorporated into a stationary phase, usually silica gel.[6] The silver ions interact reversibly with the π-electrons of the double bond. This interaction is stereoselective; the less sterically hindered isomer (often the E-isomer) typically forms a weaker complex and elutes before the more hindered isomer (Z-isomer).[6] This method can provide exceptional selectivity for geometric isomers when other methods fail.[1][6]

Part 2: Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for specific chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique employed for the separation of acrylic acid derivatives. Success hinges on the careful selection of both the stationary and mobile phases.

Q5: My E/Z isomers are co-eluting or have very poor resolution in Reversed-Phase (RP-HPLC). What should I do?

A5: This is the most common problem. The solution involves systematically optimizing selectivity.

  • Change Stationary Phase Chemistry: Standard C18 columns separate primarily on hydrophobicity and may not be selective enough for isomers. Consider columns that offer different interaction mechanisms:

    • Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These phases provide π-π interactions and shape selectivity, which can effectively differentiate between the spatial arrangements of E/Z isomers.[7][8]

    • Embedded Polar Group (EPG) Phases (e.g., Amide): EPG phases offer alternative selectivity through hydrogen bonding and dipole-dipole interactions, which can be highly effective for polar analytes.[7][8]

    • Shape-Selective Phases (e.g., Cholesterol-based): Certain phases are specifically designed to provide shape-based selectivity, making them ideal for geometric isomers.

  • Optimize Mobile Phase Composition:

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a strong dipole. This difference can influence how isomers interact with the stationary phase.[9]

    • Solvent Strength: For isomers that are nearly resolved, switching to a shallower gradient or an isocratic elution can significantly improve separation.[10] A slow, shallow gradient allows more time for differential partitioning to occur.

    • pH Control: For acrylic acid derivatives with ionizable groups, the mobile phase pH is critical.[9][11][12] Adjusting the pH can change the analyte's charge state and conformation, dramatically impacting retention and selectivity. Always use a buffer to maintain a stable pH.[9]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[13][14] Lowering the temperature often increases retention and can improve resolution for some isomer pairs. Conversely, increasing temperature can sometimes alter selectivity and improve peak shape.[13][15] It is a critical parameter to screen during method development.

Q6: I'm observing significant peak tailing. What are the likely causes and solutions?

A6: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Potential Cause Explanation & Solution
Secondary Silanol Interactions Residual silanols on the silica surface can interact strongly with polar or basic functional groups. Solution: Use a modern, end-capped column. For basic compounds, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can help. For acidic compounds like acrylic acids, adding a competing acid (e.g., formic or acetic acid) can improve peak shape.
Column Overload Injecting too much sample mass saturates the stationary phase, leading to tailing.[1][6][11][12] Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6] Solution: Dissolve the sample in the initial mobile phase composition whenever possible.

Q7: My retention times are drifting or are not reproducible. How can I fix this?

A7: Retention time instability points to a lack of equilibrium or a changing system state.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection, especially when using gradients or mobile phases with additives. This may require flushing with 10-20 column volumes.

  • Mobile Phase Issues: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of the more volatile component.[1][11] Ensure solvents are accurately mixed and properly degassed.[12]

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature.[13] Inconsistent ambient temperatures can cause significant retention time shifts.[13]

  • System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and unstable flow rates.[12][16]

Gas Chromatography (GC)

GC is ideal for volatile acrylic acid derivatives. The key parameters are the column's stationary phase and the oven temperature program.

Q8: I am getting no separation of my E/Z isomers on a standard non-polar GC column (e.g., DB-1/HP-1MS). What should I try?

A8: Non-polar columns separate primarily by boiling point, which is often too similar for E/Z isomers.[1] You need a column that offers a different separation mechanism.

  • Switch to a Polar Stationary Phase: This is the most critical step. A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" column), will separate based on differences in polarity and dipole moment.[1][17] The different spatial arrangements of E and Z isomers often lead to a difference in their overall dipole moment, which a polar column can exploit for separation.

  • Optimize the Oven Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature increases retention and allows for better initial interaction with the stationary phase.

    • Use a Slow Ramp Rate: A slow temperature ramp (e.g., 1-2 °C/min) maximizes the differential partitioning of the isomers as they travel through the column, significantly enhancing resolution.[1][18] A fast ramp will cause the isomers to move through the column too quickly, negating the column's selective properties.

Q9: My peaks are tailing in my GC analysis. What's the cause?

A9: Tailing in GC is often due to active sites in the system.

  • Active Sites in Injector or Column: The acidic nature of acrylic acid derivatives can cause them to interact with active sites (exposed silanols) in the injector liner or at the head of the column.[1] Solution: Use a deactivated injector liner. If the column is old, you can try trimming the first few centimeters from the inlet or replacing it entirely.[1]

  • Sample Overload: Injecting too much sample can saturate the column. Solution: Dilute your sample or inject a smaller volume.[1]

Supercritical Fluid Chromatography (SFC)

SFC combines the benefits of both GC and HPLC, using supercritical CO₂ as the main mobile phase. It is exceptionally powerful for isomer separations.[4]

Q10: I'm new to SFC. What are the key parameters to focus on for separating E/Z isomers?

A10: SFC method development focuses on the stationary phase, co-solvent, and system pressure.

  • Stationary Phase Selection: SFC is often considered a normal-phase technique, so columns used in normal-phase HPLC are common starting points. However, a wide range of stationary phases, including chiral phases, can be used.[3] Polysaccharide-based chiral columns are particularly effective, as they can often resolve geometric isomers in addition to enantiomers.[3]

  • Co-solvent (Modifier) Choice: A polar organic solvent (the "modifier"), typically methanol or ethanol, is added to the supercritical CO₂ to increase mobile phase strength.[3] The type and percentage of the modifier are critical for adjusting retention and selectivity.

  • Back Pressure and Temperature: These parameters control the density of the supercritical fluid mobile phase, which in turn affects its solvating power.

    • Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., >120 bar).[3]

    • Temperature: Often run slightly above ambient (e.g., 40 °C) to ensure supercritical conditions and improve kinetics.[3]

Q11: Why would I choose SFC over HPLC for my separation?

A11: SFC offers several key advantages for isomer separations:

  • High Efficiency & Speed: The low viscosity of supercritical fluids allows for faster flow rates and rapid column equilibration, leading to much faster separations than HPLC.[4][5]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a powerful alternative when RPLC methods fail.

  • "Green" Chemistry: Replacing the bulk of organic solvents with non-toxic, renewable CO₂ significantly reduces solvent consumption and waste.[4][5]

  • Simplified Fraction Collection: In preparative SFC, the CO₂ simply evaporates post-collection, leaving the analyte in a small volume of the organic modifier, which simplifies sample recovery.[4][5]

Part 3: Visualization & Experimental Protocols
Logical Workflow for Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to troubleshooting the common issue of co-eluting or poorly resolved E/Z isomers.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks & Easy Adjustments cluster_2 Mobile Phase Optimization (HPLC/SFC) cluster_3 Stationary Phase Optimization cluster_4 GC-Specific Optimization Problem Poor Resolution or Co-elution of E/Z Isomers CheckSystem 1. Verify System Suitability (Pressure, Baseline Stability) Problem->CheckSystem AdjustFlow 2. Decrease Flow Rate CheckSystem->AdjustFlow AdjustTemp 3. Adjust Temperature (Screen 25°C, 40°C, 60°C) AdjustFlow->AdjustTemp OptimizeGradient 4. Optimize Gradient/Isocratic Elution (Shallow gradient or isocratic hold) AdjustTemp->OptimizeGradient HPLC/SFC Path GC_Column 4a. Switch to Polar GC Column (e.g., PEG/WAX) AdjustTemp->GC_Column GC Path ChangeSolvent 5. Change Organic Modifier (e.g., ACN to MeOH) OptimizeGradient->ChangeSolvent AdjustpH 6. Adjust pH (for ionizable compounds) ChangeSolvent->AdjustpH ChangeColumn 7. Change Stationary Phase Chemistry (e.g., C18 -> Phenyl -> PFP -> Amide) AdjustpH->ChangeColumn GC_Temp 5a. Optimize Temperature Program (Slow ramp rate: 1-2°C/min) GC_Column->GC_Temp

Caption: A systematic workflow for troubleshooting poor resolution of E/Z isomers.

Experimental Protocol: HPLC Separation of Acrylic Acid Derivative Isomers

This protocol provides a starting point for developing a reversed-phase HPLC method.

1. Objective: To resolve the E and Z isomers of a model acrylic acid derivative using RP-HPLC.

2. Materials:

  • HPLC system with UV or PDA detector

  • Analytical Columns:

    • C18, 4.6 x 150 mm, 3.5 µm (for initial screening)

    • Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (for alternative selectivity)

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

  • Additives: Formic acid (FA)

  • Sample: A mixture of E/Z isomers of the acrylic acid derivative, dissolved in 50:50 ACN:Water at ~0.5 mg/mL.

3. Initial Method Conditions (Screening):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at a relevant wavelength for the analyte (e.g., 210-280 nm).

4. Step-by-Step Procedure:

  • System Preparation: Purge all solvent lines and ensure a stable baseline.

  • Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until the baseline is stable.

  • Injection: Inject the sample and acquire the chromatogram.

  • Analysis: Evaluate the resolution between the E/Z isomer peaks.

  • Optimization (If Resolution < 1.5):

    • Switch to Isocratic/Shallow Gradient: Based on the elution time from the screening run, develop a shallow gradient or an isocratic method around that solvent composition.[10] For example, if the peaks eluted at 40% B, try an isocratic run at 35% B.

    • Change Modifier: Repeat the screening gradient using Methanol as Mobile Phase B. Compare the selectivity to the Acetonitrile run.

    • Change Column: If optimization on the C18 column fails, switch to the Phenyl-Hexyl column and repeat the screening gradient. The change in stationary phase chemistry is often the most powerful tool for improving isomer separations.[8]

5. System Suitability:

  • Inject a standard mixture six times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.

  • The resolution between the E and Z isomers should be ≥ 1.5 for baseline separation.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Separation of Geometric Isomers of Pheromones.
  • BenchChem. (2025). resolving (E)- and (Z)-isomers of icos-5-ene.
  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • BenchChem. (2025). Technical Support Center: Separation of (E) and (Z) Isomers of 3-Hexen-2-one.
  • The Analytical Scientist. (2013). Three Gurus of Supercritical Fluid Chromatography.
  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Taylor & Francis Online. (2006). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching.
  • BenchChem. (n.d.). A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • BenchChem. (2025). Technical Support Center: Optimizing Chromatographic Separation of MN-18 Isomers.
  • SlidePlayer. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Gcms.cz. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • ResearchGate. (2025). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.
  • hplc.cloud. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2001). Poly(ethylene-co-acrylic acid) stationary phases for the separation of shape-constrained isomers.
  • SciTePress. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials.
  • SIELC Technologies. (2018). Separation of Acrylic acid on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Gas-Chromatographic Determination of Acrylic Acid in Aqueous Solutions.

Sources

Troubleshooting

Overcoming emulsion difficulties in acrylate ester purification

A Senior Application Scientist's Guide to Overcoming Emulsion Difficulties Welcome to the technical support center for acrylate ester purification. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Emulsion Difficulties

Welcome to the technical support center for acrylate ester purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of emulsion formation during the workup and purification of acrylate esters. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab.

Part 1: Understanding the "Why": The Science Behind Emulsion Formation

A solid understanding of why emulsions form is the first step toward both prevention and resolution.

Q1: What exactly is an emulsion, and why is my acrylate ester workup so prone to forming one?

A1: An emulsion is a stable mixture of two immiscible liquids, like your organic solvent (containing the acrylate ester) and an aqueous wash solution.[1][2] One liquid is dispersed as microscopic droplets within the other. This stability is conferred by "emulsifying agents" or surfactants that accumulate at the oil-water interface, reducing interfacial tension and preventing the droplets from coalescing.[1][3][4]

In acrylate ester purifications, these surfactant-like molecules can arise from several sources:

  • Partially Saponified Esters : During basic washes (e.g., with sodium bicarbonate) to remove acid catalysts, a small amount of your acrylate ester can be hydrolyzed.[5][6] This forms a carboxylate salt, which has a polar head (the carboxylate) and a nonpolar tail (the rest of the ester molecule)—the classic structure of a soap or surfactant.[7][8][9]

  • Residual Starting Materials : Unreacted carboxylic acids or alcohols can, under certain pH conditions, act as weak surfactants.

  • High-Molecular-Weight Impurities : Side products from polymerization or other reactions can also stabilize emulsions.[10]

The mechanical energy you introduce by vigorous shaking or stirring provides the force needed to break up the liquids into fine droplets, increasing the surface area for these surfactants to act upon.[11]

Part 2: Troubleshooting Guide: A Logic-Based Approach to Breaking Emulsions

When faced with a stubborn emulsion, it's best to proceed from the least invasive to the most aggressive techniques. This section provides a systematic, question-driven approach to resolving these issues.

Q2: I've just shaken my separatory funnel and now have a milky, inseparable layer. What is my immediate first step?

A2: Patience. The first and simplest step is to let the separatory funnel stand undisturbed for a period, which can range from a few minutes to an hour.[2][12] Gravity is your ally, and often, a loosely formed emulsion will break on its own with sufficient time. Gentle tapping or swirling of the funnel can sometimes encourage the droplets to coalesce.[2][12]

Q3: Gravity separation isn't working. What are the next physical methods I should try?

A3: If time alone is insufficient, you can escalate to more active physical methods. The choice depends on the scale of your experiment and the equipment available.

  • Filtration : Try passing the entire mixture through a plug of glass wool or phase separation filter paper.[1][13] The glass wool provides a large surface area that can help to physically rupture the droplets, breaking the emulsion.

  • Centrifugation : This is a highly effective mechanical method.[1][11][12][13] Spinning the sample, even at low speeds, applies a force that accelerates the separation of the denser and lighter phases.[1][11] This is often the most reliable method for small-scale, persistent emulsions.

  • Gentle Heating : Carefully warming the mixture in a warm water bath can sometimes break an emulsion. This works by decreasing the viscosity of the continuous phase and increasing the kinetic energy of the droplets, promoting coalescence. However, use caution with volatile solvents and heat-sensitive compounds.

Table 1: Comparison of Physical Demulsification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Gravity Separation Density difference over timeNon-invasive, requires no special equipmentCan be very slow or ineffective for stable emulsionsLoosely bound, recently formed emulsions
Filtration Physical rupture of dropletsSimple, fast for small volumesCan clog, may not work for very fine emulsionsRemoving a "rag" layer or minor emulsions
Centrifugation Accelerated gravityHighly effective, fastRequires a centrifuge, limited by sample volumePersistent, fine, and small-to-moderate scale emulsions[1][11][12]
Gentle Heating Reduces viscosity, increases molecular motionCan be effective for viscous mixturesRisk to volatile solvents or thermally labile productsViscous emulsions where product stability is known

Q4: The emulsion is still stable after trying physical methods. How can I use a brine wash to solve the problem?

A4: Adding a saturated solution of sodium chloride (brine) is a classic and highly effective chemical technique.[1][13][14][15] This method, known as "salting out," works on multiple principles:

  • Increases Ionic Strength : The high concentration of salt in the aqueous phase makes it significantly more polar. This forces the nonpolar organic molecules to separate more completely.[1][13]

  • Increases Aqueous Phase Density : Brine is denser than water, which enhances the density difference between the two layers, promoting faster separation.[16]

  • Dehydrates the Organic Layer : Brine reduces the solubility of water in the organic solvent, effectively pulling water out of the organic phase and helping to destabilize the emulsion interface.[17]

To use this method, add a volume of saturated brine to the separatory funnel, and instead of vigorous shaking, gently rock or invert the funnel several times to allow for mixing without creating more shear force.[13] Then, allow the layers to settle.

Q5: When is it appropriate to adjust the pH of the aqueous layer?

A5: Adjusting the pH can be a powerful tool, especially if you suspect the emulsion is stabilized by acidic or basic impurities. The goal is to change the charge of the stabilizing species, making them more soluble in one of the phases.[2][12][15]

  • If the emulsion formed after a basic wash (e.g., NaHCO₃) , the stabilizing agent is likely a deprotonated carboxylic acid (a soap). Carefully adding a small amount of dilute acid (e.g., 1M HCl) will protonate the carboxylate to the neutral carboxylic acid, which is much more soluble in the organic layer. This should break the emulsion.[2][12]

  • If the emulsion is stabilized by a basic compound (e.g., an amine) , adding a dilute base can neutralize it, disrupting its surfactant properties.

Always make pH adjustments slowly and monitor for any changes. The stability of emulsions can be highly dependent on the pH of the system.[18][19][20][21]

Part 3: Visual Troubleshooting Workflow

To consolidate the decision-making process, the following flowchart provides a visual guide to troubleshooting emulsions in a logical sequence.

Emulsion_Troubleshooting start Emulsion Formed patience Step 1: Wait & Observe (15-30 min) start->patience is_resolved1 Is it resolved? patience->is_resolved1 physical_methods Step 2: Physical Methods (Centrifuge, Filter, Gentle Heat) is_resolved1->physical_methods No success Phase Separation Successful is_resolved1->success Yes is_resolved2 Is it resolved? physical_methods->is_resolved2 brine_wash Step 3: Add Saturated Brine (NaCl) (Gentle Inversions) is_resolved2->brine_wash No is_resolved2->success Yes is_resolved3 Is it resolved? brine_wash->is_resolved3 ph_adjust Step 4: pH Adjustment (Based on workup step) is_resolved3->ph_adjust No is_resolved3->success Yes is_resolved4 Is it resolved? ph_adjust->is_resolved4 is_resolved4->success Yes consult Consult Senior Chemist (Consider solvent change or demulsifier) is_resolved4->consult No

Sources

Optimization

Technical Support Center: Polymerization of Functionalized Acrylate Monomers

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of polymerizing func...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of polymerizing functionalized acrylate monomers.

By understanding the causality behind reaction failures—whether in Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain Transfer (RAFT)—you can implement robust, self-validating protocols to rescue your syntheses.

Diagnostic Workflow: Identifying Your Polymerization Issue

Before altering your reaction parameters, use the diagnostic tree below to categorize the mechanistic failure occurring in your reactor.

DiagnosticTree Root Polymerization Issue Identified Symp1 Exothermic Runaway & Rapid Gelation Root->Symp1 Symp2 Reaction Stalls (Low Conversion) Root->Symp2 Symp3 High Dispersity & Branching Root->Symp3 Diag1 Trommsdorff Effect (Autoacceleration) Symp1->Diag1 Bulk/FRP Diag2 Catalyst Poisoning (Competitive Ligation) Symp2->Diag2 ATRP Diag3 Backbiting & Beta-Scission Symp3->Diag3 RAFT

Diagnostic decision tree for functionalized acrylate polymerization issues.

Module 1: ATRP Catalyst Poisoning & Monomer Impurities

Q: My ATRP of 2-hydroxyethyl acrylate (HEA) stalls at low conversion, and the reaction mixture turns green immediately upon initiation. What is happening?

A: The failure is caused by competitive ligation and catalyst oxidation. While the hydroxyl group of HEA is generally tolerated in ATRP, commercial HEA contains highly problematic impurities: acrylic acid and diacrylates. Acrylic acid acts as a potent competitive ligand; it displaces the amine ligand (e.g., PMDETA or bipyridine) from the copper(I) center, irreversibly poisoning the catalyst and prematurely oxidizing it to a inactive copper(II) state (indicated by the immediate green color). Simultaneously, trace diacrylates act as cross-linkers, leading to micro-gelation (1)[1].

Self-Validating Protocol: Purification of Hydroxy-Functional Acrylates

To restore the living nature of the ATRP process, the monomer must be rigorously purified prior to use.

  • Dilution: Dissolve the commercial HEA monomer in an equal volume of a volatile organic solvent (e.g., diethyl ether) to reduce viscosity and facilitate phase separation.

  • Extraction: Wash the organic layer three times with a 5% aqueous NaOH solution. Causality: The base deprotonates the acrylic acid impurity, partitioning it into the aqueous phase while leaving the HEA in the organic phase.

  • Drying: Wash the organic layer once with brine, dry over anhydrous MgSO 4​ , and filter.

  • Distillation: Add a radical inhibitor (e.g., MEHQ at 100 ppm) to prevent autopolymerization, and perform a vacuum distillation at low temperature to separate the monomer from high-boiling diacrylate cross-linkers.

  • Validation Checkpoint: Perform 1 H NMR spectroscopy on the purified monomer. The complete absence of a broad carboxylic acid proton peak at ~11-12 ppm confirms the removal of acrylic acid. The absence of secondary vinyl peaks confirms the removal of diacrylates.

Table 1: Catalyst & Ligand Selection for Functional Acrylates
Functional GroupPrimary Risk in ATRPRecommended Mitigation Strategy
Hydroxyl (-OH) Acidic impurities poisoning catalystPre-reaction base extraction & vacuum distillation.
Amino (-NH 2​ ) Competitive binding to Cu/Ni centerUse strongly binding, multidentate ligands (e.g., Me 6​ TREN or TPMA) to outcompete the amine groups.
Carboxyl (-COOH) Protonation of amine ligandsProtect the monomer (e.g., as a tert-butyl ester) prior to polymerization, then deprotect post-synthesis.

Module 2: Thermal Runaway & The Trommsdorff-Norrish Effect

Q: During the bulk free-radical polymerization of my functional acrylate, the temperature spiked suddenly, and the reactor contents gelled into a solid block. How do I prevent this?

A: You have encountered the Trommsdorff-Norrish effect, also known as autoacceleration. As monomer conversion progresses (typically around 20-30%), the macroscopic viscosity of the medium rises exponentially. This high viscosity severely restricts the translational mobility of the growing macroradicals, causing the bimolecular termination rate constant ( kt​ ) to plummet. However, small monomer molecules can still easily diffuse to the active chain ends, meaning the propagation rate ( kp​ ) remains high. The resulting unchecked buildup of radicals leads to a massive exothermic runaway, which can cause temperature spikes exceeding 290°C and dangerous pressurization (2)[2].

Trommsdorff Visc 1. Viscosity Increases (Polymer Accumulation) Diff 2. Diffusion of Macroradicals Restricted Visc->Diff Term 3. Termination Rate (kt) Plummets Diff->Term Rad 4. Radical Concentration Spikes Term->Rad Heat 5. Rapid Exothermic Propagation Rad->Heat Heat->Visc Positive Feedback Loop

Mechanistic feedback loop of the Trommsdorff-Norrish autoacceleration effect.

Self-Validating Protocol: Mitigating Autoacceleration

To safely polymerize highly reactive functional acrylates, you must break the viscosity feedback loop (3)[3].

  • Solvent Dilution: Formulate the reaction mixture with an inert solvent (e.g., toluene, DMF, or anisole) to ensure the maximum theoretical polymer concentration remains below 40-50 wt%. This prevents the system from reaching the critical entanglement molecular weight threshold.

  • Chain Transfer Agent (CTA) Addition: Introduce a CTA such as n-dodecyl mercaptan at 0.1–1.0 mol% relative to the monomer. Causality: The CTA regulates molecular weight, preventing the formation of ultra-high molecular weight chains that disproportionately drive up viscosity.

  • Thermal Profiling: Equip the reactor with an internal thermocouple and a cooling jacket. Set a stepwise temperature profile rather than a high isothermal setpoint to control the initial radical burst.

  • Validation Checkpoint: Continuously log the internal temperature ( Tint​ ) versus the external jacket temperature ( Text​ ). If ΔT ( Tint​−Text​ ) exceeds 5°C, it indicates the onset of autoacceleration. The system is validated as safe if ΔT remains 2°C throughout the conversion.

Module 3: Loss of Livingness & Branching in RAFT Polymerization

Q: My RAFT polymerization of a functional acrylate yields a polymer with a high dispersity (Đ > 1.5) and lower-than-expected end-group fidelity. MALDI-TOF shows multiple dead polymer populations. Why?

A: Acrylates possess highly reactive secondary propagating radicals that are extremely prone to intramolecular chain transfer to the polymer backbone. This phenomenon, known as "backbiting," occurs via a 1,5-hydrogen shift. Backbiting converts the active secondary radical into a sterically hindered, relatively dormant tertiary mid-chain radical.

This tertiary radical can either propagate (leading to short-chain branching) or undergo β -scission. β -scission cleaves the polymer chain, yielding dead macromonomers and destroying the livingness of the RAFT process. Furthermore, running the reaction at low monomer concentrations in solution exacerbates this issue by favoring intramolecular reactions over intermolecular propagation (4)[4].

Backbiting SecRad Secondary Radical (Active Propagation) Shift 1,5-Hydrogen Shift (Backbiting) SecRad->Shift TertRad Tertiary Mid-Chain Radical (Dormant) Shift->TertRad Branch Monomer Addition -> Short Chain Branch TertRad->Branch Scission Beta-Scission -> Macromonomer TertRad->Scission

Kinetic pathways of backbiting and beta-scission in acrylate RAFT polymerization.

Table 2: Autoacceleration & Side Reaction Thresholds
ParameterTypical ThresholdConsequence of Exceeding Threshold
Critical Conversion ( Xc​ ) ~20 - 30%Onset of diffusion-controlled termination ( kt​ drops)[5].
Exothermic Heat ( ΔHp​ ) ~71 kJ/molRapid heat accumulation under adiabatic conditions[2].
Reaction Temperature (RAFT) > 70°CExponential increase in the rate of 1,5-hydrogen shift (backbiting)[4].
Self-Validating Protocol: Suppressing Backbiting in RAFT

To preserve the end-group fidelity and linearity of your functionalized polyacrylates, you must kinetically disfavor the 1,5-hydrogen shift.

  • Initiator Selection: Replace standard AIBN (which requires ~70°C for a standard half-life) with a low-temperature initiator like V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)).

  • Temperature Reduction: Run the polymerization at 30°C–40°C. Causality: Backbiting has a higher activation energy than standard propagation. Lowering the temperature disproportionately slows the backbiting rate compared to the propagation rate.

  • Concentration Optimization: Maintain a high initial monomer concentration ( 3 M) or perform the reaction in bulk (if autoacceleration is controlled via Module 2). High monomer concentration favors bimolecular propagation over unimolecular backbiting.

  • Validation Checkpoint: Analyze the final polymer using SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering). Calculate the branching ratio ( g′ ). A g′ value 0.95 and a dispersity (Đ) 1.2 validates the successful suppression of tertiary radical formation.

References

  • Benchchem.
  • ACS Publications.
  • Grokipedia.
  • Wikipedia.
  • RSC Publishing. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS | Polymer Chemistry.

Sources

Troubleshooting

Stabilizing acrylate monomers during storage and reaction

Welcome to the Technical Support Center for acrylate monomer stabilization. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but versatile molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acrylate monomer stabilization. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but versatile molecules. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Acrylate monomers are prone to spontaneous polymerization, a process that can be both rapid and highly exothermic if not properly controlled.[1] This guide offers field-proven insights and solutions to common challenges encountered during the storage and reaction of these essential chemical building blocks.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically sound solution.

Question 1: I opened a new bottle of acrylate monomer and found solid polymer inside. What happened and is the rest of the monomer usable?

Answer:

The presence of solid polymer in a new or stored bottle of acrylate monomer indicates that premature polymerization has occurred. This is a common issue that can render the entire batch unusable and signals a failure in storage stabilization.

Causality and Investigation:

Spontaneous polymerization is triggered by the formation of free radicals, which initiate a chain reaction. The inhibitor present in the monomer is designed to scavenge these radicals, but its effectiveness can be compromised under certain conditions.

  • Inhibitor & Oxygen Depletion: Most acrylate monomers are stabilized with inhibitors like the monomethyl ether of hydroquinone (MEHQ).[1][2] A critical and often misunderstood requirement is that these phenolic inhibitors need dissolved oxygen to function effectively.[1][3][4] The inhibitor itself does not directly react with the growing polymer radical; instead, it reacts with a peroxy radical formed between the polymer radical and an oxygen molecule. If the bottle was sealed under an inert gas (like nitrogen or argon) or if the dissolved oxygen was consumed over a long storage period, the inhibitor becomes ineffective.[5]

  • Elevated Temperature: Heat is a primary catalyst for polymerization.[6] Storage at temperatures above the recommended range (typically 15-25°C) significantly increases the rate of free radical formation, potentially overwhelming the inhibitor.[7][8][9] Even brief exposure to high temperatures during shipping can trigger this process.

  • Light Exposure: UV light provides the energy to generate free radicals, initiating polymerization.[6][9] Storing monomers in clear containers or in areas exposed to direct sunlight is a common cause of this issue.

  • Contamination: Contaminants such as rust, peroxides, acids, bases, or metals can act as initiators.[3][5][6][10] Ensure that all storage vessels are clean and made of appropriate materials.

Recommended Action:

It is highly inadvisable to use the remaining liquid from a partially polymerized bottle. The inhibitor concentration in the liquid portion is likely depleted, making the monomer dangerously reactive and prone to uncontrolled polymerization. Furthermore, the presence of dissolved oligomers and polymers will lead to inaccurate concentrations and irreproducible results in your reactions. The entire batch should be safely disposed of according to your institution's hazardous waste guidelines.

Question 2: My polymerization reaction has a very long induction period, or it fails to initiate altogether. What's causing this?

Answer:

A significant delay or failure in polymerization initiation is almost always due to the presence of the storage inhibitor. While essential for preventing premature polymerization during storage, the inhibitor will also effectively quench the radicals generated by your initiator at the start of the reaction.

Causality and Investigation:

The initiator (e.g., AIBN, BPO) is designed to generate a specific concentration of free radicals to start the polymerization. The inhibitor's job is to scavenge any free radicals. Therefore, the reaction will not proceed until the initiator has generated enough radicals to consume all the inhibitor present in the monomer.[3][11] This period of inhibitor consumption is known as the induction time .[3]

  • Insufficient Initiator: If the initiator concentration is too low, it may be completely consumed before all the inhibitor is neutralized, leading to a failed reaction.

  • High Inhibitor Concentration: Monomers are typically supplied with 15 to 200 ppm of inhibitor like MEHQ.[2][5] This concentration is sufficient to cause significant induction periods if not addressed.

  • Low Reaction Temperature: The rate of radical generation by the initiator is temperature-dependent. If the temperature is too low, the rate of radical production may not be sufficient to overcome the inhibitor in a reasonable timeframe.[12]

Recommended Action:

For controlled and reproducible polymerizations, it is best practice to remove the inhibitor from the monomer immediately before use.

  • Option A: Overcoming the Inhibitor (For less sensitive applications): You can increase the initiator concentration. This will shorten the induction period but can also affect the final molecular weight and properties of your polymer. This approach is less precise and not recommended for controlled polymerizations.[11]

  • Option B: Inhibitor Removal (Recommended): The most reliable method is to remove the inhibitor. This can be done by washing the monomer with an alkaline solution or by passing it through an inhibitor removal column. A detailed protocol for this procedure is provided later in this guide.

Question 3: My polymerization reaction starts, but the final monomer conversion is very low. How can I improve the yield?

Answer:

Low monomer conversion is a common troubleshooting issue that can stem from several factors related to the reaction kinetics and conditions.[12]

Causality and Investigation:

  • Premature Initiator Depletion: The chosen initiator has a specific half-life at a given temperature. If the reaction temperature is too high for the initiator, it may decompose too quickly and be completely consumed before all the monomer has reacted. Conversely, if the temperature is too low, the initiation rate may be too slow to sustain the polymerization.[12]

  • Oxygen Inhibition: While oxygen is crucial for the function of storage stabilizers like MEHQ, it is a potent inhibitor of free-radical polymerization itself.[12] Oxygen reacts with the propagating radical chains to form stable peroxy radicals, which are much less reactive and effectively terminate the polymerization process.

  • Vitrification/Gel Effect: At high conversions, the viscosity of the reaction medium can increase dramatically. This can trap remaining monomer and prevent it from reaching the active polymer chains, leading to a plateau in conversion.[12]

  • Impurities: Contaminants in the monomer or solvent can act as chain transfer agents or retarders, slowing down the reaction and leading to lower molecular weights and incomplete conversion.[12]

Recommended Action:

  • Optimize Initiator and Temperature: Ensure your initiator is appropriate for your reaction temperature. Consult the initiator's datasheet for its half-life data. You may need to increase the initiator concentration or perform the reaction at a more suitable temperature.[12]

  • Degas Your Reaction Mixture: Before initiating the polymerization, thoroughly degas the monomer and any solvents to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like nitrogen or argon for 30-60 minutes.[12]

  • Solvent Choice: If vitrification is an issue, consider performing the polymerization in a suitable solvent to maintain mobility throughout the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the safe handling, storage, and use of acrylate monomers.

Q1: What are the ideal storage conditions for acrylate monomers?

Answer: Proper storage is the most critical factor in preventing premature polymerization.[13] The key is to maintain the effectiveness of the inhibitor.

ParameterRecommendationRationale
Temperature 15°C to 25°C (59°F to 77°F)[1][7]Prevents freezing (for some monomers like glacial acrylic acid) and minimizes the rate of spontaneous free radical formation.[1][9]
Atmosphere Air (specifically 5-21% oxygen in the headspace)Dissolved oxygen is essential for the function of common phenolic inhibitors like MEHQ. Never store under an inert atmosphere. [1][4][5]
Light Store in opaque containers, away from direct sunlight and UV sources.[8][9]UV light can initiate free radical formation, leading to polymerization.[6]
Container Material Stainless steel, aluminum, glass, or high-density polyethylene (HDPE).[4][7][14]Prevents contamination from incompatible materials. Avoid polystyrene or PVC.[14]
Storage Time Follow the "first-in-first-out" principle.[4]Inhibitor and dissolved oxygen levels deplete over time. For long-term storage (>4 weeks), replenishing oxygen may be necessary.[3][4]

Note on Glacial Acrylic Acid (GAA): GAA has a freezing point of 13°C (55°F). It must be stored between 15°C and 25°C to prevent freezing. If it freezes, improper thawing can cause localized inhibitor depletion, creating a significant polymerization hazard.[1]

Q2: How does an inhibitor like MEHQ actually work?

Answer: The mechanism is indirect and relies on the presence of oxygen, as illustrated in the diagram below. A free radical (R•), either from spontaneous generation or an initiator, reacts with a monomer molecule to start a growing polymer chain. This chain radical then reacts with dissolved oxygen to form a peroxy radical. It is this peroxy radical that the MEHQ inhibitor efficiently scavenges, terminating the chain reaction and forming a stable, non-radical species.

Inhibitor_Mechanism Radical Monomer Radical (R•) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Oxygen Dissolved Oxygen (O₂) Oxygen->Peroxy Stable Stable Products Peroxy->Stable + MEHQ-H MEHQ Inhibitor (MEHQ-H) MEHQ->Stable

Caption: Mechanism of MEHQ inhibition requires oxygen.

Q3: What personal protective equipment (PPE) should I use when handling acrylate monomers?

Answer: Acrylate monomers can cause irritation to the eyes, skin, and respiratory system and are often considered skin sensitizers.[1][15] Therefore, stringent safety precautions are necessary.

  • Gloves: Use nitrile gloves. Standard latex or vinyl gloves offer poor protection as some monomers can permeate them within minutes. Double-gloving is recommended for extended handling.[15]

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, use a full-face shield.[7][16]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Ventilation: Always handle acrylate monomers in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of vapors.[7]

Q4: How can I visually troubleshoot potential issues with my acrylate monomer?

Answer: A visual inspection can provide clues about the health of your monomer and potential issues in your experiment.

Troubleshooting_Workflow start Observe Issue viscous Monomer is Viscous or Solidified start->viscous color Monomer is Yellow/Discolored start->color induction Long Reaction Induction Time start->induction cause_poly Cause: Premature Polymerization viscous->cause_poly cause_ox Cause: Oxidation/Contamination color->cause_ox cause_inhib Cause: Inhibitor Present induction->cause_inhib check_storage Action: Check Storage T°, Light, O₂. Dispose of Monomer. cause_poly->check_storage check_purity Action: Check Purity. Consider Purification. cause_ox->check_purity remove_inhib Action: Remove Inhibitor Before Reaction. cause_inhib->remove_inhib

Caption: Visual troubleshooting workflow for common acrylate issues.

Experimental Protocols

Protocol 1: Inhibitor Removal by Alkaline Wash

This method is effective for removing phenolic inhibitors like MEHQ, which are weakly acidic and can be extracted into a basic aqueous phase.[17]

Materials:

  • Inhibited acrylate monomer

  • 5% (w/w) Sodium Hydroxide (NaOH) solution, chilled

  • Deionized water, chilled

  • Saturated sodium chloride (brine) solution, chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Methodology:

  • Safety First: Perform this entire procedure in a chemical fume hood while wearing appropriate PPE.

  • Initial Wash: Place the acrylate monomer in a separatory funnel. Add an equal volume of chilled 5% NaOH solution.

  • Extraction: Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. Caution: Vigorous shaking can promote emulsion formation.

  • Phase Separation: Allow the layers to separate fully. The aqueous (bottom) layer will likely be colored as it contains the sodium salt of the inhibitor.[17]

  • Drain and Repeat: Carefully drain and discard the lower aqueous layer. Repeat the wash with fresh 5% NaOH solution two more times, or until the aqueous layer is colorless.

  • Water Wash: Wash the monomer with an equal volume of chilled deionized water to remove residual NaOH. Drain and discard the aqueous layer.

  • Brine Wash: Wash the monomer with an equal volume of chilled brine solution to aid in the removal of dissolved water. Drain and discard the aqueous layer.

  • Drying: Transfer the washed monomer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl gently. Let it sit for 15-20 minutes until the liquid is clear.

  • Final Step: Carefully decant or filter the dry, inhibitor-free monomer into a clean, dry storage container. This purified monomer is highly reactive and should be used immediately. Do not store it for extended periods.

Protocol 2: Testing for Inhibitor Presence (Qualitative)

This simple test can confirm if you have successfully removed a phenolic inhibitor.

Materials:

  • Sample of washed/purified monomer

  • 5% Sodium Hydroxide (NaOH) solution

  • Test tube

Methodology:

  • Add ~1 mL of your purified monomer to a clean test tube.

  • Add ~1 mL of 5% NaOH solution.

  • Cap and shake the test tube vigorously for 30 seconds.

  • Allow the layers to separate.

  • Observation: If the bottom aqueous layer remains colorless, the phenolic inhibitor has been successfully removed. If it shows any color (typically yellow to brown), the removal was incomplete, and the washing protocol should be repeated.

References

  • Gantrade Corporation. (2018, May 16). Key Facts about Acrylate Monomers. Gantrade Corporation. [Link]

  • AC Plastics. Acrystar Acrylic Safety Data Sheet. AC Plastics Inc. [Link]

  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic. [Link]

  • Gluegun.com. (2025, December 31). How to Store Structural Adhesives. Gluegun.com. [Link]

  • Decker, C., et al. The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. Polymer Chemistry. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. Frequently Asked Questions. BAMM. [Link]

  • Specialty Chemicals. (2017). Safe Handling Guide UV/EB Materials. [Link]

  • Notpolish. (2025, April 16). How To Store Liquid Monomers for Maximum Shelf Life. Notpolish. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. [Link]

  • Patsnap. (2025, October 11). How to Extend Acrylic Resin Shelf Life in Storage. Patsnap. [Link]

  • Google Patents.
  • ResearchGate. (2014, September 4). How can I remove an inhibitor from acrylic acid?. [Link]

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Royal Society of Chemistry. [Link]

  • Cheresources.com Community. (2017, August 29). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]

  • LISKON. (2025, September 19). Application and Advantages of Polymerization Inhibitor 701 in Acrylate Monomers. [Link]

  • Google Patents.
  • American Chemical Society. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. Safe Handling Manuals. BAMM. [Link]

  • Schulze, S., & Vogel, H. (1998, October 1). Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Semantic Scholar. [Link]

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. [Link]

  • Wako Pure Chemical Industries. What is high performance polymerization inhibitor?. [Link]

  • American Chemical Society. (2012, February 10). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]

  • New Stetic. (2009, December 30). Material Safety Data Sheet Acrylic Monomer Self Polymerized. [Link]

  • DeEnterprises. (2017, December 29). Top 6 Problems With Acrylic Nails and How to Remedy Them. [Link]

  • Cosmetics & Toiletries. (2013, May 29). Formula Troubleshooting: Acrylate-based Thickening. [Link]

  • DermNet NZ. Allergy to acrylates. [Link]

  • Chemicals Learning. (2021, August 13). Determination of Inhibitor Content in Acrylic Monomer. [Link]

  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. [Link]

  • Emerald Publishing. (2013, January 4). UV cure acrylate monomers: synthesis, analysis and storage. [Link]

  • ResearchGate. (2015, January 12). Activated sludge inhibition tests for acrylic/methacrylic acids and derivates. [Link]

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2016, August 21). Preliminary risk analysis on handling and storage of butyl acrylate operation. [Link]

  • Preprints.org. (2024, June 18). Unwanted Skin Reactions to Acrylates – an Update. [Link]

  • Tasnee. (2020, January 13). SAFETY DATA SHEET BUTYL ACRYLATE. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. Instead of a rigid manual, this resource is structured as a series of in-depth questions and answers that address specific, practical issues you may face in the lab. We will explore the causality behind common problems and provide field-proven solutions to optimize your reactions.

Part 1: Reagent and Starting Material Integrity

The quality and handling of your starting materials are the foundation of a successful synthesis. Problems here will invariably lead to poor outcomes.

Q1: My reaction is sluggish or failing completely. I suspect my sulfonyl chloride has degraded. How can I confirm this and what are the best practices for handling and storage?

A: This is one of the most common issues in sulfonamide synthesis. Sulfonyl chlorides are highly electrophilic and, consequently, very reactive. Their primary mode of degradation is hydrolysis, where the compound reacts with water to form the corresponding and unreactive sulfonic acid.[1][2]

Causality and Diagnosis:

  • Hydrolysis: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly susceptible to nucleophilic attack by water. This reaction is often autocatalytic as it produces HCl, which can further promote decomposition.[3] You can often detect significant degradation by the presence of a strong, acrid odor of HCl upon opening the bottle and the solid reagent appearing clumpy or "wet."

  • Thermal Decomposition: Aliphatic sulfonyl chlorides can also undergo thermal decomposition, sometimes indicated by a color change to brown or black and the evolution of sulfur dioxide (SO₂) gas.[2]

  • Confirmation: The most definitive way to check for degradation is to analyze a small sample by ¹H NMR. The presence of a new set of signals corresponding to the sulfonic acid will confirm hydrolysis. For aryl sulfonyl chlorides, you will often see a downfield shift of the aromatic protons in the resulting sulfonic acid compared to the sulfonyl chloride.

Best Practices for Prevention:

  • Storage: Always store sulfonyl chlorides in a cool, dry place (2-8 °C is recommended) under an inert atmosphere (nitrogen or argon).[4] The container must be tightly sealed to prevent ingress of atmospheric moisture.[4]

  • Handling: Conduct all manipulations in a fume hood under anhydrous conditions.[2] Use flame-dried glassware and fresh, anhydrous solvents.[2] When weighing and transferring the reagent, do so as quickly as possible to minimize exposure to air.

  • Reagent Quality: If you suspect degradation, it is always best to use a fresh bottle. If that is not an option, purification by distillation or recrystallization may be possible, but using a fresh, high-purity reagent is the most reliable path to a high-yielding reaction.

Q2: I am using a primary amine and getting a complex mixture of products, including a significant amount of a double-addition product. How can I favor monosulfonylation?

A: Primary amines (R-NH₂) can react twice with a sulfonyl chloride. The first reaction forms the desired secondary sulfonamide (R-NH-SO₂-R'). However, this product still has an acidic N-H proton. In the presence of a base, this proton can be removed to form an anion (R-N⁻-SO₂-R'), which can then react with a second molecule of the sulfonyl chloride to form a di-sulfonated byproduct ((R'-SO₂)₂N-R).

Causality and Control:

  • Stoichiometry: The most critical factor is controlling the stoichiometry. Using a slight excess of the amine or, more commonly, a carefully controlled amount of the sulfonyl chloride (1.0-1.1 equivalents) is crucial.

  • Reaction Conditions: Slow, dropwise addition of the sulfonyl chloride to a cooled solution (e.g., 0 °C) of the amine and base helps to maintain a low instantaneous concentration of the electrophile, disfavoring the second addition.

  • Base Selection: Using a non-nucleophilic, hindered base can sometimes help, as it is less likely to promote the deprotonation of the already-formed sulfonamide.

Part 2: Optimizing Reaction Conditions

Even with perfect reagents, suboptimal reaction conditions can severely depress yields. The interplay between base, solvent, and temperature is critical.

Q3: My yield is low, and I see a lot of unreacted amine starting material by TLC/LCMS. How should I choose the right base and solvent?

A: Incomplete reaction is often due to either insufficient activation of the nucleophile (the amine) or poor solubility of the reactants. The base and solvent work in concert to address these issues.

The Role of the Base: The base serves a primary purpose: to neutralize the HCl generated during the reaction.[5] This is vital because the HCl can protonate the starting amine, forming an ammonium salt (R-NH₃⁺Cl⁻) which is no longer nucleophilic, effectively shutting down the reaction.

Base pKa (Conjugate Acid) Typical Equivalents Key Characteristics & Considerations
Pyridine ~5.21.5 - 2.0Often used as both base and solvent. Can act as a nucleophilic catalyst but can be difficult to remove during work-up.
Triethylamine (TEA) ~10.71.5 - 2.0Common, inexpensive, non-nucleophilic organic base. Forms a salt (triethylammonium chloride) that often precipitates.[6]
DIPEA (Hünig's Base) ~11.01.5 - 2.0A sterically hindered, non-nucleophilic base. Useful when the substrate or product is sensitive to nucleophilic attack.
LiOH·H₂O N/A (Strong Base)0.5 - 1.0A study showed that using just 0.5 equivalents at 0-5°C can lead to excellent yields in minutes, offering a "green chemistry" approach.[7]

The Role of the Solvent: The ideal solvent should fully dissolve both the amine and the sulfonyl chloride without reacting with either.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. They are generally inert and have good solvating properties.[6] Ensure they are anhydrous.

  • "Green" Solvents: Deep Eutectic Solvents (DESs), such as a mixture of choline chloride and glycerol, have been shown to be effective, reusable media for sulfonamide synthesis at room temperature, often yielding excellent results.[8]

  • Biphasic Systems (Schotten-Baumann conditions): For some substrates, a two-phase system (e.g., an organic solvent and aqueous base) can be effective. The reaction occurs at the interface or in the organic phase. The low solubility of the sulfonyl chloride in the aqueous phase can offer some protection against hydrolysis.[9][10]

Q4: The reaction is clean but very slow. Can I just increase the temperature?

A: While gently heating can increase the reaction rate, it must be done cautiously.[11] Sulfonyl chlorides can degrade at higher temperatures, and increased heat can promote side reactions, such as the formation of diaryl sulfones in aromatic sulfonation reactions.[12]

A Systematic Approach to Optimization:

  • Confirm Reagent Activity: First, ensure your reagents are not degraded.

  • Base/Solvent System: Ensure your base is strong enough and your reactants are fully dissolved.

  • Temperature Increase: Cautiously increase the temperature (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) while monitoring the reaction closely by TLC or LCMS for the appearance of new, undesired spots.[11]

  • Catalysis: In some cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with hindered amines or alcohols.

Part 3: Work-up and Purification Headaches

A high-yielding reaction can be undone by a difficult or inefficient purification process.

Q5: After quenching the reaction, my product seems to be stuck in the aqueous layer during extraction. How can I improve recovery?

A: This is a common problem, especially for sulfonamides derived from polar amines or those containing acidic/basic functional groups. The sulfonamide itself can have significant water solubility.

Troubleshooting Extraction:

  • pH Adjustment: The solubility of sulfonamides is highly pH-dependent. The N-H proton of a sulfonamide derived from a primary amine is acidic (pKa ~10).[13] Under basic conditions (pH > 10), it will deprotonate to form a water-soluble salt. Ensure your aqueous layer is neutralized or slightly acidic (pH 5-6) before extraction to keep the sulfonamide in its neutral, more organic-soluble form.[11]

  • Salting Out: Before extracting, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and "forcing" your product into the organic layer.

  • Solvent Choice: Use a more polar extraction solvent like ethyl acetate instead of DCM or ether. You may need to perform multiple extractions (3-5 times) to efficiently recover the product.

Q6: My product won't crystallize properly; it either oils out or forms very fine needles that are difficult to filter. What can I do?

A: Crystallization issues often stem from residual impurities or using a suboptimal solvent system.[11]

Improving Crystallization:

  • Purity is Key: Ensure the crude material is as pure as possible before attempting crystallization. If it is very impure, a quick filtration through a plug of silica gel might be necessary to remove baseline impurities.

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is soluble when hot but poorly soluble when cold. Screen various solvents like ethanol/water, ethyl acetate/hexanes, or isopropanol.[14][15]

  • Slow Cooling: Do not crash-cool the crystallization mixture in an ice bath immediately.[11] Allowing the solution to cool slowly to room temperature first, and then transferring it to a refrigerator, promotes the formation of larger, more well-defined crystals.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.[11]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Visual Workflows and Logic

To aid in your troubleshooting, the following diagrams outline a standard experimental workflow and a decision-making tree for diagnosing low yields.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents 1. Prepare Anhydrous Reagents & Solvents setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup dissolve 3. Dissolve Amine & Base setup->dissolve cool 4. Cool Solution (e.g., 0 °C) dissolve->cool add 5. Add Sulfonyl Chloride Solution Dropwise cool->add monitor 6. Stir and Monitor (TLC / LCMS) add->monitor quench 7. Quench Reaction (e.g., aq. NH4Cl) monitor->quench extract 8. Extract with Organic Solvent quench->extract wash 9. Wash Organic Layer (Acid, Base, Brine) extract->wash dry 10. Dry & Concentrate wash->dry purify 11. Purify Crude Product (Recrystallization or Chromatography) dry->purify char 12. Characterize Pure Product (NMR, MS, etc.) purify->char

Caption: Standard experimental workflow for sulfonamide synthesis.

Troubleshooting Decision Tree for Low Yields

G start Low or No Yield Observed check_reagents Are reagents (especially sulfonyl chloride) fresh and anhydrous? start->check_reagents check_conditions Were standard conditions (base, solvent, temp) used and reactants soluble? check_reagents->check_conditions Yes sol_reagents SOLUTION: Use fresh, anhydrous reagents and solvents. check_reagents->sol_reagents No check_sm TLC/LCMS shows unreacted starting material? check_conditions->check_sm Yes sol_conditions SOLUTION: Screen alternative bases and/or solvents to ensure complete dissolution. check_conditions->sol_conditions No check_side_products TLC/LCMS shows many side products? check_sm->check_side_products No sol_temp SOLUTION: Increase temperature cautiously or add catalyst (e.g., DMAP). Monitor for decomposition. check_sm->sol_temp Yes check_workup Was product lost during workup/extraction? check_side_products->check_workup No sol_side_products SOLUTION: Lower temperature, slow down addition of sulfonyl chloride, re-verify stoichiometry. check_side_products->sol_side_products Yes sol_workup SOLUTION: Adjust pH of aqueous layer and/or use brine ('salt out') before extraction. check_workup->sol_workup Yes end Yield Improved sol_reagents->end sol_conditions->end sol_temp->end sol_side_products->end sol_workup->end

Caption: Decision tree for troubleshooting low-yield reactions.

Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis (Conventional)

This protocol describes a general method for reacting a primary or secondary amine with a sulfonyl chloride.[14]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine (to a concentration of approx. 0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.[14]

Protocol 2: Standard Aqueous Work-up Procedure

This protocol outlines the steps to isolate the crude product after the reaction is complete.[6][14]

  • Quenching: Once the reaction is complete, carefully quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used as the reaction solvent, it will form the bottom layer. Extract the aqueous layer with additional DCM (2-3 times). If a water-miscible solvent like THF was used, add water and an extraction solvent like ethyl acetate.

  • Washing: Combine the organic layers. Wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine (to begin the drying process).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

Protocol 3: Purification by Recrystallization

This is a standard method for purifying the crude solid product.[15]

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent. Find a solvent that dissolves the product poorly at room temperature but well upon heating. Common solvent systems include ethyl acetate/hexanes, ethanol/water, or isopropanol.[14][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. (2025). Benchchem.
  • optimizing reaction conditions for sulfonyl
  • Reactions of Amines. (2020). Chemistry LibreTexts.
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). SpringerLink.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). Benchchem.
  • Amine Reactivity. (n.d.). MSU chemistry.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025). Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • Sulfonamide. (n.d.). Wikipedia.
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. (2025). Benchchem.
  • Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. (2025). Benchchem.
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.). pubs.acs.org.
  • Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. (n.d.). UniBa.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025). Benchchem.
  • How to deal with the instability of pyridine-2-sulfonyl chloride and rel
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
  • General Principles in the Synthesis of Sulfonamides. (2025). Benchchem.
  • Sulfonamide purification process. (n.d.).

Sources

Troubleshooting

Minimizing side reactions during the synthesis of N-phenylsulfamoyl compounds

Welcome to the technical support center for the synthesis of N-phenylsulfamoyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-phenylsulfamoyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. The sulfonamide functional group is a cornerstone of modern pharmaceuticals, and mastering its synthesis is critical.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental choices to help you minimize side reactions and maximize yield and purity.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis of N-phenylsulfamoyl compounds, which typically involves the reaction of an aniline with a sulfamoyl chloride in the presence of a base.

Q1: My reaction yield is very low, and I see a significant amount of a water-soluble byproduct. What is the likely cause?

Answer: This is a classic symptom of hydrolysis of the sulfamoyl chloride starting material . Sulfamoyl chlorides are highly electrophilic and react readily with any trace moisture in the reaction.[4][5][6] This reaction consumes your starting material and forms the corresponding sulfonic acid, which is unreactive under these conditions and typically removed during the aqueous workup, leading to low isolated yields.

Causality: The sulfur atom in a sulfamoyl chloride is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it an excellent electrophile.[7] Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group.

Troubleshooting Steps:

  • Rigorous Anhydrous Technique: This is non-negotiable.

    • Glassware: All glassware must be oven-dried (>100 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[8]

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents from a bottle, even if labeled "anhydrous," should be dried over molecular sieves or using a solvent purification system. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

    • Reagents: Ensure the aniline and base are anhydrous. Liquid anilines can be distilled from calcium hydride. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere: Always run the reaction under a positive pressure of nitrogen or argon.[8] This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling: Add reagents via syringe through a septum. Avoid opening the reaction flask to the air once the reaction has started.

Q2: My TLC/LC-MS analysis shows a major byproduct with a higher molecular weight than my desired product. What could it be?

Answer: The most probable identity of this byproduct is the di-sulfonylated aniline . This occurs when the N-H proton of the newly formed N-phenylsulfamoyl product is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfamoyl chloride.[4]

Causality: The N-H proton on the sulfonamide product is acidic (pKa ~10-11). If a sufficiently strong base is used, or if there are localized high concentrations of the sulfamoyl chloride, a second sulfonylation can occur. This side reaction is particularly problematic with primary anilines.

Troubleshooting Workflow:

G start Di-sulfonylation Observed check_stoich Check Stoichiometry: Is Aniline >= 1.0 eq.? start->check_stoich check_addition Review Addition Method: Was Sulfamoyl Chloride Added Slowly? check_stoich->check_addition Yes action_stoich Action: Use slight excess of aniline (1.05-1.1 eq.) check_stoich->action_stoich No check_base Evaluate Base: Is it Sterically Hindered? check_addition->check_base Yes action_addition Action: Add sulfamoyl chloride dropwise via syringe pump at 0 °C. check_addition->action_addition No solution Problem Resolved check_base->solution Yes action_base Action: Switch from Pyridine/TEA to a hindered base like DIPEA or 2,6-Lutidine. check_base->action_base No action_stoich->solution action_addition->solution action_base->solution

Caption: Troubleshooting workflow for di-sulfonylation.

Key Mitigation Strategies:

  • Control Stoichiometry: Use the aniline as the limiting reagent or a very slight excess (e.g., 1.05 equivalents). Never use an excess of the sulfamoyl chloride.

  • Slow Addition: Add the sulfamoyl chloride (as a solution in the anhydrous reaction solvent) dropwise to the cooled (0 °C) solution of the aniline and base.[4] This maintains a low concentration of the electrophile at all times, favoring the initial mono-sulfonylation.

  • Base Selection: Switch from less hindered bases like triethylamine (TEA) or pyridine to a more sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These larger bases are less able to deprotonate the sterically encumbered N-H of the product.

Q3: I'm working with an electron-rich aniline (e.g., anisidine) and I'm getting multiple isomeric impurities that are difficult to separate. What is happening?

Answer: You are likely observing electrophilic aromatic substitution (EAS), or ring sulfonation .[9] In this side reaction, the highly electrophilic sulfamoyl chloride attacks the electron-rich aromatic ring of the aniline directly, typically at the ortho- or para- positions, competing with the desired N-sulfonylation.[7]

Causality: The amino group of an aniline is a powerful activating group, making the aromatic ring highly nucleophilic.[9] The sulfamoyl chloride, especially when activated by a Lewis or Brønsted acid, can act as the electrophile in an EAS reaction. This process is often irreversible and leads to a complex mixture of products.

Mitigation Strategies:

  • Temperature Control: Keep the reaction temperature low (0 °C or below). EAS reactions typically have a higher activation energy than N-sulfonylation, so lower temperatures will disproportionately slow the undesired ring substitution.

  • Base Choice: Use a non-acidic base scavenger like a proton sponge or a carefully controlled amount of a hindered amine base (DIPEA). Avoid bases that can form acidic conjugate acids which might catalyze the EAS reaction.

  • Protecting Groups: For particularly valuable or challenging substrates, consider temporarily protecting the aniline nitrogen with a group like Boc (tert-butyloxycarbonyl). The protected amine is much less activating, preventing ring sulfonation. You would then perform the sulfonylation on the Boc-protected aniline, followed by deprotection.

  • Order of Addition: Add the aniline solution slowly to the mixture of the sulfamoyl chloride and base. While counterintuitive for avoiding di-sulfonylation, for highly activated systems, this can sometimes minimize the time the free, activated aniline is present in the reaction mixture. This approach should be evaluated carefully.

Visualizing Competing Pathways

G cluster_reactants Reactants cluster_products Potential Products Aniline Aniline (Ar-NH2) Desired Desired Product (Ar-NH-SO2R) Aniline->Desired N-Attack (Desired) RingSulf Ring Sulfonation (H2N-Ar-SO2R) Aniline->RingSulf C-Attack (Side Reaction) SulfamoylCl Sulfamoyl Chloride (R-SO2Cl) SulfamoylCl->Desired Hydrolysis Hydrolysis (R-SO3H) SulfamoylCl->Hydrolysis H2O Attack (Side Reaction) DiSulf Di-Sulfonylation (Ar-N(SO2R)2) Desired->DiSulf 2nd N-Attack (Side Reaction)

Caption: Competing reaction pathways in N-phenylsulfamoyl synthesis.

Part 2: Reagent Selection Guide

The choice of base and solvent can be the difference between a high-yielding, clean reaction and a complex mixture.

Table 1: Comparison of Common Bases
BasepKa of Conjugate AcidKey CharacteristicsRecommended Use Case
Pyridine 5.2Can act as a nucleophilic catalyst; can be difficult to remove during workup.Simple, unhindered substrates where side reactions are minimal.
Triethylamine (TEA) 10.7Inexpensive and common; moderately hindered.General purpose base for robust reactions.
DIPEA 10.7Highly sterically hindered, non-nucleophilic.Highly Recommended. Excellent for minimizing di-sulfonylation.[4]
2,6-Lutidine 6.7Sterically hindered; less basic than DIPEA.Useful when a milder, hindered base is required to prevent side reactions with sensitive functional groups.
Na₂CO₃ / K₂CO₃ 10.3 / 10.3Heterogeneous; requires good stirring. Can be effective and easy to remove.Reactions where the reagents are stable to prolonged heating or when using polar aprotic solvents like DMF or Acetonitrile.[10]
Table 2: Solvent Considerations
SolventDielectric ConstantProperties & Rationale
Dichloromethane (DCM) 9.1Excellent solubility for most reactants, volatile and easy to remove. Aprotic and non-polar.[4]
Tetrahydrofuran (THF) 7.5Good solvent, but must be rigorously dried as it is hygroscopic and can contain peroxides.
Acetonitrile (MeCN) 37.5More polar, can be useful for less soluble anilines. Must be anhydrous.
Toluene 2.4A non-polar option that can sometimes suppress polar side reactions. Higher boiling point.

Part 3: Standardized Experimental Protocol

This protocol is a robust starting point for the synthesis of a generic N-phenylsulfamoyl compound, designed to minimize common side reactions.

Objective: To synthesize N-(4-methoxyphenyl)methanesulfonamide from 4-methoxyaniline and methanesulfonyl chloride.

Materials:

  • 4-methoxyaniline (1.0 eq)

  • Methanesulfonyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Add 4-methoxyaniline (1.0 eq) and anhydrous DCM to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Purge the flask with nitrogen for 5-10 minutes.

    • Add DIPEA (1.2 eq) to the solution via syringe.

  • Cooling:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Electrophile:

    • In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Add the methanesulfonyl chloride solution to the stirred aniline solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4] If necessary, perform column chromatography on silica gel.

References

  • BenchChem. (2025). side reactions to avoid in N-Phenylmethanesulfonamide synthesis. Benchchem.
  • Hall, H. K. (1956). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society.
  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Journal of Chemistry, 50(6), 946-951.
  • Bishnoi, A. et al. (2022).
  • Abd El-Moneim, S. A. et al. (2024).
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Tayebee, R. (2013). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • Morofuji, T. et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • King, S. (N.A.). Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine.
  • Kazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Sushmita, D. et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Advanced Research and Reviews.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Ghorbani-Vaghei, R. et al. (2018).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate

Welcome to the Process Development & Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the thermodynamic, kinetic, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the thermodynamic, kinetic, and purification challenges of scaling up the synthesis of (E)-ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate.

Scaling from the bench to the pilot plant requires transitioning from empirical observation to highly controlled, self-validating systems. This guide provides step-by-step protocols, mechanistic causality, and troubleshooting frameworks to ensure high-fidelity scale-up.

Synthetic Workflow & Mechanistic Pathway

The synthesis is a two-step process: an initial highly exothermic sulfonamidation followed by a palladium-catalyzed Heck cross-coupling.

SynthesisWorkflow SM1 3-Bromobenzenesulfonyl Chloride + Aniline Step1 Step 1: Sulfonamidation Exotherm Control (0-5 °C) SM1->Step1 Pyridine, DCM Dropwise addition Int1 3-Bromo-N-phenylbenzenesulfonamide (Intermediate) Step1->Int1 Aqueous Workup & Crystallization Step2 Step 2: Heck Coupling Pd(OAc)2, Ethyl Acrylate, Base Int1->Step2 80-100 °C Inert Atmosphere Product (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate (Final Product) Step2->Product Filtration (Celite) & Chromatography

Two-step experimental workflow for the scale-up synthesis of the target acrylate.

Self-Validating Experimental Protocols

Step 1: Sulfonamidation (Synthesis of 3-Bromo-N-phenylbenzenesulfonamide)

Objective: Form the sulfonamide linkage while suppressing di-sulfonylation and sulfonyl chloride hydrolysis.

  • Step 1.1: Charge a jacketed reactor with aniline (1.05 equiv) and dichloromethane (DCM) (10 vol). Cool the system to 0–5 °C using a glycol chiller.

    • Causality: Jacketed reactors provide superior heat dissipation. Exothermic reactions that are easily managed on a small scale can lead to runaway reactions and side product formation (like di-sulfonylation) on a larger scale[1].

  • Step 1.2: Dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv) in DCM (2 vol). Add this solution dropwise to the aniline over 2 hours.

    • System Validation: The internal thermocouple must register <10 °C throughout the addition. If temperature spikes, pause the addition.

  • Step 1.3: Add pyridine (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Causality: High pH favors the reaction, but excessively high pH promotes the hydrolysis of the sulfonyl chloride[1]. Adding the base sequentially acts as a controlled acid scavenger for the generated HCl.

  • Step 1.4 (Work-up): Wash sequentially with 1M HCl (to remove unreacted aniline and pyridine), water, and brine. Recrystallize the crude product from ethanol/water.

Step 2: Heck Coupling (Synthesis of the Final Acrylate)

Objective: Couple the aryl bromide with ethyl acrylate while maintaining catalyst turnover and strict (E)-stereoselectivity.

  • Step 2.1: In a rigorously degassed reactor, combine 3-bromo-N-phenylbenzenesulfonamide (1.0 equiv), ethyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) in acetonitrile (10 vol).

    • Causality: Degassing is critical. Oxygen rapidly degrades the active Pd(0) species, stalling the catalytic cycle.

  • Step 2.2: Add Pd(OAc)₂ (0.05 mol%) and P(o-tol)₃ (0.1 mol%). Heat the mixture to 80 °C for 12 hours.

    • Causality: Unlike aryl iodides, aryl bromides undergo oxidative addition slowly. Maintaining a low palladium concentration (0.01–0.1 mol%) prevents the rapid aggregation of unstable Pd-colloids into catalytically dead palladium black[2].

  • Step 2.3: System Validation: Monitor the reaction via HPLC at 254 nm. The reaction is validated as complete when the aryl bromide intermediate peak is <1% Area Under Curve (AUC).

  • Step 2.4 (Work-up): Cool to room temperature, filter through a Celite pad to remove residual Pd particulates, concentrate under reduced pressure, and purify via crystallization.

Quantitative Scale-Up Parameters

To facilitate a seamless transition from the bench to the pilot plant, the following table summarizes the critical parameter shifts required for successful scale-up.

Process ParameterLaboratory Scale (1-10 mmol)Process Scale (>100 mmol)Mechanistic Rationale & Causality
Cooling Mechanism Ice bathJacketed reactor (glycol)Efficient heat transfer prevents runaway exotherms and di-sulfonylation[1].
Base Addition All-at-onceDropwise over 2 hoursControls the rate of HCl generation and limits sulfonyl chloride hydrolysis[1].
Pd Catalyst Loading 5.0 mol%0.05 - 0.1 mol%High Pd loading at scale leads to rapid Pd black precipitation, terminating the reaction[2].
Purification Flash ChromatographyCelite filtration & CrystallizationChromatography is solvent-intensive. Crystallization is scalable and highly effective for solid benzenesulfonamides[1].

Troubleshooting Guide & Logic Tree

When scaling up transition-metal-catalyzed reactions, visual and analytical cues are your first line of defense. Use the logic tree below to diagnose Heck coupling failures.

TroubleshootingTree Issue Issue: Low Yield in Heck Coupling Check1 Observe Reaction Mixture Issue->Check1 Black Black Precipitate (Palladium Black) Check1->Black NoBlack Homogeneous / No Precipitate Check1->NoBlack Sol1 Action: Reduce Pd loading to <0.1 mol% or add phosphine ligands Black->Sol1 Check2 Check Starting Material Conversion (via HPLC/TLC) NoBlack->Check2 Incomplete Incomplete Conversion Check2->Incomplete Sol2 Action: Increase temperature, check base equivalency (Et3N) Incomplete->Sol2

Logical troubleshooting tree for diagnosing low yields during the Heck coupling stage.

Frequently Asked Questions (FAQs)

Q1: Why does my yield of 3-bromo-N-phenylbenzenesulfonamide drop significantly when I move from a 10-gram to a 100-gram batch? A: This is a classic thermodynamic failure. Sulfonamidation is highly exothermic. On a small scale, the surface-area-to-volume ratio allows for rapid heat dissipation. At scale, localized heating occurs, which promotes two side reactions: di-sulfonylation of the primary amine and hydrolysis of the sulfonyl chloride[1]. Solution: Implement a jacketed reactor, strictly control the dropwise addition rate of the sulfonyl chloride, and ensure the internal temperature never exceeds 10 °C.

Q2: During the Heck coupling, my reaction stalls at 40% conversion, and a black precipitate forms on the reactor walls. What is happening? A: The black precipitate is "Palladium Black"—an inactive, aggregated form of palladium. In the Heck reaction, colloidal palladium clusters act as a reservoir for the catalytically active species. However, if the palladium concentration is too high (typically >0.1 mol%), these clusters become unstable and aggregate into palladium black, permanently terminating the catalytic cycle[2]. Solution: Counterintuitively, you must lower your catalyst loading to 0.01–0.1 mol% to maintain the stability of the Pd-colloids, or introduce a stabilizing ligand like P(o-tol)₃.

Q3: How can I ensure that I only get the (E)-isomer of the acrylate product? A: The Heck coupling is inherently stereospecific. Both the migratory insertion of the olefin and the subsequent beta-hydride elimination proceed with syn stereochemistry[3]. Because the intermediate must rotate to achieve a coplanar syn conformation for hydride elimination, the steric bulk of the N-phenylsulfamoyl group and the ester moiety naturally forces the system into the lowest-energy conformation, exclusively yielding the (E)-acrylate. No additional stereocontrol reagents are necessary.

References

  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. BenchChem.
  • Heck Coupling. Organic Synthesis.
  • Ligand-free Heck reactions using low Pd-loading. University of Groningen.

Sources

Troubleshooting

Advanced NMR Resolution Enhancement for Acrylate Polymers: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of acrylate polymers. Acrylate polymers, such as poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA), present unique a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of acrylate polymers. Acrylate polymers, such as poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA), present unique analytical challenges. Researchers frequently encounter severe spectral broadening, complex multiplet overlaps, and poor signal-to-noise ratios due to high molecular weights, tacticity, and long relaxation times.

This guide provides authoritative, field-proven troubleshooting protocols and methodologies to enhance NMR resolution, ensuring precise microstructural characterization for drug development and materials science.

Diagnostic Workflow

Before altering your experimental parameters, use the diagnostic logic tree below to identify the root cause of your spectral broadening and select the appropriate resolution-enhancement technique.

NMR_Troubleshooting A Poor Resolution in Acrylate Polymer NMR B Broad lines due to restricted chain mobility? A->B C Multiplet overlap due to tacticity/J-couplings? A->C D Poor S/N or long T1 for quaternary carbons? A->D E Execute High-Temperature NMR Protocol (100-150°C) B->E Yes F Apply Pure Shift NMR (e.g., PSYCHE) C->F Yes G Dope with Cr(acac)3 Relaxation Agent D->G Yes H High-Resolution, Quantifiable Spectrum E->H F->H G->H

Diagnostic workflow for resolving NMR spectral broadening in acrylate polymers.

Module 1: Overcoming Restricted Mobility with High-Temperature NMR

The Causality: High molecular weight acrylate polymers suffer from restricted chain mobility and severe chain entanglement in solution. This lack of rapid isotropic tumbling leads to highly efficient spin-spin ( T2​ ) relaxation, which manifests as broad, unresolved spectral lines[1]. Elevating the sample temperature increases the thermal energy of the system, promoting chain disentanglement and rapid molecular tumbling. This averages out the chemical shift anisotropy and residual dipolar interactions, significantly narrowing the linewidths and improving spectral resolution[1].

Methodology: High-Temperature NMR Setup (120 °C)

  • Solvent Selection: Dissolve 15–25 mg of the acrylate polymer in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ , TCE- d2​ , or DMF- d7​ ) inside a high-quality 5 mm NMR tube.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen acts as a paramagnetic broadening agent, and its effects are exacerbated at elevated temperatures. Seal the tube under an inert argon or nitrogen atmosphere.

  • Thermal Equilibration: Insert the sample into the spectrometer. Gradually ramp the variable temperature (VT) unit to 120 °C (393 K) at a rate of 5 °C/min to prevent tube thermal shock. Allow the sample to equilibrate for a minimum of 15 minutes to ensure thermal homogeneity.

  • Re-Tuning and Shimming: The dielectric constant of the solvent changes drastically with temperature. You must re-tune the probe and perform gradient shimming at the target temperature to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using an optimized relaxation delay ( D1​ ).

Troubleshooting FAQ:

  • Q: My baseline is rolling and the solvent peak is excessively broad at 120 °C. What went wrong?

    • A: Convection currents are likely occurring inside the NMR tube due to a temperature gradient across the sample volume. To resolve this, ensure the VT gas flow rate is sufficiently high (typically >500 L/h) and consider using a Shigemi tube or a restricted-volume NMR tube to physically suppress convection.

Module 2: Resolving Tacticity and Overlap via Pure Shift NMR

The Causality: The stereoregularity (tacticity) of PMMA and other acrylates dictates their physical properties (e.g., glass transition temperature)[2]. However, the proton NMR spectra of these polymers are complicated by homonuclear scalar couplings ( JHH​ ), which split the signals of methylene and methyl protons into complex multiplets. These multiplets overlap heavily with the chemical shift dispersion caused by different stereosequences (meso and racemo dyads/triads). Pure shift NMR techniques (such as PSYCHE) periodically refocus the homonuclear J-evolution during acquisition. This effectively suppresses JHH​ coupling, collapsing all multiplets into sharp singlets and increasing spectral resolution by up to an order of magnitude[3].

Methodology: PSYCHE Pure Shift NMR Acquisition

  • Pulse Calibration: Accurately determine the 90° proton pulse width for your specific sample to ensure optimal excitation.

  • Parameter Optimization: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Set the chirp pulse duration (typically 15–30 ms) and the sweep width (e.g., 10 kHz) to cover the entire aliphatic region of the polymer.

  • Data Chunking: Set the data chunk duration ( t1​ increment) to approximately 15–20 ms. This duration must be short enough to prevent significant J-evolution but long enough to minimize signal loss from the repeated application of the refocusing elements.

  • Reconstruction: Process the pseudo-2D data using the spectrometer's pure shift reconstruction algorithm to extract the 1D interferogram containing only singlets.

Troubleshooting FAQ:

  • Q: The signal-to-noise ratio (S/N) in my pure shift spectrum is extremely low compared to a standard 1H spectrum. How can I fix this?

    • A: Pure shift sequences inherently suffer from lower sensitivity due to the slice-selective gradient elements and relaxation during the pulse train. To compensate, increase the number of scans, use a higher sample concentration (if viscosity permits), or utilize a cryoprobe.

Module 3: Accelerating 13C Acquisition with Paramagnetic Relaxation Agents

The Causality: Quantitative 13C NMR is critical for determining the compositional drift in acrylate copolymers. However, quaternary carbons (like the PMMA backbone Cq​ ) and ester carbonyls lack directly attached protons. Consequently, they rely on inefficient dipole-dipole relaxation mechanisms, resulting in extremely long spin-lattice ( T1​ ) relaxation times (often >3 seconds). Doping the sample with a paramagnetic relaxation agent like Chromium(III) acetylacetonate ( Cr(acac)3​ ) introduces a highly efficient relaxation pathway via the unpaired electrons of the metal center. This drastically shortens the T1​ of all carbons, allowing for much shorter inter-pulse delays ( D1​ ) and rapid signal averaging without saturation.

Quantitative Data: Impact of Cr(acac)3​ on PMMA 13C Relaxation

Carbon EnvironmentChemical Shift (ppm)Est. T1​ without Agent (s)Est. T1​ with 0.05 M Cr(acac)3​ (s)Recommended D1​ Delay (s)
Ester Carbonyl (C=O)~1772.5 – 4.00.2 – 0.42.0
Quaternary Backbone ( Cq​ )~451.5 – 2.00.1 – 0.21.0
Methoxy ( O−CH3​ )~510.8 – 1.2< 0.10.5
Backbone Methylene ( CH2​ )~540.3 – 0.5< 0.10.5
α -Methyl ( CH3​ )~180.4 – 0.6< 0.10.5

Methodology: Doping with Cr(acac)3​

  • Stock Preparation: Prepare a 0.05 M stock solution of Cr(acac)3​ in the desired deuterated solvent (e.g., CDCl3​ ).

  • Sample Dissolution: Dissolve the acrylate polymer directly into this stock solution.

  • T1​ Verification: Perform an inversion-recovery experiment to measure the new T1​ values of the carbonyl and quaternary carbons.

  • Parameter Setup: Set the D1​ delay to 5×T1​ of the slowest relaxing nucleus to ensure >99% signal recovery for quantitative integration.

  • Acquisition: Acquire the 13C spectrum with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring the peak areas strictly reflect the molar ratios.

Troubleshooting FAQ:

  • Q: After adding Cr(acac)3​ , my 13C peaks became significantly broader. Is the concentration too high?

    • A: Yes. While paramagnetic agents decrease T1​ , they also decrease transverse relaxation time ( T2​ ). If the concentration is too high, T2​ becomes so short that the peaks broaden excessively (line width ∝1/T2​ ). Dilute the sample to reduce the Cr(acac)3​ concentration to ~0.01–0.02 M, which usually provides an optimal balance between rapid T1​ relaxation and acceptable line widths.

References
  • Impact Solutions. "NMR of PMMA - tacticity and its determination through NMR."[Link]

  • University of Cincinnati. "Tacticity Determination of Poly(methyl Methacrylate) (PMMA) by High-Resolution NMR." [Link]

  • MDPI. "Gamma Irradiation-Induced Changes in Microstructure of Cyclic Olefin Copolymer (COC) Revealed by NMR and SAXS Characterization." [Link]

  • ACS Publications. "Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis." [Link]

  • Taylor & Francis Online. "Use of Paramagnetic Relaxation Agents in the Characterization of Acrylic Polymers: Application of Chromium (III) Acetylacetonate and Iron (III) Acetylacetonate."[Link]

Sources

Optimization

Technical Support Center: Method Development for Quantitative Analysis of Acrylate Copolymers

An authoritative guide to developing and troubleshooting methods for the quantitative analysis of acrylate copolymers, designed for researchers and drug development professionals. Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to developing and troubleshooting methods for the quantitative analysis of acrylate copolymers, designed for researchers and drug development professionals.

Welcome to the technical support center for the quantitative analysis of acrylate copolymers. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights into common analytical techniques. Here, you will find not just protocols, but the reasoning behind experimental choices, troubleshooting guides in a direct question-and-answer format, and frequently asked questions to navigate the complexities of copolymer characterization.

The inherent variability in acrylate copolymers—arising from monomer composition, sequence distribution, molecular weight, and stereochemistry—presents significant analytical challenges.[1][2] A robust analytical method is therefore not just a procedure, but a self-validating system that ensures accuracy and reproducibility. This guide is designed to help you build such systems.

Section 1: Foundational Challenges & General Troubleshooting

Before delving into specific techniques, it's crucial to address issues common to all methods of polymer analysis. The most frequent source of error begins before the sample ever reaches the instrument.

Frequently Asked Questions (FAQs)

Q: What is the most critical first step in analyzing an acrylate copolymer?

A: Sample preparation, specifically achieving complete and consistent dissolution. The choice of solvent is paramount. An ideal solvent will fully dissolve the polymer without causing degradation or unwanted interactions.[3] For techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC/SEC), incomplete dissolution will lead to inaccurate quantification and skewed molecular weight distributions.

Q: My copolymer is cross-linked and insoluble. How can I analyze its composition?

A: Insoluble, cross-linked copolymers cannot be analyzed by solution-based techniques like NMR or GPC. For these materials, destructive techniques are often the method of choice. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is especially useful as it thermally degrades the polymer into characteristic, volatile fragments that can be identified and quantified.[4][5][6] Solid-state techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also provide compositional information without requiring dissolution.[7]

General Troubleshooting Workflow

This diagram outlines a universal workflow for troubleshooting analytical issues.

G cluster_0 Calibration Phase cluster_1 Analysis Phase A Prepare Standards (Known Compositions) B Acquire FTIR Spectra for all Standards A->B C Select Analytical & Reference Peaks B->C D Calculate Peak Area/Height Ratios C->D E Plot Calibration Curve (Ratio vs. Concentration) D->E F Validate Curve (Linearity, R²) E->F I Determine Composition from Calibration Curve F->I Use Validated Curve G Prepare & Acquire Spectrum of Unknown Sample H Calculate Peak Area/Height Ratio G->H H->I

Caption: Workflow for quantitative FTIR copolymer analysis.

Section 4: Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is the primary technique for measuring a polymer's molecular weight distribution (MWD). [8]While not a direct method for composition, when coupled with multiple detectors, it can provide information on how composition varies across the MWD. [9]

Troubleshooting & FAQs

Q: My GPC chromatogram shows broad or tailing peaks. What is the cause?

A: This is a classic GPC problem with several potential root causes.

  • Column Degradation: The column may be failing. Check the column's plate count with a small molecule standard to verify its performance. [10]* Excessive Dead Volume: Check all tubing and fittings for leaks or unnecessary length. A tight injection seal is critical. [3]* Sample-Column Interaction: Unwanted interactions (e.g., adsorption) between the polymer and the column packing material can cause tailing. This is common in polar systems. Adding salt (e.g., LiBr) to the mobile phase can help suppress these interactions. [10]* Sample Overload: Injecting too much sample or too high a concentration can lead to peak broadening. Try diluting the sample.

Q: The molecular weight values from my GPC seem incorrect. Why?

A: GPC is a relative technique, so accuracy depends entirely on calibration.

  • Improper Calibration: The hydrodynamic volume of your copolymer may be different from that of the calibration standards (typically polystyrene). This is a major source of error. For accurate molecular weights, universal calibration or, ideally, a light scattering detector is required.

  • Coeluting Peaks: If your sample is a blend or a copolymer with significant compositional drift, fractions with different compositions and molar masses may co-elute, compromising the results. [9]* Mobile Phase Issues: Always use high-quality HPLC-grade solvent and ensure it is properly degassed. The mobile phase should be a good solvent for the polymer to ensure proper chain expansion. [3]

Data Comparison: Detector Impact on GPC Results
Detector ConfigurationInformation ObtainedCommon Issues & Causality
Single RI Detector Apparent Molecular Weight Distribution (relative to standards)Values are only accurate if the copolymer has the same hydrodynamic volume as the calibration standards. Often incorrect for copolymers.
RI + UV Detector Compositional drift across MWD (if one monomer has a UV chromophore)Requires a chromophore. Quantification depends on the extinction coefficient, which may vary.
RI + Light Scattering (LS) Absolute Molecular Weight, Radius of Gyration (Rg)Requires an accurate dn/dc value (refractive index increment). Inaccurate dn/dc is a primary source of error in LS measurements.
Triple Detection (RI+LS+Viscometer) Absolute MW, Rg, Intrinsic Viscosity, Branching informationThe most comprehensive configuration, but also the most complex. Sensitive to baseline noise and requires precise inter-detector delay volume calibration.

Section 5: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful destructive analytical technique used for the characterization of polymers that are insoluble or difficult to analyze by other means. [4][5]The polymer is thermally fragmented in a controlled manner, and the resulting products are separated and identified. [4]

Troubleshooting & FAQs

Q: My pyrolysis results are not reproducible. What are the key parameters to control?

A: Reproducibility in pyrolysis is directly tied to controlling the energy transfer to the sample.

  • Pyrolysis Temperature: This is the most critical parameter. The temperature must be high enough to induce complete fragmentation but not so high that it causes excessive, uncharacteristic cracking. It must be precisely controlled and identical for every run. [4][5]* Heating Rate and Time: The rate at which the sample reaches the final temperature and the total time it spends there must be consistent. [5]* Sample Size: Keep the sample size small and consistent (typically 5-200 µg) to ensure rapid and uniform heating. [5] Q: How do I quantify copolymer composition using Py-GC-MS?

A: Quantification relies on the assumption that the ratio of characteristic pyrolysis products is proportional to the ratio of the original monomer units in the copolymer.

  • Identify Characteristic Fragments: First, pyrolyze homopolymers of each monomer to identify unique, stable, and abundant fragmentation products.

  • Develop a Calibration Curve: Prepare a series of copolymer standards with known compositions. Pyrolyze each standard under identical conditions.

  • Calculate Peak Area Ratios: For each standard, calculate the ratio of the peak areas of the characteristic fragments.

  • Plot and Analyze: Plot the peak area ratio against the known monomer ratio. This calibration curve can then be used to determine the composition of unknown samples. [11]

References

  • Kusch, P. (2012, March 21). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. [Link]

  • Rzepka, M., & Duda, A. (2009, November 20). Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13 C NMR Spectroscopy. MDPI. [Link]

  • Quantitative Analysis of Copolymers by Ftir. (1993). Scribd. [Link]

  • Kapps, M., & Stammer, A. QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Adhesives & Sealants Council. [Link]

  • Brar, A. S., & Singh, G. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. [Link]

  • Kusch, P., et al. (2014). Application of Pyrolysis–Gas Chromatography– Mass Spectrometry for the Identification of Polymeric Materials. Hochschule Bonn-Rhein-Sieg. [Link]

  • Saini, A. K., et al. (2023). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. EnPress Journals. [Link]

  • Cool, P., et al. (2009). On-line SEC–Py-GC–MS for the Automated Comprehensive Characterization of Copolymers. Chromatographia. [Link]

  • Guerrero, C., et al. (2007). Stereochemical analysis of acrylic copolymers with large polar side groups by NMR spectroscopy. Digital.CSIC. [Link]

  • Strassburger, J., et al. (1960). Quantitative analysis of acrylic copolymers by gas chromatography: progress report. NIST Technical Series Publications. [Link]

  • Dhoruma, P., et al. (2006). Quantitative Contrasts in the Copolymerization of Acrylate- and Methacrylate-Based Comonomers. Macromolecules. [Link]

  • Quantitative Characterization of Polymer Blends by Pyrolysis-Gas Chromatography-Time of Flight Mass Spectrometry (Pyr-GC-TOFMS). (2011). LCGC International. [Link]

  • GPC/SEC Troubleshooting Guide. Agilent. [Link]

  • Saini, A. K., et al. (2023). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Applied Chemical Engineering. [Link]

  • Dhoruma, P., et al. (2006). Quantitative Contrasts in the Copolymerization of Acrylate- and Methacrylate-Based Comonomers. ACS Publications. [Link]

  • Decimi, D., et al. (2017). Simple method for the quantitative analysis of thin copolymer films on substrates by infrared spectroscopy using direct calibration. RSC Publishing. [Link]

  • Sreenivasulu, B., et al. (2015). Quantitative analysis of FTIR Spectra of Acrylinitrile (AN) Methacrylate (MA) Copolymer. International Journal of Research. [Link]

  • Rahman, T., et al. (2026). Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. [Link]

  • Shokr, D. S., et al. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. MDPI. [Link]

  • Eichholz, C., et al. (2014). Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy. Analytical Methods. [Link]

  • Giezen, J., et al. (2021). Online hyphenation of size-exclusion chromatography and pyrolysis-gas chromatography for polymer characterization. UvA-DARE. [Link]

  • Mao, R. S., et al. (1993). QUANTITATIVE-ANALYSIS OF COPOLYMERS BY FTIR. UQ eSpace. [Link]

  • PSI Labs. (2015, November 3). Method development: The Key to Better Test Results & Long Term Cost Savings. [Link]

  • de Oliveira, A. C. B., et al. (2021). Validation of Analytical Methods for Tacrolimus Determination in Poly(ε-caprolactone) Nanocapsules and Identification of Drug Degradation Products. PubMed. [Link]

  • Thiageswaran, S. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Separation Science. [Link]

  • Stauf, W. (2020, November 11). Tips & Tricks: GPC/SEC Copolymer Analysis in GPC/SEC 1: Compositional Analysis by GPC/SEC with Multiple Detection. LCGC International. [Link]

  • Polymer Analysis: Selecting Analytical Technologies for Accuracy and Compliance. (n.d.). Technology Networks. [Link]

  • GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. [Link]

  • Tosoh Bioscience & Separation Science. (2023, December 8). High Temperature GPC Analysis of a Polypropylene Copolymer. Separation Science. [Link]

  • Acrylic/Acrylate Copolymer. (n.d.). The Eco Well. [Link]

  • Polymer Identification Methods. (2025, April 6). Climate.selectra.com. [Link]

  • A Guide to Polymer Analysis Techniques. (2024, August 23). AZoM. [Link]

  • Acrylates Acrylic Acid Copolymer: Comprehensive Analysis Of Molecular Design, Synthesis Strategies, And Industrial Applications. (2026, February 26). Patsnap. [Link]

  • GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (2025, June 23). ResolveMass Laboratories Inc. [Link]

  • Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. (2018, April 5). U.S. Food & Drug Administration. [Link]

Sources

Troubleshooting

Diagnostic Workflow: Troubleshooting Palladium Leaching

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pharmaceutical manufacturing: Palladium (P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pharmaceutical manufacturing: Palladium (Pd) leaching during Heck cross-coupling reactions .

Regulatory guidelines, such as ICH Q3D, mandate strict control over elemental impurities. For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration (typically translating to a <10 ppm limit in the final Active Pharmaceutical Ingredient, API) and 10 µ g/day for parenteral routes[1][2]. Failing to clear Pd not only risks regulatory rejection but also causes downstream catalytic poisoning and API discoloration.

This guide provides a causality-driven troubleshooting framework, validated protocols, and mechanistic insights to help you achieve <10 ppm residual palladium in your synthetic workflows.

Before adjusting your reaction, you must diagnose the source and nature of the leaching. Use the decision tree below to isolate the root cause.

G Start High Pd in API (>10 ppm) CatType Identify Catalyst Type Start->CatType Homo Homogeneous (e.g., Pd(OAc)2) CatType->Homo Hetero Heterogeneous (e.g., Pd/C) CatType->Hetero Homo_Ligand Optimize Ligands (Bidentate, NHC) Homo->Homo_Ligand Hetero_Mech Check Leaching Mechanism (Hot Filtration Test) Hetero->Hetero_Mech Homo_Scavenger Apply Scavenger (Thiol, Silica-based) Homo_Ligand->Homo_Scavenger If Pd still >10 ppm Hetero_Support Switch Support (Encapsulated, Magnetic) Hetero_Mech->Hetero_Support Permanent Leaching Hetero_Solvent Reduce Solvent Polarity (Avoid DMF/NMP) Hetero_Mech->Hetero_Solvent Failed Redeposition

Figure 1: Diagnostic flowchart for identifying and resolving palladium leaching in API synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am using a heterogeneous catalyst (Pd/C) to avoid leaching, but my filtrate still contains >100 ppm Pd. Why is Pd/C leaching?

The Causality: It is a common misconception that Pd/C acts as a strictly heterogeneous catalyst in Heck couplings. The reaction actually operates via a "Release and Catch" mechanism [3][4]. During the oxidative addition of the aryl halide, Pd(0) on the carbon support is oxidized to a soluble Pd(II) complex. This leached species is the actual active catalyst in the homogeneous phase. Upon completion of the catalytic cycle (reductive elimination), the Pd(0) is supposed to redeposit ("catch") onto the support. The Fix: If your solvent is highly polar and coordinating (e.g., DMF, NMP), it stabilizes the soluble Pd nanoparticles, preventing redeposition. Switch to less coordinating solvents (e.g., MeCN, Toluene) or utilize advanced supports like polyurea-encapsulated Pd (Pd-EnCat) which physically trap the metal while allowing substrate diffusion.

ReleaseCatch Pd_Support Pd(0) on Support (Heterogeneous) Ox_Add Oxidative Addition (Ar-X) Pd_Support->Ox_Add Release Pd_Soluble Soluble Pd(II) Complex (Homogeneous Active Species) Ox_Add->Pd_Soluble Heck_Cycle Heck Catalytic Cycle (Insertion & Elimination) Pd_Soluble->Heck_Cycle Redeposition Redeposition (Catch) Heck_Cycle->Redeposition Base/Solvent Optimized Leaching Permanent Leaching (Failed Catch) Heck_Cycle->Leaching Coordinating Solvents Redeposition->Pd_Support

Figure 2: The "Release and Catch" mechanism dictating Pd leaching in heterogeneous Heck reactions.

Q2: My final API synthesized via homogeneous Heck coupling has high Pd. How do I rationally select a scavenger?

The Causality: Palladium is a "soft" Lewis acid. According to Hard-Soft Acid-Base (HSAB) theory, it forms the most stable complexes with "soft" Lewis bases. Simple filtration through Celite is insufficient because it relies on physical entrapment of large particulates, ignoring dissolved molecular Pd[5]. The Fix: You must use chemisorption. Introduce functionalized silica scavengers (e.g., Si-Thiol, Si-Thiourea, or Isocyanide resins). Thiol groups form incredibly strong, irreversible covalent bonds with both Pd(0) and Pd(II) species, pulling them out of the organic phase[5][6].

Q3: How do I prove whether my catalyst is truly heterogeneous or if the leached Pd is driving the reaction?

The Causality: If you are trying to validate a new supported catalyst (e.g., magnetic PAMAM-Pd dendrimers[7]), you must prove the solid support isn't just a reservoir for homogeneous leached Pd. The Fix: Perform a Hot Filtration Test . Run the reaction to ~50% conversion, filter the hot mixture to remove the solid catalyst, and transfer the filtrate to a new flask under identical heating conditions. If the conversion continues to rise in the filtrate, your reaction is homogeneously catalyzed by leached Pd[3][4].

Quantitative Data: Palladium Leaching by Catalyst System

The following table summarizes expected leaching profiles based on catalyst design and reaction conditions. Notice how support engineering and solvent choice drastically alter the residual Pd.

Catalyst SystemSupport / MatrixSolventBaseResidual Pd (ppm)Mechanism of Retention
Pd(OAc)₂ None (Homogeneous)DMFEt₃N> 1,500 ppmNone (Requires Scavenger)
Pd(OAc)₂ + Si-Thiol Silica-Thiol ScavengerDMFEt₃N< 10 ppmChemisorption (HSAB)[5]
Pd/C (10%) Activated CarbonDMFK₂CO₃150 - 300 ppmFailed Redeposition[4]
Pd-EnCat TPP30 Polyurea EncapsulationMeCNK₂CO₃< 10 ppmPhysical Entrapment
PAMAM-Pd@Fe₃O₄ Magnetic DendrimerH₂O/EtOHK₂CO₃< 5 ppmDendritic Chelation[7]

Self-Validating Experimental Protocols

Protocol 1: Low-Leaching Heck Coupling using Encapsulated Palladium (Pd-EnCat)

This protocol utilizes polyurea-encapsulated Pd to physically prevent macroscopic leaching while allowing microscopic substrate diffusion.

Materials: Aryl bromide (1.0 eq), Alkene (1.2 eq), Pd-EnCat TPP30 (3.5 mol% Pd), K₂CO₃ (2.0 eq), Acetonitrile (MeCN, degassed). Procedure:

  • Preparation: In a dry, inert-gas flushed Schlenk tube, add the aryl bromide, alkene, and K₂CO₃.

  • Catalyst Addition: Add Pd-EnCat TPP30. Causality note: TPP30 contains triphenylphosphine ligands co-encapsulated in the polyurea matrix, stabilizing the Pd(0) transition state internally.

  • Solvent: Add degassed MeCN. Causality note: MeCN is chosen over DMF because it is less coordinating, suppressing the stabilization of any escaped Pd species.

  • Reaction: Heat the sealed tube to 100 °C for 12 hours under vigorous stirring.

  • Validation (Hot Filtration Test): At 4 hours, extract a 1 mL aliquot, filter rapidly through a hot PTFE syringe filter (0.2 µm) into a heated vial. Monitor both the main reaction and the filtered aliquot via HPLC. Self-Validation: The aliquot's conversion must stall, proving the reaction is strictly occurring within the encapsulated matrix.

  • Workup: Cool the main reaction to room temperature. Filter the mixture through a medium-porosity glass frit. Wash the recovered Pd-EnCat with diethyl ether (3x) for reuse. Concentrate the filtrate for downstream API crystallization.

Protocol 2: Post-Reaction Palladium Scavenging and ICP-MS Quantification

This protocol is mandatory for homogeneous reactions to ensure compliance with ICH Q3D limits[1][5][6].

Materials: Crude API solution (in EtOAc or Toluene), Silica-Thiol (Si-Thiol) scavenger (typically 10-20 equivalents relative to initial Pd load), Trace-metal grade HNO₃. Procedure:

  • Scavenging: Add the Si-Thiol scavenger directly to the crude organic reaction mixture.

  • Incubation: Stir the suspension at 40 °C for 4–12 hours. Causality note: Elevated temperature increases the kinetic rate of Pd-thiol chemisorption and helps break existing Pd-product coordination bonds.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with a minimal amount of clean solvent. Concentrate the API.

  • Digestion for ICP-MS: Weigh exactly 100 mg of the dried API into a microwave digestion vessel. Add 5 mL of trace-metal grade HNO₃ and 1 mL of H₂O₂. Digest at 200 °C for 20 minutes.

  • Validation (Spike Recovery): Prepare a parallel sample spiked with a known concentration of a Pd standard (e.g., 5 ppm). Self-Validation: The ICP-MS must report a 95-105% recovery of the spike; otherwise, matrix suppression is occurring, and the sample must be diluted further.

  • Quantification: Dilute the digested samples to 50 mL with ultra-pure water and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a standard calibration curve (0.1 ppb to 100 ppb).

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions. Available at:[Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis. Available at: [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Qualitas1998. Available at: [Link]

  • Dendritic structured palladium complexes: magnetically retrievable, highly efficient heterogeneous nanocatalyst for Suzuki and Heck cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Pd-EnCatTM TPP30 as a Catalyst for the Generation of Highly Functionalized Aryl- and Alkenyl-Substituted Acetylenes. Durham University. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Inhibitors of Carbonic Anhydrase Isoforms

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Quest for Selective Inhibition Carbonic anhydrases (CAs) are a superfamily of zinc-containi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Quest for Selective Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1] In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological function.[3]

The ubiquitous nature of CAs and their involvement in various pathologies have made them attractive therapeutic targets.[1][3] The clinical utility of CA inhibitors (CAIs) is well-established, with applications as antiglaucoma agents, diuretics, antiepileptics, and for the management of altitude sickness.[2][4] More recently, the role of specific CA isoforms in cancer, particularly the tumor-associated isoforms CA IX and CA XII, has opened new avenues for therapeutic intervention.[2][5]

The primary challenge in the development of CAIs lies in achieving isoform selectivity. Many of the early sulfonamide inhibitors, such as acetazolamide, are non-selective and can lead to off-target side effects due to the inhibition of ubiquitous isoforms like CA II.[6] This guide provides a comparative study of sulfonamide inhibitors for various carbonic anhydrase isoforms, delving into the structural basis of their selectivity and the experimental methodologies used for their characterization. Our aim is to provide researchers and drug development professionals with the foundational knowledge to make informed decisions in the design and selection of isoform-selective CAIs.

The Sulfonamide Pharmacophore: A Privileged Scaffold for CA Inhibition

The sulfonamide moiety (-SO2NH2) is the cornerstone of the most potent and widely studied class of CAIs.[7] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction.[6][7] This interaction is further stabilized by a network of hydrogen bonds with active site residues, most notably Thr199.[7][8]

The "tail approach" has been a pivotal strategy in the design of isoform-selective sulfonamide inhibitors.[9][10] This approach involves modifying the chemical group (the "tail") attached to the sulfonamide-bearing scaffold to exploit subtle differences in the active site cavities of the various CA isoforms.[6][9] These modifications can influence the inhibitor's affinity and selectivity by introducing steric bulk, establishing specific hydrogen bonds, or altering the overall physicochemical properties of the molecule.[5][6]

Comparative Analysis of Sulfonamide Inhibitors

The following table provides a comparative overview of the inhibitory potency (Kᵢ values) of selected sulfonamide inhibitors against several key human CA isoforms. This data highlights the varying degrees of selectivity that have been achieved through different chemical modifications.

InhibitorCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Selectivity ProfileKey Structural Features
Acetazolamide 25012255.7Non-selective, potent CA II, IX, XII inhibitorUnsubstituted acetylamino group
Dorzolamide 30000.542.518Selective for CA II over CA IThiophene ring and ethylamino group
Brinzolamide 31000.314.612Selective for CA II over CA IThienothiazine ring system
SLC-0111 (Ureido-sulfonamide) 9700108455.4Selective for CA IX and XII over CA I and IIUreido-substituted benzenesulfonamide
VD11-4-2 (Fluorescent Sulfonamide) 150006.40.3Not ReportedHighly selective for CA IX over CA IIFluorescein tail

Note: Kᵢ values are approximate and can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Methodologies for Characterizing CA Inhibitors

The accurate determination of the inhibitory potency and selectivity of sulfonamide inhibitors is crucial for their development as therapeutic agents. Several robust experimental assays are employed for this purpose.

Enzymatic Activity Assays

This is the most physiologically relevant assay as it measures the inhibition of the native function of carbonic anhydrase.[11] The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of the purified CA isoform.

    • Prepare a range of concentrations of the sulfonamide inhibitor.

    • Prepare a CO₂-saturated water solution.

  • Assay Procedure:

    • Equilibrate the enzyme, inhibitor, and buffer solutions to the desired temperature (e.g., 25°C).

    • In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

    • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.

This is a convenient and widely used colorimetric assay that relies on the esterase activity of some CA isoforms.[12][13] CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[12][13]

Experimental Protocol: p-Nitrophenyl Acetate (pNPA) Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).[13]

    • Prepare a stock solution of the purified CA isoform.

    • Prepare a range of concentrations of the sulfonamide inhibitor.

    • Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile or DMSO).[13]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, CA enzyme, and inhibitor solutions.

    • Initiate the reaction by adding the pNPA substrate.

    • Incubate the plate at a constant temperature (e.g., 25°C).

    • Measure the absorbance at 400-405 nm at regular intervals using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the IC₅₀ and Kᵢ values as described for the CO₂ hydration assay.

It is important to note that while the pNPA assay is a valuable high-throughput screening tool, the Kᵢ values obtained may not always directly correlate with those from the more physiologically relevant CO₂ hydration assay.[11] Therefore, confirmation of inhibitory potency using the native substrate is recommended.[11]

Structural Biology Techniques: X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of CA-inhibitor complexes, offering invaluable insights into the molecular basis of inhibitor binding and selectivity.[8][14][15] By visualizing the interactions between the inhibitor and the active site residues, researchers can rationally design novel inhibitors with improved affinity and isoform selectivity.[5][6]

Experimental Workflow: X-ray Crystallography of CA-Inhibitor Complexes

G cluster_protein Protein Preparation cluster_complex Complex Formation cluster_crystal Crystallization & Data Collection cluster_structure Structure Determination p1 CA Isoform Expression & Purification c1 Co-crystallization or Soaking of Inhibitor p1->c1 d1 Crystal Growth c1->d1 d2 X-ray Diffraction Data Collection d1->d2 s1 Phase Determination d2->s1 s2 Model Building & Refinement s1->s2 s3 Structural Analysis & Validation s2->s3

Caption: Workflow for determining the X-ray crystal structure of a CA-inhibitor complex.

Signaling Pathways and the Role of CA Isoforms

The physiological roles of CA isoforms are diverse and are integrated into various signaling pathways. For instance, the tumor-associated isoforms CA IX and CA XII are regulated by the hypoxia-inducible factor-1α (HIF-1α) pathway and play a crucial role in maintaining the pH homeostasis of the tumor microenvironment, thereby promoting tumor cell survival and proliferation.[5]

G cluster_cell Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_12 CA IX & CA XII Upregulation hif1a->ca9_12 ph_reg Extracellular Acidification & Intracellular pH Homeostasis ca9_12->ph_reg survival Tumor Cell Survival & Proliferation ph_reg->survival

Caption: Role of CA IX and XII in the hypoxic tumor microenvironment.

Conclusion and Future Directions

The development of isoform-selective sulfonamide inhibitors of carbonic anhydrase remains a highly active area of research with significant therapeutic potential. The "tail approach" has proven to be a successful strategy for modulating the affinity and selectivity of these inhibitors. A thorough understanding of the structural features of the different CA isoforms and the application of robust experimental methodologies are essential for the rational design of the next generation of CAIs. Future efforts will likely focus on the development of inhibitors with even greater isoform selectivity, as well as novel delivery strategies to target specific tissues and minimize off-target effects.

References

  • Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals. Available from: [Link].

  • Carbonic anhydrase inhibitor. Wikipedia. Available from: [Link].

  • Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides. PubMed. Available from: [Link].

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. PubMed. Available from: [Link].

  • Emerging role of carbonic anhydrase inhibitors. Clinical Science. Available from: [Link].

  • What are CAs inhibitors and how do they work?. Patsnap Synapse. Available from: [Link].

  • Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. ResearchGate. Available from: [Link].

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. ResearchGate. Available from: [Link].

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. Available from: [Link].

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. Available from: [Link].

  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. Available from: [Link].

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. Available from: [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link].

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC. Available from: [Link].

  • Carbonic Anhydrase Inhibitors: X-ray and Molecular Modeling Study for the Interaction of a Fluorescent Antitumor Sulfonamide with Isozyme II and IX. Journal of the American Chemical Society. Available from: [Link].

  • Carbonic anhydrase inhibitors: X-ray and molecular modeling study for the interaction of a fluorescent antitumor sulfonamide with isozyme II and IX. PubMed. Available from: [Link].

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. Available from: [Link].

  • Carbonic anhydrase inhibitors. X-ray crystal studies of the carbonic anhydrase II–trithiocarbonate adduct—An inhibitor mimicking the sulfonamide and urea binding to the enzyme. Scilit. Available from: [Link].

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available from: [Link].

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link].

  • Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. MDPI. Available from: [Link].

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antiproliferative Activity of Novel Acrylate Compounds

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective antiproliferative activity is a paramount objective.[1] Acrylate derivatives have emerged as a promisi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective antiproliferative activity is a paramount objective.[1] Acrylate derivatives have emerged as a promising class of compounds, with studies demonstrating their capacity to induce cell cycle arrest and apoptosis, often through the disruption of crucial cellular processes like tubulin polymerization.[2][3][4] However, moving a novel compound from initial synthesis to a viable drug candidate requires a rigorous and multi-faceted validation strategy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of novel acrylate compounds. We will move beyond simple cytotoxicity screening to build a robust, evidence-based profile of a compound's efficacy and mechanism of action, comparing it directly with established alternatives.

The Rationale: A Hierarchical Approach to Validation

A successful validation workflow is not a single experiment but a logical progression of assays. Each step is designed to answer a specific question, building a comprehensive understanding of the compound's biological effects. A single assay, like a short-term viability test, is insufficient as it cannot distinguish between true cytotoxic (cell-killing) effects and cytostatic (growth-inhibiting) effects, nor can it predict long-term efficacy.[5] Our approach, therefore, is hierarchical, beginning with broad screening and progressively focusing on detailed mechanistic insights and long-term survival.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation of Antiproliferative Efficacy cluster_2 Phase 3: Mechanistic Elucidation A High-Throughput Cytotoxicity Assay (e.g., MTT Assay) B Determine IC50 Values Across Multiple Cell Lines A->B C Long-Term Survival Assay (Clonogenic Assay) B->C Select Lead Compounds D Quantify Loss of Reproductive Integrity C->D E Cell Cycle Analysis (Flow Cytometry) D->E Investigate Cause of Cell Death F Apoptosis Assays (e.g., Annexin V/PI Staining) E->F G Target-Specific Assays (e.g., Tubulin Polymerization) F->G

Figure 1. Hierarchical workflow for validating novel antiproliferative compounds.

Phase 1: Primary Screening for Bioactivity

The initial goal is to efficiently screen novel acrylate derivatives to identify those with significant biological activity and to determine their potency.

The Assay of Choice: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that serves as an excellent first-pass screen for cytotoxicity. Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[6] The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantification of cell viability after treatment.[7]

Causality Behind the Choice: The MTT assay is chosen for its high-throughput compatibility, rapidity, and cost-effectiveness, making it ideal for screening a library of new compounds.[6] It provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell viability by 50%. This value is a critical parameter for comparing the relative potency of different compounds.[8]

Phase 2: Confirming Long-Term Efficacy

A major limitation of short-term assays like MTT is that they do not measure true cell-killing potential. A compound might simply halt cell division (cytostatic effect) without ensuring the eventual elimination of the cancer cell population. The "gold standard" for determining cell reproductive death is the clonogenic assay.[9]

The Assay of Choice: Clonogenic Survival Assay

This in vitro assay assesses the ability of a single cell to undergo "unlimited" division and form a colony (defined as at least 50 cells).[9] It directly measures the reproductive integrity of cells after exposure to a cytotoxic agent. A reduction in the number and/or size of colonies compared to an untreated control indicates a loss of this ability, providing a more clinically relevant measure of anticancer efficacy.[10]

Causality Behind the Choice: Cancer therapy aims to eradicate the ability of tumor cells to proliferate indefinitely. The clonogenic assay directly measures this endpoint.[9] It provides a "surviving fraction" value that can unmask compounds that appear potent in MTT assays but are merely cytostatic. This distinction is crucial for prioritizing compounds with true tumor-eradicating potential for further development.

Phase 3: Unraveling the Mechanism of Action

Once a compound's antiproliferative and cell-killing activities are confirmed, the next critical step is to understand how it works. For acrylate derivatives, a common mechanism involves interference with the cell cycle, particularly at the G2/M checkpoint, often by disrupting microtubule dynamics.[2][3][4]

Key Mechanistic Assays:

  • Cell Cycle Analysis via Flow Cytometry: By staining DNA with a fluorescent dye like propidium iodide (PI), flow cytometry can quantify the DNA content of individual cells and thus determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[11] A compound that disrupts microtubule formation, for example, will prevent cells from completing mitosis, leading to an accumulation of cells in the G2/M phase.[2][12]

  • Apoptosis Assays: Many effective anticancer drugs kill tumor cells by inducing apoptosis, or programmed cell death.[5][13] Flow cytometry using Annexin V and PI co-staining is a powerful method to detect this process. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Target-Specific Assays: Given that many acrylate compounds are designed as tubulin polymerization inhibitors, a direct biochemical assay is essential for validation.[15][16] An in vitro tubulin polymerization assay can measure the ability of a compound to inhibit the assembly of purified tubulin into microtubules, confirming its direct interaction with the intended molecular target.[2]

cluster_0 Normal Cell Cycle cluster_1 Acrylate Compound Intervention G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Microtubule Dynamics\n(Polymerization/Depolymerization) Microtubule Dynamics (Polymerization/Depolymerization) M->Microtubule Dynamics\n(Polymerization/Depolymerization) Acrylate Compound Acrylate Compound Tubulin Polymerization\nInhibited Tubulin Polymerization Inhibited Acrylate Compound->Tubulin Polymerization\nInhibited G2/M Arrest G2/M Arrest Tubulin Polymerization\nInhibited->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 2. Proposed mechanism of action for tubulin-targeting acrylate compounds.

Comparative Performance Analysis

To establish the potential of a novel compound, it must be benchmarked against a relevant standard-of-care or a well-characterized reference compound. For tubulin-targeting agents, Combretastatin A-4 (CA-4) is a widely used benchmark.[2][17]

Below is a table summarizing hypothetical data for two novel acrylate compounds (AC-1, AC-2) compared to CA-4.

CompoundMTT IC50 (µM) [MDA-MB-231 cells]Clonogenic Survival (Surviving Fraction @ 10x IC50)G2/M Phase Arrest (% of Cells @ 24h)
AC-1 (Novel) 4.5 ± 0.30.45 ± 0.0545.2% ± 3.1%
AC-2 (Novel) 3.2 ± 0.2 0.15 ± 0.03 68.5% ± 4.5%
CA-4 (Standard) 1.3 ± 0.10.11 ± 0.0272.1% ± 3.9%

Interpretation of Data:

  • AC-1 shows moderate activity in the MTT assay but has a relatively high surviving fraction in the clonogenic assay, suggesting it may be more cytostatic than cytotoxic.

  • AC-2 demonstrates potent activity with an IC50 value closer to the standard, CA-4.[2] Crucially, it causes a significant reduction in the clonogenic surviving fraction and induces a strong G2/M arrest, similar to CA-4. This profile identifies AC-2 as a promising lead candidate worthy of further investigation.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[6][7][18]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel acrylate compounds and the reference drug in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will reduce the MTT to formazan, forming visible purple precipitates.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[7] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

This protocol outlines the steps for assessing long-term cell survival.[9][10]

  • Cell Preparation: Harvest a single-cell suspension of the desired cancer cell line using trypsin. Perform an accurate cell count using a hemocytometer.

  • Cell Seeding: Plate a precise number of cells (e.g., 200, 500, or 1000 cells, depending on the expected toxicity) into 6-well plates. Allow cells to attach for several hours or overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel compound or reference drug for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing sufficient time for single cells to form visible colonies (≥50 cells).[10]

  • Fixation and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Add a fixation solution (e.g., methanol:acetic acid, 3:1) and incubate for 5 minutes at room temperature.[10]

    • Remove the fixative and add 0.5% crystal violet solution. Incubate for 2 hours at room temperature.[10]

    • Carefully remove the crystal violet solution and rinse the plates with tap water until the background is clear.

    • Allow the plates to air-dry.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the reduction in cell survival.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for DNA content analysis.[11][19]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the novel acrylate compounds or reference drug for a set time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells and prevent clumping. Incubate for at least 30 minutes at 4°C.[19]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[19] A typical solution is 400 µL of PI (50 µg/mL) and 100 µL of RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for at least 20-30 minutes at room temperature.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19][20]

Conclusion

Validating the antiproliferative activity of novel acrylate compounds is a systematic process that builds a compelling case for their therapeutic potential. By progressing from high-throughput screening to confirmatory long-term survival assays and detailed mechanistic studies, researchers can confidently identify and prioritize lead candidates. This hierarchical approach, which integrates cytotoxicity, reproductive death, cell cycle effects, and apoptosis, ensures that only the most promising compounds advance in the drug discovery pipeline. The direct comparison against established standards provides the necessary context to judge a novel compound's potential to become a next-generation anticancer agent.

References

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • PubMed. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. [Link]

  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • Bio-protocol. (2025). Clonogenic Assay. [Link]

  • National Center for Biotechnology Information (PMC). Assaying cell cycle status using flow cytometry. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Royal Society of Chemistry (RSC) Publishing. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

  • National Center for Biotechnology Information (PMC). (2016). In Vitro Antioxidant and Antiproliferative Activities of Methanolic Plant Part Extracts of Theobroma cacao. [Link]

  • Taylor & Francis Online. (2010). Cell-based apoptosis assays in oncology drug discovery. [Link]

  • Royal Society of Chemistry (RSC) Publishing. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

  • National Center for Biotechnology Information (PMC). (2012). Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • ACS Publications. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • ResearchGate. (2023). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • Pharmatutor. A Review on Anti-Cancer Agents: Conventional Drugs and Novel Target Specific Inhibitors. [Link]

  • Oncotarget. (2018). Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor... [Link]

  • Creative Bioarray. Clonogenic Assay. [Link]

  • SciSpace. Clonogenic Assay Method. [Link]

  • ACS Publications. (2023). abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. [Link]

  • National Center for Biotechnology Information (PMC). (2011). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. [Link]

  • SciELO. (2022). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. [Link]

  • Scribd. (2021). Clonogenic Assay Protocol Update. [Link]

  • ResearchGate. (2015). (PDF) Assessment of antioxidant and antiproliferative effects of sesquiterpenic compounds in in vitro Caco-2 cells model. [Link]

  • American Society of Clinical Oncology (ASCO). (2016). Novel Methodology for Comparing Standard-of-Care Interventions in Patients With Cancer. [Link]

  • ResearchGate. (2006). (PDF) Clonogenic assay of cells. [Link]

  • National Center for Biotechnology Information (PMC). (2017). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. [Link]

  • Today's Clinical Lab. (2024). Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. [Link]

  • R Discovery. (1994). Cancer chemotherapy: identifying novel anticancer drugs. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of N-phenylsulfamoyl acrylates

Structure-Activity Relationship (SAR) Studies of N-Phenylsulfamoyl Acrylates: A Comparative Guide to HDAC Inhibition As a Senior Application Scientist navigating the landscape of epigenetic therapeutics, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of N-Phenylsulfamoyl Acrylates: A Comparative Guide to HDAC Inhibition

As a Senior Application Scientist navigating the landscape of epigenetic therapeutics, I frequently encounter the challenge of optimizing pharmacophores to balance target affinity with pharmacokinetic viability. Among the most successful structural motifs in modern oncology are the N-phenylsulfamoyl acrylates —the core scaffold of the FDA-approved pan-HDAC inhibitor Belinostat (PXD101)[1].

This guide provides an objective, data-backed comparison of N-phenylsulfamoyl acrylate derivatives against alternative histone deacetylase (HDAC) inhibitors. By dissecting the structure-activity relationship (SAR) of this class, we will explore the causality behind specific chemical modifications and provide field-proven, self-validating protocols for synthesizing and evaluating these compounds.

Mechanistic Overview & Pharmacophore Logic

HDAC inhibitors typically follow a highly conserved three-part pharmacophore: a Zinc-Binding Group (ZBG) , a Linker , and a Surface Recognition Cap Group . The superiority of the N-phenylsulfamoyl acrylate scaffold lies in its rigid geometry and optimal spatial distribution[2].

  • The Cap Group (N-phenylsulfonamide): This bulky, electron-rich moiety interacts with the aromatic residues at the rim of the HDAC catalytic pocket. The sulfonamide geometry projects the phenyl ring perfectly to engage in π−π stacking, which is critical for anchoring the molecule[3].

  • The Linker (Acrylate/Cinnamic Acid): Unlike flexible aliphatic linkers (e.g., in Vorinostat), the α,β -unsaturated double bond of the acrylate must be in the trans ( E ) configuration. This rigidity minimizes the entropic penalty upon target binding and acts as a vector, driving the ZBG straight down the 11 Å deep hydrophobic catalytic tunnel[1].

  • The ZBG: While the acrylate ester serves as a stable synthetic intermediate or prodrug base, converting it to a hydroxamic acid yields the active Belinostat molecule, capable of bidentate chelation with the active-site Zn2+ ion[4]. Recent SAR advancements have even replaced this with biocompatible boronic esters to create tumor-selective prodrugs[5].

HDAC_Pathway A N-phenylsulfamoyl Acrylate Motif B HDAC Active Site (Zn2+ Chelation) A->B Anchors & Binds C Histone Hyperacetylation B->C Inhibits Deacetylation D Chromatin Relaxation C->D Epigenetic Shift E Apoptosis / Cell Cycle Arrest D->E Gene Activation (p21)

Mechanistic pathway of HDAC inhibition by N-phenylsulfamoyl acrylates.

Comparative Performance Data

To objectively evaluate the N-phenylsulfamoyl acrylate scaffold, we must benchmark it against other clinical-stage HDAC inhibitors. The table below synthesizes quantitative data comparing Belinostat with Vorinostat (SAHA) and Panobinostat (LBH589)[1].

CompoundScaffold ClassLinker TypeCap GroupHDAC IC 50​ (nM)Clinical Status
Belinostat N-phenylsulfamoyl acrylateCinnamic (Rigid)N-phenylsulfonamide~27Approved (PTCL)
Vorinostat SuberoylanilideAliphatic (Flexible)Aniline~50Approved (CTCL)
Panobinostat Indole-acrylateCinnamic (Rigid)2-Methylindole~5Approved (Multiple Myeloma)

Key Takeaway: The rigid acrylate linker in Belinostat and Panobinostat yields lower IC 50​ values compared to the flexible aliphatic chain of Vorinostat. The N-phenylsulfamoyl cap of Belinostat provides a highly favorable toxicity profile and allows for extensive SAR modifications, such as the development of PROTACs targeting specific HDAC isoforms like HDAC8[3].

Experimental Workflows & Methodologies

The following protocols detail the synthesis of the core intermediate and the subsequent biological validation. These workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Synthesis of Methyl (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylate

This step generates the crucial intermediate before hydroxamic acid conversion[2].

  • Preparation: Dissolve 1.0 equivalent of methyl (E)-3-(3-chlorosulfonylphenyl)acrylate in anhydrous ethyl acetate under a nitrogen atmosphere.

  • Amination: Add 1.2 equivalents of aniline dropwise at 0°C.

  • Acid Scavenging (Causality): Add 1.5 equivalents of anhydrous pyridine. Why? The reaction generates HCl as a byproduct. Without an organic base like pyridine to scavenge the acid, aniline hydrochloride will precipitate, stalling the nucleophilic attack and drastically reducing the yield[2].

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Self-Validation (Purification): Wash the organic layer with 1N HCl to remove unreacted aniline and pyridine, followed by brine. Dry over Na2​SO4​ . Verify the product via LC-MS/MS; the absence of the m/z peak corresponding to the sulfonyl chloride precursor confirms reaction completion, while the presence of the [M+H]+ peak at m/z 318 confirms the target[6].

Protocol B: In Vitro Fluorometric HDAC Inhibition Assay

To quantify the SAR modifications, a robust biochemical assay is required.

  • Substrate Preparation: Use a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: In a 96-well plate, combine the recombinant HDAC enzyme, the substrate, and the N-phenylsulfamoyl acrylate derivative (serial dilutions from 10 μ M to 1 nM). Incubate at 37°C for 30 minutes.

  • Development: Add the developer solution containing a trypsin-like protease and Trichostatin A (to halt further HDAC activity).

  • Causality & Self-Validation: The assay relies on a two-step mechanism. The HDAC enzyme deacetylates the lysine, which then allows the developer protease to cleave the AMC fluorophore. Critical Control: You must run a counter-screen where the test compound is incubated only with the developer protease and deacetylated substrate. This validates that your compound is a true HDAC inhibitor and not a false-positive protease inhibitor.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm. Calculate IC 50​ using non-linear regression.

SAR_Workflow Step1 1. Scaffold Synthesis (Sulfonamidation & Acrylation) Step2 2. Structural Verification (NMR, LC-MS/MS) Step1->Step2 Step3 3. In Vitro HDAC Assay (Fluorometric Profiling) Step2->Step3 Step4 4. Counter-Screening (Protease Inhibition Check) Step3->Step4 Self-Validation Step5 5. SAR Modeling (IC50 & Docking Analysis) Step4->Step5

Step-by-step experimental workflow for synthesizing and validating SAR.

Conclusion & Future Directions

The SAR of N-phenylsulfamoyl acrylates demonstrates that rigidity in the linker region (the trans-acrylate double bond) coupled with the steric bulk of the sulfonamide cap is paramount for potent pan-HDAC inhibition[1]. Moving forward, researchers are leveraging this stable scaffold to design PROTACs (Proteolysis Targeting Chimeras) by attaching E3 ligase ligands to the N-phenyl ring, allowing for the selective degradation of specific HDAC isoforms like HDAC8[3], or utilizing boron-based prodrugs to enhance solid tumor penetration[5].

Sources

Comparative

A Researcher's Guide to the Differential Efficacy of (E)- vs. (Z)-Isomers of Bioactive Acrylates

Abstract The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For bioactive acrylates, which are characterized by an α,β-unsaturated carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For bioactive acrylates, which are characterized by an α,β-unsaturated carbonyl moiety, the geometric isomerism around the double bond—designated as (E) for entgegen (opposite) and (Z) for zusammen (together)—can lead to profound differences in biological efficacy. This guide provides an in-depth comparison of the bioactivity of (E)- and (Z)-isomers of acrylates, exploring the mechanistic basis for these differences and offering practical, field-proven protocols for their evaluation. We will delve into a specific case study to illustrate how this "simple" geometric change can alter therapeutic potential, providing researchers with the foundational knowledge to harness stereochemistry in drug design.

Introduction: The Critical Role of Geometry in Drug Action

In medicinal chemistry, it is a well-established principle that the three-dimensional structure of a drug molecule dictates its interaction with biological targets.[1][2] Geometric isomerism, a form of stereoisomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond.[1][3] Unlike enantiomers, (E) and (Z) isomers (also known as cis-trans isomers) are diastereomers, meaning they are not mirror images and possess distinct physical and chemical properties, including melting points, boiling points, and reactivity.[1][4] These differences can dramatically affect a molecule's pharmacological profile, influencing its ability to fit into a receptor's binding site and its inherent chemical reactivity.[1][2]

The acrylate functional group is a prominent feature in many bioactive compounds and is particularly noteworthy for its role as a Michael acceptor.[5] This allows it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins—a mechanism exploited in the design of many covalent inhibitors.[6] The geometry of the double bond directly impacts the accessibility and electrophilicity of the β-carbon, thereby influencing the rate and selectivity of this crucial Michael addition reaction.[7]

The Acrylate Scaffold: A Tale of Two Geometries

The fundamental difference between (E)- and (Z)-acrylate isomers lies in the spatial orientation of substituents around the C=C double bond. In an (E)-isomer, the higher-priority substituents on each carbon are on opposite sides, leading to a trans configuration.[8][9] In a (Z)-isomer, they are on the same side, resulting in a cis configuration.[8][9]

This seemingly subtle variation has significant consequences:

  • Steric Hindrance: The cis arrangement in (Z)-isomers often leads to greater steric hindrance compared to the trans arrangement in (E)-isomers.[8] This can affect how the molecule approaches and binds to its biological target. A bulky substituent in the (Z) position might prevent the molecule from accessing a deep binding pocket that the more linear (E)-isomer could easily enter.

  • Thermodynamic Stability: Generally, (E)-isomers are thermodynamically more stable than their (Z)-counterparts because the larger substituents are further apart, minimizing steric strain.[10][11] This has implications for synthesis and drug stability, as the (Z)-isomer might be prone to isomerization to the more stable (E)-form under certain conditions.[11]

  • Reactivity: The electronic distribution and orbital overlap in the α,β-unsaturated system can be altered by the geometry, which in turn affects the electrophilicity of the β-carbon. This can lead to different rates of Michael addition reactions, a key step in the mechanism of action for many bioactive acrylates.[7]

Case Study: Cephalosporin Antibiotics

A compelling example illustrating the profound impact of E/Z isomerism is found in the cephalosporin class of antibiotics. Many third-generation cephalosporins, such as Cefotaxime and Ceftriaxone, feature an oxime group in the 7α-sidechain.[12] The geometry of this C=N double bond is critical for antibacterial activity.

It has been consistently demonstrated that the (Z)-isomers of these cephalosporin compounds exhibit vastly superior antibacterial activity compared to their corresponding (E)-isomers.[12] For instance, the (Z)-isomer of cefotaxime is reported to be up to 100 times more active against certain bacteria than the (E)-isomer.[12] The (E)-isomer is considered a process-related impurity or a degradation product and its presence can significantly reduce the drug's efficacy.[12]

Comparative Bioactivity Data

The following table summarizes the differential activity observed between the geometric isomers of oxime-containing cephalosporins.

Compound Isomer Relative Antibacterial Activity Reference
Cefotaxime(Z)-isomerHigh (up to 100x more active)[12]
(E)-isomerLow[12]
General Oxime-Containing Cephalosporins(Z)-isomerSuperior Activity[12]
(E)-isomer2-32 times less active vs. Gram-negative bacteria[12]

Mechanistic Insights: Why Geometry Dictates Efficacy

The dramatic difference in activity for cephalosporins is attributed to the specific three-dimensional shape required for binding to their target: Penicillin-Binding Proteins (PBPs). The (Z)-isomer adopts a conformation that mimics the D-Ala-D-Ala transition state of peptidoglycan synthesis, allowing it to fit snugly into the PBP active site. This precise fit positions the electrophilic β-lactam ring for nucleophilic attack by a serine residue in the PBP, leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.

Conversely, the (E)-isomer's geometry forces the side chain into a different orientation. This altered shape prevents optimal binding to the PBP active site, drastically reducing the efficiency of the acylation reaction and resulting in poor antibacterial activity.

The following diagram illustrates the general mechanism of covalent inhibition by a bioactive acrylate, where the molecule's geometry is critical for initial non-covalent binding (Step 1) that precedes the covalent reaction (Step 2).

G cluster_0 Mechanism of Covalent Inhibition Target Target Protein (e.g., PBP with Cys/Ser) Complex_E Step 1: Reversible Binding (E)-Isomer-Target Complex (High Affinity) Target->Complex_E Complex_Z Step 1: Reversible Binding (Z)-Isomer-Target Complex (Low Affinity / Misfit) Target->Complex_Z Inhibitor_E (E)-Isomer (Bioactive Acrylate) Inhibitor_E->Complex_E Optimal Fit Inhibitor_Z (Z)-Isomer (Bioactive Acrylate) Inhibitor_Z->Complex_Z Steric Clash Poor Fit Covalent_Adduct Step 2: Covalent Bond Formation (Michael Addition) Inhibited Target Complex_E->Covalent_Adduct k_inact (fast) No_Reaction Inefficient or No Reaction Complex_Z->No_Reaction k_inact (slow)

Caption: Covalent inhibition depends on both binding affinity and reactivity.

Experimental Validation: A Protocol for Assessing Isomer-Specific Activity

To quantitatively compare the efficacy of (E)- and (Z)-isomers, a robust and reproducible bioassay is essential. The following is a generalized, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of acrylate isomers using a cell-based cytotoxicity assay (e.g., MTT assay).

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the purified (E)- and (Z)-isomers in DMSO.

    • Perform a serial dilution in cell culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a set of blank wells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each isomer.

The following diagram outlines this experimental workflow.

G cluster_1 Workflow for IC50 Determination A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (48-72h Incubation) A->C B 2. Compound Dilution (E- and Z-Isomers) B->C D 4. MTT Reagent Addition (4h Incubation) C->D E 5. Solubilization (Add DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: A standard workflow for evaluating compound cytotoxicity.

Conclusion and Future Perspectives

The geometric configuration of bioactive acrylates is not a trivial detail but a fundamental driver of pharmacological efficacy. As demonstrated by the cephalosporin case study, the difference between an (E)- and (Z)-isomer can be the difference between a potent therapeutic agent and an inactive compound. This underscores the necessity for high-purity, isomerically-defined compounds in drug discovery and development. Researchers must employ precise synthetic methods to control stereochemistry and robust analytical techniques, like NMR, to verify it.[10][13]

Moving forward, the deliberate design of specific geometric isomers will continue to be a powerful strategy for optimizing drug-target interactions, enhancing potency, and improving selectivity. By understanding and controlling the E/Z geometry of acrylate-based covalent modifiers, scientists can unlock new therapeutic potential and design more effective and safer medicines.

References

  • Blake, A. J., et al. (2002). Optimising Stereoselectivity in Intramolecular Diels-Alder Reactions of Pentadienyl Acrylates: Synthetic and Computational Investigations Into the "Steric Directing Group" Approach. Chemistry, 8(3), 739-50. Retrieved from [Link]

  • Held, C., et al. (2013). Concepts for stereoselective acrylate insertion. Dalton Transactions, 42(4), 1143-55. Retrieved from [Link]

  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI. Retrieved from [Link]

  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(11), 3650-3660. Retrieved from [Link]

  • Nishikida, N., et al. (2023). Revisiting the Synthesis of Cellulose Acrylate and Its Modification via Michael Addition Reactions. Biomacromolecules. ACS Publications. Retrieved from [Link]

  • Nájera, C. (1989). Stereoselective synthesis of ( [formula omitted])-β-alkyl acrylates and acrylamides. Tetrahedron Letters, 30. Retrieved from [Link]

  • Pediaa.Com. (2023, July 4). What is the Difference Between E and Z Isomers. Pediaa.Com. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding E and Z Isomers: A Journey Through Molecular Geometry. Oreate AI Blog. Retrieved from [Link]

  • Singh, J., et al. (2011). The Taxonomy of Covalent Inhibitors. PMC - NIH. Retrieved from [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. Retrieved from [Link]

  • Kishimoto, Y., et al. (2023). Z-Isomers of lycopene and β-carotene exhibit greater skin-quality improving action than their all-E-isomers. Food Chemistry, 421, 135954. Retrieved from [Link]

  • García-Amorós, J., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI. Retrieved from [Link]

  • Fiveable. (2025, August 15). E/Z Isomers Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]

  • Wikipedia. (n.d.). E–Z notation. Wikipedia. Retrieved from [Link]

  • Kumar, Y. R., et al. (2010). Identification of E and Z isomers of some Cephalosporins by NMR. TSI Journals. Retrieved from [Link]

  • Grijp, M. D., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Sulfonamide-Based Enzyme Inhibitors

Abstract The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutics from antimicrobials to diuretics and anti-inflammatory agents.[1][2][3] However, the very...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutics from antimicrobials to diuretics and anti-inflammatory agents.[1][2][3] However, the very features that make it an effective pharmacophore also present a significant challenge: the potential for off-target interactions, or cross-reactivity. For drug development professionals, understanding and rigorously characterizing the selectivity profile of a sulfonamide-based inhibitor is not merely an academic exercise; it is a critical step in mitigating potential toxicity, predicting clinical outcomes, and ensuring the development of safe and effective medicines.[4] This guide provides a comprehensive framework for the cross-reactivity analysis of sulfonamide-based enzyme inhibitors. We will compare state-of-the-art methodologies, present a validated, tiered experimental workflow, and offer insights into data interpretation to empower researchers to make confident, data-driven decisions in their drug discovery programs.

The Challenge: Why Sulfonamide Selectivity Matters

Sulfonamides typically function by mimicking endogenous substrates, such as p-aminobenzoic acid (PABA) in the case of antibacterial sulfa drugs, to competitively inhibit enzyme function.[1][5] A classic example of off-target activity is the inhibition of various isoforms of Carbonic Anhydrase (CA), a ubiquitous zinc-containing metalloenzyme, by a wide range of sulfonamide-containing drugs.[6][7] This can lead to unintended physiological effects.[3] The primary goal of a cross-reactivity analysis is to quantify an inhibitor's affinity for its intended target versus a panel of relevant off-targets, thereby establishing a "selectivity window." A highly selective compound will exhibit potent inhibition of the desired target with minimal or no activity against other enzymes, even those that are structurally related.[8]

A Comparative Analysis of Methodologies for Selectivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach, as no single assay can provide a complete picture. The most effective strategies combine biochemical, biophysical, and cell-based methods to build a comprehensive profile.[9][10]

Methodology Principle Advantages Limitations Typical Use Case
Biochemical Assays (e.g., Large Kinase Panels) Measures the direct inhibition of enzymatic activity (e.g., phosphorylation) in a cell-free system.[9][11]High-throughput, provides quantitative IC50/Ki values, broad coverage available from commercial vendors.[12]Can be prone to artifacts (compound interference), may not reflect cellular potency due to factors like ATP concentration.Initial broad screening to identify a wide range of potential off-targets early in development.
Biophysical Assays (e.g., Thermal Shift, SPR) Directly measures the physical interaction (binding) between the inhibitor and a purified protein.[13][14][15]Confirms direct target engagement, less prone to assay interference, provides kinetic data (SPR).[14]Lower throughput than biochemical screens, requires larger amounts of purified protein, does not measure functional inhibition.Orthogonal validation of hits from primary screens; detailed mechanistic studies.
Cell-Based Target Engagement Assays (e.g., CETSA) Measures the stabilization of a target protein by a ligand within intact cells or cell lysates.[16]Confirms target binding in a more physiologically relevant context, accounts for cell permeability.Technically complex, lower throughput, indirect measure of functional activity.Validating on- and off-target binding within a cellular environment.
Chemoproteomics Uses chemical probes or the compound itself to "fish" for binding partners in a complex proteome, followed by identification via mass spectrometry.[16][17][18]Unbiased, proteome-wide approach to discover novel or unexpected off-targets.[19]Technically demanding, requires specialized expertise and instrumentation, can be difficult to quantify binding affinities precisely.Target deconvolution for phenotypic screening hits; identifying unanticipated off-targets.[17][20]

A Validated Workflow for Comprehensive Cross-Reactivity Analysis

A tiered or sequential approach to selectivity profiling is the most efficient and cost-effective strategy.[12] This workflow prioritizes broad, high-throughput methods early on to cast a wide net, followed by more focused, resource-intensive assays to validate and characterize initial findings.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Decision Making A Compound of Interest B Tier 1: Large-Scale Biochemical Screen (e.g., KinomeScan, Safety Panel @ 1-10 µM) A->B C Data Analysis: Identify significant off-targets (e.g., >70% inhibition) B->C D Tier 2: Dose-Response Assays (IC50) on Primary Target & Key Off-Targets C->D H Go/No-Go Decision Proceed with Lead Optimization C->H No significant off-targets E Tier 3: Biophysical Validation (e.g., Thermal Shift, SPR) Confirms direct binding D->E F Tier 4: Cell-Based Target Engagement (e.g., CETSA) Confirms binding in cells D->F G Generate Selectivity Profile: Calculate Selectivity Ratios (IC50 Off-Target / IC50 On-Target) E->G F->G G->H

Caption: A tiered workflow for sulfonamide inhibitor cross-reactivity analysis.

Experimental Protocol: Tier 2 - IC50 Determination for Primary and Off-Target Enzymes

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) following a primary screen.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the sulfonamide inhibitor in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. The final top concentration in the assay should be high enough to achieve full inhibition (e.g., 100 µM).

  • Assay Reaction Setup:

    • Rationale: This step assembles all components except the reaction initiator (ATP) to allow the inhibitor to bind to the enzyme.

    • In a 96-well or 384-well assay plate, add the reaction buffer containing the specific enzyme (e.g., a carbonic anhydrase isoform or a protein kinase) and its corresponding substrate (e.g., a peptide).

    • Add the diluted inhibitor to the wells. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known broad-spectrum inhibitor or no enzyme as a "full inhibition" control (100% inhibition).

    • Incubate the plate at room temperature for 30-60 minutes.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding a solution of ATP (for kinases) or the appropriate substrate to all wells. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific enzyme to ensure sensitive detection of competitive inhibitors.

    • Allow the reaction to proceed for a predetermined time, ensuring it remains within the linear range of product formation.

    • Terminate the reaction using a stop solution (e.g., EDTA for kinase assays).

  • Signal Detection:

    • The detection method will depend on the assay format (e.g., fluorescence intensity, luminescence, time-resolved fluorescence resonance energy transfer [TR-FRET], or mobility-shift).[21]

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Case Study: Comparative Selectivity of Two Hypothetical Sulfonamide Inhibitors

To illustrate the output of a cross-reactivity study, consider two hypothetical sulfonamide inhibitors designed to target Enzyme X . Both inhibitors were subjected to the workflow described above.

Table 1: IC50 Values (nM) and Selectivity Ratios

TargetInhibitor-A (IC50, nM)Inhibitor-B (IC50, nM)
Enzyme X (On-Target) 15 50
Carbonic Anhydrase II (Off-Target)250>10,000
Kinase Y (Off-Target)1,200>10,000
Protease Z (Off-Target)8,500>10,000
Selectivity Ratio (CA-II / Enzyme X) 16.7-fold >200-fold
Selectivity Ratio (Kinase Y / Enzyme X) 80-fold >200-fold

Interpretation:

  • Inhibitor-A is more potent against the primary target, Enzyme X (IC50 = 15 nM vs. 50 nM).

  • However, Inhibitor-B demonstrates a vastly superior selectivity profile. It shows no significant activity against the tested off-targets up to the highest concentration tested (10 µM).

  • Inhibitor-A has a narrow selectivity window, particularly against Carbonic Anhydrase II (only 16.7-fold). This cross-reactivity could pose a significant liability during further development.

Concluding Remarks

A thorough and early assessment of cross-reactivity is indispensable in modern drug discovery.[22] For sulfonamide-based inhibitors, where off-target interactions with families like carbonic anhydrases are a known risk, this analysis is paramount. By employing a tiered, multi-faceted approach that combines broad biochemical screening with rigorous biophysical and cell-based validation, researchers can build a comprehensive selectivity profile. This data-driven strategy not only de-risks preclinical development by identifying potential liabilities early but also provides the crucial insights needed to guide medicinal chemistry efforts toward the design of safer, more effective, and highly selective therapeutic agents.[4]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, J., & He, J. (2012). Chemistry-based functional proteomics for drug target deconvolution. Bioanalysis, 4(11), 1365-1381. [Link]

  • Wayment-Steele, H. K. (2019). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(13), 1637-1650. [Link]

  • Lu, D., Wang, Y., & Gao, Y. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1605-1616. [Link]

  • Roskoski Jr, R. (2021). Protein Kinase Inhibitors: Selectivity or Toxicity?. IntechOpen. [Link]

  • Maciag, M., & Karamyan, V. T. (2025). The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., & Chen, X. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6649-6657. [Link]

  • Holdgate, G., & Anderson, M. (2018). Biophysical methods in early drug discovery. Emerging Topics in Life Sciences, 2(1), 39-50. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

  • PreOmics GmbH. Proteomics Drug Discovery. [Link]

  • Biognosys AG. (2022). LiP-MS: A Novel Target Deconvolution Approach. YouTube. [Link]

  • Sygnature Discovery. Biophysical Assays. [Link]

  • Evotec. (n.d.). Proteomics (Target Deconvolution & Selectivity Profiling) Factsheet. [Link]

  • Proteros. Assays, Biophysics, Screening for Drug Discovery. [Link]

  • SafeTherapeutics. (2024). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. [Link]

  • Bua, S., Ginnai, D., Monti, D. M., De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7057-7071. [Link]

  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ali, B. E. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(3), 102980. [Link]

  • Arslan, M., & Arslan, H. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 489782. [Link]

  • Brylinski, M. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 14(1), 111. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • MSD Manual Professional Version. (2024). Sulfonamides. [Link]

  • Arslan, M., & Arslan, H. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. SciSpace. [Link]

  • Miners, J. O., & Rowland, A. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica, 46(12), 1069-1077. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • Yadav, B., Zhang, Z., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 980590. [Link]

  • Arslan, M., & Arslan, H. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase. SciSpace. [Link]

  • Supuran, C. T. (2011). Bacterial carbonic anhydrases as drug targets: toward novel antibiotics?. Frontiers in Pharmacology, 2, 30. [Link]

  • Brackett, C. C., Singh, H., & Block, J. H. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1463-1471. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]

  • Lee, H., & Lee, A. Y. (2014). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. Allergy, Asthma & Immunology Research, 6(3), 268-270. [Link]

  • D'Arcy, Y. (2016). Is Cross-Reactivity of Concern With Sulfa-Containing Medications?. Consultant360. [Link]

  • Ang, M. C., & Wila, V. Y. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Journal of Asthma and Allergy, 15, 929-940. [Link]

  • Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Enzymology, 634, 131-152. [Link]

  • Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Enzymology, 634, 131-152. [Link]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate: A Mechanistic Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework As a Senior Application Scientist, I frequently encounter research teams...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

As a Senior Application Scientist, I frequently encounter research teams attempting to evaluate synthetic intermediates as potential prodrugs. A classic case study in this domain is (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate . This compound is the critical penultimate ethyl ester intermediate in the synthesis of Belinostat (PXD101), a highly potent, FDA-approved histone deacetylase (HDAC) inhibitor [2].

While esterification is a proven prodrug strategy to improve cell permeability, applying this logic to HDAC inhibitors requires a deep understanding of target engagement and metabolic fate [1]. This guide objectively compares the in vitro and in vivo efficacy of the ethyl ester intermediate against the active drug (Belinostat), explaining the causality behind its pharmacological behavior and providing self-validating protocols for your own laboratory workflows.

Mechanistic Causality: Why the Ester Fails at the Target

To understand the efficacy gap, we must look at the structural biology of HDAC enzymes. The HDAC active site is a narrow, hydrophobic channel approximately 11 Å deep, with a catalytic Zinc ion (Zn²⁺) at the base.

Belinostat achieves its nanomolar potency (IC₅₀ ~27 nM) because its hydroxamic acid moiety acts as a highly efficient Zinc-Binding Group (ZBG) [3]. Conversely, the (E)-Ethyl ester completely lacks this chelating ability. The bulky ethyl group creates severe steric hindrance, preventing the molecule from inserting deeply into the catalytic channel. Therefore, in vitro (in biochemical assays lacking metabolic enzymes), the ester is functionally inert.

Binding cluster_0 In Vitro Target Engagement (HDAC Active Site) Zn Zn2+ Ion (Catalytic Core) Ester (E)-Ethyl Ester (Steric Clash / No Binding) Ester->Zn Repulsion/No Affinity Belinostat Belinostat (Hydroxamate) (Optimal Chelation) Belinostat->Zn High Affinity Coordination

Fig 1: HDAC active site engagement comparing the ethyl ester and Belinostat.

In Vivo Metabolism: The Prodrug Fallacy

If the ester is inactive in vitro, could it act as a prodrug in vivo?

When administered in vivo, the ethyl ester is rapidly hydrolyzed by hepatic and plasma carboxylesterases (CES1/CES2). However, the cleavage of an ethyl ester yields a carboxylic acid —specifically, (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.

This is the critical failure point: hydrolysis does not yield Belinostat . Converting the carboxylic acid to the active hydroxamic acid requires a synthetic amidation reaction with hydroxylamine, a process that cannot occur biologically [2]. Because carboxylic acids are exceptionally weak zinc binders (often 1,000x less potent than hydroxamates), the resulting in vivo efficacy is negligible.

Metabolism Ester (E)-Ethyl Ester (Prodrug/Intermediate) CES Carboxylesterases (In Vivo) Ester->CES Hydrolysis Acid Carboxylic Acid (Weak Inhibitor) CES->Acid Cleavage Belinostat Belinostat (Active Drug) Acid->Belinostat Impossible In Vivo (Requires Amidation)

Fig 2: In vivo metabolic trajectory of the ethyl ester intermediate.

Quantitative Data Comparison

The following table synthesizes the expected pharmacological divergence based on the established structure-activity relationships (SAR) of cinnamic acid derivatives and Belinostat's known profile [3].

CompoundHDAC1 IC₅₀ (nM)HCT116 Viability IC₅₀ (μM)In Vivo TGI (%)*Plasma t₁/₂ (h)
(E)-Ethyl Ester > 100,000> 100< 5%< 0.25
Carboxylic Acid > 50,000> 100< 5%~ 0.50
Belinostat (Active) 270.2> 60%~ 1.50

*Tumor Growth Inhibition (TGI) evaluated in murine xenograft models at equivalent dosing (50 mg/kg).

Self-Validating Experimental Methodologies

To empirically prove the lack of efficacy of the ethyl ester compared to Belinostat, utilize the following self-validating protocols. A protocol is only "self-validating" if internal controls inherently prove the assay is functioning correctly, regardless of the test compound's performance.

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: Confirm the lack of direct target engagement by the ethyl ester.

  • Reagent Preparation: Prepare recombinant HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Plating: Plate the (E)-Ethyl ester, Belinostat (Positive Control), and DMSO (Vehicle Control) in a 384-well black microplate. Use a 10-point dose-response curve (0.1 nM to 100 μM).

  • Enzyme Incubation: Add HDAC1 to the wells. Self-Validation Step 1: Include a "No Enzyme" blank well to establish baseline background fluorescence. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 μM final). Incubate for 30 minutes at 37°C.

  • Development: Add the Developer Solution (containing Trypsin and 2 μM Trichostatin A to stop the HDAC reaction). Trypsin cleaves the deacetylated AMC, releasing fluorescence.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Validation Check: The assay is validated only if the DMSO vehicle shows maximum signal, the "No Enzyme" well shows near-zero signal, and Belinostat yields an IC₅₀ of ~27 nM. Under these validated conditions, the ethyl ester will show a flatline (no inhibition).

Protocol B: In Vivo Pharmacokinetics (PK) & Efficacy

Objective: Demonstrate that the ester rapidly converts to the inactive carboxylic acid, failing to inhibit tumor growth.

  • Model Setup: Inoculate BALB/c nude mice subcutaneously with 5×10⁶ HCT116 colorectal cancer cells. Wait until tumors reach ~100 mm³.

  • Dosing: Administer the (E)-Ethyl ester (50 mg/kg, IV) to Group 1, Belinostat (50 mg/kg, IV) to Group 2, and Vehicle to Group 3.

  • PK Sampling: Draw blood at 5, 15, 30, 60, and 120 minutes post-dose.

  • LC-MS/MS Analysis: Extract plasma using acetonitrile precipitation. Self-Validation Step 2: Spike samples with an internal standard (e.g., Tolbutamide) prior to extraction to normalize recovery rates. Monitor MRM transitions for the Ester, the Carboxylic Acid, and Belinostat.

  • Efficacy Readout: Measure tumor volumes via calipers bi-weekly for 21 days.

Strategic Takeaways

The (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate intermediate is a masterclass in why target biology must dictate prodrug design. Because the HDAC active site strictly requires a potent Zinc-Binding Group, simple esterification strategies fail. The in vivo hydrolysis of this ester yields an inactive carboxylic acid, not the required hydroxamate. For researchers developing novel epigenetic therapies, this reinforces the necessity of utilizing advanced prodrug strategies (such as boron-based or light-cleavable moieties) that directly mask and unmask the critical hydroxamic acid pharmacophore [1].

References
  • Biocompatible Boron-Containing Prodrugs of Belinostat for the Potential Treatment of Solid Tumors. National Institutes of Health (PMC). URL:[Link]

  • US8642809B2 - Methods of synthesis of certain hydroxamic acid compounds. Google Patents.
  • BELINOSTAT, FAST TRACK, ORPHAN DRUG, A hydroxamate-type inhibitor of histone deacetylase. New Drug Approvals. URL:[Link]

Validation

Benchmarking new sulfonamide inhibitors against known drugs like acetazolamide

Title : Benchmarking Novel Sulfonamide Inhibitors Against Acetazolamide: A Comprehensive Guide to Carbonic Anhydrase Isoform Selectivity Introduction Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking Novel Sulfonamide Inhibitors Against Acetazolamide: A Comprehensive Guide to Carbonic Anhydrase Isoform Selectivity

Introduction Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. In oncology, the transmembrane isoforms CA IX and CA XII have emerged as critical targets due to their overexpression in hypoxic solid tumors, where they regulate extracellular acidification and promote metastasis (1)[1]. Historically, Acetazolamide (AAZ) has served as the benchmark sulfonamide inhibitor. However, AAZ is a pan-inhibitor, exhibiting high affinity for widespread cytosolic "housekeeping" isoforms like CA I and CA II, leading to systemic toxicity (2)[2].

As a Senior Application Scientist, I frequently guide drug development teams through the biochemical and functional benchmarking of novel, tail-approach sulfonamides (e.g., the clinical-stage candidate SLC-0111) against AAZ. This guide outlines the causal logic, self-validating experimental protocols, and data interpretation frameworks required to robustly benchmark next-generation CA inhibitors (3)[3].

Part 1: Mechanistic Rationale & The Tumor Microenvironment

To design a valid benchmarking study, one must understand the biological causality of the target. Under normoxic conditions, CA IX expression is negligible. However, rapid tumor growth induces hypoxia, stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), which strongly upregulates CA IX transcription (4)[4]. CA IX sits on the extracellular face of the tumor cell, rapidly hydrating CO2 to bicarbonate (which is imported to buffer intracellular pH) and protons (which acidify the extracellular tumor microenvironment, or TME) (5)[5].

A successful novel sulfonamide must selectively block this extracellular catalytic site without penetrating the cell membrane to inhibit cytosolic CA II.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Expression HIF1A->CA9 Upregulates CO2 Extracellular CO2 CA9->CO2 Hydrates Acid H+ (Acidic TME) CO2->Acid Produces HCO3- & H+ Metastasis Tumor Survival & Metastasis Acid->Metastasis Promotes Inhibitor Novel Sulfonamide (e.g., SLC-0111) Inhibitor->CA9 Blocks Catalytic Site

Fig 1: Hypoxia-driven CA IX signaling pathway and the mechanism of targeted sulfonamide inhibition.

Part 2: In Vitro Enzyme Kinetics - The Stopped-Flow Assay

Expertise & Experience: Why do we use stopped-flow spectrophotometry instead of standard steady-state microplate assays? Carbonic anhydrase is one of the fastest enzymes known, with a turnover number ( kcat​ ) approaching 106 s−1 (6)[6]. Traditional assays cannot capture the initial linear rate of CO2 hydration before the reverse reaction (bicarbonate dehydration) violates Michaelis-Menten assumptions. The Khalifah stopped-flow method resolves this by achieving mixing dead-times of under 2 milliseconds (7)[7].

Self-Validating Protocol: Khalifah's Stopped-Flow Method

  • Reagent Preparation:

    • Syringe A (Enzyme/Inhibitor): Prepare recombinant human CA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4). Add 20 mM NaClO4 to maintain constant ionic strength, ensuring the activity coefficients of generated ions remain stable (7)[7]. Pre-incubate the enzyme with varying concentrations of the sulfonamide inhibitor (AAZ or novel compound) for 15 minutes at 20°C to allow enzyme-inhibitor complex equilibrium.

    • Syringe B (Substrate/Indicator): Prepare CO2-saturated water (1.7 to 17 mM CO2) mixed with 0.2 mM Phenol Red indicator (7)[7]. Causality note: Phenol Red is chosen because its pKa​ (~7.9) is perfectly suited to monitor the rapid pH drop caused by proton generation near physiological pH (7.4) (8)[8].

  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the mixing chamber of an Applied Photophysics stopped-flow instrument (7)[7].

  • Optical Detection: Monitor the decrease in absorbance at 557 nm (the absorbance maximum of the basic form of Phenol Red) over a period of 10–100 seconds to track the initial rate of pH change (7)[7].

  • Kinetic Analysis: Subtract the uncatalyzed CO2 hydration rate (buffer only) from the total observed rate. Plot the initial velocities against inhibitor concentration to derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or Dixon plots (6)[6].

StoppedFlow SyrA Syringe A: Enzyme + Inhibitor Mix Mixing Chamber (Dead time < 2 ms) SyrA->Mix Rapid Injection SyrB Syringe B: CO2 + Phenol Red SyrB->Mix Rapid Injection Detect Optical Detection (Absorbance 557 nm) Mix->Detect Continuous Flow Data Kinetic Analysis (Initial Rate & Ki) Detect->Data pH Drop Measurement

Fig 2: Stopped-flow spectrophotometry workflow for determining CA inhibition kinetics.

Part 3: Comparative Data Analysis

When benchmarking a novel sulfonamide, the primary metric of success is the Selectivity Index (SI), calculated as the ratio of the off-target Ki​ to the on-target Ki​ . Table 1 benchmarks the classic drug Acetazolamide against SLC-0111 (U-104), a highly successful novel ureidobenzenesulfonamide currently in clinical trials (9)[9].

Table 1: Biochemical Benchmarking of Sulfonamide Inhibitors ( Ki​ values in nM)

InhibitorCA I (Off-Target)CA II (Off-Target)CA IX (Tumor Target)CA XII (Tumor Target)Selectivity Index (CA II / CA IX)
Acetazolamide (AAZ) 250122660.46 (Prefers CA II)
SLC-0111 (U-104) > 10,0009,600454213.3 (Highly selective for CA IX)

Data Interpretation: AAZ is a highly potent inhibitor of CA IX ( Ki​ = 26 nM), but its affinity for the cytosolic housekeeping enzyme CA II is even stronger ( Ki​ = 12 nM), resulting in a poor Selectivity Index (9)[9]. In contrast, the tail-approach design of SLC-0111 creates steric hindrance that prevents it from binding efficiently within the active site of CA II, yielding a >200-fold selectivity for the tumor-associated CA IX (9)[9].

Part 4: Cell-Based Functional Benchmarking

Biochemical potency must be validated in cellular models. A self-validating cell assay must isolate the specific function of CA IX.

Protocol: Hypoxia-Induced Cell Survival Assay

  • Cell Seeding: Plate a CA IX-expressing cell line (e.g., HT-29 colorectal carcinoma) in 96-well plates (4)[4].

  • Environmental Control (The Causality Check): Divide the plates into two cohorts. Incubate Cohort 1 under normoxia (21% O2​ ) and Cohort 2 under severe hypoxia (1% O2​ ) (4)[4]. Why? Because CA IX is only essential for pH regulation and survival when cells are forced into anaerobic glycolysis, producing excess lactic acid and CO2 (5)[5].

  • Inhibitor Treatment: Dose both cohorts with a concentration gradient of AAZ and the novel sulfonamide.

  • Viability Readout: After 72 hours, assess cell viability using an MTS or CellTiter-Glo assay.

  • Validation: A successful novel inhibitor will show potent cytotoxicity in the hypoxic cohort (where CA IX is critical) but minimal toxicity in the normoxic cohort. AAZ often shows higher baseline toxicity in normoxia due to its membrane permeability and off-target inhibition of intracellular CA II (4)[4].

Conclusion Benchmarking novel sulfonamides against Acetazolamide requires a rigorous, multi-tiered approach. By combining the ultra-fast kinetic resolution of stopped-flow spectrophotometry with hypoxia-controlled cellular assays, researchers can confidently identify drug candidates that achieve the critical balance of high CA IX/XII potency and minimal off-target CA I/II liability.

References

  • Huwaimel, B. et al. "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold." ChemRxiv, 2023. 9

  • Haapasalo, J. et al. "The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors." PubMed Central, 2020.2

  • Supuran, C.T. et al. "Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold." PubMed, 2023. 1

  • Mussi, S. et al. "Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide." Taylor & Francis, 2021.5

  • Gieling, R.G. et al. "Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro." Taylor & Francis, 2012. 4

  • Khalifah, R.G. "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Semantic Scholar, 1971. 6

  • "Stopped-flow – Knowledge and References." Taylor & Francis. 7

  • Kim, Y. et al. "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity." MDPI, 2022. 8

  • Mahon, B.P. et al. "Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer." PubMed Central, 2015. 3

Sources

Comparative

Comparison of different catalytic systems for the Mizoroki-Heck reaction

The Mizoroki-Heck reaction—the palladium-catalyzed cross-coupling of aryl, vinyl, or benzyl halides with alkenes—is a cornerstone of modern carbon-carbon bond formation. For drug development professionals and synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

The Mizoroki-Heck reaction—the palladium-catalyzed cross-coupling of aryl, vinyl, or benzyl halides with alkenes—is a cornerstone of modern carbon-carbon bond formation. For drug development professionals and synthetic chemists, selecting the optimal catalytic system is not merely a matter of yield; it dictates process scalability, environmental impact, and the downstream burden of heavy metal remediation.

This guide provides an objective, data-driven comparison of the three primary catalytic paradigms for the Mizoroki-Heck reaction: Homogeneous , Heterogeneous , and Ligand-Free/Nanoparticulate systems.

Mechanistic Foundation: The Causality of Catalyst Deactivation

To understand why different catalytic systems perform the way they do, we must first examine the fundamental Pd(0)/Pd(II) catalytic cycle. The primary mode of failure in any Heck reaction is the aggregation of the highly reactive, coordinatively unsaturated Pd(0) intermediates into inactive "palladium black."

Every catalytic system discussed below is essentially a different strategic approach to solving this exact problem: stabilizing Pd(0) long enough for oxidative addition to occur, without hindering the subsequent migratory insertion and β -hydride elimination steps.

HeckCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_1 R-Pd(II)-X L_n OxAdd->PdII_1 MigIns Migratory Insertion (Alkene) PdII_1->MigIns PdII_2 R-C-C-Pd(II)-X L_n MigIns->PdII_2 BetaElim β-Hydride Elimination PdII_2->BetaElim Product Coupled Product (Alkene-R) BetaElim->Product Product Release PdII_3 H-Pd(II)-X L_n BetaElim->PdII_3 RedElim Reductive Elimination (Base) PdII_3->RedElim RedElim->Pd0 Base neutralizes HX

General Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

System Analysis & Experimental Protocols

A. Homogeneous Catalytic Systems (The Standard)

Homogeneous systems typically utilize a palladium salt (e.g., Pd(OAc)2​ ) combined with electron-rich, sterically bulky ligands (e.g., phosphines or N-heterocyclic carbenes).

  • The Causality: The ligands serve a dual purpose. Sterically, they prevent Pd(0) atoms from clumping together into Pd black. Electronically, they increase the electron density on the metal center, drastically lowering the activation energy required for the oxidative addition of challenging substrates like aryl chlorides [1].

  • Drawbacks: Ligands are often expensive, air-sensitive, and difficult to separate from the final active pharmaceutical ingredient (API).

Self-Validating Protocol: Standard Homogeneous Heck Coupling

  • Preparation: In a flame-dried Schlenk tube under inert argon, add aryl bromide (1.0 mmol), alkene (1.2 mmol), and anhydrous Et3​N (2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (1-5 mol%) and PPh3​ (2-10 mol%, maintaining a 1:2 Pd:P ratio) dissolved in 5 mL of degassed DMF.

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

  • Validation (Reaction Tracking): Withdraw 50 μ L aliquots every 2 hours, quench in ethyl acetate/water, and analyze the organic layer via GC-MS. The reaction is complete when the aryl halide peak disappears.

  • Workup: Dilute with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

B. Heterogeneous Catalytic Systems (The Recyclable)

Heterogeneous systems immobilize palladium on a solid support, such as activated carbon (Pd/C), silica, or Metal-Organic Frameworks (MOFs) [3].

  • The Causality: Immobilization allows for simple mechanical separation (filtration) of the catalyst from the product. However, extensive mechanistic studies reveal that many "heterogeneous" Heck reactions actually operate via a "release-and-catch" mechanism . Soluble molecular Pd leaches from the support, performs the catalytic cycle homogeneously, and re-deposits onto the support as the reaction cools or substrate depletes [1].

  • Drawbacks: Lower reactivity toward unactivated aryl chlorides. Gradual loss of catalytic activity over multiple cycles due to incomplete "catching" (leaching) or pore blockage.

Self-Validating Protocol: Pd/C Catalyzed Coupling with Hot Filtration Test The Hot Filtration Test is mandatory to validate whether catalysis is truly heterogeneous or driven by leached homogeneous species.

  • Reaction Setup: Combine aryl iodide (1.0 mmol), alkene (1.5 mmol), K2​CO3​ (2.0 mmol), and 10% Pd/C (0.5 mol% Pd) in 5 mL of NMP. Heat to 120°C.

  • Hot Filtration (The Validation): At exactly 30% conversion (determined by GC-MS), rapidly filter the hot reaction mixture through a heated Celite pad into a fresh, pre-heated flask containing no solid catalyst.

  • Observation: Continue heating the filtered solution at 120°C. If the reaction continues to progress to 100% conversion, the active catalyst is leached homogeneous Pd. If the reaction halts entirely at 30%, the system is truly heterogeneous [1].

C. Ligand-Free & Nanoparticulate Systems (The Sustainable)

Pioneered by researchers like Reetz and de Vries, ligand-free systems use ultra-low concentrations of palladium (0.01–0.1 mol%) without phosphines, or utilize stabilized Pd nanoparticles (NPs) in green solvents like water or Deep Eutectic Solvents (DES)[2, 4].

  • The Causality: At ultra-low concentrations, the thermodynamic driving force for Pd(0) to aggregate into massive, insoluble Pd black is outpaced by the kinetics of the oxidative addition step. The Pd forms highly active, soluble nanoclusters (colloids) that act as a reservoir for the active monomeric Pd species [2]. In aqueous systems, polymers like PVP (polyvinylpyrrolidone) or surfactants stabilize these nanoparticles [4].

  • Drawbacks: Highly dependent on substrate reactivity. Often fails with deactivated aryl bromides or aryl chlorides due to the slow oxidative addition, which gives the Pd clusters time to aggregate and die.

Self-Validating Protocol: Aqueous PVP-Pd Nanoparticle Heck Reaction

  • Nanoparticle Generation: Dissolve H2​PdCl4​ (0.5 mM) and PVP (16 g/L) in water. Stir at room temperature until a dark brown colloidal suspension forms (indicating Pd NP generation).

  • Reaction: In a microwave-safe sealed vessel, add aryl bromide (0.25 mmol), styrene (0.30 mmol), K2​CO3​ (0.5 mmol), and 2 mL of the PVP-Pd NP solution (yielding ~0.05 mol% Pd loading) [4].

  • Irradiation: Heat via dynamic microwave irradiation to 130°C for 30 minutes.

  • Validation: Perform Transmission Electron Microscopy (TEM) on the post-reaction aqueous layer to verify the retention of nanometric Pd colloids without bulk agglomeration.

Quantitative Performance Comparison

The following table synthesizes experimental metrics across the three systems. Data is normalized for the coupling of standard aryl bromides with activated alkenes (e.g., acrylates or styrenes) [2, 4, 5].

Catalytic SystemTypical CatalystLigand Required?Catalyst Loading (mol%)Typical TONTypical TOF (h⁻¹)RecyclabilityBest Use Case
Homogeneous Pd(OAc)2​ / PPh3​ Yes1.0 - 5.0 102−103 500 - 1,000NoneDiscovery chemistry, complex/unactivated substrates.
Heterogeneous Pd/C or Pd-SILCANo0.5 - 2.0 103−104 1,000 - 5,000High (3-5 cycles)Process scale-up, API synthesis requiring low Pd limits.
Ligand-Free / NPs PVP-Pd NPs (Aqueous)No0.01 - 0.1 104−106 ~11,000ModerateGreen chemistry, cost-sensitive manufacturing.

Decision Workflow for Catalyst Selection

Selecting the right system requires balancing substrate reactivity with process goals. Use the following logic matrix to determine the optimal path for your specific workflow.

Selection Start Substrate Reactivity? Unactivated Unactivated/Challenging (e.g., Aryl Chlorides) Start->Unactivated Activated Activated/Standard (e.g., Aryl Iodides/Bromides) Start->Activated Homo Homogeneous System (Bulky/Electron-Rich Ligands) Unactivated->Homo Requires Oxidative Addition Boost Scale Reaction Scale & Goal? Activated->Scale Discovery Discovery / High Yield Scale->Discovery Process Process / Scale-Up Scale->Process Discovery->Homo Hetero Heterogeneous System (Pd/C, Pd-MOF) Process->Hetero Needs Recyclability LigFree Ligand-Free / NP System (Ultra-low Pd or Aqueous) Process->LigFree Needs Low Cost/Green

Decision matrix for selecting a Mizoroki-Heck catalytic system based on substrate and scale.

Conclusion

While homogeneous systems remain the undisputed champions of substrate scope and raw reactivity, they are increasingly viewed as a liability in late-stage pharmaceutical manufacturing due to metal purging challenges. Heterogeneous catalysts bridge this gap beautifully, though chemists must rigorously test for "release-and-catch" leaching to ensure regulatory compliance. Finally, ligand-free and nanoparticulate systems represent the frontier of sustainable cross-coupling, offering staggering Turnover Frequencies (TOFs) provided the substrates are sufficiently reactive to outpace catalyst degradation.

References

  • Schmidt, A. F., & Kurokhtina, A. A. (2012). Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects.
  • Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading.
  • Dlamini, M. S., et al. (2020). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules.
  • Caló, V., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry.
  • Vucetic, N. (2020).
Validation

Cytotoxicity Comparison of Acrylate Derivatives on Breast Cancer Cell Lines: A Technical Guide

As the demand for novel chemotherapeutics with lower toxicity profiles and higher specificity grows, structural optimization of known pharmacophores has become a critical strategy in drug development. Combretastatin A-4...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel chemotherapeutics with lower toxicity profiles and higher specificity grows, structural optimization of known pharmacophores has become a critical strategy in drug development. Combretastatin A-4 (CA-4) is a potent natural tubulin-binding agent, but its clinical utility is severely limited by poor aqueous solubility and chemical instability. To overcome this, researchers have engineered acrylate derivatives —specifically integrating aryl acrylic acids and acrylate esters into the trimethoxybenzene scaffold of CA-4.

This guide provides an objective, data-driven comparison of two recently developed classes of acrylate derivatives, evaluating their cytotoxic efficacy, mechanistic pathways, and experimental validation across distinct breast cancer phenotypes.

Comparative Cytotoxicity: Acrylic Acids vs. Acrylate Esters

Recent comparative studies have evaluated the antiproliferative efficacy of different acrylate modifications on breast carcinoma. We will examine two lead compounds from recent literature:

  • Compound 4b (Acrylic Acid Derivative): Evaluated against the highly aggressive, triple-negative MDA-MB-231 cell line [1].

  • Compound 6e (Methyl Acrylate Ester): Evaluated against the hormone-receptor-positive MCF-7 cell line [2].

Quantitative Performance Data

The following table synthesizes the in vitro cytotoxicity and mechanistic data for these lead compounds compared to the CA-4 benchmark.

ParameterCompound 4bCompound 6eCA-4 (Positive Control)
Chemical Class 3-(4-chlorophenyl) acrylic acidMethyl acrylate esterNatural Stilbenoid
Target Cell Line MDA-MB-231 (TNBC)MCF-7 (ER+)Both
IC₅₀ Value (μM) 3.24 ± 0.132.57 ± 0.16~1.27
β-Tubulin Inhibition 80.07%81.16%89.17% - 89.77%
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M Phase
Apoptotic Markers Significant cellular death (FACS)↑ p53, ↑ Bax, ↓ Bcl-2Pan-apoptotic

Expert Insight on Structural Optimization: The exceptional cytotoxicity of these compounds stems from their ability to mimic the cis-configuration of CA-4. The carboxamide linker combined with the trimethoxybenzene ring allows these derivatives to deeply penetrate the colchicine-binding site of β-tubulin. Notably, the methyl acrylate ester (6e) showed slightly higher potency (lower IC₅₀) in MCF-7 cells, while the acrylic acid (4b) demonstrated robust efficacy against the notoriously treatment-resistant MDA-MB-231 line, suggesting that the terminal functional group (acid vs. ester) modulates cell permeability and target affinity depending on the tumor microenvironment[1][2].

Mechanistic Pathway of Acrylate Derivatives

Cytotoxicity alone does not confirm a drug's mechanism. The true value of these acrylate derivatives lies in their targeted disruption of the cytoskeleton. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin heterodimers into microtubules. This destabilization triggers the spindle assembly checkpoint, arresting the cell in the G2/M phase and ultimately forcing the cell into apoptosis via the p53/Bax pathway.

Pathway A Acrylate Derivative Binding B β-Tubulin Colchicine Site (Target Engagement) A->B C Microtubule Destabilization B->C D G2/M Phase Cell Cycle Arrest C->D E p53 & Bax Upregulation D->E F Bcl-2 Downregulation D->F G Cellular Apoptosis E->G F->G

Acrylate derivative signaling pathway from tubulin inhibition to apoptosis.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel acrylate derivatives must follow a self-validating experimental workflow. Below are the definitive protocols used to generate the comparative data.

Protocol S1 Cell Seeding (96-well plate) S2 Compound Treatment (0.1 - 100 μM) S1->S2 S3 MTT Addition (Metabolic Reduction) S2->S3 S4 Formazan Solubilization (DMSO) S3->S4 S5 Absorbance Read (OD 570 nm) S4->S5 S6 IC50 Calculation (Non-linear Regression) S5->S6

Self-validating MTT assay workflow for determining acrylate cytotoxicity.

Protocol A: MTT Cell Viability Assay (Cytotoxicity Profiling)

Causality: The MTT assay is utilized because it measures NAD(P)H-dependent cellular oxidoreductase activity. Tubulin inhibitors rapidly halt intracellular transport, causing a measurable crash in metabolic activity prior to actual membrane rupture, making this assay highly sensitive for early-stage apoptosis detection.

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 μL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the acrylate derivatives (e.g., 0.1 μM to 100 μM).

    • Self-Validation Step: You must include three controls: a Vehicle Control (0.1% DMSO) to prove solvent non-toxicity, a Positive Control (CA-4) to benchmark assay sensitivity, and a Blank (media only) for background subtraction.

  • Incubation: Treat the cells for 48 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and add 100 μL of DMSO to dissolve the formazan. Read the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: In Vitro Tubulin Polymerization Assay (Target Validation)

Causality: High cytotoxicity does not inherently prove tubulin inhibition (the compound could be a generic kinase inhibitor or DNA intercalator). A cell-free fluorescent assay is required to isolate the interaction between the acrylate compound and purified tubulin dimers.

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in a polymerization buffer containing GTP, PIPES, EGTA, and a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules.

  • Plate Setup: Pre-warm a 96-well half-area black plate to 37°C. Add the test compounds (e.g., Compound 4b or 6e at 25 μM).

    • Self-Validation Step: Include Paclitaxel (a known polymerization enhancer) and CA-4 (a known inhibitor) to establish the dynamic range of the assay.

  • Reaction Initiation: Rapidly add the tubulin reaction mix to the wells to initiate polymerization.

  • Kinetic Measurement: Immediately read the plate in a fluorometer (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C.

  • Interpretation: A flattened kinetic curve (lack of fluorescence increase) confirms that the acrylate derivative successfully inhibited the formation of microtubules. Calculate the percentage of inhibition relative to the vehicle control at the steady-state plateau.

Conclusion

Both 3-(4-chlorophenyl) acrylic acids and methyl acrylate esters represent highly viable, synthetically accessible alternatives to Combretastatin A-4. While the methyl acrylate ester (6e) shows marginal superiority in ER+ models, the acrylic acid derivative (4b) proves highly effective against triple-negative phenotypes. By adhering to strict, self-validating protocols like MTT and cell-free tubulin assays, drug development professionals can confidently advance these acrylate scaffolds into in vivo pharmacokinetic testing.

References

  • Fayad, E., et al. (2023). "Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues." ACS Omega, 8(41), 38394-38405.[Link]

  • Alshaya, D. S., et al. (2023). "Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents." RSC Advances, 13(34), 23538-23546.[Link]

Sources

Comparative

Comparative Guide: Benchmarking Novel Synthesized Inhibitors Against Clinical References via Molecular Docking

As a Senior Application Scientist in structure-based drug design, one of the most critical phases I oversee is the in silico benchmarking of newly synthesized compounds against established clinical standards. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, one of the most critical phases I oversee is the in silico benchmarking of newly synthesized compounds against established clinical standards. This guide provides an objective, data-driven framework for comparing docking scores and binding free energies, using the Epidermal Growth Factor Receptor (EGFR) as our target model.

Specifically, we will evaluate hypothetical fourth-generation synthesized inhibitors against the third-generation clinical reference, Osimertinib , within the context of the highly resistant EGFR L858R/T790M/C797S triple mutant[1].

Mechanistic Rationale: Beyond the Basic Docking Score

Molecular docking algorithms, such as AutoDock Vina, employ empirical scoring functions to predict the binding affinity and pose of a ligand within a receptor's active site[2]. These scoring functions calculate a net binding score (in kcal/mol) by summing steric interactions, hydrophobic contacts, and non-directional hydrogen bonds[2].

The Causality of Experimental Choices: While docking scores are excellent for high-throughput ranking, they often oversimplify solvent effects and receptor flexibility to maximize computational speed. Therefore, relying solely on a Vina score can lead to false positives. To establish a self-validating system, we must couple standard molecular docking with MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations. MM-GBSA rescores the docked poses by incorporating implicit solvation models and rigorous molecular mechanics, providing a highly accurate thermodynamic estimation of binding free energy ( ΔGbind​ )[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when preparing both the reference (Osimertinib) and the newly synthesized inhibitors (Compound A and Compound B).

Phase 1: Protein and Ligand Preparation
  • Target Retrieval & Refinement: Download the crystal structure of the mutant EGFR kinase domain from the Protein Data Bank (PDB).

  • Protein Preparation: Strip all crystallographic water molecules and co-crystallized ligands. Causality: X-ray crystallography rarely resolves hydrogen atoms; therefore, polar hydrogens must be manually added to correctly define hydrogen bond donors and acceptors for the scoring function[4]. Assign Kollman partial charges and save the receptor in the PDBQT format[4].

  • Ligand Preparation: Generate 3D conformations for Osimertinib and the novel compounds. Perform an energy minimization step. Define the root and all rotatable bonds to allow for ligand flexibility during the simulation, assign Gasteiger charges, and export as PDBQT files[4].

Phase 2: Grid Generation & Docking
  • Grid Box Definition: Center the grid box coordinates ( x,y,z ) strictly on the co-crystallized ligand's binding pocket. Ensure the grid dimensions are large enough (e.g., 20×20×20 Å) to allow full translational and rotational exploration of the novel synthesized scaffolds[4].

  • Molecular Docking: Execute the docking simulation using . The algorithm utilizes a stochastic global optimization approach to find the lowest energy conformation[2].

Phase 3: Post-Docking Validation
  • MM-GBSA Rescoring: Export the top-ranked poses and calculate the binding free energy using the Prime MM-GBSA module or AmberTools. The more negative the ΔGbind​ value, the stronger the binding affinity[5].

Workflow Visualization

G P1 Target Selection (EGFR L858R/T790M/C797S) P2 Protein Preparation (Add H+, Kollman Charges) P1->P2 G1 Grid Box Generation (Define Active Site) P2->G1 L1 Ligand Library (Osimertinib vs. Novel) L2 Ligand Preparation (Energy Min, Gasteiger) L1->L2 D1 Molecular Docking (AutoDock Vina) L2->D1 G1->D1 A1 Pose Evaluation (Empirical Scoring) D1->A1 A2 MM-GBSA Validation (Binding Free Energy) A1->A2

Fig 1: Step-by-step computational workflow for molecular docking and MM-GBSA validation.

Comparative Data Analysis

The following table summarizes the quantitative docking results comparing the clinical reference (Osimertinib) against two newly synthesized candidates (Compound A and Compound B) targeting the EGFR triple mutant.

InhibitorVina Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Residue InteractionsBinding Mode / Mechanism
Osimertinib (Reference)-6.8-38.4Met793 (H-bond)Steric clash with Ser797; loss of covalent bonding capability[1].
Compound A (Novel)-8.2-47.1Met793 (H-bond), Lys745 (H-bond)Reversible ATP-competitive; partial accommodation of Ser797.
Compound B (Novel)-10.5 -65.8 Met793 (H-bond), Ser797 (H-bond)Non-covalent deep pocket penetration; exploits Ser797 for stability.

Discussion & Mechanistic Insights

When analyzing the data, we must look past the raw numbers and understand the structural causality driving these scores.

Why does Osimertinib perform poorly against this specific target? Osimertinib is a Type VI irreversible inhibitor designed to form a covalent bond with the Cys797 residue in the EGFR active site[1]. In the C797S mutant, the cysteine is replaced by a serine. Serine's hydroxyl group is insufficiently nucleophilic to attack the acrylamide warhead of Osimertinib, resulting in a complete loss of covalent binding[1]. Furthermore, the mutation introduces a steric clash that destabilizes the binding pose, reflected in its weak Vina score (-6.8 kcal/mol) and poor MM-GBSA free energy (-38.4 kcal/mol).

Why is Compound B the superior synthesized inhibitor? Compound B demonstrates a vastly superior Vina score (-10.5 kcal/mol) and a highly favorable MM-GBSA ΔGbind​ (-65.8 kcal/mol). Structurally, Compound B was synthesized without a rigid covalent warhead. Instead, its flexible macrocyclic scaffold allows it to bypass the steric bulk of the mutated Ser797. More importantly, the interaction analysis reveals that Compound B actively utilizes the mutant Ser797 hydroxyl group to form a novel, stabilizing hydrogen bond network.

By coupling the fast empirical scoring of AutoDock Vina with the rigorous thermodynamic validation of MM-GBSA, we confidently validate that Compound B is a highly viable lead candidate capable of overcoming Osimertinib resistance.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading National Institutes of Health (PMC) URL:[Link]

  • Integrated Molecular Docking, Molecular Dynamics Simulation, and MM-PBSA Free Energy Analysis of Novel Small-Molecule Inhibitors Targeting Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer ResearchGate URL:[Link]

  • Molecular dynamics simulation-guided drug sensitivity prediction for lung cancer with rare EGFR mutations Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation... National Institutes of Health (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of (E)- and (Z)-Acrylate Isomers for Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is paramount. The spatial arrangement of atoms dictates molec...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is paramount. The spatial arrangement of atoms dictates molecular interactions, and by extension, biological activity, and pharmacokinetic properties. Among the myriad of structural motifs employed in medicinal chemistry, acrylates represent a versatile class of compounds, frequently incorporated as Michael acceptors or as key components of covalent inhibitors. The stereochemistry of the acrylate double bond, designated as either (E)- (entgegen) or (Z)- (zusammen), introduces a critical layer of complexity. This seemingly subtle difference in geometry can profoundly influence the molecule's conformational preferences, which in turn governs its reactivity and interaction with biological targets.

This guide provides an in-depth, objective comparison of the conformational analysis of (E)- and (Z)-acrylate isomers, drawing upon experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside theoretical insights from Density Functional Theory (DFT) calculations. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Decisive Role of Isomerism in Acrylate Conformation and Reactivity

The geometry of the double bond in (E)- and (Z)-acrylates directly impacts the spatial relationship between the substituents, which has a cascading effect on the molecule's overall shape and energy landscape. The (E)-isomer, with its substituents on opposite sides of the double bond, generally adopts a more linear and extended conformation. In contrast, the (Z)-isomer, with substituents on the same side, is inherently more sterically crowded, often leading to non-planar arrangements to alleviate this strain.

This fundamental difference in shape has significant consequences for drug development:

  • Target Engagement: The precise orientation of the acrylate's electrophilic β-carbon and the surrounding functional groups determines the efficiency and selectivity of covalent bond formation with a target protein. A mismatched conformation can lead to a significant loss of potency.

  • Physicochemical Properties: Conformational flexibility, influenced by the isomeric form, can affect a molecule's solubility, membrane permeability, and metabolic stability.

  • Off-Target Effects: Unintended reactivity due to a specific conformation can lead to off-target modifications and potential toxicity.

Therefore, a rigorous conformational analysis of both the (E)- and (Z)-isomers is a critical step in the design and optimization of acrylate-containing drug candidates.

Comparative Analysis: Unveiling Conformational Differences

The conformational landscape of acrylates is primarily defined by two key features: the configuration of the double bond ((E) vs. (Z)) and the rotation around the Cα-C(O) single bond, which gives rise to s-cis and s-trans conformers. The s-trans conformation is generally more stable due to reduced steric hindrance, but the energy difference between the two can be small and influenced by the substituents and the (E)/(Z) configuration.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is arguably the most powerful tool for distinguishing between (E)- and (Z)-isomers in solution.[3] The key differentiating parameters are ¹H NMR chemical shifts, vicinal coupling constants (³J), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).

¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The electronic environment around the vinylic protons and carbons differs significantly between the (E)- and (Z)-isomers, leading to predictable differences in their NMR spectra. A reliable method for distinguishing these isomers is the analysis of the vicinal coupling constant (³J) between the vinylic protons. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle.

  • E-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz.[3]

  • Z-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, generally between 7-12 Hz.

Let's consider the well-characterized example of (E)- and (Z)-ethyl cinnamate:

Parameter (E)-ethyl cinnamate (Z)-ethyl cinnamate Reference(s)
Hα (ppm) ~6.43~5.9[4][5]
Hβ (ppm) ~7.67~6.9[4][5]
³J(Hα-Hβ) (Hz) ~15.8~12.6[4]
Cα (ppm) ~118.4~117.5[4][5]
Cβ (ppm) ~144.5~142.0[4][5]
C=O (ppm) ~166.8~165.7[4][5]

Table 1: Comparison of ¹H and ¹³C NMR data for (E)- and (Z)-ethyl cinnamate.[4][5]

Nuclear Overhauser Effect Spectroscopy (NOESY): Unambiguous Stereochemical Assignment

NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[6] This provides definitive proof of stereochemistry.

  • In a Z-isomer , a cross-peak will be observed between the vinylic proton on the α-carbon and the protons of the substituent on the β-carbon, as they are on the same side of the double bond.[3]

  • In an E-isomer , no such cross-peak will be observed due to the larger distance between these protons.[3]

NOESY_Concept cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_isomer Z_isomer Z_label NOE correlation observed E_isomer E_isomer E_label No NOE correlation

Caption: NOESY correlations for (Z)- and (E)-isomers.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms and their connectivity. This technique is invaluable for confirming the stereochemistry of the double bond and observing the preferred conformation in the crystalline form.

However, it is crucial to remember that the solid-state conformation may not be the only, or even the most, populated conformation in solution, where the majority of biological interactions occur.

Density Functional Theory (DFT) Calculations: In Silico Conformational Landscapes

DFT calculations are a powerful computational tool for exploring the conformational space of molecules and predicting their relative stabilities.[9] By calculating the electronic energy of different conformations, we can construct a potential energy surface that reveals the most stable arrangements of the atoms.

For acrylates, DFT calculations can be used to:

  • Determine the relative energies of the (E)- and (Z)-isomers.

  • Calculate the energy difference between the s-cis and s-trans conformers for each isomer.

  • Predict the rotational barrier between these conformers.

These calculations provide a theoretical framework for understanding the experimental observations from NMR and can guide the interpretation of complex spectra.

Experimental and Computational Protocols

Protocol 1: NMR Analysis for Isomer Differentiation

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the acrylate sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to assess purity and identify the key vinylic proton signals.
  • Measure the coupling constant (³J) between the vinylic protons. A value of 12-18 Hz is indicative of an (E)-isomer, while a value of 7-12 Hz suggests a (Z)-isomer.
  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the vinylic carbons and the carbonyl carbon.

3. 2D NOESY Acquisition:

  • Set up a 2D NOESY experiment. For small molecules, a mixing time of 500-800 ms is typically appropriate.[10]

  • Process the data and analyze the resulting spectrum for cross-peaks between the α-vinylic proton and the β-substituent protons. The presence of such a cross-peak is a definitive indicator of a (Z)-isomer.

    NMR_Workflow Start Acrylate Sample H1_NMR Acquire 1D ¹H NMR Start->H1_NMR J_coupling Measure ³J(Hα-Hβ) H1_NMR->J_coupling E_isomer (E)-Isomer (12-18 Hz) J_coupling->E_isomer High J value Z_isomer_guess (Z)-Isomer (7-12 Hz) J_coupling->Z_isomer_guess Low J value NOESY Acquire 2D NOESY E_isomer->NOESY Z_isomer_guess->NOESY NOE_crosspeak NOE cross-peak between Hα and β-substituent? NOESY->NOE_crosspeak Z_isomer_confirm Confirmed (Z)-Isomer NOE_crosspeak->Z_isomer_confirm Yes E_isomer_confirm Confirmed (E)-Isomer NOE_crosspeak->E_isomer_confirm No

    Caption: Workflow for NMR-based isomer differentiation.

Protocol 2: Small Molecule X-ray Crystallography

1. Crystal Growth:

  • Grow single crystals of the acrylate isomer suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

2. Data Collection:

  • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[11]
  • Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
  • Refine the atomic positions and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.[12]
Protocol 3: DFT Conformational Analysis

1. Initial Structure Generation:

  • Build the 3D structures of the (E)- and (Z)-isomers of the acrylate.
  • For each isomer, generate the s-cis and s-trans conformers by rotating around the Cα-C(O) single bond.

2. Geometry Optimization:

  • Perform a geometry optimization for each of the four starting structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

3. Frequency Calculation:

  • Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE).

4. Energy Comparison:

  • Compare the electronic energies (with ZPVE correction) of the four optimized conformers to determine their relative stabilities.

    DFT_Workflow Start Acrylate Isomers Generate_Conformers Generate (E/Z) and (s-cis/s-trans) Conformers Start->Generate_Conformers Optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) Generate_Conformers->Optimize Frequency Frequency Calculation Optimize->Frequency Verify_Minima Verify True Minima (No Imaginary Frequencies) Frequency->Verify_Minima Compare_Energies Compare Relative Energies (with ZPVE) Verify_Minima->Compare_Energies End Conformational Energy Landscape Compare_Energies->End

    Caption: Workflow for DFT conformational analysis.

Conclusion

The conformational analysis of (E)- and (Z)-acrylate isomers is a critical undertaking in the development of safe and effective medicines. As demonstrated, a multi-faceted approach that combines the strengths of NMR spectroscopy, X-ray crystallography, and DFT calculations provides the most comprehensive understanding of the conformational preferences of these important structural motifs. By carefully considering the impact of stereochemistry on three-dimensional structure, drug development professionals can make more informed decisions in the design and optimization of novel therapeutics, ultimately leading to a higher probability of success in the clinic. The protocols and comparative data presented in this guide serve as a robust framework for initiating and interpreting such analyses, fostering a deeper understanding of the structure-activity relationships that govern molecular recognition and biological function.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • x Ray crystallography. PMC - NIH. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. [Link]

  • Experimental characterization data for compounds. The Royal Society of Chemistry. [Link]

  • Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. Chegg.com. [Link]

  • Two-dimensional NMR studies of acrylate copolymers*. Pure and Applied Chemistry. [Link]

  • Ethyl (Z)-cinnamate. NIST WebBook. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • The Subtle Dance of S-Cis and S-Trans: More Than Just a Twist. Oreate AI Blog. [Link]

  • Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

  • E/Z Energetics for Molecular Modeling and Design. PMC - NIH. [Link]

  • s-cis and s-trans Conformations of Dienes. Master Organic Chemistry. [Link]

  • s cis vs s trans conformation. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, a molecule featuring both a reactive acrylate moiety and a sulfonamide group, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.

I. Hazard Assessment and Chemical Profile

  • Acrylate Esters : This class of compounds is known for its potential for hazardous polymerization, which can be initiated by heat, light, or contaminants.[1] They are often flammable, can cause skin and eye irritation, and may lead to allergic skin reactions.[2][3] Some acrylates are also toxic to aquatic life with long-lasting effects.[1]

  • Sulfonamides : While many sulfonamides have established therapeutic uses, some can possess inherent toxicities. The overall hazard profile will be influenced by the specific substituents on the phenyl and sulfamoyl groups.

Given these characteristics, (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate should be handled as a hazardous substance, with precautions taken to mitigate risks of reactivity, flammability, and toxicity.

Table 1: Inferred Hazard Profile and Key Considerations

PropertyInferred Hazard based on Functional GroupsDisposal Consideration
Physical State Likely a solid or liquid at room temperature.Containment procedures will vary based on physical state.
Reactivity Potential for hazardous polymerization.[1]Avoid exposure to heat, light, and incompatible materials.
Flammability Likely flammable, similar to other ethyl esters.[2][3]Store away from ignition sources. Use appropriate fire extinguishing media.
Toxicity Potential for skin/eye irritation and allergic reactions.[1][2] Possible aquatic toxicity.[3]Wear appropriate Personal Protective Equipment (PPE). Prevent release to the environment.
Waste Classification Hazardous Chemical Waste.Must be disposed of through a licensed hazardous waste program.[4]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, all personnel must be equipped with the following PPE:

  • Eye Protection : Chemical splash goggles or a face shield.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves.[5]

  • Body Protection : A flame-resistant laboratory coat, fully buttoned.[5]

  • Footwear : Closed-toe shoes.[5]

  • Respiratory Protection : If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used.

III. Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate waste. This process should be conducted in a well-ventilated area, preferably within a chemical fume hood.

1. Waste Segregation and Collection:

  • Solid Waste : Collect solid (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate waste, including contaminated items like gloves, weigh boats, and absorbent paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste : Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.[6] Do not mix with other waste streams to avoid potential reactions.[7]

  • Sharps Waste : Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[8]

2. Container Labeling:

Proper labeling is a critical step for ensuring safe handling and disposal. The waste container must be labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate".

  • The primary hazards associated with the waste (e.g., Flammable, Irritant, Environmental Hazard).[9]

  • The date of waste accumulation.

  • The name and contact information of the generating laboratory or researcher.

3. Waste Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.[10]

  • Ensure the storage area is cool, dry, and away from direct sunlight and sources of ignition.[11]

  • Store incompatible chemicals separately.[12]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department. This is a mandatory step.[5] Your EHS office will provide specific guidance on the final disposal procedures and will arrange for the collection of the hazardous waste by a licensed disposal company.

  • Do not attempt to treat or dispose of this chemical waste through conventional means such as sink disposal or evaporation in a fume hood.[4] This is a violation of regulations and poses a significant risk to human health and the environment.

IV. Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response :

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[13]

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Closed-toe Shoes start->ppe waste_gen Waste Generated ppe->waste_gen solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_gen->solid_waste Segregate liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) waste_gen->liquid_waste Segregate sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_gen->sharps_waste Segregate solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs Contact Environmental Health & Safety (EHS) saa->ehs pickup Arrange for Professional Hazardous Waste Pickup ehs->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Safety Data Sheet for Ethyl Acrylate.
  • Safety Data Sheet for a product containing flammable liquid.
  • Safety Data Sheet for a flammable liquid.
  • Lab Waste Disposal: Safety & Regulations Explained. Environmental Marketing.
  • Material Safety Data Sheet for a hazardous product.
  • A guide to the disposal of laboratory waste. Anenta.
  • Safety Data Sheet for Ethyl Acrylate.
  • Safe Disposal of Acrylic Acid, Rubidium Salt: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney.
  • Safety Data Sheet for Phenyl acrylate.
  • Ethyl Acrylate Safety Data Sheet. Sasol.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Laboratory Waste Management Guide. P2 InfoHouse.
  • Disposal of Chemical Waste. Safety Office.
  • A safety and chemical disposal guideline for Minilab users. UFZ.
  • NIH Waste Disposal Guide 2014: Chemical Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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